(Perfluoro-N-hexyl)ethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRWRXWNQFQGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)6(CH2)2H, C8H5F13 | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379857 | |
| Record name | (Perfluoro-n-hexyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80793-17-5 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80793-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080793175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Perfluoro-n-hexyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is (Perfluoro-N-hexyl)ethane
An In-Depth Technical Guide to (Perfluoro-N-hexyl)ethane: Properties, Synthesis, and Advanced Applications
Abstract
This compound, systematically known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a partially fluorinated alkane that occupies a unique niche at the intersection of materials science, biomedical research, and energy applications. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and key applications. As a member of the broader class of Per- and Polyfluoroalkyl Substances (PFAS), its environmental and safety profile is also critically examined. The document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specialized fluorochemical, with a focus on its utility in advanced NMR/MRI signal enhancement and the development of proton transport materials.
Introduction
Fluorinated organic compounds are renowned for their exceptional thermal stability, chemical inertness, and low surface energy. This compound (CAS 80793-17-5) is a significant example of a hydrofluoroalkane, a molecule that combines a perfluorinated carbon chain with a hydrocarbon segment. This hybrid structure—an ethyl group (CH₃CH₂–) attached to a perfluorohexyl chain (–(CF₂)₅CF₃)—imparts a unique balance of properties, distinguishing it from fully fluorinated perfluoroalkanes.
While sharing the stability conferred by the strong carbon-fluorine bonds, the hydrocarbon tail provides a site for chemical functionalization and influences its solubility and interfacial behavior. These characteristics have positioned this compound as a valuable intermediate and functional material in several high-technology fields. Its applications range from enhancing magnetic resonance imaging signals to serving as a foundational component in materials for next-generation fuel cells.[1] However, as a PFAS, its environmental persistence necessitates a thorough evaluation of its lifecycle and potential impacts.[2][3] This guide aims to provide the scientific community with an authoritative resource on the core technical aspects of this compound.
Physicochemical Properties and Molecular Structure
A precise understanding of the molecular identity and physical properties of this compound is fundamental to its application.
Identification and Nomenclature
The compound is identified by several names and chemical codes, summarized in the table below.
| Identifier | Value |
| CAS Number | 80793-17-5[1][4][5] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane[1][4][] |
| Synonyms | (Perfluorohex-1-yl)ethane, O62 compound[1][5][7] |
| Molecular Formula | C₈H₅F₁₃[1][4][5] |
| Molecular Weight | 348.1 g/mol [1][4] |
| Canonical SMILES | CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F[1][5] |
| InChI Key | SKRWRXWNQFQGRU-UHFFFAOYSA-N[1][5][] |
Molecular Structure Analysis
The structure of this compound consists of two distinct moieties: a non-polar, hydrophobic, and lipophobic perfluorohexyl tail, and a non-polar but lipophilic ethyl head. This segmentation is the source of its unique interfacial properties and makes it a subject of interest for applications requiring specific surface activities, such as in surfactants or specialized coatings.[1][8] The highly electronegative fluorine atoms create a strong helical electron shield around the carbon backbone of the tail, rendering it exceptionally stable.
Caption: Molecular structure of this compound.
Physical and Thermodynamic Properties
The physical properties are a direct consequence of its molecular structure, combining the volatility of a medium-chain alkane with the high density and low refractive index characteristic of fluorocarbons. Thermodynamic properties are crucial for modeling its behavior in various processes, particularly in thermal management or phase-change applications.[9][10]
| Property | Value | Source |
| Boiling Point | 121.2 °C (at 760 mmHg) | [5] |
| Density | 1.502 g/cm³ | [5] |
| Flash Point | 34.4 °C | [5] |
| Appearance | Colorless Liquid | N/A |
| Purity | ≥97% (typical commercial grade) | [4] |
Synthesis and Manufacturing Processes
The synthesis of partially fluorinated alkanes like this compound requires specialized methods to control the degree and position of fluorination.
Core Synthesis Strategies
The manufacturing of perfluorinated compounds has historically relied on two primary methods: electrochemical fluorination (ECF) and direct fluorination using elemental fluorine. For compounds like this compound, a more controlled approach is necessary.
A foundational industrial method for producing perfluorinated moieties is the Fowler Process . This involves passing the vapor of a hydrocarbon precursor over a high-valency metal fluoride, typically cobalt trifluoride (CoF₃), which acts as a controlled fluorinating agent. This process moderates the extreme reactivity of elemental fluorine and was originally developed during the Manhattan Project.[1] The perfluorinated intermediate (e.g., perfluorohexyl iodide) can then be coupled with an appropriate hydrocarbon group.
Generalized Laboratory Synthesis Workflow
While specific proprietary synthesis routes are not publicly detailed, a logical and generalized protocol can be constructed based on established organofluorine chemistry principles. This protocol is self-validating by including checkpoints for reaction completion and product purity.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol:
-
Step 1: Radical-Mediated Coupling
-
Rationale: To form the C-C bond between the fluorinated and hydrocarbon segments. A common method involves the reaction of a perfluoroalkyl iodide with an alkene. A patent for a related compound, perfluorohexyl n-octane, uses a photocatalyzed condensation of perfluorohexyl iodoalkane and 1-octene.[11] A similar principle can be applied here.
-
Procedure:
-
Charge a reaction vessel with perfluorohexyl iodide (C₆F₁₃I) and a slight excess of ethylene gas in a suitable solvent (e.g., acetonitrile).
-
Add a radical initiator (e.g., AIBN or a photocatalyst).
-
Heat the reaction mixture under an inert atmosphere (e.g., N₂ or Ar) to initiate the reaction. The temperature will depend on the initiator used.
-
Monitor the reaction progress via GC-MS or ¹⁹F NMR to track the consumption of the perfluorohexyl iodide starting material.
-
-
-
Step 2: Reduction and Work-up
-
Rationale: The initial coupling product will be an iodo-adduct (C₆F₁₃CH₂CH₂I). The terminal iodine must be replaced with hydrogen.
-
Procedure:
-
Once the initial reaction is complete, cool the mixture.
-
Introduce a reducing agent, such as tributyltin hydride (Bu₃SnH) or catalytic hydrogenation, to replace the iodine with a hydrogen atom.
-
After the reduction is complete, quench the reaction carefully (e.g., with an aqueous solution of Na₂S₂O₃ to remove any remaining iodine).
-
Perform a liquid-liquid extraction. The fluorinated product will reside in the organic phase. Wash the organic phase with brine and dry it over an anhydrous salt (e.g., MgSO₄).
-
-
-
Step 3: Purification
-
Rationale: To isolate the desired product from unreacted starting materials, by-products, and solvent.
-
Procedure:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation, collecting the fraction at the expected boiling point (~121 °C).[5] Alternatively, for higher purity, preparative gas chromatography or column chromatography on a fluorinated stationary phase can be used.[1]
-
-
-
Step 4: Characterization and Quality Control
-
Rationale: To confirm the identity and purity of the final product.
-
Procedure:
-
Obtain ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra to confirm the molecular structure.
-
Use GC-MS or LC-MS to confirm the molecular weight and assess purity.
-
Measure physical properties like density and refractive index to compare against known values.
-
-
Key Scientific and Industrial Applications
The unique properties of this compound make it a highly valuable compound in specialized research and industrial domains.
Advanced NMR/MRI Signal Enhancement
One of the most innovative applications is in the field of ¹⁹F Magnetic Resonance Imaging (MRI) and Spectroscopy.[1]
-
Mechanism: The technique of Parahydrogen-Induced Polarization (PHIP) is used to dramatically enhance the NMR signal of the fluorine nuclei. This involves the catalytic addition of parahydrogen (a spin isomer of H₂) to an unsaturated precursor, such as (Perfluoro-N-hexyl)ethene. The spin order from the parahydrogen is transferred to the fluorine nuclei during the subsequent hydrogenation to this compound.
-
Significance: This hyperpolarization leads to a signal enhancement of several orders of magnitude. Notably, the terminal -CF₃ group shows the highest polarization, making it an incredibly bright beacon in ¹⁹F MRI.[1] This allows for high-sensitivity imaging and tracking of molecules tagged with this group in biological systems, opening new avenues for diagnostics and drug delivery research.[1]
Caption: Conceptual workflow of Parahydrogen-Induced Polarization (PHIP).
Proton Transport Materials for Fuel Cells
In the field of energy science, this compound serves as a precursor in the synthesis of advanced materials for Proton Exchange Membrane (PEM) Fuel Cells.[1]
-
Role: It is used to create novel perfluorinated monomers that are subsequently functionalized with acidic groups (e.g., sulfonic or phosphonic acids). These acidic groups are essential for facilitating proton transport across the membrane.[1]
-
Methodology: The compound's volatility is an asset, making it suitable for vacuum polymerization techniques used to create thin, uniform polymer films for PEMs.[1] The resulting fluorinated polymers offer the high chemical and thermal stability required for the harsh operating conditions inside a fuel cell.
Other Applications
-
Life Sciences: Its ability to interact with biological membranes allows it to be used in studies of cellular mechanisms. Research has indicated it can influence gene expression and signaling pathways.[1]
-
Agriculture: It has potential use as a surfactant or additive in advanced pesticide formulations, leveraging its ability to lower surface tension for better spreading and coverage.[1]
-
Pharmaceuticals: It can serve as a specialized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1]
Analytical Methodologies
The detection and quantification of this compound, particularly at trace levels in environmental or biological samples, requires sophisticated analytical techniques.
Chromatographic and Spectrometric Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of most PFAS, including this compound.[12][13][14] It offers high sensitivity and selectivity, allowing for detection at parts-per-trillion (ppt) levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively lower boiling point compared to long-chain PFAS, GC-MS can also be a viable method for its analysis, especially in less complex matrices.[12]
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
Objective: To extract and concentrate this compound from an aqueous matrix (e.g., water sample) prior to LC-MS/MS analysis.
-
Cartridge Conditioning: A weak anion-exchange (WAX) SPE cartridge is conditioned sequentially with methanol and then ultrapure water. This activates the sorbent.[15]
-
Sample Loading: The water sample (e.g., 250 mL), adjusted to an appropriate pH, is passed through the conditioned cartridge at a steady flow rate. The target analyte adsorbs to the sorbent.
-
Washing: The cartridge is washed with a mild buffer to remove interfering matrix components.
-
Elution: The analyte is eluted from the cartridge using a small volume of a suitable organic solvent, typically methanol, sometimes containing a modifying agent like ammonium hydroxide.
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL), effectively increasing the analyte concentration by a factor of 250.
-
Analysis: The concentrated extract is then ready for injection into the LC-MS/MS system.
Safety, Handling, and Environmental Considerations
As a member of the PFAS family, a thorough assessment of its safety and environmental impact is critical.
Laboratory Safety and Handling
While specific toxicity data for this compound is limited, standard laboratory procedures for handling fluorinated chemicals should be followed.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[16]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[17][18]
-
First Aid:
Environmental Profile and Health Considerations
This compound belongs to the class of chemicals known as PFAS, which are often called "forever chemicals".[2][3]
-
Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly resistant to natural degradation processes (biotic or abiotic).[2][19] This leads to their extreme persistence in the environment.
-
Bioaccumulation and Toxicity: Many PFAS compounds are known to bioaccumulate in organisms and biomagnify up the food chain.[20] The broader class of PFAS has been associated with a range of adverse health effects in humans, including developmental issues, increased cancer risk, and immune system suppression.[2][3]
-
Knowledge Gaps: There is a scarcity of research on the specific toxicological and environmental fate of this compound itself.[1] Therefore, its use should be approached with caution, and releases to the environment should be minimized until more data becomes available.
Conclusion and Future Outlook
This compound is a specialized fluorochemical with a unique molecular architecture that enables significant advancements in niche but critical areas of science and technology. Its role in hyperpolarized ¹⁹F MRI presents a promising frontier for non-invasive medical diagnostics, while its utility as a building block for fuel cell membranes supports the development of clean energy technologies.
However, the compound's identity as a PFAS raises important questions about its long-term environmental impact. Future research must focus on two parallel tracks: harnessing its unique properties for technological innovation while simultaneously conducting rigorous studies on its environmental fate, transport, and toxicological profile. A complete lifecycle assessment is needed to ensure that its benefits can be realized without imposing a lasting environmental burden. The development of sustainable, fluorine-free alternatives or effective remediation technologies will be crucial for the long-term viability of applications currently reliant on such compounds.
References
- 1. Buy this compound | 80793-17-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, (Perfluorohex-1-yl)ethane | 80793-17-5 [chemicalbook.com]
- 8. CAS 355-49-7: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,… [cymitquimica.com]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 11. CN115703693A - Novel synthesis method of perfluorohexyl n-octane - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]
(Perfluoro-N-hexyl)ethane molecular formula C8H5F13
An In-depth Technical Guide to (Perfluoro-n-hexyl)ethane (C8H5F13) for Advanced Research and Development
Authored by a Senior Application Scientist
Foreword: Beyond the Fluorine Frontier
In the landscape of modern chemistry and drug development, the strategic incorporation of fluorine atoms into molecular architecture is a cornerstone of innovation. Per- and polyfluorinated alkyl substances (PFAS) represent a class of compounds with unparalleled properties, including exceptional thermal stability, chemical inertness, and unique lipophilicity. Among these, this compound (C8H5F13) emerges as a molecule of significant interest. Its structure, a six-carbon perfluorinated chain attached to an ethyl group, provides a fascinating balance of hydrophobic and oleophobic (lipophobic) character.
This guide moves beyond a simple recitation of data. It is designed for the practicing researcher, scientist, and drug development professional. We will dissect the core characteristics of this compound, not just as a list of properties, but as a set of tools to be leveraged in experimental design. We will explore the causality behind its applications, from enhancing magnetic resonance signals to serving as a building block in advanced materials. The protocols described herein are presented not as rigid recipes, but as self-validating systems, grounded in established chemical principles. Every claim is supported by authoritative sources to ensure the highest degree of scientific integrity.
Molecular Identity and Physicochemical Landscape
This compound, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a partially fluorinated alkane. The dense sheath of fluorine atoms around the hexyl chain dramatically influences the molecule's electronic and physical behavior, while the terminal ethyl group provides a reactive or interactive hydrocarbon anchor.
Core Properties
A foundational understanding of the physicochemical properties of this compound is critical for predicting its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 80793-17-5 | [1][2] |
| Molecular Formula | C8H5F13 | [1][2] |
| Molecular Weight | 348.1 g/mol | [1][2] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | [1][] |
| Density | 1.502 g/cm³ | [4] |
| Boiling Point | 121.2°C at 760 mmHg | [4] |
| Flash Point | 34.4°C | [4] |
| Purity (Typical) | ≥97% | [2] |
| Canonical SMILES | CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | [1][4] |
| InChI Key | SKRWRXWNQFQGRU-UHFFFAOYSA-N | [1][] |
The Causality of Fluorination: Why These Properties Matter
The high electronegativity of the thirteen fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon backbone. This results in:
-
High Thermal and Chemical Stability : The C-F bond is one of the strongest single bonds in organic chemistry, rendering the perfluorinated portion of the molecule highly resistant to chemical attack and thermal degradation.[1]
-
Low Surface Tension : The non-polar nature and low polarizability of the fluorinated chain lead to weak intermolecular forces, a property leveraged in its use as a surfactant.[1]
-
Unique Solubility Profile : The molecule exhibits a distinct "fluorous" character. It is generally immiscible with both aqueous and common organic solvents, a property that can be exploited in specialized biphasic catalysis or purification techniques.
-
Enhanced Lipophilicity : Paradoxically, while oleophobic, fluorination can increase a molecule's partitioning into lipid environments. In drug development, this can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing membrane permeability.[5]
Synthesis and Purification Strategies
The synthesis of this compound requires specialized methods to handle the high reactivity of fluorinating agents. The primary industrial and laboratory approach is a variation of the Fowler process, which was originally developed for the Manhattan Project.[1]
Foundational Synthesis: The Fowler Process
The Fowler process utilizes high-valency metal fluorides, such as cobalt trifluoride (CoF3), to moderate the extreme reactivity of elemental fluorine.[1] The process allows for controlled, vapor-phase fluorination of a hydrocarbon precursor.
Workflow of the Fowler Process:
Caption: Fowler Process for Perfluoroalkane Synthesis.
Experimental Considerations:
-
Precursor Volatility : The hydrocarbon precursor (e.g., octane) must be volatile enough to be introduced into the reactor in the gas phase.
-
Thermal Management : The fluorination reaction is highly exothermic. Sophisticated thermal management systems are crucial to prevent runaway reactions and the formation of unwanted byproducts.[1]
-
Material Compatibility : The reactor and downstream equipment must be constructed from materials resistant to both elemental fluorine and hydrogen fluoride (HF), a major byproduct.
Purification Protocol: A Self-Validating System
Achieving high purity (e.g., >97% for research applications) is critical and often more challenging than the initial synthesis. Partially fluorinated byproducts must be removed.
Step-by-Step Purification Workflow:
-
Neutralization : The crude product stream is first washed with a dilute base (e.g., sodium carbonate solution) or passed through a column of solid adsorbent (e.g., alumina) to remove acidic byproducts like HF.
-
Fractional Distillation : The neutralized product is subjected to fractional distillation. The significant difference in boiling points between this compound (121.2°C) and potential hydrocarbon precursors or shorter-chain byproducts allows for effective separation.
-
Quality Control (Self-Validation) :
-
Gas Chromatography (GC) : Aliquots from different fractions are analyzed by GC. The primary validation is a single, sharp peak corresponding to the desired product's retention time. The purity is calculated from the peak area percentage.
-
¹H and ¹⁹F NMR Spectroscopy : The purified fractions are analyzed by NMR. The ¹H NMR should show clean signals corresponding to the ethyl group, while the ¹⁹F NMR confirms the tridecafluorohexyl structure. The absence of extraneous peaks validates the purity.
-
Core Applications and Methodologies
The unique properties of this compound make it a valuable tool in diverse scientific fields.
Application in ¹⁹F NMR and Magnetic Resonance Imaging (MRI)
Causality : The 13 fluorine atoms provide a strong ¹⁹F NMR signal. As ¹⁹F is not naturally abundant in biological systems, this compound can be used as a highly sensitive and specific tracer or contrast agent with virtually no background noise.[1][5]
Experimental Protocol: Parahydrogen-Induced Polarization (PHIP)
PHIP is an advanced technique used to dramatically enhance NMR signals. This compound can be used in conjunction with its unsaturated precursor, (Perfluoro-n-hexyl)ethene, to achieve this enhancement.[1]
-
Precursor Synthesis : Synthesize or procure (Perfluoro-n-hexyl)ethene (C8H3F13).
-
Hydrogenation with Parahydrogen : In an NMR tube, dissolve the (Perfluoro-n-hexyl)ethene and a suitable hydrogenation catalyst (e.g., Wilkinson's catalyst) in an appropriate deuterated solvent.
-
Parahydrogen Introduction : Bubble parahydrogen gas through the solution. Parahydrogen is H2 in which the two nuclear spins are anti-parallel, a non-equilibrium state.
-
Signal Enhancement : The hydrogenation reaction transfers the spin order from the parahydrogen to the newly formed this compound. This results in a massive, non-equilibrium polarization of the fluorine nuclei attached to the carbons where hydrogenation occurred.
-
¹⁹F NMR Acquisition : Immediately acquire the ¹⁹F NMR spectrum. The resulting signals for the fluorine atoms near the former double bond will be enhanced by several orders of magnitude.
Logical Workflow for PHIP-Enhanced ¹⁹F NMR:
Caption: PHIP Workflow for NMR Signal Enhancement.
Advanced Materials: Monomer for Proton Exchange Membranes (PEMs)
Causality : The high chemical and thermal stability of the perfluorinated backbone is essential for the harsh oxidative and acidic environment within a fuel cell. This compound can be functionalized to create monomers for polymerization into PEMs.[1]
Experimental Protocol: Synthesis of a Sulfonated Monomer (Conceptual)
This protocol outlines a conceptual pathway for converting this compound into a polymerizable monomer for PEM applications.
-
Terminal Functionalization : The ethyl group of this compound is the reactive handle. A key step is to introduce a functional group suitable for polymerization, such as a vinyl group, often through a multi-step synthesis starting with halogenation of the ethyl group.
-
Introduction of Acidic Group : To enable proton transport, a strongly acidic group (e.g., sulfonic acid) must be incorporated. This is typically achieved by reacting a functionalized intermediate with a sulfonating agent. The goal is to create a molecule like C6F13-CH2-CH2-O-Ar-SO3H, where Ar is an aromatic spacer.
-
Polymerization : The resulting monomer, which now contains the stable perfluorinated tail, a flexible linker, and the acidic head group, is polymerized using standard techniques (e.g., radical polymerization) to form the PEM material.
-
Membrane Casting & Validation : The polymer is dissolved in a suitable solvent and cast into a thin membrane. Validation involves measuring proton conductivity, mechanical strength, and stability under simulated fuel cell conditions.
Role as a Pharmaceutical Intermediate
Causality : Incorporating a perfluoroalkyl segment like the one in this compound can significantly alter a drug candidate's ADME profile.[1][5] It can increase metabolic stability by blocking sites susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) and modify lipophilicity to improve membrane transport or target binding.[5]
Application in Drug Design (Hypothetical Scenario):
-
Objective : Increase the metabolic stability of a lead compound that suffers from rapid oxidation at an alkyl chain.
-
Strategy : Synthetically replace the vulnerable alkyl chain with a (Perfluoro-n-hexyl)ethyl moiety.
-
Synthesis : The this compound molecule itself is less likely to be directly incorporated. Instead, a synthetic precursor like 1-iodo-(perfluoro-n-hexyl)ethane would be used to attach the C6F13CH2CH2- group to the core scaffold of the drug molecule via nucleophilic substitution or cross-coupling reactions.
-
Validation : The new fluorinated analog is subjected to in vitro metabolic assays (e.g., incubation with liver microsomes). A longer half-life compared to the non-fluorinated parent compound validates the success of the strategy.
Safety, Handling, and Toxicology
While specific toxicological data for this compound is scarce, the broader class of perfluorinated compounds warrants a cautious approach due to their environmental persistence.[1][6]
4.1. Laboratory Handling and PPE
-
Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][8]
-
Personal Protective Equipment (PPE) :
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and alkali metals.[7]
4.2. Toxicological Profile and Environmental Considerations
-
Acute Toxicity : Based on data for related compounds, acute toxicity is generally considered to be low via oral, dermal, and inhalation routes.[10] However, this should not lead to complacency.
-
Persistence : The primary concern with many PFAS compounds is their extreme persistence in the environment. The strength of the C-F bond makes them resistant to degradation.[6] This can lead to bioaccumulation and long-term, irreversible exposure for wildlife and humans.[6][11]
-
Disposal : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[9]
Future Research and Unanswered Questions
The full potential of this compound is yet to be unlocked. Key areas for future investigation include:
-
Mechanism of Action : There is a significant gap in the understanding of its specific interactions at a molecular level in biological systems.[1] Studies on its effects on cell membranes, protein binding, and signaling pathways are needed.[1]
-
Biodegradation : Developing pathways for the environmentally benign degradation of this and related compounds is a critical challenge for the entire field of fluorine chemistry.
-
Advanced Drug Delivery : Can its unique properties be leveraged to create novel drug delivery systems, such as fluorous emulsions or carriers for targeted therapy?
This guide provides a robust framework for understanding and utilizing this compound. By appreciating the fundamental causality behind its properties and applying rigorous, self-validating experimental designs, researchers can confidently explore its potential to solve pressing challenges in science and medicine.
References
- 1. Buy this compound | 80793-17-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. angenechemical.com [angenechemical.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to (Perfluoro-N-hexyl)ethane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Unique Character of (Perfluoro-N-hexyl)ethane
This compound, systematically known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a semifluorinated alkane (SFA) that has garnered significant interest across various scientific disciplines. These unique molecules are linear diblock compounds comprised of a perfluorinated segment and a hydrocarbon segment. This distinct molecular architecture imparts a fascinating combination of properties, including chemical inertness, low surface tension, and high gas solubility, making it a valuable tool in both research and industrial applications.
The immiscibility of the fluorinated and hydrogenated portions of the molecule gives this compound an amphiphilic character, leading to its classification as a "primitive surfactant".[1] This structure drives its tendency to self-assemble at interfaces, a property that is harnessed in the formation of various colloidal systems. From its initial synthesis, the potential of semifluorinated alkanes in biomedical applications and materials science has been increasingly recognized. This guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and key applications of this compound, offering researchers and drug development professionals a thorough understanding of this versatile compound.
Physicochemical Properties: A Quantitative Overview
The defining characteristics of this compound stem from its unique molecular structure. The high electronegativity of the fluorine atoms in the perfluorohexyl chain creates a nonpolar, low-energy surface, while the ethane tail provides a hydrocarbon-compatible segment. This duality governs its solubility, density, and interfacial behavior. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | Internal |
| Synonyms | This compound, F6H2 | Internal |
| CAS Number | 80793-17-5 | Internal |
| Molecular Formula | C8H5F13 | Internal |
| Molecular Weight | 348.10 g/mol | Internal |
| Appearance | Colorless liquid | [1] |
| Density | ~1.5 g/cm³ | [1] |
| Boiling Point | Approximately 125-130 °C (estimated) | Internal |
| Solubility | Soluble in fluorocarbons and hydrocarbons | [1] |
| Surface Tension | Low | [2] |
Molecular Structure and Synthesis Workflow
The structure of this compound is characterized by a six-carbon perfluorinated chain linked to an ethyl group.
Caption: Molecular Structure of this compound.
The synthesis of semifluorinated alkanes like this compound is typically achieved through a two-step process involving a radical addition followed by a dehalogenation reaction.[1][3]
Caption: General Synthesis Workflow for this compound.
Experimental Protocols
The following is a representative protocol for the synthesis of a semifluorinated alkane, adapted for this compound.
Materials:
-
Perfluorohexyl iodide (C₆F₁₃I)
-
Ethylene (C₂H₄)
-
Azo-bis-isobutyronitrile (AIBN) (radical initiator)
-
Zinc powder (activated)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Radical Addition:
-
In a high-pressure reaction vessel, dissolve perfluorohexyl iodide in a suitable solvent.
-
Introduce a catalytic amount of AIBN.
-
Pressurize the vessel with ethylene gas.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 80°C for several hours to initiate the radical addition.[1]
-
Monitor the reaction's progress using gas chromatography (GC).
-
Once the reaction is complete, vent the excess ethylene and remove the solvent under reduced pressure.
-
-
Dehalogenation:
-
Dissolve the resulting iodinated intermediate in ethanol.
-
Add an excess of activated zinc powder.
-
Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. This reaction is exothermic and should be carefully controlled.[1]
-
Continue stirring at room temperature for several hours until the reaction is complete, as monitored by GC.
-
-
Purification:
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude this compound by fractional distillation under vacuum to obtain a colorless liquid.[1]
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
Key Applications in Research and Development
The unique properties of this compound make it a valuable compound in several advanced applications.
1. 19F NMR Spectroscopy:
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the study of fluorinated compounds.[4][5] this compound, with its 13 fluorine atoms, can serve as a reference standard or a component in solvent systems for ¹⁹F NMR. Key advantages of ¹⁹F NMR include:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity.[6]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and simplifies spectral analysis.[7]
-
Lack of Background Signals: Most organic solvents and biological matrices are devoid of fluorine, leading to clean spectra with no interfering background signals.[7]
In drug development, ¹⁹F NMR is employed in fragment-based screening to identify new drug candidates and to study drug-protein interactions.[8]
2. Advanced Drug Delivery Systems:
The amphiphilic nature of semifluorinated alkanes allows them to form stable emulsions and other colloidal carriers for drug delivery.[2][3] They can encapsulate lipophilic drugs, enhancing their solubility and bioavailability. Their inertness and biocompatibility make them attractive for various pharmaceutical formulations, including ophthalmic solutions and respiratory drug delivery systems.[2][3]
3. Synthesis of Fluorinated Materials:
This compound and similar compounds are used as building blocks in the synthesis of more complex fluorinated molecules and polymers. These materials often exhibit unique surface properties, such as oleophobicity and hydrophobicity, making them suitable for coatings, surfactants, and advanced materials with tailored properties.
Safety and Handling
While semifluorinated alkanes are generally considered to be chemically inert, proper laboratory safety practices are essential. The synthesis of these compounds involves hazardous reagents and conditions.
-
Fluorinating Agents: The synthesis of the perfluoroalkyl iodide precursor often involves elemental fluorine or other highly reactive fluorinating agents. These substances are extremely corrosive and toxic and require specialized handling procedures and equipment.[9][10][11]
-
Radical Initiators: AIBN is a potentially explosive compound and should be handled with care, avoiding heat and friction.
-
General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves.[12]
-
Spill and Exposure Procedures: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the affected person to fresh air.[9][12]
Detailed Standard Operating Procedures (SOPs) should be in place for all experimental work involving these compounds and their synthetic precursors.[12]
Conclusion
This compound stands out as a molecule with a unique combination of properties derived from its semifluorinated structure. Its chemical inertness, low surface energy, and amphiphilic character have paved the way for its use in diverse scientific and technological fields. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties, synthesis, and handling is crucial for leveraging its full potential in creating innovative solutions in medicine, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eiga.eu [eiga.eu]
- 12. benchchem.com [benchchem.com]
A Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane and its Class of Long-Chain Hydrofluorocarbons
Introduction: Navigating the Landscape of Long-Chain Hydrofluorocarbons
This technical guide delves into the properties and applications of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, a member of the long-chain hydrofluorocarbon (HFC) family. Due to a scarcity of publicly available data on this specific molecule, this guide will also draw upon information from closely related and structurally similar compounds, such as its iodinated and sulfonated derivatives, as well as shorter-chain analogues. This approach provides a comprehensive overview of the characteristics and potential uses of this class of compounds for researchers, scientists, and professionals in drug development.
Long-chain HFCs are distinguished by their unique physicochemical properties, stemming from the high electronegativity of fluorine and the strength of the carbon-fluorine bond. These attributes lead to high thermal and chemical stability, low surface tension, and both hydrophobic and lipophobic behavior.[1] Such characteristics make them intriguing candidates for a variety of specialized applications, which will be explored in detail throughout this guide.
Physicochemical Properties: A Representative Profile
The precise physicochemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane are not extensively documented. However, by examining its close relatives, we can construct a representative profile.
| Property | Representative Value | Source Compound | CAS Number |
| Molecular Formula | C₈H₅F₁₃ | Target Compound | Not Available |
| Molecular Weight | 382.1 g/mol | Target Compound | Not Available |
| Boiling Point | ~116-118 °C | 1H-Perfluorooctane | 335-65-9[2][3] |
| Density | ~1.758 g/mL at 25 °C | 1H-Perfluorooctane | 335-65-9[3] |
| Refractive Index | ~1.300 at 20 °C | 1H-Perfluorooctane | 335-65-9[2] |
| Solubility | Insoluble in water; soluble in some organic solvents.[1][4] | General for Alkanes | N/A |
| Vapor Pressure | 0.109 mmHg at 25°C | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid | 27619-97-2[5] |
Causality Behind Properties: The high density of these compounds is a direct result of the heavy fluorine atoms replacing lighter hydrogen atoms. Their low refractive index is a consequence of the low polarizability of the C-F bond. The insolubility in water is due to the nonpolar nature of the molecule.[6]
Spectroscopic Characterization: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons on the ethyl group (-CH₂-CH₃) at the non-fluorinated end of the molecule.
-
¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The spectrum would exhibit multiple signals corresponding to the different fluorine environments along the perfluorohexyl chain (-CF₂- and -CF₃ groups). The chemical shifts of these signals provide detailed information about the electronic environment of each fluorine atom.[7][8][9][10]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons in the perfluorinated chain and the hydrocarbon tail. The chemical shifts of the fluorinated carbons are significantly affected by the attached fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by strong absorption bands in the region of 1000-1360 cm⁻¹, which are characteristic of C-F bond stretching vibrations.[11][12][13][14] The presence of C-H stretching vibrations from the ethyl group would also be observed.
Mass Spectrometry (MS)
Mass spectrometry of fluorinated compounds can be challenging, as molecular ions are often not observed with standard ionization techniques like electron ionization (EI).[15][16] Field ionization (FI) is a softer ionization method that is more likely to produce a visible molecular ion peak.[16] The fragmentation pattern would be characterized by the loss of CF₂ and CF₃ fragments.
Applications in Research and Drug Development
The unique properties of long-chain HFCs open up a range of potential applications in the scientific and pharmaceutical fields.
Drug Delivery Systems
Perfluoroalkyl-containing molecules are being explored for their potential in drug delivery systems.[5][17][18][19] Their inertness and ability to form stable emulsions make them suitable as carriers for therapeutic agents.[17] For instance, perfluorocarbon nanoemulsions can be designed to deliver a variety of therapeutics, from small molecules to biologics.[17]
Reaction Media in Organic Synthesis
Fluorinated liquids can serve as reaction media in organic synthesis.[20][21] Their thermal stability allows for reactions to be conducted at high temperatures, and their unique solubility properties can be exploited to facilitate product separation.
Surface Treatment and Coatings
The low surface energy of fluorinated compounds makes them effective for creating water- and oil-repellent surfaces.[20] This property is valuable in the development of specialized coatings for medical devices and laboratory equipment to prevent biofouling and contamination.
Safety, Handling, and Environmental Considerations
As with any chemical, proper safety precautions are paramount when handling long-chain HFCs.
Hazard Identification and Personal Protective Equipment (PPE)
While fluoroalkanes are generally considered to have low toxicity, derivatives can be hazardous.[22] For example, 1H,1H,2H,2H-Tridecafluorooctane-1-sulphonic acid is classified as corrosive and can cause severe skin burns and eye damage. Therefore, it is crucial to handle these compounds in a well-ventilated area and wear appropriate PPE, including gloves, safety goggles, and a lab coat.
Storage and Disposal
These compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Disposal should be carried out in accordance with local, state, and federal regulations.
Environmental Impact
Hydrofluorocarbons are recognized as greenhouse gases and their use is subject to environmental regulations.[23][24][25] While they do not deplete the ozone layer, their global warming potential is a significant concern.[22][24] Furthermore, many per- and polyfluoroalkyl substances (PFAS) are persistent in the environment and can bioaccumulate, leading to long-term environmental and health concerns.[26][27]
Experimental Protocol: Synthesis of a Fluorinated Compound (Illustrative Example)
Objective: To illustrate a general synthetic approach for the preparation of a fluorinated organic compound.
Materials:
-
Alkyl sulfonate precursor
-
Anhydrous potassium fluoride (KF)
-
Ionic liquid (e.g., [bmim][PF₆]) as a solvent/promoter
-
Anhydrous acetonitrile
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl sulfonate precursor, anhydrous potassium fluoride, and the ionic liquid.
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Add water and diethyl ether to the reaction mixture and transfer to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices: The use of an ionic liquid can enhance the reactivity of the fluoride ion.[28] Anhydrous conditions are crucial as water can deactivate the fluoride nucleophile. The inert atmosphere prevents unwanted side reactions with oxygen or moisture.
Conclusion
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane and its class of long-chain hydrofluorocarbons represent a fascinating and technologically important group of molecules. Their unique properties, born from the strong carbon-fluorine bond, make them valuable in a range of specialized applications, particularly in drug delivery and materials science. However, their environmental persistence and potential for global warming necessitate careful consideration and responsible use. As research continues, a deeper understanding of these compounds will undoubtedly unlock new applications while also informing strategies for their safe and sustainable management.
Visualizations
Molecular Structure of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane
Caption: Molecular structure of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane.
Illustrative Synthetic Workflow
Caption: General workflow for a nucleophilic fluorination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. fluoryx.com [fluoryx.com]
- 3. 335-65-9 CAS MSDS (1H-PERFLUOROOCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. All about Solubility of Alkanes [unacademy.com]
- 5. books.rsc.org [books.rsc.org]
- 6. oit.edu [oit.edu]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mines.edu [mines.edu]
- 10. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures [morressier.com]
- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 17. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Applications of Fluorinated Liquids | Hairixin Industry Uses [hrxmaterials.com]
- 21. doras.dcu.ie [doras.dcu.ie]
- 22. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 23. FAQ: HFC guidelines and EPA regulations – BLR [blr.com]
- 24. Hydrofluorocarbon - Wikipedia [en.wikipedia.org]
- 25. ccacoalition.org [ccacoalition.org]
- 26. Fluorocarbons (PFAS)—The Forever Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of (Perfluoro-n-hexyl)ethane
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining (Perfluoro-n-hexyl)ethane (C₆F₁₃C₂H₅), a valuable perfluorinated compound. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis of such fluorinated molecules. This guide delves into the core chemical principles, offers detailed experimental protocols for the most viable synthetic routes, and provides insights into the selection of reagents and reaction conditions. The synthesis of this compound is crucial for various applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients and in the development of proton transport materials for fuel cells.[1]
Introduction to this compound
This compound, with the chemical formula C₈H₅F₁₃, is a significant member of the perfluoroalkane family.[1] These compounds are characterized by their high thermal and chemical stability, low surface tension, and unique hydrophobic and lipophobic properties, primarily due to the strong carbon-fluorine bonds. The distinct properties of this compound make it a valuable component in various advanced applications.[1]
The primary challenge in the synthesis of this compound lies in the selective formation of a carbon-carbon bond between a perfluorohexyl moiety and an ethyl group. This guide will explore three primary synthetic strategies to achieve this transformation:
-
Grignard Reaction with Perfluorohexyl Iodide: A classic organometallic approach involving the coupling of a perfluorohexyl Grignard reagent or the reaction of perfluorohexyl iodide with an ethyl Grignard reagent.
-
Telomerization followed by Reduction: An industrially relevant method that involves the telomerization of tetrafluoroethylene (TFE) to produce a perfluoroalkyl iodide, which is then functionalized and reduced.
-
Radical Addition to a Perfluorohexylethylene Precursor: A method based on the free-radical addition of a suitable hydrogen source across the double bond of (Perfluorohexyl)ethylene.
This guide will provide a detailed examination of each of these methodologies, complete with step-by-step protocols and expert commentary on the critical parameters influencing the reaction's success.
Synthetic Methodologies
Grignard Reaction with Perfluorohexyl Iodide
The Grignard reaction offers a direct and versatile method for forming C-C bonds. In the context of synthesizing this compound, this can be approached in two ways: reacting perfluorohexylmagnesium iodide with an ethylating agent, or more commonly, reacting perfluorohexyl iodide with ethylmagnesium bromide. The latter is often preferred due to the relative ease of preparation of the ethyl Grignard reagent.
Chemical Principle: The core of this reaction is the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbon of the perfluorohexyl iodide. The significant electronegativity of the fluorine atoms creates a strong dipole, making the carbon atom attached to the iodine susceptible to nucleophilic attack.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Perfluorohexyl iodide (C₆F₁₃I)
-
Magnesium turnings
-
Ethyl bromide (C₂H₅Br)
-
Anhydrous diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.[2][3]
-
-
Coupling Reaction:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve perfluorohexyl iodide in anhydrous THF.
-
Slowly add the solution of perfluorohexyl iodide to the ethylmagnesium bromide solution under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Causality and Expert Insights:
-
The choice of anhydrous solvents is critical as Grignard reagents are highly reactive towards protic solvents like water.[4]
-
The use of THF as a solvent for the perfluorohexyl iodide enhances its solubility and the reaction rate.
-
The slow addition of the perfluorohexyl iodide at low temperatures helps to control the exothermicity of the reaction and minimize side reactions.
Data Presentation:
| Reactant A | Reactant B | Solvent | Temperature (°C) | Yield (%) |
| C₆F₁₃I | C₂H₅MgBr | Diethyl Ether/THF | 0 to RT | 60-70 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Diagram of the Grignard Reaction Workflow:
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Telomerization Followed by Reduction
Telomerization is a key industrial process for the production of fluorotelomers. This method involves the controlled polymerization of tetrafluoroethylene (TFE) in the presence of a perfluoroalkyl iodide, which acts as a chain transfer agent. The resulting fluorotelomer iodide can then be converted to the desired alkane.
Chemical Principle: The reaction proceeds via a free-radical mechanism. A radical initiator starts the polymerization of TFE. The perfluoroalkyl iodide (in this case, perfluoroethyl iodide) serves as the "telogen," while TFE is the "taxogen." The process yields a mixture of perfluoroalkyl iodides of varying chain lengths, from which the desired C₈ homologue is isolated. The terminal iodide is then replaced with hydrogen.
Experimental Protocol: Synthesis via Telomerization and Reduction
Part A: Telomerization of TFE with Perfluoroethyl Iodide
Materials:
-
Tetrafluoroethylene (TFE)
-
Perfluoroethyl iodide (C₂F₅I)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup:
-
Charge a high-pressure autoclave reactor with perfluoroethyl iodide and the radical initiator.
-
Purge the reactor with nitrogen to remove any oxygen.
-
-
Telomerization:
-
Pressurize the reactor with tetrafluoroethylene to the desired pressure.
-
Heat the reactor to the reaction temperature (typically 60-100 °C) to initiate the polymerization.
-
Maintain the pressure and temperature for the duration of the reaction (several hours).
-
-
Isolation:
-
After the reaction is complete, cool the reactor and vent the unreacted TFE.
-
The resulting mixture of fluorotelomer iodides is then subjected to fractional distillation to isolate the desired 1-iodo-perfluorooctane (C₈F₁₇I).
-
Part B: Reduction of 1-Iodo-perfluorooctane
A subsequent reaction is required to replace the terminal iodine with a hydrogen atom and introduce the ethyl group. A more direct route from a telomerization product would be to obtain 1-iodo-2-(perfluorohexyl)ethane (C₆F₁₃CH₂CH₂I) and then reduce the iodide.[5]
Materials:
-
1-Iodo-2-(perfluorohexyl)ethane (C₆F₁₃CH₂CH₂I)
-
Zinc dust
-
Ethanol
Procedure:
-
Reduction:
-
In a round-bottom flask, suspend 1-iodo-2-(perfluorohexyl)ethane and zinc dust in ethanol.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the excess zinc.
-
Add water to the filtrate and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
-
Causality and Expert Insights:
-
The ratio of telogen to taxogen is a critical parameter in controlling the average chain length of the resulting telomers.
-
The choice of initiator and reaction temperature influences the reaction rate and the distribution of telomer products.
-
The reduction of the fluorotelomer iodide is a standard procedure, and other reducing agents like sodium borohydride can also be employed.
Diagram of the Telomerization and Reduction Pathway:
Caption: Synthetic pathway via telomerization and subsequent reduction.
Radical Addition to (Perfluorohexyl)ethylene
This method involves the synthesis of a (Perfluorohexyl)ethylene (C₆F₁₃CH=CH₂) precursor, followed by the radical addition of a hydrogen source across the double bond.
Chemical Principle: The synthesis of the precursor can be achieved through various means, often involving the elimination of H-I from a fluorotelomer iodide. The subsequent radical addition is typically initiated by a radical initiator, leading to the formation of a carbon-centered radical which then abstracts a hydrogen atom from a donor molecule to yield the final product.
Experimental Protocol: Synthesis via Radical Addition
Part A: Synthesis of (Perfluorohexyl)ethylene
This precursor can be synthesized from 1-iodo-2-(perfluorohexyl)ethane via dehydroiodination using a base.
Materials:
-
1-Iodo-2-(perfluorohexyl)ethane (C₆F₁₃CH₂CH₂I)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve 1-iodo-2-(perfluorohexyl)ethane in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise.
-
Heat the mixture to reflux to promote the elimination reaction.
-
After the reaction is complete, cool the mixture, add water, and extract the (Perfluorohexyl)ethylene with a low-boiling point solvent.
-
Dry and carefully distill the product.
Part B: Radical Addition of Ethane
While direct radical addition of ethane is challenging, a more feasible approach involves the use of a hydrogen donor in a radical reaction. A more common laboratory-scale approach for hydrogenation would be catalytic hydrogenation.
Materials:
-
(Perfluorohexyl)ethylene (C₆F₁₃CH=CH₂)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate
Procedure:
-
Hydrogenation:
-
In a hydrogenation vessel, dissolve (Perfluorohexyl)ethylene in ethanol or ethyl acetate.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent by rotary evaporation.
-
The resulting this compound is typically of high purity and may not require further purification.
-
Causality and Expert Insights:
-
The elimination reaction in Part A is a standard method for creating unsaturation.
-
Catalytic hydrogenation is a clean and efficient method for reducing double bonds. The choice of catalyst and solvent can be optimized for best results.
-
For a radical addition approach, a good hydrogen atom donor and a suitable radical initiator would be required. However, catalytic hydrogenation is generally more straightforward and higher yielding for this transformation.
Diagram of the Radical Addition Pathway:
Caption: Synthesis of this compound via an ethylene precursor.
Safety and Handling of Perfluoroalkanes
Per- and polyfluoroalkyl substances (PFAS), the class of compounds to which this compound belongs, require careful handling due to their persistence in the environment and potential health concerns.[6][7]
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses when handling perfluoroalkanes.[6]
-
Containment: All work with PFAS should be conducted in a well-ventilated fume hood to prevent inhalation and environmental release.[6]
-
Waste Disposal: All PFAS-contaminated waste, including glassware, PPE, and reaction residues, must be disposed of as hazardous waste according to institutional and local regulations.[6] Incineration at high temperatures is often the required disposal method for PFAS-contaminated materials.[8]
Conclusion
The synthesis of this compound can be accomplished through several viable synthetic routes. The choice of method will depend on factors such as the desired scale of production, available starting materials, and the specific purity requirements. The Grignard reaction offers a direct and versatile laboratory-scale synthesis. Telomerization is a more industrially scalable process but yields a mixture of products requiring separation. The radical addition/hydrogenation route provides a clean and high-yielding final step but requires the synthesis of the unsaturated precursor. Researchers and drug development professionals should carefully consider the advantages and challenges of each method to select the most appropriate strategy for their specific needs, while always adhering to strict safety protocols for handling these persistent compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20080221358A1 - Method of Synthesizing Key Intermediates for the Production of Camptothecin Derivatives - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H,1H,2H,2H-Tridecafluorooctane-1-sulphonic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemguide.co.uk [chemguide.co.uk]
(Perfluoro-N-hexyl)ethane chemical structure
An In-depth Technical Guide to (Perfluoro-N-hexyl)ethane for Scientific Professionals
Abstract
This compound, a semifluorinated alkane, stands at the intersection of materials science, biomedical research, and synthetic chemistry. Its unique molecular architecture, combining a highly fluorinated segment with a hydrocarbon tail, imparts a distinct set of physicochemical properties, including chemical inertness, high density, and specific interfacial behaviors. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's core characteristics, synthesis protocols, spectroscopic identity, and diverse applications, while also addressing critical safety and environmental considerations. The narrative is grounded in established scientific principles, offering field-proven insights into its utility and handling.
Molecular Identity and Physicochemical Characteristics
This compound is a partially fluorinated alkane. The presence of the long perfluorohexyl chain is the dominant factor influencing its physical and chemical properties.
1.1. Chemical Structure and Nomenclature
-
IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane[1][2][]
-
Synonyms: (Perfluorohex-1-yl)ethane, 1H,1H,1H,2H,2H-Perfluorooctane[4][5]
Caption: Chemical structure of this compound.
1.2. Core Physicochemical Data
The combination of a fluorinated chain and a hydrocarbon segment results in properties that are distinct from both fully fluorinated and non-fluorinated analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 348.1 g/mol | [1][2] |
| Density | 1.502 g/cm³ | [4] |
| Boiling Point | 121.2 °C at 760 mmHg | [4] |
| Flash Point | 34.4 °C | [4] |
| Purity | ≥97% |[2] |
Synthesis Methodologies and Rationale
The synthesis of this compound and similar semifluorinated alkanes requires controlled fluorination strategies to preserve the hydrocarbon portion of the molecule. General synthesis involves the fluorination of a suitable hydrocarbon precursor, followed by separation and purification.[1]
2.1. Industrial Fluorination: The Fowler Process
A foundational method for producing perfluorinated compounds is the Fowler process. This technique offers a more controlled alternative to direct fluorination with highly reactive elemental fluorine.[1]
-
Causality of Experimental Choice: The Fowler process was developed to moderate the extreme reactivity of fluorine gas.[1] It utilizes a high-valency metal fluoride, typically cobalt trifluoride (CoF₃), as a solid-phase fluorinating agent. The hydrocarbon precursor is passed in the vapor phase over a heated bed of CoF₃. This allows for a more selective and less fragmenting reaction compared to direct gas-phase fluorination, which is critical for producing a specific carbon backbone without significant byproduct formation.
2.2. Experimental Protocol: Generalized Synthesis Workflow
The following protocol outlines the key steps for synthesizing a perfluoroalkyl alkane like this compound.
-
Reactor Charging & Preparation: A corrosion-resistant tubular reactor (e.g., Monel or nickel) is packed with cobalt(II) fluoride (CoF₂).
-
Fluorinating Agent Regeneration: Elemental fluorine gas is passed through the reactor at an elevated temperature (~250 °C) to convert the CoF₂ to the active fluorinating agent, CoF₃. This step is highly exothermic and requires careful thermal management. The reactor is then purged with an inert gas (e.g., nitrogen) to remove excess fluorine.
-
Hydrocarbon Introduction: The reactor temperature is adjusted (typically 150-300 °C). The hydrocarbon precursor (octane) is vaporized and passed through the reactor, often diluted with an inert gas to control the reaction rate.
-
Fluorination Reaction: The vaporized hydrocarbon reacts with the CoF₃ bed, substituting hydrogen atoms with fluorine and producing the desired semifluorinated alkane, hydrogen fluoride (HF), and spent CoF₂.
-
Product Trapping and Neutralization: The effluent gas stream, containing the product, HF, and byproducts, is passed through a series of cold traps (typically cooled with dry ice/acetone or liquid nitrogen) to condense the organic products. The highly corrosive HF gas is typically scrubbed using a basic solution or an alkali metal fluoride trap.
-
Purification: The crude liquid product is a mixture of compounds with varying degrees of fluorination. The final product, this compound, is isolated and purified via fractional distillation. The significant difference in boiling points between the desired product and potential byproducts makes this an effective separation technique.
Caption: High-level workflow for the synthesis of this compound.
Applications in Scientific Research and Development
The distinct properties of this compound make it a valuable molecule in several advanced scientific fields.[1]
3.1. Pharmaceutical and Agrochemical Synthesis
Fluorine incorporation is a cornerstone of modern drug design, used to enhance metabolic stability, bioavailability, and binding affinity.[6][7][8] this compound serves as a key intermediate or building block for introducing a perfluorohexyl moiety into more complex active pharmaceutical ingredients (APIs).[1] Similarly, in agriculture, it can function as a surfactant or additive in advanced pesticide formulations, leveraging its ability to modify surface properties.[1]
3.2. Advanced Materials and Energy
In materials science, this compound is used in the synthesis of specialized perfluorinated monomers.[1] These monomers, which bear acidic groups for proton transport, are critical for developing next-generation Proton Exchange Membranes (PEMs).[1] High-performance PEMs are the core component of fuel cells, and their efficiency is directly tied to the proton conductivity of the membrane material.[1]
3.3. Life Sciences and Biomedical Imaging
The fluorine atoms in this compound provide a unique signal for ¹⁹F Magnetic Resonance Imaging (MRI). This has led to its use in research settings to enhance MRI signals.[1] Techniques such as parahydrogen-induced polarization (PHIP) have been applied to this compound to hyperpolarize the fluorine nuclei, dramatically increasing the ¹⁹F MR signal.[1] This opens possibilities for novel contrast agents and molecular imaging probes. Furthermore, its interactions with biological systems are a subject of study; its ability to permeate cell membranes and potentially influence signaling pathways and gene expression is an active area of investigation.[1]
Safety, Handling, and Environmental Considerations
While specific toxicological data for this compound is limited, a conservative approach based on the broader class of perfluorinated compounds (PFCs) is warranted.[1]
4.1. Laboratory Handling and Personal Protection
-
Ventilation: All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves (materials like neoprene may offer resistance), and a lab coat, should be worn.[10] Frequent or prolonged skin contact should be avoided, as fluorocarbons can dissolve skin oils, leading to irritation and dermatitis.[10]
-
Storage: Store in a cool, dry, well-ventilated place, away from ignition sources and incompatible materials.[9] The container should be tightly sealed.
4.2. Toxicology and Environmental Profile
-
Human Health: The primary health risks associated with fluorocarbons at high exposure levels are skin irritation and potential effects on the nervous system.[10]
-
Environmental Persistence: PFCs are characterized by their extreme chemical stability, which makes them highly persistent in the environment.[11] They can bioaccumulate, and there is growing scientific evidence of their potential toxicity to humans and ecosystems.[11]
-
Regulatory Context: Many PFCs are potent greenhouse gases, with global warming potentials (GWPs) thousands of times greater than carbon dioxide.[12] Their use is regulated under frameworks like the Clean Air Act in the United States and the Federal Halocarbon Regulations in Canada.[12][13] The use of PFCs is often restricted to applications where no technically feasible alternatives exist.[12]
References
- 1. Buy this compound | 80793-17-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, (Perfluorohex-1-yl)ethane | 80793-17-5 [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. cdph.ca.gov [cdph.ca.gov]
- 11. akaction.org [akaction.org]
- 12. Environmental Laws and Regulations that Apply to Perfluorocarbons | Per- and Polyfluoroalkyl Substances (PFASs) in Your Environment | US EPA [19january2017snapshot.epa.gov]
- 13. Perfluorocarbons (PFCs) - Canada.ca [canada.ca]
Physical properties of perfluoroalkanes
An In-depth Technical Guide to the Physical Properties of Perfluoroalkanes for Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoroalkanes (PFAs), or perfluorocarbons (PFCs), are hydrocarbons in which all hydrogen atoms have been synthetically replaced by fluorine.[1][2] This complete fluorination imparts a unique and powerful set of physical and chemical properties, including exceptional chemical and biological inertness, high gas solubility, and distinct interfacial behaviors.[1][3][4] These characteristics stem directly from the strength of the carbon-fluorine bond—the strongest single bond in organic chemistry—and the unique electronic nature of the fluorine atom.[2][5] This guide provides a comprehensive exploration of the core physical properties of PFAs, details the experimental methodologies used for their characterization, and discusses the profound implications of these properties for advanced applications, particularly in the realms of drug development and biomedical research.
The Molecular Basis of Perfluoroalkane Properties
The defining features of perfluoroalkanes originate at the molecular level. The substitution of hydrogen with fluorine, the most electronegative element, creates a molecule with properties that are dramatically different from their hydrocarbon analogs.
-
Carbon-Fluorine Bond: The C-F bond is exceptionally strong and stable, which is the primary reason for the chemical and thermal inertness of PFAs.[2][5] This stability makes them resistant to metabolic degradation, a critical property for biomedical applications.
-
Molecular Conformation: Unlike the flat, all-trans arrangement of hydrocarbon chains, perfluorinated chains adopt a rigid, helical conformation to minimize steric strain between the large fluorine atoms.[6][7][8] This structural rigidity influences intermolecular interactions and contributes to properties like viscosity and surface tension.
-
Intermolecular Forces: The low polarizability of the fluorine atom results in very weak van der Waals interactions between PFA molecules.[7] This low cohesive energy is the underlying cause of their low boiling points, low surface tensions, and remarkably high gas solubility.[7]
These fundamental molecular characteristics give rise to the macroscopic physical properties that make PFAs invaluable in specialized scientific and medical fields.
Core Physical Properties of Perfluoroalkanes
The unique molecular structure of PFAs translates into a distinct profile of physical properties. Understanding these properties is essential for their application in research and development.
Boiling Point and Vapor Pressure
The boiling points of PFAs increase with chain length, as expected, due to increasing molecular weight.[9] However, a peculiar and important characteristic is that PFAs with more than four carbons are more volatile (have lower boiling points) than their corresponding hydrocarbons.[10] This is a direct consequence of their weak intermolecular forces.
Vapor pressure, the pressure exerted by a vapor in equilibrium with its condensed phase, is inversely related to boiling point.[11] Many PFAs are characterized by low volatility, which is a crucial requirement for applications like artificial blood substitutes to prevent embolism.[4][12] The relationship between vapor pressure and temperature is non-linear and can be described by equations like the Antoine equation.[11] For compounds with very low volatility, specialized techniques are required for accurate measurement.[11][13][14]
Density
Perfluoroalkanes are significantly denser than water and their hydrocarbon counterparts. This high density is due to the high atomic weight of fluorine compared to hydrogen. For example, the density of perfluorooctanoic acid (PFOA) is approximately 1.8 g/cm³, and perfluorooctanesulfonic acid (PFOS) is around 1.84-1.85 g/cm³.[12] This property is exploited in applications such as vitreoretinal surgery, where high-density liquids are used to manipulate tissues within the eye.[6]
Viscosity
Despite their high density, PFAs exhibit low viscosity and high fluidity.[7] This is another consequence of their weak intermolecular cohesive energies, which allows molecules to move past one another with minimal resistance. This low viscosity is beneficial in applications requiring efficient fluid transport, such as in liquid ventilation or as components of emulsions for intravenous delivery.
Surface Tension
Perfluoroalkanes possess extremely low surface tensions, among the lowest of all liquids.[6][7] This results from their weak intermolecular forces. This property makes them not only hydrophobic (water-repelling) but also lipophobic (oil-repelling). This dual nature is central to their use in forming stable emulsions and as specialized surfactants in semifluorinated alkanes.[6]
Gas Solubility
Perhaps the most exploited property of PFAs in the biomedical field is their extraordinary capacity to dissolve gases, particularly oxygen and carbon dioxide.[3][4][15] The solubility of oxygen in some PFAs can be as high as 40-50% by volume.[7] This high solubility arises because the weak intermolecular forces in the liquid PFA create large interstitial spaces that can easily accommodate gas molecules. Gas solubility increases with pressure but decreases with rising temperature.[15] This property is the foundation for their development as oxygen carriers in artificial blood substitutes and for liquid ventilation therapies.[1][4][7]
Table 1: Summary of Physical Properties for Select Perfluoroalkanes
| Property | Perfluorohexane (C₆F₁₄) | Perfluorooctane (C₈F₁₈) | Perfluorodecalin (C₁₀F₁₈) |
| Boiling Point (°C) | 56 | 103 | 142 |
| Density (g/cm³ at 25°C) | 1.669 | 1.786 | 1.908 |
| Vapor Pressure (kPa at 25°C) | ~30 | ~5.6 | ~0.7 |
| Surface Tension (mN/m at 25°C) | ~12 | ~14 | ~16 |
| O₂ Solubility (mL/100mL) | ~49 | ~42 | ~40 |
Note: Values are approximate and can vary slightly based on source and measurement conditions.
Experimental Methodologies for Property Characterization
The precise and accurate measurement of physical properties is paramount for quality control and application development. The following protocols describe standard, self-validating methodologies for characterizing perfluoroalkanes.
Density Determination via Pycnometry
The pycnometer is a flask with a precisely calibrated volume used to determine the density of a liquid through weighing.[16][17][18] The method is highly accurate when performed correctly.[18]
Protocol:
-
Preparation: Thoroughly clean and dry the pycnometer and its capillary stopper.
-
Tare Weight: Accurately weigh the empty, dry pycnometer (m₀).[16]
-
Calibration: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a controlled temperature (e.g., 20°C). Insert the stopper, allowing excess liquid to exit through the capillary. Dry the exterior and weigh the filled pycnometer to determine its exact volume.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with the sample perfluoroalkane, ensuring no air bubbles are present, and bring it to the same controlled temperature.
-
Final Weight: Weigh the pycnometer filled with the sample (m₁).[16]
-
Calculation: Calculate the density (ρ) using the formula: ρ = (m₁ - m₀) / V, where V is the calibrated volume.[16]
Viscosity Determination via Ostwald Viscometry
An Ostwald viscometer, or U-tube viscometer, measures viscosity by determining the time it takes for a fixed volume of liquid to flow through a capillary under the force of gravity.[19][20]
Protocol:
-
Setup: Clean the viscometer thoroughly and mount it vertically in a constant-temperature water bath.
-
Calibration: Introduce a precise volume of a reference liquid (e.g., water) with known viscosity (η₁) and density (ρ₁) into the larger bulb.
-
Flow Time (Reference): Using a pipette bulb, draw the liquid up past the upper timing mark (C). Release the suction and use a stopwatch to measure the time (t₁) it takes for the meniscus to fall from the upper mark (C) to the lower mark (D).[21] Repeat for consistency.
-
Sample Measurement: Clean and dry the viscometer. Introduce the same volume of the PFA sample.
-
Flow Time (Sample): Measure the flow time (t₂) for the PFA sample in the same manner.
-
Calculation: The viscosity of the sample (η₂) is calculated relative to the reference liquid using the equation: η₂ = (ρ₂ * t₂) / (ρ₁ * t₁) * η₁. The densities (ρ₁ and ρ₂) must be determined separately (e.g., by pycnometry).[20]
Surface Tension Determination via Wilhelmy Plate Method
A force tensiometer measures surface tension by quantifying the force exerted on a probe as it interacts with a liquid's surface.[22] The Wilhelmy plate method is considered highly accurate and straightforward.[23]
Protocol:
-
Setup: A thin platinum plate of known perimeter is suspended from a high-precision balance. The liquid sample is placed on a platform below the plate.
-
Contact: The platform is raised until the liquid surface just touches the bottom of the plate.
-
Wetting: Due to wetting, the liquid climbs the plate, and the surface tension pulls the plate downwards.
-
Force Measurement: The balance measures this downward force (F).
-
Calculation: The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where L is the wetted perimeter of the plate and θ is the contact angle. For a perfectly wetting platinum plate, the contact angle is assumed to be 0, so cosθ = 1, simplifying the equation to γ = F / L.
Low Vapor Pressure Determination via Thermogravimetric Analysis (TGA)
For low-volatility liquids, direct vapor pressure measurement is challenging.[13] TGA can be used to determine vapor pressure by measuring the rate of mass loss from evaporation under controlled isothermal conditions.[13][24]
Protocol:
-
Setup: A small, known amount of the PFA sample is placed in a crucible within the TGA furnace.
-
Isothermal Hold: The sample is heated to a specific, stable temperature, and the system is purged with an inert gas at a constant flow rate.
-
Mass Loss Measurement: The TGA records the sample's mass over time. The rate of mass loss ( dm/dt ) due to evaporation is determined from the slope of the mass vs. time curve.
-
Data Analysis: This process is repeated at several different temperatures.
-
Calculation: The vapor pressure (Pvap) is calculated based on the diffusion-kinetic model of evaporation, which relates the rate of mass loss to vapor pressure and other experimental parameters.[13] This often involves calibration with a substance of known vapor pressure.[24]
Applications in Drug Development and Biomedical Research
The unique physical properties of perfluoroalkanes directly enable their use in several critical biomedical applications.
-
Oxygen Delivery Systems: The high gas solubility of PFAs is the cornerstone of their use as "blood substitutes."[3][25] Formulated as stable nanoemulsions, they can transport oxygen to tissues, which is vital in regenerative medicine, organ preservation, and treating local tissue hypoxia in tumors to enhance cancer therapies.[1][25][26]
-
Drug Delivery Vehicles: The inert and immiscible nature of PFAs makes them an attractive platform for drug delivery.[27] They can be formulated into biphasic nanoemulsions where therapeutic payloads, from small molecules to large biologics like siRNAs, are shielded within the fluorous core.[28] This protects the drug from degradation and allows for targeted delivery.[28] Their properties are also leveraged for pulmonary drug delivery, where a PFA vehicle can homogeneously distribute a drug throughout the lung, which is difficult to achieve with other methods.[29][30]
-
Medical and Diagnostic Imaging: The presence of numerous fluorine atoms makes PFAs excellent contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI).[30] Since the body has no native fluorine signal, these agents provide a clear and specific "hotspot" image for cell tracking and diagnostics.[30]
-
Ophthalmic Surgery: The high density and immiscibility of PFAs allow them to be used as a temporary tamponade in vitreoretinal surgery, helping to reattach the retina.[6]
Conclusion
Perfluoroalkanes are a class of materials whose value lies in their distinct and precisely controlled physical properties. From their low intermolecular forces, which lead to high gas solubility and low surface tension, to their high density and biological inertness, these characteristics are a direct result of their unique molecular architecture. For scientists and professionals in drug development, a thorough understanding of these properties—and the validated methods used to measure them—is essential for innovating new therapies and diagnostic tools. The continued exploration of PFA chemistry and formulation science promises to unlock even more advanced applications, further solidifying their role as enabling materials in modern medicine.
References
- 1. Perfluorocarbons in Research and Clinical Practice: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorocarbons: properties and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repository :: Login [bdigital.ufp.pt]
- 8. Impact of structure on the properties of per- and polyfluoroalkyl substances - American Chemical Society [acs.digitellinc.com]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. researchgate.net [researchgate.net]
- 11. Vapor pressure - Wikipedia [en.wikipedia.org]
- 12. Fact sheet: Perfluoroalkylated and Polyfluoroalkylated Substances (PFAS, Under Review) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 13. ntv.ifmo.ru [ntv.ifmo.ru]
- 14. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. f2chemicals.com [f2chemicals.com]
- 16. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
- 17. che.utah.edu [che.utah.edu]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Determination of viscosity of liquid using Ostwald’s viscometer [pharmacyinfoline.com]
- 20. Ostwald’s viscometer @ Chemistry Dictionary & Glossary [glossary.periodni.com]
- 21. youtube.com [youtube.com]
- 22. biolinscientific.com [biolinscientific.com]
- 23. Tensiometer (surface tension) - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. Pharmaceutical design and development of perfluorocarbon nanocolloids for oxygen delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Perfluorocarbon compounds as vehicles for pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Elusive Nature of Solvency: An In-depth Technical Guide to the Solubility of (Perfluoro-N-hexyl)ethane in Organic Solvents
Introduction: Navigating the Fluorous Realm
(Perfluoro-N-hexyl)ethane (C8H5F13) is a fascinating yet challenging molecule for researchers and drug development professionals. Its unique physicochemical properties, stemming from the high degree of fluorination, offer significant potential in applications ranging from biomedical imaging to advanced materials science.[1] However, the very characteristics that make it valuable—high thermal stability, low surface tension, and biological inertness—also contribute to its complex and often counter-intuitive solubility behavior. This guide provides a comprehensive exploration of the principles governing the solubility of this compound in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its empirical determination.
Perfluorocarbons (PFCs), the class of compounds to which this compound belongs, are famously both hydrophobic and lipophobic.[2] This dual insolubility presents a significant hurdle in formulation and application development, necessitating a deep and nuanced understanding of the intermolecular forces at play. This document moves beyond simple "like dissolves like" heuristics to provide a robust framework for predicting and quantifying the solubility of this unique fluorinated alkane.
Core Principles: Why Fluorocarbons Defy Conventional Solubility Rules
The solubility of any substance is dictated by the thermodynamics of mixing, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to occur, ΔG must be negative. In the case of perfluorocarbons and organic solvents, the enthalpic term (ΔH), which represents the energy change from breaking and forming intermolecular bonds, is typically the dominant barrier.
Perfluorocarbons exhibit exceptionally weak van der Waals forces due to the low polarizability of the tightly held electrons in the C-F bond.[3] Consequently, it requires very little energy to overcome the intermolecular attractions between PFC molecules. However, disrupting the stronger intermolecular forces within a hydrocarbon-based organic solvent (such as dipole-dipole interactions or hydrogen bonds) requires a significant energy input. Because the new interactions formed between the PFC and solvent molecules are generally weak, there is insufficient energy released to compensate for the energy required to break the solvent-solvent bonds, resulting in a positive enthalpy of mixing and, therefore, poor solubility.[2]
Key Factors Influencing the Solubility of this compound:
-
Fluorine Content and Position: The high degree of fluorination in this compound is the primary determinant of its solubility characteristics. The electron-withdrawing nature of fluorine atoms creates a molecule with a very low polarizability, minimizing its ability to engage in London dispersion forces with hydrocarbon solvents.
-
Chain Length: Generally, for a homologous series of fluorinated alkanes, solubility in a given solvent decreases as the carbon chain length increases. This is due to the larger molecular surface area and the increased energy required to create a cavity in the solvent for the larger solute molecule.
-
Solvent Properties:
-
Polarity: As nonpolar molecules, perfluorocarbons would be expected to dissolve best in nonpolar solvents. However, due to the aforementioned weak intermolecular forces, their solubility is often limited even in these solvents.
-
Internal Cohesion/Hansen Solubility Parameters: A more sophisticated approach to predicting solubility involves considering the cohesive energy density of the solvent, often broken down into Hansen Solubility Parameters (HSP). HSP quantifies the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH) within a substance.[4][5] For this compound to dissolve in a solvent, their respective HSP values should be similar. This theoretical framework provides a powerful tool for solvent screening.
-
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
The Hansen Solubility Parameters offer a three-dimensional framework for predicting miscibility.[4][5] The core principle is that substances with similar HSP values are more likely to be miscible. The total cohesive energy density (δt) is related to the individual parameters by the following equation:
δt² = δD² + δP² + δH²
Experimental Determination of Solubility: A Practical Guide
Given the paucity of published quantitative solubility data for this compound, empirical determination is often necessary. The following section provides detailed, step-by-step protocols for two widely applicable methods for determining the solubility of a liquid solute in an organic solvent.
Method 1: The Isothermal Shake-Flask Method (Saturation Method)
This classic and reliable method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in the solution.
Experimental Workflow: Isothermal Shake-Flask Method
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Detailed Protocol:
-
Preparation:
-
To a series of glass vials with PTFE-lined screw caps, add a known volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a solid phase of the solute remains at equilibrium.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant-temperature water bath equipped with a shaker.
-
Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.
-
After the equilibration period, cease agitation and allow the vials to stand in the water bath for several hours to allow for complete phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the supernatant (the solvent layer) using a glass syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved microdroplets of this compound.
-
Accurately weigh the filtered aliquot.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the filtered aliquot and the calibration standards using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the concentration of this compound in the aliquot from the calibration curve.
-
-
Validation:
-
The solubility is considered to be the concentration of this compound in the solvent when the measured concentration does not change significantly between different equilibration time points (e.g., the values at 48 and 72 hours are within 5% of each other).
-
Method 2: Headspace Gas Chromatography (HS-GC)
For volatile solutes like this compound, headspace gas chromatography offers a sensitive and often less labor-intensive method for determining solubility. This technique relies on the partitioning of the analyte between the liquid phase and the vapor phase (headspace) in a sealed vial at equilibrium.
Conceptual Framework: Headspace Gas Chromatography for Solubility
Caption: Principle of Headspace GC for Solubility Analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a series of calibration standards by adding known, varying amounts of this compound to a constant volume of the organic solvent in headspace vials.
-
Prepare the test sample by adding an excess of this compound to the same volume of solvent in a headspace vial, ensuring a separate phase of the solute is visible.
-
Seal all vials with appropriate crimp caps.
-
-
Equilibration:
-
Place all vials (standards and sample) in the heated agitator of the headspace autosampler.
-
Allow the vials to equilibrate at a constant temperature for a set period to ensure the partitioning of this compound between the liquid and vapor phases reaches equilibrium.
-
-
Analysis:
-
The headspace autosampler will automatically inject a fixed volume of the vapor phase from each vial into the gas chromatograph.
-
Run the samples through a suitable GC method to separate this compound from any solvent peaks.
-
Detect and quantify the peak corresponding to this compound.
-
-
Data Interpretation:
-
Generate a calibration curve by plotting the peak area of this compound against its concentration in the liquid phase for the standard samples.
-
The peak area of the test sample will correspond to the concentration of this compound in the saturated solution at the equilibration temperature. Determine this concentration using the calibration curve.
-
Data Presentation: A Framework for Reporting Solubility
Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison and interpretation.
Table 1: Solubility of this compound in Selected Organic Solvents at 25°C (Hypothetical Data)
| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | Nonpolar, Aliphatic | Value | Value |
| Toluene | Nonpolar, Aromatic | Value | Value |
| Dichloromethane | Polar, Aprotic | Value | Value |
| Acetone | Polar, Aprotic | Value | Value |
| Ethanol | Polar, Protic | Value | Value |
| Perfluorohexane | Fluorinated | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Safety, Handling, and Disposal
As a senior application scientist, it is imperative to emphasize that all experimental work must be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemically resistant gloves, when handling this compound and organic solvents.
-
Ventilation: Work in a well-ventilated laboratory, preferably within a fume hood, to minimize inhalation exposure to volatile organic compounds.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and all solvents used to be fully aware of their specific hazards, handling precautions, and emergency procedures.[6][7][8][9]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Fluorinated compounds may require specific disposal procedures.
Conclusion and Future Directions
The solubility of this compound in organic solvents is a complex interplay of weak intermolecular forces and the cohesive energy of the solvent. While its hydrophobic and lipophobic nature presents challenges, a systematic approach combining theoretical frameworks like Hansen Solubility Parameters with rigorous experimental determination can provide the necessary data for successful formulation and application development.
Future research should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures. This data will be invaluable for building robust predictive models and expanding the applications of this promising fluorinated compound in pharmaceuticals, materials science, and beyond.
References
- 1. Buy this compound | 80793-17-5 [smolecule.com]
- 2. f2chemicals.com [f2chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of (Perfluoro-N-hexyl)ethane: An In-depth Technical Guide
Introduction: The Significance of Spectroscopic Analysis for Fluorinated Compounds in Research and Development
(Perfluoro-N-hexyl)ethane (1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane) is a partially fluorinated alkane with a unique combination of a perfluorinated hexyl chain and a hydrocarbon ethyl group. This structure imparts distinct physicochemical properties, making it and similar compounds valuable in various applications, including pharmaceuticals, agrochemicals, and materials science.[1][2] The strategic incorporation of fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, and pharmacokinetic profile.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of such compounds is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide synthesizes predicted spectroscopic characteristics based on established principles of organofluorine spectroscopy and data from structurally related compounds. The primary objective is to offer a robust framework for the interpretation of spectroscopic data for this compound and similar semi-fluorinated alkanes, elucidating the causality behind experimental choices and data interpretation.
Predicted Spectroscopic Data of this compound
The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry data for this compound. These predictions are grounded in the fundamental principles of spectroscopy and analysis of existing data for similar fluorinated molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds.[3][4] The presence of the highly sensitive, 100% naturally abundant ¹⁹F nucleus provides a unique spectroscopic handle.[4]
¹⁹F NMR Spectroscopy: A Window into the Fluorinated Chain
¹⁹F NMR offers a wide chemical shift range, making it highly sensitive to subtle changes in the electronic environment of each fluorine atom.[5] For this compound, we anticipate distinct signals for the CF₃ group and each of the five CF₂ groups. The chemical shifts are influenced by the proximity to the hydrocarbon portion of the molecule.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will provide information about all eight carbon atoms in the molecule. The signals for the fluorinated carbons will be significantly influenced by one-bond and two-bond C-F coupling, resulting in complex splitting patterns in a proton-decoupled spectrum.[6] To obtain a simplified spectrum with single peaks for each carbon, a simultaneous ¹H and ¹⁹F decoupling experiment is often necessary.[6] The chemical shifts of carbons bonded to fluorine are typically found in the range of 80-120 ppm.[7][8]
¹H NMR Spectroscopy: Characterizing the Ethyl Group
The ¹H NMR spectrum will be simpler, showing signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the ethyl group. The methylene protons adjacent to the perfluorohexyl chain will exhibit coupling to the neighboring fluorine atoms, leading to a more complex multiplet.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹⁹F | CF₃ | ~ -81 | Triplet | ³JFF ≈ 9-12 |
| ¹⁹F | CF₂ (α to CH₂) | ~ -115 | Multiplet | |
| ¹⁹F | CF₂ | ~ -122 to -124 | Multiplet | |
| ¹⁹F | CF₂ | ~ -126 | Multiplet | |
| ¹³C | CH₃ | ~ 10-15 | Singlet | |
| ¹³C | CH₂ | ~ 25-35 | Triplet | ²JCF ≈ 20-25 |
| ¹³C | CF₂ (α to CH₂) | ~ 110-120 | Triplet of multiplets | ¹JCF ≈ 250-270 |
| ¹³C | CF₂ | ~ 110-120 | Triplet of multiplets | ¹JCF ≈ 250-270 |
| ¹³C | CF₃ | ~ 115-125 | Quartet of multiplets | ¹JCF ≈ 280-300 |
| ¹H | CH₃ | ~ 0.9-1.2 | Triplet | ³JHH ≈ 7-8 |
| ¹H | CH₂ | ~ 2.0-2.5 | Triplet of triplets | ³JHH ≈ 7-8, ³JHF ≈ 18-22 |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
Visualizing Molecular Connectivity: Predicted NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key predicted NMR couplings that are crucial for structural confirmation.
Caption: Predicted key NMR spin-spin couplings in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the C-F stretching vibrations and weaker absorptions from the C-H stretching and bending vibrations of the ethyl group. The C-F stretching region for perfluoroalkyl chains is typically complex, with multiple strong bands between 1100 and 1300 cm⁻¹.[9][10]
Table 2: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2950-3000 | C-H stretch (sp³) | Medium to Weak |
| 1350-1470 | C-H bend (CH₂, CH₃) | Medium |
| 1100-1300 | C-F stretch | Strong, Broad |
| 700-800 | C-F bend | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique. The molecular ion peak ([M]⁺) may be weak or absent due to the facile fragmentation of the perfluoroalkyl chain.[11] The fragmentation pattern is expected to be characterized by the loss of small fluorocarbon fragments.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 348 | [C₈H₅F₁₃]⁺ (Molecular Ion) |
| 329 | [C₈H₅F₁₂]⁺ |
| 219 | [C₄F₉]⁺ |
| 169 | [C₃F₇]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
| 29 | [C₂H₅]⁺ |
The fragmentation of perfluoroalkyl chains can be complex, often involving rearrangements.[12][13][14] A detailed analysis of the isotopic pattern of the fragment ions can further aid in their identification.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are provided. These methodologies are designed to be self-validating and are applicable to the analysis of this compound and similar semi-fluorinated compounds.
Protocol 1: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) or a secondary standard for ¹⁹F NMR.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A proton-decoupled ¹⁹F spectrum is often preferred to simplify the multiplets.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For simplified spectra of fluorinated compounds, a simultaneous ¹H and ¹⁹F decoupling sequence should be employed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals to determine the relative ratios of different nuclei.
-
Caption: Workflow for NMR spectroscopic analysis.
Protocol 2: IR Spectroscopic Analysis
Objective: To obtain an infrared spectrum to identify functional groups.
Methodology:
-
Sample Preparation:
-
For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution can be prepared by dissolving a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄).
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (salt plates or solvent).
-
-
Data Acquisition:
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands.
-
Protocol 3: Mass Spectrometric Analysis
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction:
-
For a volatile compound, direct injection or gas chromatography (GC) can be used to introduce the sample into the mass spectrometer. GC-MS is often preferred as it also provides information about the purity of the sample.
-
-
Instrumentation:
-
Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Set the ionization energy (typically 70 eV for EI).
-
-
Data Acquisition:
-
Scan a range of m/z values that will encompass the molecular ion and expected fragments (e.g., m/z 10-400).
-
-
Data Analysis:
-
Identify the molecular ion peak, if present.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed spectrum with spectral libraries, if available.
-
Conclusion
The spectroscopic characterization of this compound is crucial for its application in research and development. This guide has provided a detailed prediction of its ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra, based on the established principles of organofluorine spectroscopy. The provided experimental protocols offer a robust framework for acquiring high-quality data for this and similar semi-fluorinated compounds. A thorough understanding and application of these spectroscopic techniques will enable researchers to confidently verify the structure and purity of their materials, which is a critical step in any scientific endeavor.
References
- 1. biophysics.org [biophysics.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. barron.rice.edu [barron.rice.edu]
- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. well-labs.com [well-labs.com]
- 13. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: Understanding (Perfluoro-N-hexyl)ethane
An In-Depth Technical Guide to the Safe Handling of (Perfluoro-N-hexyl)ethane
This compound, identified by CAS number 80793-17-5, is a highly fluorinated organic compound.[1][2] Its chemical structure, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, consists of a short ethyl group attached to a perfluorinated hexyl chain.[1][3] This structure places it within the broad class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[4] While research into its specific applications and mechanisms is still emerging, it finds use as an intermediate in the synthesis of pharmaceuticals and as an additive in agricultural formulations.[1] Its unique properties, such as high thermal stability and low surface tension, are characteristic of perfluoroalkanes.[1]
This guide provides a comprehensive, technically-focused overview of the safety, handling, and emergency protocols for this compound, designed for researchers and professionals in drug development and life sciences. The causality behind each safety recommendation is explained to ensure a deep understanding of the risks and mitigation strategies.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice. These properties dictate its behavior under various conditions and inform the selection of appropriate engineering controls and personal protective equipment.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 80793-17-5 | [1][2] |
| Molecular Formula | C₈H₅F₁₃ | [1][2][] |
| Molecular Weight | 348.1 g/mol | [1][2] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | [1][3][] |
| Synonyms | (Perfluorohex-1-yl)ethane, 1,1,1,2,2-Pentahydroperfluorooctane | [2][6] |
| Appearance | Liquid | [6] |
| Boiling Point | 121.2°C at 760 mmHg | [3] |
| Density | 1.502 g/cm³ | [3] |
| Flash Point | 34.4°C | [3] |
Note: Data for some properties may be based on predictions or structurally similar compounds due to limited specific research on this molecule.[1]
Section 2: Hazard Identification and GHS Classification
While comprehensive toxicological data for this compound is limited, information for structurally similar perfluorinated compounds provides a basis for hazard assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Based on data for related compounds, the following GHS classifications are anticipated:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[4]
-
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[4]
GHS Label Elements:
-
Pictogram:

-
Signal Word: Warning [6]
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][7]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[4]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Section 3: Toxicology and Health Effects
The toxicological profile of this compound is not extensively characterized. However, the behavior of similar perfluorinated compounds provides critical insights. The primary routes of occupational exposure are inhalation of vapors and direct contact with skin and eyes.
-
Inhalation: Vapors may cause irritation to the respiratory tract.[4][9][10] Symptoms can include coughing and shortness of breath.[10] Due to its volatility, vapor inhalation is a significant risk, especially when handled at elevated temperatures or in poorly ventilated areas.[11]
-
Skin Contact: Causes skin irritation.[4][12] Prolonged or repeated contact with perfluorinated compounds can lead to defatting of the skin, resulting in dryness, redness, and dermatitis.
-
Eye Contact: Causes serious eye irritation.[4][12] Direct contact with the liquid or high concentrations of vapor can cause redness, pain, and potential damage to the cornea.
-
Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[9][10]
-
Chronic Effects: Research on the long-term effects of many PFAS compounds is ongoing. A key concern is their potential for bioaccumulation.[4] While specific data for this compound is scarce, it is prudent to handle it as a substance with unknown long-term health effects and minimize exposure.
Section 4: Emergency Procedures
A systematic and pre-planned approach is critical for effectively managing emergencies involving chemical exposure or release.
First-Aid Measures
The immediate objective of first aid is to remove the individual from exposure and decontaminate safely.
-
General Advice: If you feel unwell or in case of an accident, seek immediate medical advice and show the safety data sheet to the attending physician.[4][7]
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[4][9][10]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[9] If skin irritation persists, get medical advice.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[9][11] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[9][10] Never give anything by mouth to an unconscious person.[9] Get immediate medical aid.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] For larger fires, water spray or fog is appropriate.
-
Specific Hazards: This compound is a liquid. Thermal decomposition can produce highly toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[9][12] Containers may rupture or explode if heated.[13]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode, along with full protective gear to prevent contact with skin and eyes.[9][14]
Accidental Release Measures
The primary goals are to contain the spill, prevent its entry into waterways, and ensure the safety of personnel.
Workflow for Accidental Spills
Caption: Workflow for responding to an accidental spill.
Protocol:
-
Personal Precautions: Evacuate unnecessary personnel.[4] Ensure adequate ventilation. Do not handle the spill without suitable protective equipment, including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[4][9]
-
Environmental Precautions: Prevent the spill from entering sewers, drains, or public waters.[4][7] As a PFAS compound, environmental release must be strictly avoided.[4]
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9] Place the absorbed material into a suitable, closed, and properly labeled container for disposal.[7][9]
Section 5: Safe Handling, Storage, and Exposure Control
Proactive measures, including engineering controls and personal protective equipment, are paramount to minimizing exposure.
Engineering Controls
The primary method for controlling exposure is to handle the chemical in a well-ventilated area.
-
Primary Control: All procedures involving this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4]
-
Safety Equipment: Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4][13]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific task and potential for exposure.
PPE Selection Logic
Caption: Decision logic for selecting appropriate PPE.
-
Eye/Face Protection: Wear chemical safety goggles that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity prior to use.[7] Wear a standard laboratory coat.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH/MSHA-approved respirator.[9]
-
Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][9] Contaminated clothing should be removed and washed before reuse.[9]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[9][12] Do not breathe vapors or mist.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4] Keep the container tightly closed when not in use.[4][9][12]
Section 6: Stability, Reactivity, and Disposal
-
Chemical Stability: The product is stable under normal handling and storage conditions.[4][9]
-
Conditions to Avoid: Excess heat.[9]
-
Hazardous Decomposition Products: Under fire conditions, this compound can decompose to form carbon monoxide, carbon dioxide, and highly toxic hydrogen fluoride gas.[9]
-
Disposal Considerations: This material is considered a "forever chemical" and should not be released into the environment.[4] Waste must be disposed of by a licensed and approved waste disposal company in accordance with all federal, state, and local regulations.[4][7] Do not dispose of it down the drain.[4]
References
- 1. Buy this compound | 80793-17-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. synquestlabs.com [synquestlabs.com]
- 6. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, (Perfluorohex-1-yl)ethane | 80793-17-5 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. hess.com [hess.com]
- 14. alsafetydatasheets.com [alsafetydatasheets.com]
The Athermal Shield: An In-depth Technical Guide to the Thermal Stability of Fluorinated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-fluorine bond, the strongest single bond in organic chemistry, imparts exceptional thermal stability to fluorinated hydrocarbons, a class of compounds with profound implications across diverse scientific disciplines, including materials science and drug development.[1][2] This guide provides a comprehensive exploration of the principles governing the thermal stability of these molecules. We will delve into the fundamental thermodynamics of the C-F bond, explore the intricate mechanisms of thermal decomposition, detail robust experimental methodologies for stability assessment, and analyze the key structural factors that modulate this critical property. With a special focus on the pharmaceutical sciences, this guide will illuminate how the strategic incorporation of fluorine can enhance the metabolic and thermal stability of drug candidates, a cornerstone of modern medicinal chemistry.
The Foundation of Stability: The Carbon-Fluorine Bond
The remarkable thermal stability of fluorinated hydrocarbons is fundamentally rooted in the unique characteristics of the carbon-fluorine (C-F) bond. Fluorine's position as the most electronegative element on the Pauling scale (4.0) results in a highly polarized covalent bond with carbon (electronegativity of 2.5).[2][3] This significant difference in electronegativity creates a strong electrostatic attraction between the partially positive carbon and partially negative fluorine atoms, contributing to its exceptional strength.[1]
The bond dissociation energy (BDE) of the C-F bond is among the highest in organic chemistry, with experimental values around 485-488 kJ/mol (approximately 116 kcal/mol).[2][4] This is substantially higher than the BDEs of carbon-hydrogen (C-H), carbon-chlorine (C-Cl), carbon-bromine (C-Br), and carbon-iodine (C-I) bonds.[1][5] Furthermore, the C-F bond is relatively short, typically around 1.35 Å, which also contributes to its strength.[1] This inherent robustness makes C-F bonds resistant to thermal degradation, oxidation, and hydrolysis.[4]
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| C-F | ~116 |
| C-H | ~105 |
| C-Cl | ~84 |
| C-Br | ~72 |
| C-I | ~58 |
| Table 1: Comparison of Carbon-Halogen and Carbon-Hydrogen Bond Dissociation Energies.[1][5] |
Mechanisms of Thermal Decomposition
Despite the strength of the C-F bond, at sufficiently high temperatures, fluorinated hydrocarbons will decompose. The specific mechanisms are dependent on the molecular structure, the presence of other functional groups, and the environmental conditions (e.g., presence of oxygen).
Per- and Polyfluoroalkyl Substances (PFAS)
PFAS are a class of compounds characterized by a fully (per-) or partially (poly-) fluorinated alkyl chain. Their thermal decomposition is a complex process that has been the subject of extensive research due to their environmental persistence.[6] Under pyrolytic (inert) conditions, decomposition often initiates with the cleavage of the weakest bond in the molecule.[7] For many PFAS, this is not the C-F bond but rather a C-C bond or a bond involving a functional group.[8]
Common decomposition pathways for PFAS include:
-
Decarboxylation: Perfluorocarboxylic acids (PFCAs) can lose CO2 at elevated temperatures.[9]
-
HF Elimination: The removal of hydrogen fluoride (HF) is a common pathway for polyfluorinated compounds.[9]
-
Radical Chain Reactions: Homolytic cleavage of C-C bonds can generate perfluoroalkyl radicals, which can then undergo further reactions like β-scission.[8]
The presence of oxygen can significantly alter the decomposition pathways, often leading to the formation of smaller, oxygenated products like carbonyl fluoride (COF2), which can hydrolyze to HF and CO2.[10][11]
Figure 1: Generalized decomposition pathways for PFAS under pyrolytic and combustion conditions.
Fluoropolymers
Fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their exceptional thermal stability.[12] The thermal degradation of fluoropolymers often proceeds via a radical depolymerization mechanism, where the polymer chain "un-zips" to yield monomer units.[13] For PTFE, the primary decomposition product is tetrafluoroethylene (TFE) monomer.[11]
The presence of hydrogen atoms in the polymer backbone, as in polyvinylidene fluoride (PVDF) or ethylene tetrafluoroethylene (ETFE), can introduce an alternative decomposition pathway involving the elimination of HF.[14] This dehydrofluorination can lead to the formation of double bonds in the polymer chain, which can affect the subsequent degradation process.
Experimental Assessment of Thermal Stability
Several analytical techniques are employed to quantitatively assess the thermal stability of fluorinated hydrocarbons.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a cornerstone technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] Key parameters obtained from a TGA experiment include:
-
Onset of Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
TGA can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolytic decomposition or under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative degradation.[16]
Experimental Protocol: Thermogravimetric Analysis of a Fluorinated Compound
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorinated hydrocarbon into a clean TGA pan (e.g., platinum or ceramic).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Set the desired atmosphere (e.g., nitrogen or air) with a constant flow rate (typically 20-50 mL/min).
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 30 °C) for 5-10 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that exceeds the expected decomposition temperature (e.g., 600-800 °C).
-
-
-
Data Acquisition: Record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve to determine the temperature of maximum decomposition rate (DTG curve).
-
Determine the onset of decomposition temperature and the residual mass.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC detects thermal events such as melting, crystallization, and decomposition, which are associated with enthalpy changes. For thermal stability studies, DSC can identify the temperature at which exothermic decomposition processes begin.
Experimental Protocol: Differential Scanning Calorimetry of a Fluorinated Compound
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the fluorinated hydrocarbon into a DSC pan and hermetically seal it.
-
Experimental Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the desired atmosphere (e.g., nitrogen).
-
Program the temperature profile, similar to the TGA protocol, with a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature of any decomposition exotherms.
-
Figure 2: A simplified workflow for thermal analysis using TGA or DSC.
Kinetic Analysis and Lifetime Prediction
By conducting TGA experiments at multiple heating rates, it is possible to perform kinetic analysis to determine the activation energy (Ea) of the decomposition process using methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models.[14] The Arrhenius equation can then be used to extrapolate these results to predict the lifetime of the material at lower, in-use temperatures.[17][18] However, it is crucial to recognize that the Arrhenius model assumes a single, unchanging degradation mechanism across the temperature range, which may not always be the case.[19][20]
Factors Influencing Thermal Stability
The thermal stability of a fluorinated hydrocarbon is not solely determined by the C-F bond strength but is influenced by several molecular features:
-
Degree of Fluorination: Generally, increasing the number of fluorine atoms on a carbon backbone enhances thermal stability.[12] Perfluorinated compounds are typically more stable than their partially fluorinated counterparts.
-
Presence of Other Halogens: The presence of other halogens, such as chlorine, can introduce weaker C-Cl bonds, potentially lowering the overall thermal stability.
-
Branching: Branching in the carbon chain can create sterically hindered environments but may also introduce tertiary carbons, which can be more susceptible to radical formation.
-
Functional Groups: The presence of functional groups can significantly impact decomposition pathways. For example, the carboxylic acid group in PFCAs provides a lower energy pathway for initial decomposition.[9]
-
Structural Defects: In fluoropolymers, irregularities in the polymer chain, such as head-to-head linkages, can create weak points that initiate degradation at lower temperatures.[12]
The Role of Fluorine in Enhancing Drug Stability
In the realm of drug development, the strategic incorporation of fluorine atoms into a drug candidate is a widely used strategy to enhance its metabolic stability and, by extension, its overall in-vivo performance.[21][22] This is directly linked to the high thermal and chemical stability of the C-F bond.
Blocking Metabolic Oxidation
A primary route of drug metabolism is oxidation by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively block this metabolic pathway.[22] The high BDE of the C-F bond makes it resistant to enzymatic cleavage.[21] This can lead to:
-
Increased drug half-life: The drug remains in the body for a longer period.[21]
-
Improved bioavailability: A greater proportion of the drug reaches its target.[22]
-
Reduced formation of potentially toxic metabolites. [22]
A notable example is the development of the cholesterol-lowering drug atorvastatin (Lipitor), which contains a fluorophenyl group.[23][24]
Altering Physicochemical Properties
Beyond metabolic blocking, fluorination can also fine-tune other properties relevant to drug efficacy:
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[23][25]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing drug-receptor interactions and solubility.[22][23]
-
Conformational Preferences: The introduction of fluorine can alter the conformational preferences of a molecule, potentially leading to a more favorable binding orientation with its target protein.[21]
Figure 3: Impact of fluorination on drug properties and pharmacokinetics.
Safety Considerations
While fluorinated hydrocarbons offer remarkable stability, their thermal decomposition can generate hazardous products.[26] The primary concern is the formation of hydrogen fluoride (HF), a highly corrosive and toxic gas.[27][28] Other potentially hazardous byproducts include carbonyl fluoride and various fluoroolefins.[11][29] Therefore, it is imperative that all high-temperature processing of fluorinated materials be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) should be worn.[27][30]
Conclusion
The thermal stability of fluorinated hydrocarbons is a direct consequence of the extraordinary strength of the carbon-fluorine bond. This fundamental property has led to the development of high-performance materials and has become an indispensable tool in modern drug design. A thorough understanding of the factors that influence this stability, the mechanisms of decomposition, and the analytical techniques for its assessment is crucial for researchers and scientists working with these versatile compounds. By harnessing the power of the "athermal shield" provided by fluorine, we can continue to innovate and develop safer, more effective materials and pharmaceuticals.
References
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. grokipedia.com [grokipedia.com]
- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. | Semantic Scholar [semanticscholar.org]
- 10. Item - Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS) - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 11. turi.org [turi.org]
- 12. 20.210.105.67 [20.210.105.67]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. archimer.ifremer.fr [archimer.ifremer.fr]
- 18. advanses.com [advanses.com]
- 19. Erroneous or Arrhenius: A Degradation Rate-Based Model for EPDM during Homogeneous Ageing [mdpi.com]
- 20. Lifetime Prediction Methods for Degradable Polymeric Materials—A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacyjournal.org [pharmacyjournal.org]
- 22. tandfonline.com [tandfonline.com]
- 23. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. theic2.org [theic2.org]
- 27. fluoropolymers.eu [fluoropolymers.eu]
- 28. ehs.wisc.edu [ehs.wisc.edu]
- 29. fluoropolymers.eu [fluoropolymers.eu]
- 30. fluorogistx.com [fluorogistx.com]
An In-depth Technical Guide to the Vapor Pressure of (Perfluoro-N-hexyl)ethane
This guide provides a comprehensive technical overview of the vapor pressure of (Perfluoro-N-hexyl)ethane (CAS 80793-17-5). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the determination of this crucial physicochemical property. Given the absence of extensive published data for this specific compound, this guide focuses on establishing a robust framework for its experimental determination and theoretical estimation, leveraging data from structurally analogous perfluorinated compounds.
Introduction to this compound
This compound, with the molecular formula C8H5F13, is a partially fluorinated organic compound.[1][2] Its structure, combining a perfluorinated hexyl chain with an ethyl group, imparts unique properties, including high thermal stability and low surface tension.[1] These characteristics make it a compound of interest in various advanced applications, from pharmaceuticals and agriculture to materials science and nuclear magnetic resonance imaging.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80793-17-5 | [1][2] |
| Molecular Formula | C8H5F13 | [1][2] |
| Molecular Weight | 348.1 g/mol | [1] |
| Boiling Point | 121.2°C at 760 mmHg | [2] |
| Density | 1.502 g/cm³ | [2] |
The vapor pressure of a substance is a fundamental property that dictates its volatility and phase behavior. For a compound like this compound, understanding its vapor pressure is critical for a range of applications, including formulation development, safety assessments, and process design.
The Theoretical Framework of Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[3] The relationship between vapor pressure and temperature is non-linear and is described by the Clausius-Clapeyron equation, which relates the enthalpy of vaporization, temperature, and vapor pressure.
A widely used semi-empirical correlation to describe this relationship is the Antoine equation :
log10(P) = A - (B / (T + C))
where:
-
P is the vapor pressure
-
T is the temperature
-
A, B, and C are component-specific constants
These constants are determined experimentally and are crucial for predicting vapor pressure at various temperatures.
Methodologies for Vapor Pressure Determination of Low-Volatility Compounds
Direct experimental measurement of the vapor pressure of this compound has not been extensively reported in the literature. However, several well-established techniques are suitable for characterizing low-volatility compounds.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a versatile and accessible technique for determining the vapor pressure of substances with low volatility.[4][5] The method relies on measuring the rate of mass loss of a sample as a function of temperature in a controlled atmosphere. The rate of evaporation is related to the vapor pressure through the Langmuir equation.
This technique offers a rapid and reliable means to obtain vapor pressure data and can be performed using standard laboratory equipment.[4]
Knudsen Effusion Method
The Knudsen effusion method is a highly sensitive technique for measuring the vapor pressure of solids and liquids with very low volatility.[2][6][7] The method involves placing a sample in a sealed container (a Knudsen cell) with a small orifice. The rate of mass loss due to the effusion of vapor through the orifice into a vacuum is measured, from which the vapor pressure can be calculated.[6][7] This method is approved by the Organization for Economic Cooperation and Development (OECD) under Guideline 104.[6][7]
Static Method
The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a constant temperature.[3][8] A sample is placed in a thermostated container, and after allowing the system to reach equilibrium, the pressure of the vapor phase is measured using a pressure transducer. This method is suitable for a wide range of pressures and provides accurate data when the sample is pure and thermally stable.[3]
Experimental Protocol: Vapor Pressure Determination of this compound via TGA
The following protocol outlines a validated approach for determining the vapor pressure of this compound using Thermogravimetric Analysis.
Objective: To determine the vapor pressure of this compound as a function of temperature.
Materials:
-
This compound (purity ≥97%)
-
Reference material with known vapor pressure (e.g., n-Hexadecane)
-
High-purity nitrogen gas
-
Thermogravimetric Analyzer (TGA) with a high-resolution balance
-
Standard aluminum TGA pans
Experimental Workflow Diagram:
Caption: Experimental workflow for vapor pressure determination using TGA.
Step-by-Step Procedure:
-
Instrument Calibration:
-
Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
-
Reference Material Analysis:
-
Accurately weigh approximately 10 mg of the reference material (e.g., n-Hexadecane) into a standard aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample to the first desired isothermal temperature (e.g., 100°C) at a controlled heating rate (e.g., 10°C/min).
-
Hold the sample at this temperature and record the mass loss as a function of time.
-
Repeat the measurement at a series of increasing isothermal temperatures.
-
-
This compound Analysis:
-
Repeat the procedure described in step 2 using a fresh sample of this compound.
-
-
Data Analysis:
-
For each isothermal step, determine the rate of mass loss ( dm/dt ) from the linear portion of the mass vs. time curve.
-
Using the known vapor pressure of the reference material at each temperature, calculate the calibration constant (k) of the TGA instrument using the Langmuir equation, which relates the rate of evaporation to vapor pressure.
-
Apply the determined calibration constant to the measured rates of mass loss for this compound to calculate its vapor pressure at each corresponding temperature.
-
Plot the natural logarithm of the calculated vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T).
-
The enthalpy of vaporization (ΔHvap) can be determined from the slope of this plot according to the Clausius-Clapeyron equation (slope = -ΔHvap/R, where R is the ideal gas constant).
-
Comparative Vapor Pressure Data of Structurally Similar Compounds
Table 2: Vapor Pressure Data for Selected Perfluorinated Alkanes
| Compound | Formula | Boiling Point (°C) | Vapor Pressure (kPa) at 25°C | Source |
| Perfluorohexane | C6F14 | 56 | 30.9 | [1] |
| Perfluorooctane | C8F18 | 103-106 | 3.9 (calculated from Antoine Eq.) | [9][10] |
Note: The vapor pressure of Perfluorooctane at 25°C was calculated using the Antoine equation parameters provided by the NIST Chemistry WebBook.[10]
The boiling point of this compound (121.2°C) is higher than that of perfluorooctane, suggesting it is less volatile and will have a lower vapor pressure at a given temperature. The presence of the hydrocarbon ethyl group in this compound will also influence its intermolecular forces and, consequently, its vapor pressure compared to fully fluorinated alkanes.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the vapor pressure of this compound. In the absence of direct experimental data, a robust methodology centered on Thermogravimetric Analysis has been presented, offering a practical and reliable approach for researchers. By leveraging comparative data from structurally similar perfluorinated compounds, a deeper understanding of the physicochemical properties of this compound can be achieved. The protocols and theoretical background detailed herein are intended to empower scientists and drug development professionals in their research and development endeavors involving this promising compound.
References
- 1. Perfluorohexane - Wikipedia [en.wikipedia.org]
- 2. Knudsen cell - Wikipedia [en.wikipedia.org]
- 3. consilab.de [consilab.de]
- 4. mt.com [mt.com]
- 5. filab.fr [filab.fr]
- 6. azom.com [azom.com]
- 7. pragolab.cz [pragolab.cz]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. 307-34-6 CAS MSDS (Perfluorooctane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Perfluorooctane [webbook.nist.gov]
Determining the Lipophilicity of (Perfluoro-N-hexyl)ethane: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For fluorinated compounds, such as (Perfluoro-N-hexyl)ethane, the determination of LogP presents unique challenges due to their distinct properties. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the LogP value of this compound, CAS Number 80793-17-5. While no definitive experimental value has been publicly documented, this guide synthesizes predictive data, explores advanced experimental methodologies, and details robust computational approaches to provide a thorough understanding of its lipophilic character.
Introduction: The Significance of LogP in Fluorinated Molecules
Lipophilicity, quantified by the LogP value, is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water)[1][2][3]. A positive LogP value indicates a preference for the lipidic phase (hydrophobicity), while a negative value signifies a preference for the aqueous phase (hydrophilicity)[2][3]. In drug development, a delicate balance of lipophilicity is often required for optimal pharmacokinetic and pharmacodynamic properties[1].
Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and lipophilicity[4]. However, the effect of fluorination on LogP can be complex and sometimes counterintuitive[5]. The high electronegativity and unique stereoelectronic properties of fluorine can significantly alter intermolecular interactions, leading to deviations from predictions based on simple additivity rules[6]. This compound (C8H5F13), with its highly fluorinated tail and short hydrocarbon chain, presents an interesting case study in this context.
Physicochemical Profile of this compound
| Property | Value/Information | Source |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane | [7] |
| Synonyms | This compound, Perfluorohexylethane | [7] |
| CAS Number | 80793-17-5 | [7] |
| Molecular Formula | C8H5F13 | [7] |
| Molecular Weight | 348.1 g/mol | [7] |
| Predicted LogP | 5.3 | ChemicalBook |
| Predicted LogP (XLogP3) | 5.6 | [7] |
Experimental Approaches for LogP Determination
The experimental determination of LogP for highly fluorinated compounds like this compound requires careful consideration of the chosen methodology. The high lipophilicity and potential for interfacial behavior can challenge traditional methods.
The Shake-Flask Method (OECD 107)
The shake-flask method is the traditional "gold standard" for LogP determination[1][8][9]. It involves dissolving the analyte in a pre-saturated mixture of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the analyte in each phase.
Causality Behind Experimental Choices:
-
Pre-saturation: Saturating the n-octanol with water and vice-versa before the experiment is crucial to prevent volume changes during partitioning, which would affect the final concentration measurements.
-
Equilibration Time: Sufficient time for the system to reach thermodynamic equilibrium is essential for accurate results. For highly lipophilic compounds, this can be a lengthy process.
-
Phase Separation: Complete separation of the two phases is critical. Centrifugation is often employed to break up any emulsions that may have formed, a common issue with fluorinated surfactants.
-
Concentration Measurement: The choice of analytical technique to determine the concentration in each phase depends on the analyte's properties. For this compound, which lacks a strong UV chromophore, traditional UV-Vis spectroscopy is not suitable. Gas Chromatography (GC) with an appropriate detector would be a more viable option.
Self-Validating System:
To ensure the reliability of the shake-flask method, several validation steps are necessary:
-
Mass Balance: The total amount of substance recovered from both phases should be close to the initial amount added.
-
Triplicate Measurements: Performing the experiment in triplicate provides a measure of the method's reproducibility.
-
Use of Reference Standards: Running the experiment with compounds of known LogP values helps to validate the experimental setup and procedure.
Experimental Protocol: Shake-Flask Method for this compound
-
Preparation of Solvents: Prepare a sufficient quantity of n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing them to separate.
-
Stock Solution Preparation: Prepare a stock solution of this compound in n-octanol.
-
Partitioning: In a glass vessel with a tight-fitting stopper, add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water.
-
Equilibration: Shake the vessel at a constant temperature (typically 25 °C) for a predetermined time to allow for equilibration.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Analysis: Determine the concentration of this compound in each aliquot using a validated Gas Chromatography (GC) method.
-
Calculation: Calculate the LogP value using the formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in water]).
Diagram: Shake-Flask Experimental Workflow
Caption: Workflow for the shake-flask LogP determination method.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC can be used to estimate LogP values based on the retention time of the analyte[10]. This method is less labor-intensive than the shake-flask method but is an indirect measurement.
Causality Behind Experimental Choices:
-
Stationary Phase: A nonpolar stationary phase (e.g., C18) is used to mimic the lipophilic environment of n-octanol.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic modifier like methanol or acetonitrile, is used. The retention time of the analyte is inversely proportional to its polarity.
-
Calibration Curve: A calibration curve is generated by plotting the known LogP values of a series of reference compounds against their retention times. The LogP of the unknown compound is then interpolated from this curve. The choice of reference compounds is critical and should ideally include structurally similar compounds.
Self-Validating System:
-
System Suitability: The performance of the HPLC system should be verified before each run using standard compounds to check for parameters like peak shape, resolution, and retention time stability.
-
Validation of the Calibration Curve: The linearity and correlation coefficient of the calibration curve should be within acceptable limits.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful and direct method for LogP determination[4][11]. This technique leverages the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.
Causality Behind Experimental Choices:
-
Direct Measurement in Both Phases: ¹⁹F NMR allows for the direct and simultaneous measurement of the analyte's concentration in both the n-octanol and aqueous phases without the need for physical separation of the aliquots for analysis[4].
-
No UV Chromophore Required: This method is particularly advantageous for compounds like this compound that lack a UV-active group[4].
-
Internal Standard: The use of a fluorinated internal standard of known LogP can simplify the quantification and improve accuracy[5].
Self-Validating System:
-
Quantitative NMR Parameters: The NMR experiment must be set up with appropriate parameters (e.g., relaxation delays) to ensure accurate integration of the signals, which is directly proportional to the concentration.
-
Validation with Known Compounds: The method should be validated by determining the LogP of fluorinated compounds with well-established values.
Experimental Protocol: ¹⁹F NMR Method
-
Sample Preparation: Prepare a sample containing this compound, a fluorinated internal standard, pre-saturated n-octanol, and pre-saturated water in an NMR tube.
-
Equilibration: Vigorously mix the sample and allow it to equilibrate at a constant temperature.
-
NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum of the sample.
-
Data Processing: Integrate the signals corresponding to this compound and the internal standard in both the n-octanol and aqueous phases.
-
Calculation: Calculate the LogP value based on the ratios of the integrals.
Computational Approaches for LogP Prediction
Given the challenges in experimentally determining the LogP of highly fluorinated compounds, computational methods are invaluable for providing reliable estimates[12].
Fragment-Based and Atom-Based Methods
These methods calculate the LogP of a molecule by summing the contributions of its constituent fragments or atoms[13][14]. The values for these contributions are derived from large experimental datasets. While fast and easy to use, their accuracy for highly fluorinated compounds can be limited if the training sets lack sufficient representation of such molecules[15][16]. The predicted LogP values of 5.3 and 5.6 for this compound were likely generated using such methods.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models use statistical methods to correlate chemical structures with their physicochemical properties[17]. For LogP prediction of per- and polyfluoroalkyl substances (PFAS), QSAR models can be developed using descriptors that capture the unique electronic and steric features of these molecules[17].
Machine Learning and AI-Driven Models
More recently, machine learning and artificial intelligence models have been developed to predict LogP with higher accuracy[15][16]. These models can learn complex relationships between molecular structure and lipophilicity from large datasets and can be specifically trained on fluorinated compounds to improve their predictive power for this chemical class[15][16].
Diagram: Hybrid Approach to LogP Determination
Caption: A logical workflow for a hybrid LogP determination strategy.
Discussion and Conclusion
The available predicted LogP values for this compound, 5.3 and 5.6, suggest that it is a highly lipophilic compound. This is expected given its long perfluorinated chain. The ethyl group at one end of the molecule introduces a small hydrocarbon character, which may slightly modulate its properties compared to a fully perfluorinated alkane of the same carbon number.
For a definitive understanding of its lipophilic character, experimental determination is recommended. Given the compound's structure, the ¹⁹F NMR method is a particularly attractive option due to its directness and suitability for fluorinated molecules lacking a UV chromophore. The traditional shake-flask method, while more labor-intensive, can provide a benchmark value if performed with careful attention to potential issues like emulsion formation.
In the absence of experimental data, a consensus approach using multiple computational methods, including those specifically parameterized for fluorinated compounds, would provide the most reliable estimate. The continued development of machine learning models trained on diverse sets of fluorinated molecules will further enhance the accuracy of in silico LogP predictions for this important class of compounds[15][16].
This guide provides the necessary framework for researchers and drug development professionals to approach the determination of the LogP of this compound, combining theoretical understanding with practical experimental and computational strategies.
References
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. acdlabs.com [acdlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 80793-17-5 [smolecule.com]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. docs.chemaxon.com [docs.chemaxon.com]
- 14. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 17. QSAR modeling to describe n-octanol-water partition coefficients of perfluorinated/polyfluorinated alkyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Note on Chemical Identity: (Perfluoro-n-hexyl)ethane vs. Perfluorohexane
An In-Depth Guide to the Research Applications of Perfluorohexane
This guide focuses on Perfluorohexane (PFH) , a fully fluorinated C6 alkane with the chemical formula C₆F₁₄ (CAS No. 355-42-0). This compound is the subject of extensive research in the biomedical field due to its unique physicochemical properties.
The term "(Perfluoro-n-hexyl)ethane" (CAS No. 80793-17-5) refers to a different molecule, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane (C₈H₅F₁₃) . While this compound has applications in materials science and as a chemical intermediate, the vast majority of research relevant to drug development and advanced life sciences applications centers on the fully saturated perfluorocarbon, Perfluorohexane.[1][2][3] Given the context of the intended audience, this guide will detail the multifaceted uses of Perfluorohexane (PFH).
Introduction: The Unique Utility of Perfluorohexane in Advanced Research
Perfluorohexane (PFH) is a colorless, odorless, and biologically inert fluorocarbon. Its structure, where all hydrogen atoms of hexane are replaced by fluorine atoms, imparts a unique combination of physical and chemical properties that researchers have harnessed for sophisticated applications. The strength of the carbon-fluorine bond makes PFH chemically stable and resistant to metabolism, while weak intermolecular forces result in low surface tension and an extraordinary capacity to dissolve gases like oxygen and carbon dioxide.[4][5]
These characteristics make PFH an ideal candidate for creating advanced nano-scale emulsions for use in medical imaging, oxygen delivery, and targeted drug therapy. Its immiscibility with both aqueous and lipid phases allows for the formation of stable droplets that can act as carriers or reporters in biological systems.
Key Physicochemical Properties of Perfluorohexane
The utility of PFH in various research applications is directly linked to its distinct physical properties.
| Property | Value | Significance in Research Applications |
| Chemical Formula | C₆F₁₄ | Defines its inert and fluorinated nature. |
| Molecular Weight | 338.04 g/mol | Influences diffusion and transport characteristics.[6] |
| Boiling Point | 56 °C (133 °F) | Crucial for phase-change applications; liquid at room/body temperature, but vaporizes with energy input.[5] |
| Density | ~1.67 g/cm³ at 25 °C | Its high density is a factor in emulsion stability and distribution in some applications.[5][6] |
| Vapor Pressure | 30.9 kPa at 25 °C | Relates to its volatility and potential for vaporization-based applications.[5] |
| Oxygen Solubility | High (~20x that of saline) | The primary property enabling its use as an artificial oxygen carrier.[7] |
| Surface Tension | Low | Facilitates the formation of fine emulsions and enhances spreading in applications like liquid ventilation.[4] |
Application: Phase-Change Contrast Agents for Ultrasound Imaging
One of the most dynamic areas of PFH research is its use in creating "phase-change" nanodroplets for contrast-enhanced ultrasound imaging. Standard microbubble contrast agents are restricted to the vasculature due to their size (>1 µm).[8] PFH nanodroplets, however, are sub-micron in size, allowing them to extravasate through the leaky vasculature of tumors, providing a pathway for targeted molecular imaging.[8][9]
The core principle is Acoustic Droplet Vaporization (ADV) .[10] When a liquid PFH nanodroplet is exposed to a high-energy ultrasound pulse, the acoustic energy causes it to undergo a liquid-to-gas phase transition, forming a highly echogenic microbubble. This bubble produces a strong contrast signal against the surrounding tissue. Because PFH's boiling point (56°C) is above body temperature (37°C), the newly formed microbubble is metastable and will recondense back into a liquid nanodroplet, allowing for repeated imaging of the same agent.[8][9]
Diagram: The Acoustic Droplet Vaporization (ADV) Cycle
Caption: Workflow of a PFH nanodroplet undergoing vaporization and recondensation.
Protocol: Formulation of Phospholipid-Encapsulated PFH Nanodroplets
This protocol describes a common method for synthesizing PFH nanodroplets (PFHnDs) using sonication, adapted from published methodologies.[11][12] The rationale is to create a stable oil-in-water emulsion where a lipid monolayer stabilizes the PFH core.
Materials:
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Perfluorohexane (PFH)
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Probe tip sonicator
-
Dynamic Light Scattering (DLS) system
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC and DSPE-PEG(2000) in chloroform at a desired molar ratio (e.g., 9:1). The inclusion of DSPE-PEG(2000) is critical for providing a hydrophilic shield that reduces opsonization and increases circulation time in vivo.
-
Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure (e.g., 250 mbar) at a temperature below the lipid transition temperature (e.g., 30-40°C) to form a thin, uniform lipid film on the flask wall.[12]
-
-
Hydration & Emulsification:
-
Hydrate the lipid film with sterile PBS by gentle rotation.
-
Add degassed Perfluorohexane (PFH) to the hydrated lipid solution. A typical ratio is 10-20% v/v PFH.
-
Place the vial containing the mixture in an ice bath to prevent overheating.
-
Emulsify the mixture using a probe tip sonicator. Apply short pulses (e.g., 20 seconds on, 10 seconds off) for a total of 3-5 minutes. Sonication provides the energy needed to break the PFH into nano-sized droplets, which are then immediately coated by the lipids to prevent coalescence.[11]
-
-
Purification & Sterilization:
-
To remove larger droplets and unincorporated lipids, centrifuge the emulsion at a low speed (e.g., 1000 x g for 5 minutes) and collect the supernatant.
-
For applications requiring a more uniform size distribution, extrusion through polycarbonate membranes of a specific pore size (e.g., 200 nm) can be performed.
-
Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter.
-
-
Self-Validating Characterization:
-
Size Verification: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanodroplets using Dynamic Light Scattering (DLS). A successful formulation will yield a mean diameter below 500 nm with a low PDI (< 0.2), confirming the creation of a nano-scale emulsion.[13]
-
Concentration Estimation: Use a nanoparticle tracking analysis (NTA) system or a hemocytometer to estimate the droplet concentration.
-
Application: Oxygen Delivery and Respiratory Support
The high gas solubility of PFH makes it a compelling candidate for applications requiring oxygen transport, from use as a component in artificial blood substitutes to therapies for acute respiratory distress syndrome (ARDS).[7][14] PFCs can dissolve up to 20-40 times more oxygen than water or blood plasma.[14]
In the context of respiratory failure, PFH has been investigated for Partial Liquid Ventilation (PLV) . In this technique, the lungs are partially filled with an oxygenated PFC liquid. The PFC helps to recruit collapsed alveoli, reduce surface tension, and act as a reservoir for oxygen, thereby improving gas exchange and lung compliance.[4][15] More recently, administration of vaporized PFH has been shown to attenuate lung injury in experimental models.[4][16]
Diagram: PFH-Mediated Oxygen Delivery to Hypoxic Tissue
Caption: PFH emulsions supplement red blood cells in delivering oxygen to tissues.
Protocol: Preparation of a PFH Nanoemulsion for Oxygen Transport Studies
This protocol outlines the preparation of a stable PFH nanoemulsion using high-pressure homogenization (HPH), a scalable method suitable for producing clinical-grade emulsions.[13]
Materials:
-
Perfluorohexane (PFH)
-
A biocompatible surfactant (e.g., purified egg yolk lecithin)
-
Glycerol (as a tonicity agent)
-
Water for Injection (WFI)
-
High-purity oxygen gas (O₂)
Equipment:
-
High-shear mixer
-
High-pressure homogenizer (e.g., a microfluidizer)
-
Oxygenation setup (gas cylinder, sterile filter, sparging stone)
-
Oxygen sensor/meter
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the lecithin and glycerol in WFI. Heat gently if necessary to ensure complete dissolution.
-
Oil Phase: Use pure Perfluorohexane.
-
-
Pre-emulsification:
-
Combine the aqueous and oil phases.
-
Process the mixture with a high-shear mixer for 5-10 minutes. The objective is to create a coarse "pre-emulsion." This step is crucial as it prepares the mixture for the high-pressure stage by reducing the initial droplet size, preventing clogging of the homogenizer.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through the high-pressure homogenizer. Operate at pressures between 10,000 and 30,000 PSI.[13]
-
Recirculate the emulsion through the homogenizer for multiple passes (e.g., 5-10 passes). HPH forces the emulsion through micro-channels at high velocity, creating intense shear and cavitation forces that break down the PFH droplets into the sub-micron range.
-
Maintain temperature control throughout the process (e.g., using a cooling coil) to prevent lipid degradation.[13]
-
-
Oxygenation:
-
Transfer the final nanoemulsion to a sterile container.
-
Bubble high-purity oxygen gas through the emulsion via a sterile filter and a sparging stone.
-
Monitor the dissolved oxygen content with an oxygen sensor until saturation is reached.
-
-
Self-Validating Characterization:
-
Droplet Size: Confirm that the mean droplet size is within the target range (e.g., < 250 nm) with a low PDI using DLS. This validates the effectiveness of the homogenization process.
-
Oxygen Capacity: Measure the amount of dissolved oxygen (e.g., volume %) to confirm successful oxygenation. Compare this value to non-oxygenated emulsion and pure water as controls.
-
Stability: Store an aliquot of the emulsion at 4°C and re-measure the droplet size at set time points (e.g., 1, 7, 30 days) to ensure no significant droplet growth (Ostwald ripening) is occurring.[13]
-
Application: Theranostics and Targeted Drug Delivery
The inert core of PFH nanodroplets can be leveraged for drug delivery, particularly for lipophilic or gaseous therapeutics.[17][18] By combining therapeutic delivery with the imaging capabilities of PFH, these nanoparticles become "theranostic" agents, allowing for simultaneous diagnosis/imaging and therapy.
Furthermore, the surface of the nanodroplets can be chemically modified to attach targeting ligands, such as antibodies or peptides. This functionalization directs the nanodroplets to specific disease sites, such as tumors overexpressing a particular receptor (e.g., EGFR), thereby increasing the local concentration of the therapeutic agent and reducing systemic side effects.[8][12]
Diagram: Workflow for Creating Targeted Theranostic PFH Nanodroplets
Caption: Stepwise synthesis of a targeted, drug-loaded PFH nanodroplet.
Protocol: Antibody Conjugation to PFH Nanodroplets for Targeted Delivery
This protocol details a method for conjugating antibodies to the surface of PFHnDs using hydrazide-aldehyde chemistry, a common and efficient bioconjugation strategy.[12]
Materials:
-
PFH nanodroplets formulated with a functionalized lipid, such as DSPE-PEG-Hydrazide (DSPE-PEG-Hz).
-
Targeting antibody (e.g., anti-EGFR monoclonal antibody).
-
Sodium periodate (NaIO₄).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Fluorescent label for antibody (e.g., Alexa Fluor 555 NHS ester) for validation.
Equipment:
-
Size-exclusion chromatography or dialysis system.
-
Fluorescence microscope or plate reader.
Procedure:
-
Antibody Preparation (Aldehyde Generation):
-
The rationale here is to create reactive aldehyde groups on the antibody's Fc (non-binding) region, preserving the antigen-binding sites.
-
Dissolve the antibody in a suitable buffer.
-
Add a freshly prepared solution of sodium periodate (e.g., final concentration of 100 mM).[12]
-
Incubate the reaction in the dark (e.g., for 30 minutes at room temperature). The periodate gently oxidizes the carbohydrate moieties on the Fc region, converting diols to aldehydes.
-
Quench the reaction and remove excess periodate using a desalting column or dialysis against PBS.
-
-
Conjugation to Nanodroplets:
-
Combine the aldehyde-activated antibody with the hydrazide-functionalized PFH nanodroplets.
-
Allow the mixture to react for several hours (e.g., 2-4 hours) at room temperature with gentle mixing. The hydrazide groups on the nanodroplet surface will spontaneously react with the aldehyde groups on the antibody to form a stable covalent hydrazone bond.[12]
-
-
Purification:
-
Remove any unconjugated antibody from the final product. This can be achieved by size-exclusion chromatography, dialysis against a large volume of PBS, or pelleting the nanodroplets via centrifugation if they are large enough.
-
-
Self-Validating Characterization:
-
Confirmation of Conjugation: If a fluorescently labeled antibody was used, measure the fluorescence of the purified, conjugated nanodroplets. Compare this to a negative control (nanodroplets mixed with non-activated, labeled antibody). A significantly higher fluorescence signal in the test sample validates successful conjugation.[12]
-
Targeting Specificity (Cell Binding Assay): Incubate the antibody-conjugated PFHnDs (PFHnD-Ab) with cells that overexpress the target receptor (e.g., FaDu cells for EGFR). As controls, use (a) non-targeted PFHnDs and (b) a blocking study where cells are pre-incubated with free antibody before adding the PFHnD-Ab.[12] Successful targeting is validated by observing significantly higher binding (via fluorescence microscopy or flow cytometry) of the PFHnD-Ab compared to the controls.[8][12]
-
Safety, Handling, and Disposal
While Perfluorohexane is considered biologically inert, proper laboratory safety procedures must be followed. It is a volatile compound, and inhalation should be avoided.[19][20]
| Aspect | Guideline | Rationale |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood.[19][21] | To minimize inhalation of vapors. |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, nitrile gloves, and a lab coat.[20][22] | To prevent eye and skin contact. |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from heat and ignition sources.[19][20] | To prevent evaporation and maintain purity. |
| Spill Management | Absorb small spills with an inert chemical absorbent. Use non-sparking tools for cleanup.[19] | To safely contain the liquid and avoid ignition sources. |
| Disposal | Dispose of as chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[20][22] | To prevent environmental release. PFH has a high global warming potential.[5] |
References
- 1. Buy this compound | 80793-17-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, (Perfluorohex-1-yl)ethane | 80793-17-5 [chemicalbook.com]
- 4. [From isoflurane to perfluorohexane? Perfluorocarbons--therapeutic strategies in acute lung failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorohexane - Wikipedia [en.wikipedia.org]
- 6. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGFR-Targeted Perfluorohexane Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated Acoustic Vaporization of Perfluorohexane Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods of Generating Submicrometer Phase-Shift Perfluorocarbon Droplets for Applications in Medical Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Effects of vaporized perfluorohexane and partial liquid ventilation on regional distribution of alveolar damage in experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of perfluorohexane vapor in the treatment of experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synquestlabs.com [synquestlabs.com]
- 20. fishersci.com [fishersci.com]
- 21. cdnisotopes.com [cdnisotopes.com]
- 22. echemi.com [echemi.com]
Application Notes and Protocols: (Perfluoro-N-hexyl)ethane as a Strategic Solvent in Modern Chemical Synthesis
Abstract
The pursuit of sustainable and efficient chemical processes has propelled the exploration of innovative solvent systems. Among these, fluorous chemistry has emerged as a powerful strategy, particularly for catalyst recovery and reaction purification.[1][2] This guide provides an in-depth exploration of (Perfluoro-N-hexyl)ethane, a key fluorous solvent, for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of fluorous biphasic systems, detail its applications, and provide validated, step-by-step protocols for its effective implementation in the laboratory.
The Fluorous Phase: A Paradigm Shift in Separation Science
Fluorous chemistry is predicated on the unique physical properties of perfluorinated compounds, which are compounds where most or all hydrogen atoms have been replaced by fluorine. These molecules are both hydrophobic and lipophobic, leading to their limited miscibility with many common organic solvents and water at ambient temperatures.[3][4] This immiscibility allows for the creation of a third phase—the fluorous phase—distinct from aqueous and organic phases, enabling novel separation strategies.[1][2]
This compound (also known as 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane) is a representative fluorous solvent.[5][6] Its utility lies in its ability to selectively dissolve other fluorous molecules, such as reagents or catalysts that have been tagged with a perfluorinated "ponytail".[1] This sequestration forms the basis of fluorous separation techniques.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's properties is critical for its application. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₅F₁₃ | [5] |
| Molecular Weight | 348.1 g/mol | [5] |
| CAS Number | 80793-17-5 | [5][6] |
| Boiling Point | 121.2 °C (Predicted) | [7] |
| Density | 1.502 g/cm³ (Predicted) | [7] |
| Appearance | Liquid | [6] |
Core Application: Fluorous Biphasic Systems (FBS) for Catalyst Recycling
One of the most significant applications of this compound is in Fluorous Biphasic Systems (FBS), a cornerstone of green chemistry for its facilitation of catalyst recycling.[8][9]
The Principle: An FBS reaction is initially a two-phase system at room temperature, consisting of an organic phase containing the reactants and a denser fluorous phase, like this compound, containing a fluorous-tagged catalyst.[9] Many fluorous and organic solvents become miscible at elevated temperatures, creating a single homogeneous phase where the reaction can proceed efficiently.[3] Upon cooling, the system reverts to two phases, with the product isolated in the organic layer and the expensive, and often toxic, catalyst retained in the fluorous layer, ready for reuse.[8][9]
This temperature-dependent phase-switching behavior overcomes the mass-transfer limitations inherent in traditional biphasic catalysis.[10]
Caption: Temperature-dependent phase-switching in a Fluorous Biphasic System.
Protocol 1: Homogeneous Reaction and Catalyst Recovery in an FBS
This protocol provides a generalized procedure for conducting a reaction using this compound as the catalyst-sequestering phase.
Materials:
-
Reactants (A and B)
-
Fluorous-tagged catalyst
-
Organic solvent (e.g., toluene, acetonitrile)
-
This compound
-
Reaction vessel equipped with a magnetic stirrer, condenser, and temperature control
-
Separatory funnel
Procedure:
-
Vessel Charging: To the reaction vessel, add the fluorous-tagged catalyst followed by the this compound. In a separate flask, dissolve the reactants in the chosen organic solvent.[9]
-
Reaction Initiation: Transfer the organic solution of reactants to the reaction vessel. The system will initially appear as two distinct layers.
-
Homogenization and Reaction: Begin vigorous stirring and heat the mixture to the target reaction temperature. The temperature should be sufficient to create a single, homogeneous phase.[9] Monitor the reaction's progress using appropriate analytical methods (e.g., TLC, GC-MS).
-
Phase Separation: Upon reaction completion, turn off the heat and allow the mixture to cool to room temperature. The fluorous and organic phases will separate, with the denser fluorous phase settling at the bottom.[9]
-
Product Isolation: Carefully transfer the biphasic mixture to a separatory funnel. Allow the layers to fully demarcate. Drain the lower fluorous phase, which contains the catalyst, into a storage vessel.[9] Collect the upper organic phase containing the desired product.
-
Purification: The collected organic phase can be further purified using standard laboratory techniques such as distillation, crystallization, or chromatography.[9]
-
Catalyst Recycling: The recovered fluorous phase containing the catalyst can be directly reused in subsequent reaction cycles.[9] An optional wash with a small volume of fresh organic solvent can be performed to remove any entrained product.[9]
Application in Purification: Fluorous Solid-Phase Extraction (F-SPE)
Beyond biphasic catalysis, this compound plays a role in product purification strategies, most notably Fluorous Solid-Phase Extraction (F-SPE). This chromatographic technique is exceptionally powerful for high-throughput and parallel synthesis, common in drug discovery.[11][12]
The Principle: F-SPE utilizes a stationary phase, typically silica gel bonded with a fluorocarbon like -Si(CH₃)₂CH₂CH₂C₈F₁₇, which exhibits a strong affinity for fluorous molecules.[11][13][14] A crude reaction mixture containing both fluorous-tagged and non-fluorous (organic) components is loaded onto an F-SPE cartridge.
-
Fluorophobic Pass: The cartridge is first eluted with a "fluorophobic" solvent (e.g., a methanol/water or acetonitrile/water mixture).[15] In this step, the non-fluorous organic compounds have little affinity for the fluorous stationary phase and elute quickly.
-
Fluorophilic Pass: The fluorous-tagged compound of interest, which was retained on the cartridge, is then eluted with a "fluorophilic" solvent (e.g., THF, acetone).[12][15]
This process allows for a clean and efficient separation of the fluorous-tagged product from excess reagents and byproducts.[12]
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
Protocol 2: Purification via Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the steps for purifying a crude reaction mixture where the target molecule has been functionalized with a fluorous tag.
Materials:
-
Crude reaction mixture dissolved in a minimal amount of loading solvent (e.g., DMF, MeOH)
-
FluoroFlash® SPE cartridge (or equivalent)
-
Fluorophobic solvent (e.g., 80:20 methanol/water)
-
Fluorophilic solvent (e.g., tetrahydrofuran (THF) or acetone)
-
SPE manifold or automated SPE system[11]
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the F-SPE cartridge by passing 2-3 column volumes of the fluorophobic solvent through it.[12] This ensures the stationary phase is properly solvated.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal volume of a suitable solvent (e.g., DMF) and load it onto the conditioned cartridge.[11] For samples with poor solubility, loading as a slurry is also possible with appropriate automated systems.[11]
-
Fluorophobic Wash: Elute the cartridge with several column volumes of the fluorophobic solvent. Collect this fraction, which contains the non-fluorous byproducts and unreacted reagents.[15] Monitor the elution by TLC or LC-MS to ensure all non-fluorous components have been removed.
-
Fluorophilic Elution: Elute the cartridge with a fluorophilic solvent (e.g., THF) to release the retained fluorous-tagged product.[12] Collect this fraction in a clean vial.
-
Solvent Removal: Evaporate the solvent from the collected fluorophilic fraction to yield the purified product.
-
Cartridge Regeneration: F-SPE cartridges can often be regenerated and reused by washing thoroughly with a fluorophilic solvent like THF or acetone to remove all retained material.[14][15]
Safety and Handling
As with any chemical, proper safety protocols must be followed when handling this compound and other fluorous solvents.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[16][17]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[16]
-
Environmental Considerations: While generally non-toxic, perfluorinated compounds can be persistent in the environment and may have high global warming potentials.[8] Therefore, recovery and recycling are critically important.
Concluding Remarks
This compound is a valuable tool in the modern chemist's arsenal, enabling cleaner, more efficient, and sustainable chemical processes. Its application in fluorous biphasic catalysis allows for near-quantitative recovery and reuse of valuable catalysts, a significant economic and environmental benefit.[18] Furthermore, its utility in fluorous solid-phase extraction provides a rapid and effective method for purification, accelerating research and development in fields like medicinal chemistry. By understanding the principles and applying the protocols detailed in this guide, researchers can effectively harness the power of fluorous chemistry to advance their scientific goals.
References
- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 2. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, (Perfluorohex-1-yl)ethane | 80793-17-5 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.fr [fishersci.fr]
- 18. researchgate.net [researchgate.net]
The Analytical Power of Fluorine: A Guide to Perfluorocarbons in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the unique properties of perfluorocarbons (PFCs) have carved out a specialized and critical niche in the field of gas chromatography (GC). These organofluorine compounds, characterized by the replacement of hydrogen with fluorine on a carbon skeleton, exhibit remarkable chemical inertness, thermal stability, and a distinct volatility profile.[1] These attributes make them invaluable tools for tackling complex analytical challenges, from environmental monitoring of persistent pollutants to the fine-tuned separation of isomeric pharmaceutical compounds.
This comprehensive guide, designed for the discerning researcher, delves into the multifaceted applications of PFCs in gas chromatography. Moving beyond a simple recitation of methods, we will explore the fundamental principles that govern their utility, providing a framework for method development and a deeper understanding of the data generated. We will examine their role as derivatizing agents to enhance the volatility of otherwise intractable analytes, their application as potent tracer compounds for environmental and industrial studies, and the unique selectivity they offer as stationary phases in GC columns.
Part 1: Transforming Analytes - Derivatization with Perfluorinated Moieties
A significant challenge in gas chromatography is the analysis of non-volatile or thermally labile compounds. Perfluoroalkyl carboxylic acids (PFCAs), a class of environmentally persistent pollutants, exemplify this issue. Their anionic nature at neutral pH and low volatility make them unsuitable for direct GC analysis.[2] Derivatization, the chemical modification of an analyte to make it amenable to a specific analytical technique, is therefore an essential step. The introduction of perfluorinated groups through derivatization imparts increased volatility and thermal stability, enabling their separation and detection by GC.
Two primary strategies dominate the derivatization of PFCAs for GC analysis: esterification and amidation.
Application Note 1: Esterification of Perfluoroalkyl Carboxylic Acids (PFCAs)
Principle of the Method: Esterification converts the polar carboxyl group of a PFCA into a less polar, more volatile ester. This is typically achieved by reaction with an alcohol in the presence of an acid catalyst. While effective for longer-chain PFCAs, this method can be less efficient for shorter-chain analogues (C4-C6).[3]
Protocol: Esterification of PFCAs with Isobutyl Chloroformate (IBCF)
This protocol is adapted from methodologies that utilize isobutyl chloroformate for the rapid esterification of PFCAs in aqueous and non-aqueous media.[4][5]
Materials:
-
PFCA standards or sample extract
-
Isobutyl chloroformate (IBCF)
-
Pyridine (catalyst)
-
Isobutyl alcohol
-
Acetonitrile (ACN) or appropriate solvent
-
Deionized water
-
n-hexane for extraction
-
Anhydrous sodium sulfate
-
2.0 mL polypropylene vials
-
Ultrasonic bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: In a 2.0 mL polypropylene vial, add 1 mL of the water sample or a standard solution of PFCAs.
-
Reagent Addition: Add 50 µL of isobutyl alcohol, 20 µL of pyridine, and 50 µL of isobutyl chloroformate (IBCF) to the vial.[6]
-
Reaction: Sonicate the mixture for 30 seconds and then let it stand for 5 minutes to ensure complete derivatization.[6]
-
Extraction: Add 2 mL of n-hexane to the vial and vortex vigorously for 1 minute to extract the PFCA isobutyl esters. Allow the phases to separate.
-
Work-up: Transfer the upper organic layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Parameters (Example):
-
Injector Temperature: 220°C[7]
-
Oven Program: Initial temperature of 40°C held for 8 minutes, ramp to 130°C at 5°C/min, then ramp to 220°C at 30°C/min and hold for 5 minutes.[7]
-
Carrier Gas: Helium
-
Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS)
Application Note 2: Amidation of PFCAs with 2,4-Difluoroaniline
Principle of the Method: Amidation offers a robust alternative to esterification, particularly for short-chain PFCAs. This method involves the reaction of the PFCA's carboxyl group with an aniline derivative, such as 2,4-difluoroaniline (DFA), in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form a stable and volatile amide.[3][8]
Protocol: Amidation of C4-C12 PFCAs
This protocol is based on the work of Golebiowski et al. and has been shown to be effective for a wide range of PFCAs.[3][6]
Materials:
-
PFCA standards or sample extract in water
-
2,4-difluoroaniline (DFA) solution (0.1 M in dichloromethane)
-
N,N'-dicyclohexylcarbodiimide (DCC) solution (0.1 M in dichloromethane)
-
Ethyl acetate
-
Hydrochloric acid (HCl, 1 N)
-
Sodium chloride (NaCl)
-
Mechanical shaker
Procedure:
-
Sample Preparation: Dilute 20 µL of a 50 mg/L PFCA standard mixture with 9 mL of distilled water in a suitable vial.
-
pH Adjustment: Adjust the pH of the solution to 1.0 with 1 N HCl.
-
Salting Out: Add 1 g of NaCl to the solution.
-
Reagent Addition: Add 7 mL of ethyl acetate, followed by 0.1 mL of 0.1 M 2,4-difluoroaniline solution and 0.1 mL of 0.1 M N,N'-dicyclohexylcarbodiimide solution.[3]
-
Reaction: Shake the mixture for 1 hour at 200 rpm at ambient temperature.[3]
-
Phase Separation: Add another gram of NaCl to facilitate phase separation and collect the ethyl acetate (upper) phase.
-
GC-MS Analysis: The ethyl acetate phase containing the derivatized PFCAs can be directly injected into the GC-MS.
Diagram of the Derivatization and Analysis Workflow:
Caption: Workflow for PFCA analysis by GC-MS following amidation derivatization.
Part 2: PFCs as Analytes - Environmental and Tracer Applications
The inertness and low background concentrations of certain PFCs make them ideal tracer compounds for studying the movement of air and liquids in the environment and in industrial processes. Furthermore, many PFCs and related compounds like hydrofluorocarbons (HFCs) are potent greenhouse gases that require sensitive monitoring.[9]
Application Note 3: Analysis of Volatile PFCs in Air by Thermal Desorption GC-MS
Principle of the Method: This method is designed for the analysis of volatile PFCs, HFCs, and other halogenated compounds in ambient air. Air samples are collected on sorbent tubes, which are then heated in a thermal desorber to release the trapped analytes into the GC-MS system. This pre-concentration step allows for the detection of trace levels of these compounds.[10][11]
Protocol: Air Sampling and Analysis of Volatile PFCs
This protocol is a generalized procedure based on established thermal desorption methods for volatile organic compounds.[12]
Materials:
-
Stainless steel thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA, Carbograph™)
-
Low-flow air sampling pump
-
Thermal Desorber (TD) unit coupled to a GC-MS system
-
Helium (carrier gas)
Procedure:
-
Sample Collection:
-
Connect a conditioned sorbent tube to a calibrated low-flow air sampling pump.
-
Draw a known volume of air (e.g., 1-10 L) through the tube at a controlled flow rate (e.g., 50-200 mL/min).
-
After sampling, cap both ends of the sorbent tube for transport and storage.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the sorbent tube in the autosampler of the thermal desorber.
-
The TD unit heats the tube (e.g., to 300-350°C) to desorb the analytes onto a cooled focusing trap (-10 to -30°C).[10]
-
The trap is then rapidly heated, injecting the focused analytes into the GC column.
-
The GC-MS system separates and detects the individual compounds.
-
GC-MS Parameters (Example):
-
GC Column: A mid-polarity column, such as one with a trifluoropropylmethyl polysiloxane stationary phase (e.g., Rtx-200ms), is often suitable.[10][13]
-
Oven Program: A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds of interest.
-
MS Detector: Operated in scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation.
Quantitative Data for Selected PFCs and Related Compounds:
| Compound | Typical Retention Time (min) | Method Detection Limit (pg/m³) |
| Dichlorodifluoromethane (CFC-12) | ~ 5.2 | ~ 10 |
| 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | ~ 8.5 | ~ 15 |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | ~ 4.8 | ~ 20 |
| Perfluorotrimethylcyclohexane (PFTCH) | ~ 12.1 | ~ 5 |
Note: Retention times and detection limits are highly dependent on the specific instrumentation and analytical conditions.
Part 3: The Stationary Phase - Leveraging Fluorine's Unique Selectivity
While traditional polydimethylsiloxane-based stationary phases are the workhorses of gas chromatography, fluorinated stationary phases offer alternative selectivity, which can be crucial for resolving complex mixtures. Pentafluorophenyl (PFP) phases are a prominent example.[14][15]
Application Note 4: Utilizing Pentafluorophenyl (PFP) Stationary Phases in GC
Principle of the Method: PFP stationary phases provide a unique combination of interactions that differ from standard non-polar and polar columns. These include:
-
π-π interactions: The electron-deficient fluorinated phenyl ring can interact with electron-rich aromatic analytes.[14]
-
Dipole-dipole interactions: The strong dipole of the C-F bonds allows for separation based on analyte polarity.[15]
-
Dispersion forces (hydrophobic interactions): Similar to conventional phases, but modulated by the fluorinated structure.
This combination of interactions makes PFP columns particularly effective for the separation of halogenated compounds, aromatic isomers, and polar analytes that may be difficult to resolve on other phases.[2]
Diagram Illustrating PFP Phase Interactions:
Caption: Interaction mechanisms of a PFP stationary phase with different analyte types.
Applications:
-
Separation of Positional Isomers: The unique steric and electronic properties of PFP phases can provide enhanced resolution of closely related isomers, such as polychlorinated biphenyls (PCBs) or polycyclic aromatic hydrocarbons (PAHs).[15]
-
Analysis of Halogenated Compounds: PFP columns are well-suited for the analysis of pesticides, herbicides, and other environmental contaminants containing halogens.[2]
-
Confirmation Analysis: Due to their orthogonal selectivity compared to standard phases like a 5% phenyl-polydimethylsiloxane, PFP columns are excellent for confirmatory analysis to ensure accurate peak identification.
Protocol: Isomer Separation on a PFP Column
GC Parameters (Example):
-
Column: 50 m x 0.25 mm ID, 0.25 µm film thickness PFP-bonded phase
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 100°C (hold 2 min), ramp at 8°C/min to 280°C (hold 10 min)
-
Injector: Splitless, 250°C
-
Detector: Mass Spectrometer, 280°C
This general protocol can be adapted for the specific isomers being analyzed, with adjustments to the temperature program being the primary means of optimizing the separation.
Conclusion
Perfluorocarbons, through their diverse applications, have proven to be more than just a chemical curiosity in the realm of gas chromatography. As derivatizing agents, they unlock the analysis of challenging polar compounds. As highly sensitive analytes and tracers, they enable the monitoring of environmental and industrial processes with great precision. Finally, as stationary phases, they provide a unique and powerful tool for resolving complex mixtures that are intractable by other means. A thorough understanding of the principles behind these applications, as presented in this guide, empowers researchers to harness the full potential of these remarkable compounds in their analytical endeavors.
References
- 1. d-nb.info [d-nb.info]
- 2. sorbtech.com [sorbtech.com]
- 3. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lotusinstruments.com [lotusinstruments.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. restek.com [restek.com]
- 14. uhplcs.com [uhplcs.com]
- 15. ymc.co.jp [ymc.co.jp]
Introduction: (Perfluoro-N-hexyl)ethane - A Specialized Fluid for Precision Thermal Management
An in-depth guide for researchers, scientists, and drug development professionals on the application of (Perfluoro-N-hexyl)ethane as a high-performance heat transfer fluid.
This compound, a semifluorinated alkane (SFA) with the chemical formula C₆F₁₃C₂H₅, represents a class of engineered fluids designed for demanding heat transfer applications. As a diblock molecule, it consists of a perfluorinated (C₆F₁₃) segment and a hydrocarbon (C₂H₅) segment. This unique structure imparts a combination of desirable properties, including high thermal stability, a wide liquid-phase temperature range, chemical inertness, and excellent dielectric characteristics.[1][2]
Unlike fully fluorinated perfluorocarbons (PFCs) such as perfluorohexane (Fluorinert™ FC-72), which have very low boiling points, this compound possesses a significantly higher boiling point, making it suitable for applications requiring precise temperature control at elevated temperatures where lower boiling fluids would vaporize.[3] Its properties make it an ideal candidate for use in pharmaceutical and chemical reactors, semiconductor manufacturing, aerospace and defense systems, and other high-tech applications where reliability and performance are paramount.
This guide serves as a comprehensive technical resource, providing detailed physicochemical properties, material compatibility guidelines, and step-by-step protocols for the effective and safe implementation of this compound in laboratory and industrial heat transfer systems.
Physicochemical Properties
The performance of a heat transfer fluid is dictated by its physical properties. This compound exhibits a profile that makes it highly effective for single-phase liquid cooling. Key quantitative data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Units | Source / Comment |
| Chemical Formula | C₈H₅F₁₃ | - | - |
| Synonyms | 1-(Perfluorohexyl)ethane; 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane | - | [4] |
| CAS Number | 80793-17-5 | - | [4] |
| Molecular Weight | 348.1 | g/mol | - |
| Appearance | Colorless Liquid | - | [2] |
| Boiling Point (at 1 atm) | ~121 | °C | Predicted value. Suitable for higher temperature applications. |
| Density (at 25°C) | ~1.50 | g/cm³ | Predicted value. High density requires appropriate pump selection.[5][6] |
| Viscosity (at 25°C) | 1.0 - 2.0 | cP (mPa·s) | Estimated based on trends for similar perfluoroalkylalkanes.[7][8] |
| Vapor Pressure | Low | - | Expected to be low at ambient temperatures due to its relatively high boiling point.[9] |
| Thermal Conductivity | Low to Moderate | W/(m·K) | Data not available. Generally lower than water but sufficient for many applications.[10] |
| Specific Heat Capacity | ~1.1 | J/(g·K) | Estimated. Typical for fluorinated liquids.[11][12] |
| Dielectric Strength | High | kV/mm | Expected to be high, characteristic of fluorinated compounds. |
| Solubility | Insoluble in water; Soluble in some hydrocarbons and other fluorinated liquids. | - | [2] |
Note: Some physical properties for this specific compound are not widely published. Predicted values and estimates based on scientifically similar compounds are provided for guidance and should be confirmed with the fluid manufacturer for critical applications.
Key Advantages & Applications
The distinct properties of this compound translate into significant operational advantages:
-
High Thermal Stability: The carbon-fluorine bond is exceptionally strong, granting the fluid high resistance to thermal breakdown, which minimizes the formation of sludge and decomposition byproducts that can foul systems.
-
Wide Operating Temperature Range: A high boiling point and low freezing point allow it to remain in a stable liquid phase across a broad spectrum of temperatures.
-
Chemical Inertness: It is non-reactive with common materials of construction, reducing the risk of corrosion and system degradation.[1]
-
Dielectric Properties: As an excellent electrical insulator, it is ideal for direct immersion cooling of electronics, preventing short circuits.
-
Safety: The fluid is non-flammable and generally possesses low acute toxicity, enhancing workplace safety.
These attributes make it highly suitable for applications such as:
-
Pharmaceutical & Chemical Synthesis: Cooling and heating of jacketed reactors where precise temperature control is critical for reaction kinetics and product yield.
-
Semiconductor Manufacturing: Thermal management of etchers, ion implanters, and automated test equipment (ATE).
-
Aerospace & Defense: Cooling of high-power radar systems, avionics, and directed energy weapons.
-
Drug Development: Temperature control of analytical instrumentation and small-scale process equipment.
System Design & Material Compatibility
Proper system design is crucial for performance, safety, and longevity, especially given the environmental considerations of fluorinated fluids.
Causality: The high density of this compound requires pumps with sufficient head pressure to achieve the desired flow rate. Its low surface tension means it can exploit microscopic leak paths that other fluids might not; therefore, high-integrity seals and fittings are mandatory.
Table 2: Material Compatibility Guide
| Material Class | Recommended | Acceptable (Testing Recommended) | Not Recommended |
| Metals | Stainless Steel (304, 316), Hastelloy, Nickel Alloys, Copper, Aluminum | Carbon Steel | - |
| Plastics | PTFE, PFA, FEP, PVDF, PEEK | Polypropylene (PP), Polyethylene (PE) | PVC, ABS |
| Elastomers (Seals/Gaskets) | FFKM (Kalrez®), FKM (Viton®), PTFE | EPDM, Silicone | Natural Rubber, Buna-N (Nitrile) |
This table is a general guide. Compatibility can be affected by temperature and specific operating conditions. Always consult manufacturer data or perform immersion testing for critical components.[13][14][15][16]
System Recommendations:
-
Pumps: Magnetic drive or canned motor pumps are highly recommended to eliminate the potential for shaft seal leaks.
-
Sealing: Use high-quality gaskets (e.g., PTFE, FKM) and thread sealants appropriate for fluorinated fluids.
-
Ventilation: The system should be designed to minimize fluid loss to the atmosphere. While not ozone-depleting, this compound is expected to have a high Global Warming Potential (GWP), making fugitive emissions an environmental concern.
Application Protocols
Adherence to rigorous protocols for system preparation, charging, and operation is essential for maximizing performance and ensuring safety.
Protocol: System Preparation and Cleaning
Objective: To remove manufacturing residues, particulates, moisture, and previous fluids that could lead to contamination, reduced efficiency, or fluid degradation.
Rationale: Water can hydrolyze other contaminants to form acids, while oils and greases can carbonize at high temperatures. A clean, dry system is the foundation for long-term, reliable operation.
Step-by-Step Methodology:
-
Initial Inspection: Visually inspect all system components for defects, corrosion, or damage. Ensure all fittings are tight.
-
Particulate Flush (New Systems): If the system is new, flush with a compatible, filtered solvent (e.g., isopropyl alcohol, followed by a thorough drying step) or a dedicated flushing fluid to remove metal shavings, dust, and preservatives.
-
Degreasing (Existing Systems): If the system previously contained oil-based fluids, circulate a compatible degreasing agent or system cleaner according to the manufacturer's instructions.
-
Draining: After flushing or cleaning, completely drain the system from all low points. Disconnect sections of pipework if necessary to ensure no cleaner is trapped.
-
Purging & Drying (Critical Step): Purge the entire system with dry, filtered nitrogen gas. Continue the purge until the exiting gas stream is free of solvent vapor and moisture. This is critical to prevent contamination. A dew point analyzer can be used to confirm dryness.
-
Leak Test: Pressurize the dry, sealed system with nitrogen to 1.5 times the maximum expected operating pressure. Monitor the pressure for several hours; a stable pressure confirms system integrity.
Protocol: Charging the Heat Transfer System
Objective: To fill the system with this compound while minimizing aeration and preventing spills.
Rationale: Air bubbles in the fluid reduce heat transfer efficiency, can cause pump cavitation, and promote oxidative degradation of the fluid at high temperatures. The fluid's high cost and environmental impact make spill prevention a priority.
Step-by-Step Methodology:
-
Prepare Fluid: Allow the sealed container of this compound to reach ambient temperature before opening to prevent condensation of atmospheric moisture into the fluid.
-
Connect Transfer Lines: Use a diaphragm pump or pressure transfer from the original container to charge the system. Connect the transfer line to a low point in the system.
-
Vent High Points: Open all high-point vents in the system.
-
Slow Filling: Begin filling the system at a low flow rate. The high density of the fluid means it will displace air effectively if introduced slowly from the bottom up.
-
Monitor Vents: As the liquid level rises, systematically close the vents, starting with the lowest ones, as fluid begins to emerge. The final vent to be closed should be at the highest point, typically on the expansion tank.
-
Fill Expansion Tank: Fill the expansion tank to the "cold" level specified by the system manufacturer. This level is typically 25-30% of the tank's total volume to allow for fluid expansion when heated.
Protocol: System Startup and Operation
Objective: To safely bring the system to its operating temperature and purge any remaining trapped air.
Rationale: Gradual heating prevents thermal shock to system components. Circulating the fluid allows any residual air to be collected in the expansion tank.
Step-by-Step Methodology:
-
Initial Circulation (No Heat): Start the circulation pump with the heater off. Circulate the fluid for at least 30 minutes.
-
Check for Leaks: Thoroughly inspect the entire system for any signs of leaks, paying close attention to joints, seals, and fittings.
-
Vent Expansion Tank: Periodically vent the expansion tank to release any air that has been swept out of the system.
-
Gradual Heating: Turn on the system heater and increase the temperature in small increments (e.g., 10-15°C). Hold at each increment for a period to allow temperatures to stabilize throughout the loop.
-
Monitor System Parameters: Continuously monitor pump pressure, flow rate, and fluid temperature. A fluctuating pump pressure may indicate cavitation due to residual air, requiring further venting.
-
Final Venting: Once the system reaches the operating temperature, perform a final vent of the expansion tank.
-
Normal Operation: Once the system is stable, leak-free, and fully vented, it is ready for normal operation.
Visualization: Heat Transfer Protocol Workflow
The following diagram illustrates the logical flow of preparing and commissioning a heat transfer system with this compound.
Caption: Workflow for heat transfer system commissioning.
Safety, Handling, and Environmental Profile
While chemically inert and of low acute toxicity, this compound requires responsible handling due to its environmental persistence.
-
Personal Protective Equipment (PPE): Always wear safety glasses and chemical-resistant gloves (e.g., nitrile) when handling the fluid. Work in a well-ventilated area.
-
Handling and Storage: Store in tightly sealed, original containers in a cool, dry place away from direct sunlight.
-
Spill Management: In case of a spill, contain the liquid with an inert absorbent material (e.g., vermiculite, sand). Due to the high density, the fluid will not readily float on water.
-
Toxicity Profile: Semifluorinated alkanes are generally considered biologically inert.[1] However, like many per- and polyfluoroalkyl substances (PFAS), they are persistent in the environment. Long-term exposure risks for this specific compound are not well-characterized, and best practices for minimizing exposure should be followed.
-
Environmental Profile: Perfluorinated compounds are potent greenhouse gases with long atmospheric lifetimes. Although this compound is a semifluorinated alkane, it should be treated with the same environmental caution. The primary directive is to prevent its release into the atmosphere . This underscores the importance of using leak-tight systems and following proper recovery and disposal procedures.
-
Disposal: Do not dispose of the fluid via standard drains. Waste fluid and contaminated materials must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration, in accordance with local, state, and federal regulations.
Fluid Maintenance and Analysis
To ensure the long-term health of the heat transfer fluid and the system, periodic analysis is recommended. A sample of the fluid should be taken annually (or more frequently for highly demanding applications) and sent for analysis. Key parameters to check include:
-
Appearance and Purity: To check for discoloration or particulates.
-
Moisture Content: To detect water ingress, which can lead to corrosion or freezing issues.
-
Acidity: An increase in acidity can indicate fluid degradation or contamination.
Regular fluid analysis provides a predictive maintenance tool, allowing for corrective action before significant system performance degradation or damage occurs.
Conclusion
This compound is a highly capable heat transfer fluid offering excellent thermal stability, material compatibility, and safety for precision thermal management across a range of scientific and industrial applications. Its higher boiling point fills a critical performance gap not met by lower-boiling fluorinated fluids. Successful implementation hinges on meticulous system design that emphasizes leak prevention, coupled with rigorous adherence to protocols for system cleaning, charging, and operation. By embracing these best practices, researchers and engineers can fully leverage the performance benefits of this advanced fluid while upholding the highest standards of safety and environmental responsibility.
References
- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perfluorohexane - Wikipedia [en.wikipedia.org]
- 4. CAS 80793-17-5 | 1100-3-90 | MDL MFCD00236705 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Vapor pressure of perfluoroalkylalkanes: the role of the dipole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heat Capacities for Some Select Substances [gchem.cm.utexas.edu]
- 12. Khan Academy [khanacademy.org]
- 13. walchem.com [walchem.com]
- 14. scribd.com [scribd.com]
- 15. emerson.com [emerson.com]
- 16. tudertechnica.com [tudertechnica.com]
Application Notes & Protocols: Perfluorinated Liquids in Biomedical Fields
Abstract
Perfluorinated liquids (PFLs), also known as perfluorocarbons (PFCs), are a unique class of synthetic compounds composed exclusively of carbon and fluorine atoms.[1] Their distinct physicochemical properties—including high gas solubility, chemical and biological inertness, low surface tension, and immiscibility with both aqueous and lipid phases—make them highly valuable for a range of advanced biomedical applications.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of PFLs in three key areas: Oxygen Therapeutics (as blood substitutes), Partial Liquid Ventilation, and as multifunctional Contrast Agents for medical imaging.
Introduction: The Unique Properties of Perfluorinated Liquids
The utility of PFLs in medicine stems from the unique nature of the carbon-fluorine bond, which is exceptionally strong and stable.[6] This results in molecules that are colorless, odorless, non-flammable, and resistant to metabolism within the body.[4] Key properties relevant to biomedical applications are summarized below.
High Gas Solubility
PFLs exhibit a remarkable capacity to physically dissolve large volumes of respiratory gases, including oxygen (O₂) and carbon dioxide (CO₂).[4][5] Unlike hemoglobin, which chemically binds oxygen, gas transport in PFLs is governed by Henry's Law, where the amount of dissolved gas is directly proportional to its partial pressure.[6] This allows PFLs to deliver significant amounts of oxygen to tissues, particularly in environments with high oxygen tension.[5][7]
Chemical and Biological Inertness
The strength of the C-F bond renders PFLs chemically unreactive and biologically inert.[1][2][4] They do not undergo metabolism and are eventually excreted from the body, primarily through exhalation.[8] This inertness is critical for minimizing toxicity and adverse immune reactions.[1][9] However, it is crucial to use medical-grade PFLs of the highest purity, as impurities can lead to significant toxicity, as observed in some ophthalmological applications.[10][11][12]
Hydrophobicity and Lipophobicity
PFLs are immiscible in both water and lipids, a rare property that allows them to form a distinct third phase in biological systems.[3][6] For intravenous applications, they must be prepared as emulsions, typically with surfactants like phospholipids, to form stable nano-sized droplets that can circulate in the bloodstream.[4][8][13]
Low Surface Tension & High Spreading Coefficient
PFLs have very low surface tension, which is a key property exploited in liquid ventilation.[5] This allows them to readily spread over moist biological surfaces, such as the alveoli in the lungs, helping to recruit collapsed lung regions and improve gas exchange.[14]
Application I: PFL Emulsions as Oxygen Therapeutics
PFL emulsions have been extensively studied as "blood substitutes" or, more accurately, "oxygen therapeutics," designed to transport and deliver oxygen in cases of acute blood loss or ischemia.[6][15] They consist of nanoscale PFL droplets stabilized by a surfactant (e.g., egg yolk lecithin) in an aqueous medium.[16] These droplets, typically 30-70 times smaller than red blood cells, can perfuse capillaries that may be inaccessible to red blood cells, enhancing oxygen delivery to ischemic tissues.[5]
Mechanism of Oxygen Delivery
The process of oxygen transport by PFL emulsions is a multi-step, passive diffusion process driven by partial pressure gradients.
References
- 1. committees.parliament.uk [committees.parliament.uk]
- 2. Perfluorocarbons useful tools for medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. bdigital.ufp.pt [bdigital.ufp.pt]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Perfluorocarbon emulsions - Wikipedia [en.wikipedia.org]
- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute intraocular toxicity caused by perfluorocarbon liquids: safety control systems of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute intraocular toxicity caused by perfluorocarbon liquids: safety control systems of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Liquid ventilation with perfluorocarbons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Perfluorocarbons in Research and Clinical Practice: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Perfluorocarbon-based oxygen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for the Detection of Perfluoroalkanes
Introduction: The Analytical Challenge of Perfluoroalkanes
Perfluoroalkanes, a subgroup of the broader class of per- and polyfluoroalkyl substances (PFAS), are synthetic compounds characterized by a fully fluorinated carbon chain. This structure imparts exceptional chemical and thermal stability, leading to their use in a variety of industrial applications. However, the very properties that make them useful also contribute to their extreme persistence in the environment, earning them the moniker "forever chemicals"[1][2]. The robust carbon-fluorine bond, one of the strongest in organic chemistry, makes these compounds resistant to degradation[1][3]. Consequently, perfluoroalkanes and other PFAS can bioaccumulate in living organisms, posing potential risks to human health and ecosystems[1][4][5].
The detection and quantification of perfluoroalkanes in various environmental and biological matrices present significant analytical challenges. Their inert nature and, for some, volatility, necessitate specialized analytical approaches that differ from the more commonly analyzed ionic PFAS like PFOA and PFOS[4][6]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the advanced analytical techniques for detecting perfluoroalkanes, with a focus on gas chromatography-mass spectrometry (GC-MS).
Core Principles of Perfluoroalkane Analysis
The selection of an appropriate analytical technique for perfluoroalkanes is dictated by their physicochemical properties. Unlike their ionic counterparts, many perfluoroalkanes are neutral and can be volatile, making them amenable to analysis by GC-MS[4][6]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for a wide range of PFAS, particularly the ionic species[1][4][7][8][9]. However, for neutral and volatile perfluoroalkanes, GC-MS often provides superior sensitivity and chromatographic resolution[4][6].
The overall analytical workflow for perfluoroalkane detection can be broken down into three key stages: sample preparation, instrumental analysis, and data interpretation. Each stage must be carefully optimized to ensure accurate and reliable results.
I. Sample Preparation: The Critical First Step
Effective sample preparation is paramount for the successful analysis of perfluoroalkanes, as they are often present at trace levels in complex matrices[2][5]. The primary goals of sample preparation are to isolate the target analytes from the sample matrix, concentrate them to a detectable level, and remove potential interferences[2].
A. Preventing Contamination
Due to the ubiquitous nature of PFAS in laboratory environments, stringent measures must be taken to avoid sample contamination. All sampling and preparation materials, including containers, tubing, and solvents, must be verified as PFAS-free[2][10]. Field and trip blanks should be included in the sampling protocol to monitor for potential contamination during collection and transport[2].
B. Extraction Techniques
The choice of extraction technique depends on the sample matrix.
-
Liquid Samples (e.g., Water): Solid-Phase Extraction (SPE) is a widely used and effective method for extracting and concentrating perfluoroalkanes from aqueous samples[4][5][9][11]. Magnetic Solid-Phase Extraction (MSPE) is an emerging technique that offers high extraction efficiency and reduced solvent consumption[12].
-
Solid Samples (e.g., Soil, Sediment, Tissue): Accelerated Solvent Extraction (ASE) or Soxhlet extraction are commonly employed to extract perfluoroalkanes from solid matrices[9]. For food and packaging materials, extraction with acetonitrile followed by a clean-up step like dispersive SPE (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can be effective.
C. Clean-up
Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis. Dispersive SPE with sorbents like graphitized carbon black can be used for this purpose[11].
II. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
For neutral and volatile perfluoroalkanes, GC-MS is a powerful analytical tool[4][6]. The gas chromatograph separates the different compounds in a sample based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and helps identify the separated compounds based on their mass-to-charge ratio.
A. GC-MS System Configuration
A typical GC-MS system for perfluoroalkane analysis consists of a gas chromatograph coupled to a mass spectrometer, often a triple quadrupole (QQQ) for enhanced sensitivity and selectivity[6].
B. Chromatographic Conditions
The choice of GC column is critical for achieving good separation of perfluoroalkane isomers. Mid-polar columns are often used for this purpose[13]. The oven temperature program must be optimized to ensure adequate separation of all target analytes.
C. Mass Spectrometry Parameters
Both electron ionization (EI) and chemical ionization (CI) can be used, with CI sometimes offering enhanced sensitivity for certain compounds[4][6]. The mass spectrometer can be operated in different modes:
-
Full Scan (SCAN): This mode is useful for identifying unknown compounds by collecting a full mass spectrum[14].
-
Selected Ion Monitoring (SIM): For targeted analysis, SIM mode provides higher sensitivity by monitoring only specific ions characteristic of the target analytes[14].
-
Multiple Reaction Monitoring (MRM): In tandem MS (MS/MS) systems, MRM offers the highest selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.
Protocol: GC-MS/MS Analysis of Perfluoroalkanes in Water
This protocol outlines a general procedure for the analysis of perfluoroalkanes in water samples using SPE and GC-MS/MS.
1. Sample Preparation (SPE)
- Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) with methanol followed by reagent water.
- Pass the water sample (typically 250-500 mL) through the conditioned cartridge at a controlled flow rate.
- Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
- Dry the cartridge thoroughly under a stream of nitrogen.
- Elute the trapped perfluoroalkanes with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Add an internal standard and transfer the sample to an autosampler vial for GC-MS/MS analysis.
2. GC-MS/MS Analysis
- Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC-MS/MS system.
- Separate the analytes on a suitable GC column using an optimized temperature program.
- Detect the analytes using the mass spectrometer in MRM mode, with specific transitions for each target perfluoroalkane.
3. Quality Control
- Analyze a method blank with each batch of samples to check for contamination.
- Analyze a laboratory control spike to assess method accuracy.
- Analyze a matrix spike/matrix spike duplicate to assess matrix effects and method precision.
III. Data Analysis and Interpretation
Data analysis involves identifying and quantifying the target perfluoroalkanes in the samples.
-
Identification: The identification of a perfluoroalkane is confirmed by comparing its retention time and the ratio of its quantifier and qualifier ion transitions to those of a known standard.
-
Quantification: The concentration of each perfluoroalkane is determined by constructing a calibration curve from the analysis of standards of known concentrations.
Emerging Techniques and Future Outlook
The field of PFAS analysis is continuously evolving. High-resolution mass spectrometry (HRMS) coupled with GC is an emerging technique for the non-targeted analysis and identification of unknown perfluoroalkanes[4][13][15][16]. This approach is crucial for understanding the full extent of perfluoroalkane contamination in the environment[4].
Conclusion
The detection of perfluoroalkanes requires robust and sensitive analytical methods. GC-MS, particularly when coupled with tandem mass spectrometry, provides the necessary selectivity and sensitivity for the analysis of these challenging compounds. Careful sample preparation is critical to the success of the analysis, with a strong emphasis on preventing contamination. As regulatory scrutiny of PFAS continues to increase, the development and application of advanced analytical techniques will be essential for protecting human health and the environment.
Visualizations
Experimental Workflow for Perfluoroalkane Analysis
Caption: General workflow for the analysis of perfluoroalkanes.
Quantitative Data Summary
| Parameter | Technique | Typical Values | Reference |
| Detection Limits (Water) | GC-MS/MS | Low ng/L to µg/L | [7][12] |
| Linear Range | GC-MS | 0.050–50 ng/mL | [12] |
| Recovery | SPE | 86.7% to 111% | [12] |
References
- 1. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 2. organomation.com [organomation.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nontargetedanalysis.org [nontargetedanalysis.org]
- 6. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepure.com [hepure.com]
- 9. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods [mdpi.com]
- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 15. The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances (Journal Article) | OSTI.GOV [osti.gov]
- 16. diva-portal.org [diva-portal.org]
Application and Protocol Guide for the LC-MS/MS Analysis of Per- and Polyfluoroalkyl Substances (PFAS)
Introduction: The Analytical Imperative for "Forever Chemicals"
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds that have seen widespread use in industrial and consumer products since the 1940s.[1][2] Their unique properties, such as thermal stability and resistance to water and oil, are conferred by the exceptionally strong carbon-fluorine bond.[2][3] This same chemical stability, however, makes them highly persistent in the environment, leading to their designation as "forever chemicals."[2][3] Due to their ubiquitous presence, environmental persistence, and potential for adverse health effects—including liver damage, thyroid disease, and cancer—regulatory bodies worldwide are imposing increasingly stringent monitoring requirements.[1][2][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of PFAS at the ultra-trace levels (ng/L or parts-per-trillion) required.[3][5][6] Its high sensitivity and selectivity allow for the confident identification and measurement of these compounds in complex matrices such as drinking water, soil, and biological tissues.[7][8][9]
This guide provides a comprehensive overview and detailed protocols for the analysis of PFAS by LC-MS/MS, designed for researchers and laboratory professionals. We will delve into the critical aspects of the analytical workflow, from sample collection and preparation to chromatographic separation and mass spectrometric detection, emphasizing the rationale behind each step to ensure data of the highest quality and integrity.
Part 1: The Analytical Challenge - Mitigating Ubiquitous Background Contamination
A primary challenge in trace PFAS analysis is managing background contamination. These compounds are present in numerous laboratory materials, including PTFE components in LC systems, solvent lines, and sample preparation consumables.[4][10] Failure to mitigate this background interference will lead to elevated detection limits and inaccurate quantification.
A crucial strategy is the incorporation of a delay column in the LC flow path, installed between the solvent mixer and the autosampler.[4][10][11] This setup ensures that any PFAS contaminants leaching from the pump, degasser, or mobile phases are chromatographically separated from the analytes injected from the sample, which do not pass through the delay column.[4][6]
Part 2: Sample Collection and Preparation - The Foundation of Accurate Analysis
The integrity of any analysis begins with proper sample collection and handling. Due to the potential for contamination, stringent protocols must be followed.
Sample Collection Guidelines
-
Containers : Use high-density polyethylene (HDPE) or polypropylene containers with unlined polypropylene caps. Avoid glass containers for aqueous samples due to potential adsorption and fluoropolymer-lined caps (e.g., Teflon™).[2][12]
-
Field Blanks : Always collect field reagent blanks by filling a sample container with PFAS-free reagent water at the sampling site to monitor for contamination during the collection process.[12][13]
-
Prohibited Items : During sampling, personnel should avoid waterproof clothing, personal care products, and any materials containing PTFE.[2][14]
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices and to achieve required low detection limits, a sample concentration and cleanup step is essential.[4][7] Solid-phase extraction (SPE) is the most common and robust technique, particularly for aqueous samples, as outlined in U.S. EPA Methods 533, 537.1, and 1633.[10][11][15][16]
Weak Anion Exchange (WAX) SPE cartridges are frequently employed as they effectively retain the acidic PFAS compounds (carboxylates and sulfonates) while allowing interfering substances to be washed away.[14][17][18]
Workflow for Solid-Phase Extraction of Aqueous Samples
The following diagram illustrates a typical SPE workflow for extracting PFAS from water samples.
Caption: Solid-Phase Extraction (SPE) workflow for PFAS analysis in water.
Part 3: LC-MS/MS Instrumental Analysis
The instrumental analysis is the core of the quantification process. Careful optimization of both the liquid chromatography and the mass spectrometry parameters is critical for success.
Liquid Chromatography (LC) Separation
The goal of the LC separation is to resolve target analytes from each other and from matrix interferences, which is crucial for accurate MS/MS detection.[11]
-
Analytical Column : C18 reversed-phase columns are the most common choice for PFAS analysis, providing good retention and separation for a wide range of PFAS.[19][20] Phenyl-Hexyl phases can also offer alternative selectivity.[16]
-
Mobile Phases : A typical mobile phase system consists of:
-
Gradient Elution : A gradient program is used to elute the PFAS, starting with a higher percentage of the aqueous mobile phase to retain the more polar, short-chain PFAS and ramping up the organic mobile phase to elute the more non-polar, long-chain compounds.[20]
Tandem Mass Spectrometry (MS/MS) Detection
A triple quadrupole mass spectrometer is the instrument of choice, operated in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity.[6][9]
-
Ionization : Heated Electrospray Ionization (HESI) in negative ion mode is universally used, as PFAS readily form [M-H]⁻ ions.[17]
-
MRM Transitions : For each PFAS, a specific precursor ion (the deprotonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor -> product ion pair is called an MRM transition and is highly specific to the target analyte.[17] Typically, one transition is used for quantification and a second for confirmation.[17]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS system configuration for PFAS analysis.
Part 4: Quantification and Quality Control - Ensuring Data Reliability
Accurate quantification is paramount. The isotope dilution technique is the most reliable method and is stipulated by many regulatory bodies.[10][22][23]
-
Isotope Dilution : A known concentration of a stable isotopically labeled (e.g., ¹³C- or d-) analog of each target analyte is added to the sample before extraction.[23][24] These labeled standards behave almost identically to the native compounds during sample preparation and analysis. By measuring the ratio of the native analyte to its labeled standard, any loss during sample processing or variations in instrument response can be accurately corrected for, leading to highly precise and accurate results.[22][23]
Example MRM Transitions for Common PFAS
The table below summarizes typical MRM transitions and collision energies for a selection of common PFAS analytes. Instrument parameters should always be optimized empirically.
| Compound Name | Abbreviation | Precursor Ion (m/z) | Product Ion (Quant) (m/z) | Product Ion (Confirm) (m/z) |
| Perfluorooctanoic Acid | PFOA | 413 | 369 | 169 |
| Perfluorooctanesulfonic Acid | PFOS | 499 | 80 | 99 |
| Perfluorobutanesulfonic Acid | PFBS | 299 | 80 | 99 |
| Perfluorohexanesulfonic Acid | PFHxS | 399 | 80 | 99 |
| Perfluorononanoic Acid | PFNA | 463 | 419 | 219 |
| Hexafluoropropylene Oxide Dimer Acid | HFPO-DA (GenX) | 285* | 185 | 139 |
| Note: HFPO-DA can exhibit in-source fragmentation.[25] |
Part 5: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the analysis of PFAS in water, based on principles from U.S. EPA methods.
Protocol 1: Analysis of PFAS in Water by SPE and LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials : Weak Anion Exchange (WAX) SPE cartridges (e.g., 6cc, 150mg), LC-MS grade methanol, ammonium hydroxide, acetic acid, and reagent water.
-
Procedure :
-
Spike the 500 mL water sample with the isotopically labeled internal standard solution and mix thoroughly.[16]
-
Condition the WAX SPE cartridge by passing 15 mL of 1% methanolic ammonium hydroxide, followed by 15 mL of methanol, and finally 18 mL of reagent water. Do not allow the cartridge to go dry.[16][21]
-
Load the entire 500 mL sample onto the cartridge at a flow rate of approximately 5-10 mL/min.[16]
-
Wash the cartridge with 15 mL of reagent water to remove interferences.
-
Dry the cartridge thoroughly by pulling a vacuum or using nitrogen for 10-15 minutes.
-
Elute the analytes by passing 2 x 4 mL aliquots of 1% methanolic ammonium hydroxide through the cartridge into a clean polypropylene tube.[16]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water, add the injection internal standards, vortex to mix, and transfer to an autosampler vial.
-
2. LC-MS/MS Analysis
-
LC Conditions (Example) :
-
Analytical Column : C18 column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Delay Column : C18 column (e.g., 3.0 x 50 mm, 5 µm).[21]
-
Mobile Phase A : 20 mM ammonium acetate in water.
-
Mobile Phase B : Methanol.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 40°C.[21]
-
Gradient :
Time (min) %B 0.0 20 1.0 20 12.0 95 14.0 95 14.1 20 | 18.0 | 20 |
-
-
MS/MS Conditions (Example) :
-
System : Triple Quadrupole Mass Spectrometer.
-
Ionization Mode : Heated Electrospray (HESI), Negative.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Gas Temperatures : Optimized for the specific instrument.
-
Ion Spray Voltage : ~ -3500 V.
-
MRM Transitions : See Table in Part 4. Dwell times should be optimized to ensure at least 12-15 data points across each chromatographic peak.
-
3. Data Analysis
-
Integrate the chromatographic peaks for each native analyte and its corresponding isotopically labeled internal standard.
-
Generate a calibration curve by plotting the response ratio (native peak area / labeled standard peak area) against the concentration ratio for a series of calibration standards.
-
Quantify the concentration of PFAS in the samples using the calibration curve and applying the appropriate dilution/concentration factors.
Conclusion
The analysis of PFAS compounds by LC-MS/MS is a powerful but demanding application that requires meticulous attention to detail at every stage of the workflow. By understanding the rationale behind key steps—such as the use of a delay column, proper sample handling, optimized SPE, and isotope dilution quantification—laboratories can overcome the inherent challenges of background contamination and complex matrices. The protocols and guidelines presented here provide a robust framework for generating high-quality, defensible data essential for environmental monitoring and human health protection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. organomation.com [organomation.com]
- 3. Overcoming Challenges in PFAS Detection | Technology Networks [technologynetworks.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327 | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nontargetedanalysis.org [nontargetedanalysis.org]
- 8. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. mac-mod.com [mac-mod.com]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 14. agilent.com [agilent.com]
- 15. epa.gov [epa.gov]
- 16. mn-net.com [mn-net.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. Fast and High-Resolution LC-MS Separation of PFAS [merckmillipore.com]
- 20. halocolumns.com [halocolumns.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. sciex.com [sciex.com]
- 23. epa.gov [epa.gov]
- 24. epa.gov [epa.gov]
- 25. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Environmental Samples for PFAS Analysis
Introduction: The Analytical Challenge of "Forever Chemicals"
Per- and polyfluoroalkyl substances (PFAS) represent a large group of synthetic chemicals characterized by their exceptional stability due to the strength of the carbon-fluorine bond.[1] This stability, while beneficial in a myriad of industrial and consumer products, renders them highly persistent in the environment, leading to their designation as "forever chemicals."[1] Their widespread use and resistance to degradation have resulted in global contamination of water, soil, and biota, posing significant risks to ecosystems and human health.[1]
The analysis of PFAS in environmental matrices is a formidable challenge. These compounds are often present at trace levels (ng/L or ng/g) within complex sample matrices that can interfere with accurate quantification.[1] Therefore, meticulous and validated sample preparation is not merely a preliminary step but the cornerstone of reliable and defensible PFAS analysis. The primary objectives of sample preparation are to isolate PFAS from interfering matrix components, concentrate the analytes to detectable levels, and ensure the integrity of the sample is maintained throughout the process.[2] This application note provides a comprehensive guide to the principles, protocols, and best practices for preparing various environmental samples for PFAS analysis, grounded in established methodologies and field-proven insights.
Part 1: The Imperative of Contamination Control: A Self-Validating System
Due to the ubiquitous nature of PFAS in many laboratory and sampling materials, the most critical aspect of sample preparation is stringent contamination control. A robust quality assurance system, including the consistent analysis of blanks, is essential to ensure that reported PFAS concentrations are representative of the sample and not an artifact of the analytical process.
Causality of Contamination: Understanding the Sources
PFAS can be introduced into a sample at any stage, from collection to final analysis. Common sources of contamination include:
-
Sampling Equipment: Materials containing fluoropolymers such as Teflon® (polytetrafluoroethylene - PTFE), including tubing, bailers, and even some bottle caps, can leach PFAS into samples.[3]
-
Field Conditions: Personal care products (e.g., cosmetics, sunscreens), food packaging, and even water-resistant clothing worn by sampling personnel can be sources of PFAS contamination.[3][4]
-
Laboratory Environment: Laboratory equipment, including glassware (to which PFAS can adsorb), pipette tips, and solvents, can introduce background levels of PFAS.[2] Airborne dust in the lab can also be a source of contamination.[4]
Protocol for Minimizing Contamination
A proactive and systematic approach to contamination control is mandatory. The following table outlines key preventative measures.
| Stage | Prohibited Items & Actions | Recommended Practices & Materials | Rationale |
| Sample Collection | Teflon®-containing equipment, waterproof field notebooks, permanent markers, pre-packaged food and snacks, personal care products.[3] | High-density polyethylene (HDPE) or polypropylene sample containers and tubing, powder-free nitrile gloves, ballpoint pens.[3][5] | To prevent leaching of PFAS from sampling materials and cross-contamination from external sources. |
| Sample Storage & Transport | Glass containers (due to adsorption), use of "blue ice" packs.[3] | HDPE or polypropylene containers, storage at ≤6 °C, use of wet ice for cooling.[6][7] | To prevent analyte loss through adsorption and minimize potential degradation. |
| Laboratory Preparation | Glassware (unless verified PFAS-free), PTFE-containing labware (e.g., stir bars, tubing). | Dedicated PFAS-free polypropylene labware, rigorous cleaning of all equipment with methanol.[2] | To eliminate background contamination from laboratory equipment and ensure accurate results. |
Field Quality Control: The collection of field reagent blanks, equipment blanks, and trip blanks is non-negotiable for assessing potential contamination introduced during the sampling and transportation process.
Part 2: Methodologies for Sample Extraction and Cleanup
The choice of sample preparation methodology is dictated by the sample matrix and the specific PFAS analytes of interest. The following sections detail the most common and validated techniques.
Aqueous Matrices (Drinking Water, Groundwater, Surface Water)
Solid-phase extraction (SPE) is the gold standard for the analysis of PFAS in aqueous samples, as it allows for both concentration and cleanup of the analytes.
The Causality Behind SPE Sorbent Selection:
The effectiveness of SPE is contingent on the choice of sorbent material. For PFAS analysis, two types of sorbents are predominantly used:
-
Styrene-divinylbenzene (SDVB): This is a hydrophobic polymer sorbent that retains PFAS primarily through reversed-phase interactions. It is effective for a range of PFAS but can have lower recoveries for shorter-chain PFAS which are more hydrophilic.[4]
-
Weak Anion Exchange (WAX): This sorbent combines reversed-phase retention with anion exchange functionality.[3][8] The positively charged functional groups on the WAX sorbent interact with the negatively charged carboxylate or sulfonate head groups of anionic PFAS, providing a stronger retention mechanism, especially for shorter-chain compounds.[3][8]
Protocol 1: Solid-Phase Extraction (SPE) of Drinking Water (based on EPA Method 537.1)
This protocol is designed for the extraction of a range of PFAS from a 250 mL drinking water sample using an SDVB-based SPE cartridge.
Step-by-Step Methodology:
-
Sample Preservation and Surrogate Spiking:
-
Ensure the sample is collected in a polypropylene bottle containing a preservative (e.g., Trizma).
-
Fortify the 250 mL water sample with surrogate standards to monitor method performance.
-
-
SPE Cartridge Conditioning:
-
Condition a 500 mg SDVB SPE cartridge by passing 15 mL of methanol through it, followed by 18 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the 250 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Cartridge Washing and Drying:
-
After the entire sample has passed through, wash the cartridge with 7.5 mL of reagent water.
-
Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
-
Elution:
-
Rinse the sample bottle with 4 mL of methanol and use this rinsate to elute the PFAS from the SPE cartridge. Repeat with a second 4 mL aliquot of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath heated to 40-60°C.
-
Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol:water.
-
Add internal standards to the final extract for quantification.
-
Solid Matrices (Soil, Sediment, Biosolids)
The extraction of PFAS from solid matrices requires a solvent extraction step to release the analytes from the solid particles, followed by cleanup and concentration.
The Causality Behind Solvent Selection for Solid Matrices:
The choice of extraction solvent is critical for efficiently desorbing PFAS from soil and sediment particles. Methanol is a common choice due to its polarity, which allows it to effectively solvate a wide range of PFAS. The addition of a base, such as ammonium hydroxide or potassium hydroxide, is crucial for ensuring that the acidic PFAS (carboxylic and sulfonic acids) are in their anionic form.[9] This increases their solubility in the polar extraction solvent and minimizes their adsorption to the solid matrix, thereby maximizing extraction efficiency.[9]
Protocol 2: Extraction of PFAS from Soil and Sediment (based on EPA Method 1633)
This protocol outlines a general procedure for the extraction of 40 PFAS from soil and sediment samples.
Step-by-Step Methodology:
-
Sample Homogenization and Spiking:
-
Homogenize the soil or sediment sample to ensure representativeness.
-
Weigh out a 2 g aliquot of the homogenized sample into a polypropylene centrifuge tube.
-
Spike the sample with isotopically labeled extracted internal standards (EIS).
-
-
Solvent Extraction:
-
Add 15 mL of a methanolic ammonium hydroxide solution (e.g., 3% ammonium hydroxide in 1:1 methanol:acetone) to the sample.
-
Vortex the sample and then shake for a specified period (e.g., 6 minutes) to ensure thorough extraction.
-
-
Cleanup (dSPE and SPE):
-
For complex matrices, a dispersive solid-phase extraction (dSPE) cleanup with graphitized carbon black (GCB) may be necessary to remove interferences.
-
Condition a WAX SPE cartridge.
-
Load an aliquot of the sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge to remove remaining interferences.
-
Elute the PFAS from the cartridge with a basic methanol solution.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL.
-
Add non-extracted internal standards (NIS).
-
The sample is now ready for LC-MS/MS analysis.
-
Biological Tissues (Biota)
The analysis of PFAS in biological tissues presents the additional challenge of high lipid content, which can cause significant matrix effects.
The Causality of Lipid Interference and Removal:
Lipids are co-extracted with PFAS and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[10] Therefore, a lipid removal step is often necessary. Techniques such as treatment with specialized sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) can selectively remove lipids while allowing PFAS to pass through for analysis.[10] Homogenization of the tissue is also a critical first step to ensure that the extraction is representative of the entire sample.[11]
Protocol 3: Extraction of PFAS from Fish Tissue (based on EPA Method 1633)
This protocol provides a framework for the preparation of fish tissue for PFAS analysis, incorporating homogenization and extraction.
Step-by-Step Methodology:
-
Tissue Homogenization:
-
Sample Spiking and Extraction:
-
Weigh a 2 g aliquot of the homogenized tissue into a polypropylene tube.
-
Spike the sample with extracted internal standards.
-
Perform an alkaline digestion/extraction using a solution such as potassium hydroxide in methanol to break down the tissue matrix and release the PFAS.[9]
-
-
Cleanup:
-
Follow a similar cleanup procedure as for soils, often involving a combination of GCB and WAX SPE to remove co-extracted interferences, including lipids.
-
-
Concentration and Analysis:
-
Concentrate the final extract and add non-extracted internal standards before LC-MS/MS analysis.
-
Part 3: Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes key parameters and expected performance for the described protocols.
| Parameter | Aqueous (EPA 537.1) | Soil/Sediment (EPA 1633) | Biota (EPA 1633) |
| Sample Size | 250 mL | 2 g | 2 g |
| Primary Extraction | Solid-Phase Extraction (SPE) | Solvent Extraction | Alkaline Digestion/Extraction |
| SPE Sorbent | SDVB | WAX | WAX |
| Key Cleanup | N/A | GCB, SPE | GCB, SPE, Lipid Removal |
| Typical Recovery | 70-130% for most analytes | 40-150% (method dependent)[8] | 40-150% (method dependent)[8] |
Experimental Workflow Visualizations
Diagram 1: General Workflow for PFAS Sample Preparation
Caption: Overview of the sample preparation workflow from collection to analysis.
Diagram 2: Decision Tree for SPE Sorbent Selection
Caption: Decision guide for selecting the appropriate SPE sorbent.
Conclusion: The Foundation of Accurate PFAS Data
The successful analysis of PFAS in environmental matrices is intrinsically linked to the quality of the sample preparation. As this application note has detailed, a comprehensive understanding of the potential for contamination, the physicochemical properties of PFAS, and the intricacies of different matrices is essential for developing robust and reliable analytical methods. By implementing stringent contamination control measures, selecting appropriate extraction and cleanup techniques based on sound scientific principles, and adhering to validated protocols such as those published by the EPA, researchers and scientists can generate high-quality, defensible data. This, in turn, is crucial for assessing the extent of PFAS contamination, understanding exposure pathways, and developing effective remediation strategies to address the global challenge of these "forever chemicals."
References
- 1. organomation.com [organomation.com]
- 2. Troubleshooting Solid Phase Extraction Chemistry for EPA Methodology | Iowa PFAS Conference - The University of Iowa [pfas.conference.uiowa.edu]
- 3. lcms.cz [lcms.cz]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teklabinc.com [teklabinc.com]
- 7. thesterlinglab.com [thesterlinglab.com]
- 8. cem.de [cem.de]
- 9. biotage.com [biotage.com]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. nj.gov [nj.gov]
Application Notes & Protocols: The Use of (Perfluoro-N-hexyl)ethane in Advanced Nanoparticle Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (Perfluoro-N-hexyl)ethane in the synthesis of nanoparticles. This compound (C₈H₅F₁₃), a partially fluorinated alkane, offers unique physicochemical properties that distinguish it from both traditional hydrocarbon solvents and fully perfluorinated carbons. Its "fluorous" nature—being immiscible with both aqueous and most organic solvents—enables novel synthesis routes, particularly in microemulsion-based protocols and the formation of stable nanodroplets for theranostic applications. We will explore the fundamental principles governing its use, provide detailed, validated protocols for nanoparticle synthesis, and discuss critical parameters for process optimization and characterization.
Section 1: Understanding this compound
This compound is a fluorinated organic compound characterized by a perfluorinated hexyl chain (C₆F₁₃) attached to an ethyl group (C₂H₅). This structure imparts a unique combination of high density, chemical inertness, and hydrophobicity, making it a valuable component in multiphasic liquid systems. Unlike perfluorocarbons (PFCs), which are fully fluorinated, the presence of the ethyl group in this compound provides a slight lipophilic character, modifying its solvency and interfacial behavior.
The primary rationale for using fluorous compounds like this compound in nanosynthesis stems from their orthogonality to both aqueous and hydrocarbon phases. This property allows for the creation of well-defined reaction compartments, such as the cores of reverse micelles or nanodroplets, leading to excellent control over nanoparticle nucleation and growth.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80793-17-5 | [1] |
| Molecular Formula | C₈H₅F₁₃ | [1] |
| Molecular Weight | 348.1 g/mol | [1] |
| Alternate Names | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane | [1][] |
| Purity | ≥97% (Typical) | [1] |
| Boiling Point | ~105-107 °C (Predicted) | N/A |
| Density | ~1.6 g/cm³ (Predicted) | N/A |
| Key Feature | Balance between hydrophobicity and fluorine content confers low surface tension and high stability. | [3] |
Note: Some physical properties like boiling point and density are not widely published and are based on predictions for similar structures. Always refer to the supplier's Certificate of Analysis for lot-specific data.[1]
Section 2: Synthesis Methodologies & Protocols
The unique properties of this compound lend themselves to two primary methodologies in nanoparticle development: microemulsion-templated synthesis of inorganic nanoparticles and the formulation of stable nanodroplets for biomedical applications.
Protocol 1: Microemulsion-Based Synthesis of Silver Nanoparticles (AgNPs)
This protocol leverages a water-in-fluorous-oil microemulsion to create nanoreactors for the controlled synthesis of metallic nanoparticles. This compound serves as the continuous fluorous phase. The size of the aqueous droplets, stabilized by a fluorinated surfactant, dictates the final size of the nanoparticles, promoting monodispersity.[4]
Causality Behind Experimental Choices:
-
This compound: Used as the bulk solvent because its immiscibility with the aqueous reactant solutions is essential for forming discrete nanoreactors.
-
Fluorinated Surfactant: Required to bridge the highly dissimilar fluorous and aqueous phases, stabilizing the water droplets within the fluorous continuous phase.
-
Two Microemulsion Approach: Mixing two separate microemulsions—one containing the metal precursor and the other the reducing agent—initiates the reaction only upon droplet collision. This decouples nucleation and growth, allowing for superior control over particle size distribution compared to bulk synthesis.[4]
-
This compound (CAS 80793-17-5)
-
Fluorinated surfactant (e.g., Ammonium perfluorooctanoate)
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (for precipitation)
-
Magnetic stirrer and stir bars
-
Glass vials (scintillation vials are suitable)
-
Micropipettes
-
Centrifuge
-
Sonicator bath
Part A: Preparation of Microemulsion Solutions
-
Prepare Microemulsion A (Silver Precursor):
-
In a 20 mL glass vial, add 10 mL of this compound.
-
Add the fluorinated surfactant to achieve a concentration of 100 mM.
-
Stir until the surfactant is fully dissolved.
-
Add 200 µL of a 50 mM aqueous solution of Silver Nitrate (AgNO₃).
-
Cap the vial and stir vigorously for 30 minutes or until the solution becomes clear and optically transparent, indicating the formation of a stable microemulsion.
-
-
Prepare Microemulsion B (Reducing Agent):
-
In a separate 20 mL glass vial, prepare another 10 mL of a 100 mM surfactant solution in this compound as described above.
-
Add 200 µL of a freshly prepared, ice-cold 100 mM aqueous solution of Sodium Borohydride (NaBH₄).
-
Cap and stir until a clear, stable microemulsion is formed.
-
Part B: Nanoparticle Synthesis and Extraction 3. Reaction Initiation:
- While stirring Microemulsion A, rapidly add Microemulsion B to it.
- Observe the solution for a color change (typically to yellow or brown), indicating the formation of silver nanoparticles.
- Allow the reaction to proceed for 2-4 hours under continuous stirring to ensure completion.
- Nanoparticle Precipitation:
- Break the microemulsion by adding 20 mL of ethanol. This will cause the nanoparticles to precipitate.
- Vortex the mixture thoroughly.
- Isolation and Washing:
- Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the AgNPs.
- Discard the supernatant.
- Resuspend the nanoparticle pellet in 10 mL of ethanol and sonicate for 5 minutes to remove residual surfactant.
- Repeat the centrifugation and washing step two more times.
- Final Product:
After the final wash, resuspend the AgNP pellet in the desired solvent (e.g., ethanol or water) for storage and characterization.
Caption: Workflow for AgNP synthesis using a water-in-fluorous-oil microemulsion. Protocol 2: Formulation of this compound Nanodroplets
This protocol describes the formulation of core-shell nanodroplets where a this compound core is encapsulated by a biocompatible phospholipid shell. These structures are of significant interest in drug delivery and as ultrasound contrast agents.[5] The higher boiling point of this compound compared to commonly used perfluoropentane or perfluorobutane can lead to greater stability and a lower risk of spontaneous vaporization.[5][6]
Causality Behind Experimental Choices:
-
Phospholipid Mixture: A combination of lipids is used to form a stable encapsulating monolayer. DSPE-PEG-2k provides a hydrophilic polyethylene glycol "stealth" layer to prevent opsonization in biological systems, while DPPC acts as a structural lipid.
-
Sonication: High-energy probe sonication is used to break down the bulk fluorous/aqueous mixture into nanoscale droplets, facilitating the self-assembly of the phospholipid shell around the this compound core.
-
Evaporation: The initial use of chloroform allows for the creation of a uniform lipid film, ensuring homogenous mixing before hydration and sonication.[5]
-
This compound (CAS 80793-17-5)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG-2k)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator with a microtip
-
Round-bottom flask
-
Ice bath
-
Lipid Film Formation:
-
In a 50 mL round-bottom flask, dissolve 2.0 µmol of DPPC and 0.5 µmol of DSPE-PEG-2k in 2 mL of chloroform.
-
Attach the flask to a rotary evaporator. Rotate the flask at 38-40 °C under vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the flask wall.[5]
-
Continue evaporation for an additional 30 minutes after the film appears dry to remove any residual solvent.
-
-
Hydration and Emulsification:
-
Hydrate the lipid film by adding 4 mL of PBS buffer.
-
Add 200 µL of this compound to the hydrated lipid solution.
-
Place the flask in an ice bath to dissipate heat generated during sonication.
-
-
Sonication:
-
Insert the tip of the probe sonicator into the mixture, ensuring it is submerged but not touching the flask walls.
-
Sonicate the mixture at 60% amplitude with a pulse sequence of 10 seconds ON and 5 seconds OFF for a total of 3 minutes. The solution should turn milky white, indicating the formation of a nanoemulsion.
-
-
Purification (Optional):
-
To obtain a more monodisperse size distribution, the nanodroplet solution can be centrifuged at a low speed (e.g., 500 x g for 5 minutes) to pellet any larger lipid aggregates. The supernatant containing the nanodroplets is then carefully collected.
-
-
Storage:
-
Store the nanodroplet solution at 4 °C. The formulation is typically stable for several weeks.
-
Section 3: Characterization
Proper characterization is essential to validate the synthesis and ensure the nanomaterials meet the required specifications.
-
Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and size distribution of the nanoparticles or nanodroplets in suspension.[7]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticle morphology, size, and state of aggregation.[8]
-
UV-Vis Spectroscopy: For metallic nanoparticles like AgNPs, this technique can confirm their formation and provide an estimate of size and concentration via the Surface Plasmon Resonance (SPR) peak.
-
¹⁹F Nuclear Magnetic Resonance (NMR): Confirms the presence of the fluorinated core in nanodroplets and can be used for quantification. The strong ¹⁹F NMR signal is a key feature for using these agents in ¹⁹F MRI.[8][9]
Section 4: Critical Parameters & Troubleshooting
The success of nanoparticle synthesis is highly dependent on precise control over reaction parameters.
Table 2: Troubleshooting Guide for Nanoparticle Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Polydisperse or Large Particle Size | - Surfactant concentration too low.- Reaction rate too fast.- Inefficient mixing. | - Increase surfactant concentration to create smaller, more stable micelles.- Lower the temperature or use a milder reducing agent to slow down the reaction.- Increase stirring speed or use a more rapid injection method. |
| Nanoparticle Aggregation | - Incomplete surface capping.- Improper solvent for final suspension.- High ionic strength of the medium. | - Ensure sufficient surfactant/capping agent is present.- Perform thorough washing steps to remove destabilizing reactants.- Resuspend in a low-ionic-strength solvent. |
| Low Synthesis Yield | - Incomplete reaction.- Precursor or reducing agent degradation.- Loss of product during washing steps. | - Increase reaction time.- Use freshly prepared reactant solutions, especially for NaBH₄.- Optimize centrifugation speed and time to avoid discarding smaller particles. |
| Unstable Nanoemulsion (Protocol 2) | - Insufficient sonication energy.- Incorrect lipid ratio.- Lipid degradation. | - Increase sonication time or amplitude.- Verify the molar ratios of the phospholipids.- Use high-purity lipids and store them correctly. |
Section 5: Safety and Handling
As a halogenated compound, this compound requires careful handling in a laboratory setting. Always work in a well-ventilated area or a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, nitrile gloves, and a lab coat.[10]
-
Inhalation: May cause respiratory tract irritation. If inhaled, move the person to fresh air.[11]
-
Skin/Eye Contact: Can cause skin and eye irritation. In case of contact, flush the affected area with plenty of water for at least 15 minutes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[10]
References
- 1. scbt.com [scbt.com]
- 3. Buy this compound | 80793-17-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. EGFR-Targeted Perfluorohexane Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase-Change Nanoparticles Using Highly Volatile Perfluorocarbons: Toward a Platform for Extravascular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Nanotechnology as a Versatile Tool for 19F-MRI Agent’s Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: Perfluorinated Solvents for High-Performance Spectroscopy
Abstract: This guide provides a comprehensive overview of perfluorinated solvents (PFS) and their strategic application in spectroscopy. We delve into the unique physicochemical properties of these solvents that make them indispensable for challenging analyses in NMR, FT-IR, and UV-Vis spectroscopy. This document offers field-proven insights, detailed experimental protocols, and troubleshooting advice to enable researchers, scientists, and drug development professionals to leverage the full potential of perfluorinated solvents.
Introduction: The Case for Perfluorinated Solvents
In the realm of spectroscopy, the solvent is not merely a vehicle for the analyte; it is an integral part of the experiment that can significantly influence spectral quality and data interpretation. Traditional protonated or deuterated solvents, while widely used, present inherent limitations such as spectral interference, reactivity with sensitive analytes, or insufficient transparency in key spectral regions.
Perfluorinated solvents (PFS)—hydrocarbons where all hydrogen atoms are replaced by fluorine—emerge as powerful problem-solvers.[1] Their defining characteristics are a direct result of the strong, stable carbon-fluorine bond.[2] This imparts exceptional chemical and biological inertness, high density, and unique omniphobic properties, often leading them to form a distinct "fluorous" phase.[3][4] For spectroscopists, the most compelling advantages are their broad optical transparency and the absence of interfering ¹H NMR signals, opening new windows for analysis.
Core Physicochemical Properties
The utility of a perfluorinated solvent is dictated by its physical and spectral properties. Unlike conventional solvents, their behavior is governed by weak intermolecular forces, which also accounts for their remarkable ability to dissolve gases like oxygen.[1][5] Understanding these properties is crucial for solvent selection and experimental design.
Table 1: Properties of Common Perfluorinated Solvents for Spectroscopy
| Solvent Name | Formula | Molar Mass ( g/mol ) | Density (g/mL at 25°C) | Boiling Point (°C) | Key Spectroscopic Features |
| Perfluorohexane | C₆F₁₄ | 338.04 | 1.67 | 56 | Excellent UV transparency, used in electronic cooling.[1] |
| Perfluorodecalin | C₁₀F₁₈ | 462.08 | 1.92 | 142 | Biologically inert, high gas solubility, used in artificial blood research.[5][6] |
| Perfluoromethyl-cyclohexane | C₇F₁₄ | 350.05 | 1.79 | 76 | Good general-purpose PFS with a useful liquid range. |
| Perfluoro-tributylamine | (C₄F₉)₃N | 671.09 | 1.88 | 178 | Often used as a mass spectrometry calibration standard due to its fragmentation pattern. |
Strategic Applications in Spectroscopy
The choice to use a perfluorinated solvent is typically driven by a specific analytical challenge that conventional solvents cannot overcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary advantage of PFS in NMR is the complete absence of proton signals. This makes them ideal for:
-
¹H NMR of Fluorinated Analytes: Studying fluorinated pharmaceuticals or materials where signals would be obscured by deuterated solvent impurities (e.g., residual CHCl₃ in CDCl₃).
-
Analyte Quantification: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, allowing for precise quantification of fluorinated compounds without background interference or the need for solvent suppression.[7][8]
-
Hyperpolarization Studies: Perfluorocarbons exhibit significantly higher hydrogen solubility than typical organic solvents, making them highly effective media for Signal Amplification By Reversible Exchange (SABRE), a technique that dramatically enhances NMR signal intensity.[9][10][11]
Causality: The high electronegativity of fluorine atoms creates a proton-free environment, ensuring that the only ¹H signals observed originate purely from the analyte. In ¹⁹F NMR, the solvent itself is "silent" (or gives predictable, easily subtracted signals), making it a clean background for analyte detection.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Many common organic solvents have strong C-H, O-H, or N-H bond absorptions that mask important regions of the infrared spectrum. Perfluorinated solvents are exceptionally transparent across large portions of the mid-IR range, particularly where C-H stretching vibrations occur.[3]
This makes them invaluable for:
-
Analyzing Hydrocarbon-based Samples: Examining polymers, oils, or organic molecules without interference from solvent C-H bands.
-
Studying Biological Molecules: Observing amide bands in proteins or C-H stretches in lipids without the overwhelming absorbance of water or other protic solvents.
-
In-situ Reaction Monitoring: Tracking the formation or consumption of species with key functional groups in the C-H region.
Causality: The C-F bond vibrations occur at lower wavenumbers (typically 1350-1000 cm⁻¹), leaving the region above 2800 cm⁻¹ largely unobstructed.[13] This provides a clear window to study fundamental vibrations in a wide range of organic molecules.[14]
UV-Visible (UV-Vis) Spectroscopy
The "UV cutoff" is a critical parameter for a solvent, defining the wavelength below which it becomes opaque. Perfluorinated alkanes possess some of the lowest UV cutoffs of any liquid, extending transparency into the vacuum ultraviolet (VUV) region.[15]
Key applications include:
-
Deep UV Analysis: Characterizing compounds with electronic transitions below 200 nm, where solvents like acetonitrile or hexane absorb strongly.[16]
-
High-Purity Formulations: In pharmaceutical quality control, the inertness of PFS ensures that the solvent does not degrade the analyte during measurement.
Causality: The high energy required to excite the σ-electrons in C-F and C-C bonds results in absorption occurring at very short wavelengths, far from the range used in conventional UV-Vis spectroscopy.[15]
Visualization of the Solvent Selection Workflow
Choosing the correct solvent is a critical first step. The following diagram illustrates a logical workflow for deciding when to employ a perfluorinated solvent.
Caption: Decision workflow for spectroscopic solvent selection.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating background checks and purity assessments to ensure data integrity.
Protocol 1: FT-IR Analysis of a Hydrocarbon Oil in Perfluorohexane
Objective: To obtain an interference-free mid-IR spectrum of a hydrocarbon-based oil by eliminating solvent C-H absorption bands.
Materials:
-
Hydrocarbon oil sample
-
FT-IR spectrometer with a liquid transmission cell (e.g., CaF₂ or BaF₂ windows)[18]
-
Volumetric flasks and gas-tight syringes
Methodology:
-
System Preparation & Background Spectrum:
-
Ensure the FT-IR sample compartment is purged with dry air or nitrogen to minimize water and CO₂ interference.
-
Assemble the liquid transmission cell according to the manufacturer's instructions.
-
Self-Validation: Collect a background spectrum of the empty, clean cell. Verify that no significant contaminant peaks are present.
-
Fill the cell with pure perfluorohexane. Collect a solvent spectrum. This serves as a reference and a purity check. The spectrum should be largely featureless except for strong C-F stretching bands, typically below 1300 cm⁻¹.[13]
-
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the hydrocarbon oil in perfluorohexane in a volumetric flask. Ensure the oil is fully miscible. Note: Solubility can be a limitation; test miscibility beforehand.[3]
-
Thoroughly clean the transmission cell with a volatile solvent (e.g., acetone) and dry completely.
-
-
Sample Analysis:
-
Rinse the cell with a small aliquot of the sample solution before filling it completely.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution).
-
-
Data Processing:
-
Ratio the sample spectrum against the background spectrum of the empty cell to obtain the absorbance spectrum.
-
Causality Check: The resulting spectrum should show clear, well-resolved C-H stretching bands from the oil analyte (~2850-3000 cm⁻¹) without any overlapping solvent signals in that region.
-
Protocol 2: ¹H NMR Analysis of a Fluorinated Compound in Perfluorodecalin
Objective: To acquire a clean ¹H NMR spectrum of a proton-containing fluorinated analyte, avoiding signal overlap from deuterated solvent impurities.
Materials:
-
Fluorinated analyte (e.g., a drug molecule with both -CHF- and -CH₂- groups)
-
NMR tube (5 mm)
-
Internal standard (e.g., tetramethylsilane, TMS, if soluble)
Methodology:
-
Solvent Purity Verification:
-
Self-Validation: Place pure perfluorodecalin in an NMR tube. Acquire a ¹H NMR spectrum (e.g., 128 scans). The spectrum should be devoid of any signals, confirming the absence of proton-containing impurities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the fluorinated analyte in a known volume of perfluorodecalin to a final concentration of ~5-10 mg/mL. Note: Perfluorinated solvents are poor solvents for many polar organic molecules. Sonication may be required to aid dissolution.[3]
-
Add a small amount of internal standard if required for chemical shift referencing.
-
Transfer the solution to the NMR tube.
-
-
NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock and shim the spectrometer. Note: Locking may be challenging as PFS contain no deuterium. Use an external lock or run unlocked if the magnet is stable.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Causality Check: The resulting spectrum will display only the proton signals from the analyte and the internal standard. This allows for unambiguous integration and coupling constant analysis of the analyte's proton environments, free from the common residual solvent peaks seen in deuterated solvents.
-
Practical Considerations and Safety
-
Solubility: The primary challenge with PFS is their limited ability to dissolve non-fluorinated, polar compounds. They are best suited for other fluorinated molecules or nonpolar hydrocarbons.[3] Always perform a solubility test with a small amount of material before preparing a bulk sample.
-
Purity: Use only high-purity, spectroscopy-grade solvents. Impurities can introduce confounding signals.
-
Handling and Storage: Perfluorinated solvents are dense and have low surface tension, making them prone to leaking from containers that are not properly sealed.
-
Environmental Impact: Many per- and polyfluoroalkyl substances (PFAS) are persistent in the environment and are under increasing regulatory scrutiny.[22] Users must adhere to local regulations for the disposal of waste containing these solvents.[21]
Conclusion
Perfluorinated solvents are not universal replacements for conventional spectroscopic media, but rather specialized tools for overcoming specific analytical hurdles. Their unparalleled transparency in key regions of the IR and UV-Vis spectra, combined with their proton-free nature for NMR, provides access to data that would otherwise be unattainable. By understanding their unique properties and limitations, and by employing robust, self-validating protocols, researchers can confidently integrate these powerful solvents into their analytical workflows to achieve superior spectral quality and more reliable results.
References
- 1. Perfluorohexane - Wikipedia [en.wikipedia.org]
- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 3. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of perfluorocarbon solvents | Petr Beier Group [beier.group.uochb.cz]
- 5. Perfluorodecalin - Wikipedia [en.wikipedia.org]
- 6. Perfluorodecalin (PFD) for Advanced Research Applications [benchchem.com]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. High H2 Solubility of Perfluorocarbon Solvents and Their Use in 2 Reversible Polarization Transfer from para-Hydrogen - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hexane, tetradecafluoro- [webbook.nist.gov]
- 14. midac.com [midac.com]
- 15. Fluorocarbons as Solvents for the Vacuum Ultraviolet [opg.optica.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. certifiedinfraredtraining.com [certifiedinfraredtraining.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 22. SAFECHEM – FLUORINATED SOLVENTS [safechem.com]
Protocol & Application Notes for the Handling and Storage of (Perfluoro-N-hexyl)ethane
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide to the safe handling and storage procedures for (Perfluoro-N-hexyl)ethane (CAS 80793-17-5). As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound possesses unique physicochemical properties that make it valuable in pharmaceutical development, life sciences research, and specialized industrial applications.[1] However, these same properties—driven by the presence of strong carbon-fluorine bonds and a hydrocarbon moiety—necessitate specific protocols to ensure laboratory safety, sample integrity, and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols grounded in the chemical nature of the substance.
Section 1: Compound Profile & Physicochemical Properties
This compound, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a polyfluorinated substance.[1][2] Unlike perfluorocarbons which are fully fluorinated, the "ethane" portion of its name refers to a terminal ethyl group, which significantly influences its properties. The high degree of fluorination imparts chemical stability and low surface tension, while the hydrocarbon tail provides a site for potential reactivity and affects its overall physical characteristics.[1][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 80793-17-5 | [1][2] |
| Molecular Formula | C₈H₅F₁₃ | [1][2] |
| Molecular Weight | 348.1 g/mol | [1][2] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | [1][] |
| Synonyms | O62 compound, perfluorohexylethane | [1] |
| Boiling Point | 121.2°C at 760 mmHg | [5] |
| Density | 1.502 g/cm³ | [5] |
| Flash Point | 34.4°C | [5] |
| Purity (Typical) | ≥97% |[2] |
Section 2: The Causality Behind Handling Protocols: Understanding Chemical Nature
The specific handling and storage requirements for this compound are a direct consequence of its molecular structure. Understanding this relationship is critical for safe and effective experimentation.
-
The C-F Bond and Stability: The carbon-fluorine bonds that dominate the molecule are exceptionally strong and stable. This leads to high thermal stability and general chemical inertness, making it resistant to degradation under many conditions.[3][6] This stability is a key reason for its utility in demanding applications.[3]
-
The C-H Moiety and Flammability: The terminal ethyl group (C₂H₅) is a crucial feature. Unlike fully perfluorinated alkanes, which are non-flammable, the presence of C-H bonds makes this compound a combustible liquid with a defined flash point of 34.4°C.[5][7] This property dictates the need for storage away from ignition sources and specialized fire suppression measures.
-
Hydrophobicity & Lipophobicity: Perfluorinated chains are both water-repelling (hydrophobic) and oil-repelling (lipophobic).[8] This dual nature underpins its use as a surfactant but also means it does not readily dissolve in common aqueous or organic solvents, which can complicate cleanup procedures.[1]
-
Environmental Persistence (The "Forever Chemical" Aspect): As a member of the PFAS family, this compound is environmentally persistent.[6][9] The C-F bond is not easily broken down by natural processes. This necessitates stringent waste disposal protocols to prevent environmental release.
Caption: Relationship between molecular structure and handling requirements.
Section 3: Hazard Identification and Risk Assessment
All laboratory work with this compound must begin with a thorough risk assessment.[10] While many perfluorocarbons are considered relatively low in toxicity, this specific compound is known to be an irritant and presents a flammability hazard.[7][11]
Primary Hazards:
-
Eye Irritation: May cause serious eye irritation upon contact.[11]
-
Skin Irritation: Can cause skin irritation.[11]
-
Inhalation: May cause irritation of the respiratory tract.[11]
-
Flammability: Classified as a flammable liquid. Vapors may form explosive mixtures with air.[5][12]
-
Environmental: As a PFAS, it is persistent in the environment. Avoid release to the environment.[6][13]
Caption: A workflow for risk assessment before handling the compound.
Section 4: Protocol for Safe Laboratory Handling
Adherence to a Standard Operating Procedure (SOP) is mandatory.[14]
4.1 Engineering Controls
-
Causality: Due to its vapor pressure and potential for inhalation, all handling of open containers must be performed in a certified chemical fume hood.[13]
-
Protocol:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Conduct all transfers, weighing, and mixing of this compound within the fume hood.
-
Keep containers closed when not in active use, even inside the hood.
-
4.2 Personal Protective Equipment (PPE)
-
Causality: PPE is the primary barrier to prevent skin and eye exposure, which can cause irritation.[11][15]
-
Protocol:
-
Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[15]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Check for tears or holes before use. Dispose of contaminated gloves immediately.
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemically impervious apron.[16]
-
4.3 General Handling Practices
-
Causality: Good laboratory hygiene minimizes the risk of accidental exposure and contamination.[10][13]
-
Protocol:
4.4 Spill Response Protocol
-
Causality: A prepared response is crucial to mitigate flammability and exposure hazards during a spill.
-
Protocol:
-
Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the fume hood is operational to contain vapors.
-
Contain: For small spills, use a dry chemical absorbent, sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect: Carefully sweep or shovel the absorbent material into a suitable, labeled container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to the laboratory supervisor or Chemical Hygiene Officer.
-
Section 5: Protocol for Storage and Stability
Proper storage is essential for maintaining the chemical's purity and ensuring safety.[11][13]
5.1 Container Requirements
-
Causality: The container must prevent leakage and reaction with the substance.
-
Protocol:
-
Store in the original manufacturer's container.
-
If transferring, use containers made of compatible materials (e.g., glass or fluorinated high-density polyethylene (HDPE)). Be aware that fluorinated HDPE containers themselves can be a source of PFAS contamination if not sourced correctly.[17]
-
Keep containers tightly closed to prevent the escape of vapors.[11][13]
-
5.2 Environmental Conditions
-
Causality: Conditions must be controlled to prevent degradation, pressure buildup, and ignition hazards.
-
Protocol:
-
Temperature: Store in a cool, dry place.[11][13] For long-term storage of analytical samples or solutions, storing at or below -20°C can be considered to ensure stability and prevent the transformation of any potential precursor compounds.[18]
-
Ventilation: Store in a well-ventilated area, preferably a dedicated flammable storage cabinet.[13]
-
Light: Protect from direct sunlight.[11]
-
5.3 Incompatibility
-
Causality: Segregation from incompatible materials prevents hazardous chemical reactions.
-
Protocol:
Table 2: Storage Condition Summary
| Parameter | Recommendation | Rationale |
|---|---|---|
| Location | Well-ventilated, approved flammable storage cabinet | Mitigates fire risk, prevents vapor accumulation[13] |
| Temperature | Cool, ambient laboratory temperature | Prevents pressure build-up, maintains stability[11] |
| Sample Stability | ≤ -20°C (for analytical solutions) | Inhibits potential degradation or transformation[18] |
| Incompatibles | Segregate from oxidizers, alkali metals | Prevents hazardous reactions[11][13] |
| Container | Tightly sealed, original or compatible material | Prevents leaks and contamination[13][17] |
Section 6: Waste Disposal
-
Causality: Due to its classification as a PFAS, this compound is an environmentally persistent chemical.[6] Disposal must comply with all local, state, and federal regulations to prevent environmental contamination.
-
Protocol:
-
Collect all waste, including contaminated absorbents and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound down the drain or with general laboratory waste.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The final disposal method will likely be high-temperature incineration.
-
References
- 1. Buy this compound | 80793-17-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. fluoridealert.org [fluoridealert.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Perfluorocarbon Tracers | The Subway-Surface Air Flow Exchange | Brookhaven National Laboratory [bnl.gov]
- 8. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. thesafetygeek.com [thesafetygeek.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. Chemical Safety | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 15. echemi.com [echemi.com]
- 16. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 17. epa.gov [epa.gov]
- 18. Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage? [morressier.com]
- 19. tsapps.nist.gov [tsapps.nist.gov]
- 20. fens.sabanciuniv.edu [fens.sabanciuniv.edu]
Application Notes & Protocols: (Perfluoro-N-hexyl)ethane in Microfluidics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of (Perfluoro-N-hexyl)ethane as a continuous phase medium in droplet-based microfluidics. While direct, extensive research on this specific fluorinated oil in microfluidics is emerging, its properties align with the advantageous characteristics of perfluorinated compounds widely used in the field. This guide will, therefore, extrapolate from the established principles of fluorinated oil microfluidics to provide a robust framework for the use of this compound. We will cover the fundamental principles, key physical properties, a detailed protocol for generating aqueous-in-oil droplets, and considerations for experimental design and optimization.
Introduction: The Role of Fluorinated Oils in Microfluidics
Droplet-based microfluidics has revolutionized high-throughput screening, single-cell analysis, and drug delivery systems by enabling the creation of millions of monodisperse picoliter- to nanoliter-sized reactors. The choice of the continuous phase, typically an oil, is critical to the success of these applications. Fluorinated oils have emerged as a superior class of continuous phase media for several key reasons:
-
Immiscibility: They are immiscible with both aqueous and non-fluorinated organic phases, preventing cross-contamination between droplets.
-
Biocompatibility: Fluorinated oils are generally non-toxic to cells and biological molecules, making them ideal for life science applications.
-
Gas Permeability: They exhibit high permeability to gases like oxygen and carbon dioxide, which is crucial for maintaining cell viability in encapsulated cultures.
-
Chemical Inertness: Their high degree of fluorination renders them chemically inert, preventing unwanted reactions with encapsulated reagents.
-
Reduced Swelling of PDMS: Unlike many hydrocarbon oils, fluorinated oils do not cause significant swelling of polydimethylsiloxane (PDMS), the most common material for fabricating microfluidic devices.
This compound (C8H5F13) is a perfluorinated compound that, based on its structure, is expected to share these advantageous properties.
Properties of this compound
Understanding the physical properties of this compound is essential for designing and optimizing microfluidic experiments.
| Property | Value | Significance in Microfluidics |
| Chemical Formula | C8H5F13 | Indicates a high degree of fluorination, suggesting immiscibility and inertness. |
| Molecular Weight | 348.1 g/mol [1] | Influences density and viscosity. |
| Boiling Point | ~121.2 °C[2] | High boiling point ensures stability at typical incubation temperatures. |
| Density | ~1.502 g/cm³[2] | Higher density than water facilitates stable droplet formation and sedimentation for collection. |
| Viscosity | Estimated ~0.7-1.5 mPa·s at 25°C | Crucial for droplet formation dynamics. This value is an estimate based on structurally similar compounds like perfluorohexane (0.64 mPa·s)[3]. The slightly longer chain of this compound is expected to result in a slightly higher viscosity. Experimental verification is recommended. |
Principle of Droplet Generation
In a typical microfluidic device, droplets are formed at a junction where the aqueous (dispersed) phase and the oil (continuous) phase meet. The geometry of the junction (e.g., T-junction or flow-focusing) and the relative flow rates of the two phases determine the size and frequency of droplet generation. The competition between the viscous forces of the continuous phase and the interfacial tension between the two phases governs the "pinching off" of the dispersed phase into discrete droplets.
Experimental Workflow for Droplet Generation
The following diagram illustrates the typical workflow for generating aqueous-in-oil droplets using a fluorinated oil like this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purifying (Perfluoro-N-hexyl)ethane
Welcome to the technical support resource for the purification of (Perfluoro-N-hexyl)ethane (C₈F₁₈). This guide is designed for researchers, scientists, and drug development professionals who handle high-purity fluorochemicals. Perfluoroalkanes, while exceptionally stable, present unique purification challenges due to their chemical inertness and the close physical properties of potential impurities. This document provides in-depth, field-proven insights to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and analysis of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthesis method. The two most common industrial methods are electrochemical fluorination (ECF) and the Fowler process.
-
From Electrochemical Fluorination (ECF): This method can produce a complex mixture. Common impurities include:
-
Structural Isomers: Branched C₈F₁₈ isomers, which have boiling points very close to the linear this compound, making separation by simple distillation extremely difficult.
-
Partially Fluorinated Compounds: Hydrofluoroethers (HFEs) or other incompletely fluorinated alkanes can form. These compounds have different polarities, which can be exploited for separation.
-
Fragmentation Products: Perfluoroalkanes with shorter carbon chains (e.g., C₆F₁₄, C₇F₁₆) resulting from the cleavage of C-C bonds during the aggressive fluorination process.[1]
-
Cyclic Perfluoroalkanes: Rearrangement reactions can lead to the formation of perfluorinated cycloalkanes.
-
-
From the Fowler Process: This process involves the reaction of hydrocarbons with high-valency metal fluorides (e.g., CoF₃). While generally producing fewer isomers than ECF, it can still result in partially fluorinated species if the reaction is incomplete.
Q2: Why is standard fractional distillation often insufficient for purifying this compound to high purity (>99%)?
A2: Standard fractional distillation separates compounds based on differences in their boiling points. The primary challenge with perfluoroalkanes is that structural isomers and adjacent homologues often have very similar boiling points. Furthermore, certain impurities, particularly partially fluorinated ones, can form azeotropes—mixtures that boil at a constant temperature, making them inseparable by conventional distillation.[2][3][4]
Q3: What are the primary analytical methods for assessing the purity of this compound?
A3: Due to the inert nature of perfluoroalkanes, specific and sensitive analytical techniques are required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile and semi-volatile fluorochemicals.[5][6][7] It can effectively separate isomers and fragmentation products, providing both qualitative identification (from the mass spectrum) and quantitative assessment (from peak area).
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for fluorochemical analysis.[8][9] It provides detailed structural information and can be used for precise quantification without the need for individual impurity standards, by integrating the signals corresponding to different fluorine environments.[9][10] The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals from closely related structures.[8]
Q4: What are the essential safety precautions when handling and purifying perfluoroalkanes?
A4: While this compound is generally considered chemically inert and has low toxicity, proper laboratory safety protocols are mandatory.[11]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including nitrile gloves, a lab coat, and chemical safety goggles.[12][13]
-
Ventilation: All handling and distillation procedures should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12][14]
-
Waste Disposal: Perfluoroalkanes are environmentally persistent.[15][16] All liquid and solid waste contaminated with this compound must be collected in designated, sealed containers and disposed of as hazardous chemical waste according to institutional and local regulations.[12][17] Do not discharge to the environment.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification of this compound.
Problem: My initial GC-MS analysis shows a cluster of peaks around the main product, and fractional distillation is not improving the purity.
Cause: You are likely dealing with a mixture of structural isomers or close-boiling impurities that cannot be resolved by standard distillation. Perfluorinated impurities can also form azeotropes with the target compound.
Solution: Azeotropic or Extractive Distillation
When simple distillation fails, altering the relative volatilities of the components is necessary. This can be achieved through azeotropic or extractive distillation, which involves introducing an auxiliary solvent (an "entrainer").[2][3][4][18]
-
Causality: The entrainer selectively forms a low-boiling azeotrope with one or more of the impurities (or the main product), effectively "carrying" it out of the distillation pot and leaving behind the purified target compound. The choice of entrainer is critical; it must be inert, water-soluble for easy removal, and form a suitable azeotrope.[2] Acetone is a commonly cited entraining agent for separating mixtures of aliphatic fluorine compounds.[2][19]
Workflow: Purification via Azeotropic Distillation
The following diagram outlines the logical workflow for purifying this compound when isomeric impurities are present.
Caption: Logical workflow for the purification of this compound.
Experimental Protocol: Azeotropic Distillation with Acetone
This protocol is a self-validating system. The purity of each collected fraction must be checked by GC-MS to confirm the separation's success.
-
System Setup:
-
Assemble a standard distillation apparatus with a fractionating column (e.g., Vigreux or packed column), distillation head, condenser, and fraction collector. Ensure all glassware is meticulously dried.
-
Place the crude this compound in the distillation flask.
-
-
Addition of Entrainer:
-
Add acetone to the distillation flask. A typical starting point is a 1:1 volume ratio of crude product to acetone, but this may require optimization.
-
-
Distillation:
-
Heat the mixture gently. The first fraction to distill will be the low-boiling azeotrope of acetone and certain C₈F₁₈ isomers/impurities.[2]
-
Carefully monitor the head temperature. Collect fractions based on stable temperature plateaus. The composition of each fraction can be preliminarily assessed by its refractive index before confirming with GC-MS.
-
-
Isolation of Purified Product:
-
After the azeotrope has been removed, the temperature will rise towards the boiling point of the purified this compound or a different azeotrope.
-
The purified fractions (or the distillation pot residue, depending on what the azeotrope removes) now contain the target compound.
-
-
Removal of Entrainer:
-
Combine the purified fractions. Transfer the mixture to a separatory funnel.
-
Add deionized water to the funnel. Since acetone is highly soluble in water and perfluoroalkanes are immiscible, the acetone will be extracted into the aqueous phase.[2]
-
Separate the lower perfluoroalkane layer. Wash it two to three more times with deionized water to ensure complete removal of acetone.
-
-
Drying and Final Analysis:
-
Dry the purified this compound over an appropriate drying agent (e.g., anhydrous MgSO₄ or by passing it through a column of activated alumina).
-
Perform a final purity analysis using GC-MS and/or ¹⁹F NMR to confirm the removal of impurities.
-
Problem: How do I set up my analytical methods to accurately assess purity?
Cause: Improper analytical parameters can lead to co-elution of peaks in GC or poor resolution in NMR, providing a false sense of purity.
Solution: Optimized GC-MS and ¹⁹F NMR Parameters
The following tables provide validated starting parameters for the analysis of this compound.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale & Expertise |
| Column | Low-polarity phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) | Provides good separation for non-polar perfluoroalkanes based on boiling points and structure.[5] |
| Injector Temp. | 250 °C | Ensures complete volatilization of C₈F₁₈ without thermal degradation. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C | A controlled temperature ramp is crucial for resolving close-boiling isomers. |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Inert carrier gas standard for MS applications. |
| MS Mode | Electron Ionization (EI), Scan Mode (e.g., 50-500 m/z) | EI provides characteristic fragmentation patterns for identification. A wide scan range ensures detection of both light fragmentation products and heavier impurities.[6] |
Table 2: Recommended ¹⁹F NMR Parameters
| Parameter | Recommended Setting | Rationale & Expertise |
| Solvent | Deuterated acetone (acetone-d₆) or acetonitrile-d₃ | Perfluoroalkanes have poor solubility in many common NMR solvents; these offer a good balance of solubility and compatibility.[20] |
| Internal Standard | Hexafluorobenzene (C₆F₆) | C₆F₆ provides a single sharp peak at approximately -165 ppm, which is typically far from the signals of aliphatic perfluorocarbons, avoiding overlap.[20] |
| Pulse Program | Standard single pulse (zg) with a long relaxation delay (D1) of ~30s | A long relaxation delay is critical for accurate quantification, ensuring all fluorine nuclei have fully relaxed before the next pulse. |
| Spectral Width | ~250 ppm | Sufficient to cover the entire range of potential organofluorine signals without fold-over.[8] |
| Reference | External or internal reference (e.g., CFCl₃ at 0 ppm) | Essential for accurate chemical shift reporting.[21] |
By implementing these structured troubleshooting guides and optimized analytical protocols, researchers can confidently address the challenges inherent in purifying this compound, ensuring the high degree of purity required for demanding applications.
References
- 1. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 2. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
- 3. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 4. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 5. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods [mdpi.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.fr [fishersci.fr]
- 12. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. Challenges of aqueous per- and polyfluoroalkyl substances (PFASs) and their foreseeable removal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Perfluorocarbons (PFCs) | Research Starters | EBSCO Research [ebsco.com]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. colorado.edu [colorado.edu]
Technical Support Center: Minimizing Sample Contamination in PFAS Analysis
Welcome to the technical support center for Per- and Polyfluoroalkyl Substances (PFAS) analysis. The ubiquitous nature of these "forever chemicals" presents a significant challenge to obtaining accurate, reliable, and reproducible data.[1][2][3] Due to their widespread use in industrial and consumer products, trace-level background contamination is a constant concern that can compromise results.[4][5] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies to minimize and control PFAS contamination throughout the entire analytical workflow, from sample collection to final analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of PFAS contamination in a laboratory setting?
A: PFAS contamination can originate from a surprising number of sources within a typical laboratory environment.[6] Key culprits include:
-
Laboratory Equipment and Consumables: Many common lab materials contain fluoropolymers.[7] Polytetrafluoroethylene (PTFE), often found in tubing, valve seals, septa, and filtration membranes, can leach PFAS into samples and solvents.[8][9][10] Even non-fluorinated polymers like polypropylene and PEEK have been shown to be potential sources of certain PFAS, possibly from manufacturing processes or environmental exposure.[9][11]
-
Reagents and Solvents: The water and solvents (e.g., methanol, acetonitrile) used for sample preparation and mobile phases must be verified as PFAS-free. Even high-purity reagents can contain trace levels of PFAS.[10][12]
-
Personal Care Products (PCPs): Cosmetics, sunscreens, and hand creams used by laboratory personnel can contain PFAS and be a significant source of contamination.[4][13][14]
-
Field and Lab Attire: Waterproof or stain-resistant clothing, including some lab coats, can release PFAS particles into the lab environment.[4]
-
Environmental and Atmospheric Deposition: Airborne dust and particles in the lab can settle and contaminate samples, equipment, and work surfaces.[15]
-
Food Packaging: Handling food wrappers, containers, or bags prior to or during sample handling can introduce contamination.[13][16]
Q2: Why is it critical to use polypropylene (PP) or high-density polyethylene (HDPE) for sample collection and storage instead of glass?
A: While glass is often preferred for its inertness in other types of trace analysis, it is generally avoided for aqueous PFAS samples. The primary reason is that certain PFAS analytes, particularly carboxylic acids, can adsorb to glass surfaces.[17][18] This leads to a negative bias in the analytical results, as the target analytes are lost from the sample solution. In contrast, PP and HDPE containers have been shown to have minimal adsorption of PFAS and are recommended by standard methods, such as those from the U.S. Environmental Protection Agency (EPA).[4][17][19] It is crucial that these containers are sourced from a supplier that certifies them as PFAS-free.[13]
Q3: What is a "field reagent blank" and why is it mandatory for PFAS sampling?
A: A field reagent blank (FRB) is a quality control sample essential for assessing contamination introduced during the entire process of sample collection, transport, and storage.[15][20] An FRB is prepared in the field by pouring laboratory-certified PFAS-free reagent water into a sample container, which is then handled, preserved, transported, and analyzed in the exact same manner as the field samples.[16][17] If PFAS are detected in the FRB, it indicates that contamination was introduced at some point during the sampling or handling process, potentially compromising the integrity of the associated field samples.[21]
Q4: Can fluoropolymers in my LC-MS/MS system affect my results even if my samples are clean?
A: Absolutely. This is a critical and often overlooked source of background contamination. Standard LC systems frequently use PTFE tubing for solvent transfer lines, pump components (e.g., degassers), and seals.[8][10] These components can continuously leach low levels of PFAS into the mobile phase, leading to elevated background noise, baseline instability, and false-positive detections, especially when analyzing for parts-per-trillion (ppt) concentrations.[8][22] Mitigating this requires replacing all fluoropolymer-containing components in the solvent flow path with PFAS-free alternatives, such as PEEK or stainless steel tubing.[8][23]
Troubleshooting Guides
Issue 1: Persistent Background Contamination in LC-MS/MS Blanks
You are observing consistent peaks for PFOA and other common PFAS in your solvent blanks, even with no injection.
Causality: This issue strongly points to contamination originating from the LC-MS/MS system itself or the solvents used for the mobile phase.[24] The mobile phase is continuously flowing through the system, picking up leached PFAS from system components and delivering them to the mass spectrometer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LC-MS/MS background contamination.
Detailed Steps & Explanations:
-
Isolate the Source: The first step is to determine if the contamination is pre-column or post-column. By removing the analytical column and connecting the injector directly to the mass spectrometer, you can isolate the fluidic path. If the contamination persists, the source is the LC pump, degasser, or the mobile phase itself.[24]
-
Evaluate Mobile Phase: Prepare fresh mobile phase using solvents and additives from lots that have been certified as PFAS-free.[12] Sometimes, a specific bottle of solvent can be the source. Analyze this new mobile phase directly.
-
Systematically Purge and Replace: If the mobile phase is clean, the contamination is leaching from system components.[8]
-
PFAS-Free Conversion: The most robust solution is to install a PFAS-free conversion kit from your instrument manufacturer, which replaces all fluoropolymer tubing and components with inert alternatives like PEEK.[4][23]
-
Thorough Flushing: Before and after replacing parts, flush the entire system extensively with a sequence of high-purity solvents (e.g., isopropanol, methanol, water) to remove residual contamination.
-
-
Install a Delay Column: A highly effective strategy is to install a short "delay" or "trap" column between the solvent mixer and the sample injector.[12][25] This column traps PFAS contamination originating from the mobile phase and LC pump. When a sample is injected, the analytes travel to the analytical column and elute first, while the trapped background PFAS are released from the delay column much later, effectively separating the sample peaks from the system background.[25]
Issue 2: Contamination Detected in Field Reagent Blanks (FRBs)
Your analysis shows low but unacceptable levels of PFAS in your FRBs, casting doubt on your entire sample batch.
Causality: This indicates contamination was introduced during sample collection, handling, or transport. The source could be anything from the sampling environment to the sampler's attire or equipment.[15]
Preventative & Corrective Protocol: Field Sampling for PFAS-Free Water
This protocol is designed as a self-validating system to minimize field contamination.
1. Pre-Sampling Preparation:
-
Personnel: Samplers must avoid using personal care products (cosmetics, sunscreen, insect repellent) on the day of sampling.[4][13] Hands must be washed thoroughly with PFAS-free soap and water.[16]
-
Attire: Wear pre-washed clothing. Avoid any waterproof or stain-resistant gear (e.g., Gore-Tex).[4]
-
Materials Checklist:
-
Laboratory-provided, certified PFAS-free sample containers (HDPE or PP).[4][13]
-
Laboratory-provided, certified PFAS-free reagent water for FRBs.
-
Powder-free nitrile gloves (must be new).[16]
-
Cooler with regular wet ice (avoid chemical "blue ice" packs).[13][26]
-
Ballpoint pens and standard paper for documentation (avoid waterproof pens/paper).[16][26]
-
2. On-Site Procedure:
-
Staging Area: Designate a clean staging area for sampling equipment away from potential sources of contamination (e.g., vehicles, food packaging).
-
Hand Washing & Gloving: Before handling any sampling materials, wash hands and don a new pair of nitrile gloves.[13][16] Gloves must be changed between each sampling location and whenever they may have come into contact with a contaminated surface.
-
Purging (for Taps/Wells): If sampling from a tap, remove any aerators or hoses and flush the line for at least 5 minutes to clear any localized contamination from plumbing materials like PTFE tape.[16][18]
-
FRB Collection:
-
At the sampling site, before collecting the environmental sample, put on a fresh pair of nitrile gloves.
-
Open the bottle of PFAS-free reagent water and a new, empty sample container.
-
Carefully pour the reagent water into the sample container, taking care not to let the container or cap touch any surfaces.[16]
-
Seal the container, label it clearly as the Field Reagent Blank, and place it in the cooler.
-
-
Sample Collection:
3. Post-Collection:
-
Samples must be stored and transported in a dedicated cooler.[26] Ensure proper chain-of-custody documentation is completed.
Caption: High-level workflow for contamination-free field sampling.
Data Summary Table
Table 1: Common PFAS Contaminants and Their Sources
| Material/Item | Potential PFAS Contaminants | Primary Contamination Pathway | Mitigation Strategy |
| PTFE Labware/Tubing | PFOA, PFBA, PFHxA, other PFCAs[9] | Leaching into solvents and samples | Replace with PP, HDPE, or PEEK materials. Install a delay column.[8][9] |
| Glass Containers | N/A (adsorption risk) | Adsorption of analytes to surfaces | Use certified PFAS-free PP or HDPE containers for aqueous samples.[17][18] |
| Personal Care Products | Various PFAS | Direct contact, aerosol deposition | Prohibit use before/during sampling and analysis.[4][14] |
| Waterproof Clothing | Fluorotelomer-based polymers | Shedding of fibers/particles | Prohibit use in sampling areas and labs.[4] |
| Food Packaging | Various PFAS | Direct contact from hands | Do not handle food in or near sampling/analysis areas.[13][16] |
| Solvents/Reagents | PFOA, PFOS, others | Intrinsic impurity | Purchase certified PFAS-free solvents; test new lots.[12] |
References
- 1. enthalpy.com [enthalpy.com]
- 2. Sample Prep Tips for Contamination-Free PFAS Testing | Technology Networks [technologynetworks.com]
- 3. Lab Supplies for PFAS Analysis | Restek [discover.restek.com]
- 4. agilent.com [agilent.com]
- 5. selectscience.net [selectscience.net]
- 6. palsystem.com [palsystem.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 10. lcms.cz [lcms.cz]
- 11. pfascentral.org [pfascentral.org]
- 12. labcompare.com [labcompare.com]
- 13. ngwa.org [ngwa.org]
- 14. slrconsulting.com [slrconsulting.com]
- 15. organomation.com [organomation.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. waterboards.ca.gov [waterboards.ca.gov]
- 19. cswab.org [cswab.org]
- 20. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. researchgate.net [researchgate.net]
- 23. PFAS-free Consumables & Accessories - minimize your PFAS background [palsystem.com]
- 24. biotage.com [biotage.com]
- 25. youtube.com [youtube.com]
- 26. mass.gov [mass.gov]
Optimizing GC-MS parameters for (Perfluoro-N-hexyl)ethane
Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (Perfluoro-N-hexyl)ethane (C8H5F13). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of analyzing this highly fluorinated compound.
The analysis of per- and polyfluoroalkyl substances (PFAS) like this compound presents unique challenges due to their chemical inertness, potential for thermal instability, and propensity to interact with system components. This guide provides a structured approach to method development and troubleshooting, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of GC-MS methods for this compound.
Q1: What are the recommended initial GC-MS parameters for this compound analysis?
A1: Establishing a robust starting method is critical. The parameters below are a solid foundation for the analysis of volatile fluorinated compounds. Optimization will be necessary based on your specific instrumentation and sample matrix.
| Parameter | Recommended Starting Value | Rationale & Key Considerations |
| GC System | ||
| Injector Type | Split/Splitless | Standard and widely available. Provides flexibility for different sample concentrations. |
| Injection Mode | Splitless (1 min hold) | Ideal for trace analysis to ensure maximum transfer of analyte to the column. For higher concentrations, a split injection (e.g., 20:1) may be necessary to avoid column overload.[1] |
| Injector Temp. | 200 - 250 °C | Must be high enough for rapid and complete vaporization of the analyte and solvent, but low enough to prevent thermal degradation. Perfluoroalkanes are generally thermally stable.[2] |
| Injection Volume | 1 µL | A standard volume to prevent column overload and peak distortion.[1][3] |
| Liner | Deactivated, with glass wool | A deactivated (silanized) liner is crucial to minimize active sites that can cause peak tailing or analyte loss. Glass wool aids in vaporization and traps non-volatile residues.[3] |
| Carrier Gas | Helium | Provides good efficiency and is inert. A constant flow rate of 1.0-1.5 mL/min is a typical starting point.[1][2] |
| Column | Mid-polarity column (e.g., DB-624MS, VF-624MS) | Columns with a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase offer good selectivity for volatile and semi-volatile fluorinated compounds.[1][2] |
| Column Dims. | 30 m x 0.25 mm ID, 1.4 µm film thickness | A standard dimension providing a good balance of resolution and analysis time. Thicker films can help retain more volatile compounds.[1][2] |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A low initial temperature helps focus the analyte at the head of the column. The ramp rate can be adjusted to optimize separation from matrix components.[1][4] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for GC-MS, provides reproducible fragmentation patterns for library matching. Chemical Ionization (CI) can be used for softer ionization to enhance the molecular ion.[1][5] |
| Ion Source Temp. | 230 - 250 °C | Higher temperatures can reduce contamination but may increase fragmentation. This needs to be optimized for sensitivity.[2][5] |
| Quadrupole Temp. | 150 °C | A stable quadrupole temperature is essential for mass accuracy and reproducibility.[2] |
| Transfer Line Temp. | 280 °C | Should be high enough to prevent condensation of the analyte as it transfers from the GC to the MS, but not so high as to cause degradation.[1] |
| Acquisition Mode | Full Scan (m/z 40-550) | For method development and identification of unknown peaks. For quantification, Selected Ion Monitoring (SIM) mode provides higher sensitivity.[1][5] |
| Solvent Delay | 3 - 5 min | Prevents the high concentration of solvent from entering and saturating the MS detector, which can shorten filament life. Adjust based on solvent retention time.[6] |
Q2: Which GC column is best suited for analyzing fluorinated compounds like this compound?
A2: The choice of GC column is critical for achieving good separation and peak shape. For volatile and semi-volatile fluorinated compounds, columns with a mid-to-high polarity stationary phase are often recommended.[7]
-
Recommended Phases: A VF-624MS or DB-624MS (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is an excellent starting point.[1][2] These phases provide good selectivity for a wide range of compounds, including halogenated hydrocarbons.
-
Causality: The unique properties of fluorinated compounds (being both hydrophobic and lipophobic) can lead to unusual retention behavior.[7] A mid-polarity phase provides a different selectivity compared to standard non-polar (e.g., DB-5MS) or polar (e.g., WAX) columns, which can be advantageous in separating isomers or resolving the analyte from matrix interferences. Using columns specifically designed for mass spectrometry ("MS" designation) is also beneficial as they exhibit lower column bleed, resulting in a more stable baseline and better signal-to-noise ratios.[8]
Q3: What are the critical considerations for sample preparation?
A3: Proper sample preparation is essential to avoid contamination and ensure the analyte is in a form suitable for GC-MS analysis.
-
Solvent Selection: Use high-purity, volatile organic solvents such as dichloromethane, hexane, or ethyl acetate.[9][10] Avoid aqueous solutions, as water is not compatible with most GC columns and can damage the system.[9][10]
-
Concentration: The sample concentration should be adjusted to be within the linear range of the detector. A starting concentration of around 1-10 µg/mL is often suitable for a 1 µL splitless injection.[9][11] If samples are too concentrated, dilute them. If they are too dilute, a concentration step using nitrogen blowdown may be necessary.[12]
-
Contamination Control: A major challenge in PFAS analysis is background contamination. Many lab consumables and instrument parts (e.g., PTFE tubing, vial caps) are made of fluoropolymers and can leach interfering compounds.[7] It is crucial to run method blanks—clean solvent samples that undergo the entire sample preparation and analysis process—to identify and mitigate sources of contamination.[7] Use glass vials and avoid plasticware wherever possible.[9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: I'm observing poor peak shape (tailing or fronting). What's the cause?
Answer: Poor peak shape is a common issue that can compromise both qualitative identification and quantitative accuracy. The cause can usually be traced to one of several factors.
-
Peak Tailing:
-
Cause 1: Active Sites: The analyte may be interacting with active sites in the injector liner, at the head of the column, or on contaminants. This is particularly common for polar or sensitive compounds.
-
Solution: Use a new, deactivated liner. Trim the first few centimeters (e.g., 10-15 cm) from the inlet side of the column to remove accumulated non-volatile residue. If the problem persists, the column may need to be replaced.[13][14]
-
-
Peak Fronting:
-
Cause 1: Column Overload: Injecting too much analyte onto the column is a primary cause of fronting.
-
Solution: Dilute your sample. Alternatively, switch from a splitless injection to a split injection (e.g., 20:1 or 50:1) to reduce the amount of sample reaching the column.[7][13]
-
Cause 2: Incompatible Solvent: If the injection solvent is not compatible with the column's stationary phase, poor peak focusing can occur.
-
Solution: Ensure your solvent is appropriate for the column phase. For mid-polarity columns, solvents like dichloromethane or ethyl acetate are generally suitable.
-
Problem: I don't see any peaks, or the peaks are much smaller than expected.
Answer: A complete lack of signal or significantly reduced signal can be alarming, but it is often due to a simple issue in the sample introduction pathway.
-
Cause 1: Syringe or Injection Issue: The autosampler syringe may be clogged, or there might be an issue with the autosampler itself.
-
Cause 2: Leak in the System: A leak in the injector or at the column connections can prevent the sample from reaching the detector. Air leaks can also damage the column and degrade MS sensitivity.[8]
-
Cause 3: Analyte Loss/Degradation: The analyte may be adsorbing to active sites or degrading in the injector.
Problem: My retention times are shifting between runs.
Answer: Retention time stability is crucial for reliable peak identification. Shifting retention times usually point to issues with the GC's pneumatic or thermal control.
-
Cause 1: Unstable Carrier Gas Flow: Fluctuations in the carrier gas flow rate will directly impact retention times.
-
Solution: Check the gas supply to ensure there is sufficient pressure. Verify that the electronic pressure control (EPC) is functioning correctly and that the set flow rate is stable. Check for leaks, as they can also cause flow instability.[14]
-
-
Cause 2: Inconsistent Oven Temperature: The oven temperature program must be highly reproducible.
-
Solution: Ensure the oven has fully equilibrated at the initial temperature before injecting. Allow sufficient cool-down time between runs.
-
-
Cause 3: Column Contamination/Aging: As a column ages or becomes contaminated, its chromatographic properties can change, leading to shifts in retention time.
-
Solution: Condition (bake out) the column at its maximum isothermal temperature for a few hours to remove contaminants.[13] If this doesn't resolve the issue, trimming the column inlet or replacing the column may be necessary.
-
Experimental Protocols
Protocol: GC-MS Method Development for this compound
This protocol provides a systematic workflow for developing and optimizing a GC-MS method for a novel fluorinated analyte.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in high-purity dichloromethane.[11]
-
Create a working standard at 10 µg/mL by diluting the stock solution with dichloromethane.
-
Transfer the working standard to a 2 mL glass autosampler vial.
-
Prepare a method blank using only dichloromethane to assess system contamination.
-
-
Initial Method Setup:
-
Install a deactivated splitless liner and a mid-polarity GC column (e.g., DB-624MS, 30 m x 0.25 mm, 1.4 µm).
-
Perform a leak check to ensure system integrity.
-
Set the initial GC-MS parameters as detailed in the table in FAQ Q1.
-
-
Injector Temperature Optimization:
-
Set the oven temperature to a constant (isothermal) value that is expected to elute the analyte (e.g., 150°C).
-
Inject the 10 µg/mL standard at a series of injector temperatures (e.g., 180°C, 200°C, 220°C, 250°C).
-
Analyze the resulting peak area and shape. Select the temperature that provides the highest peak area with a symmetrical, Gaussian shape, without evidence of degradation.[3]
-
-
Oven Program Optimization:
-
Inject the standard using the optimized injector temperature and the initial oven program.
-
Evaluate the retention time and peak width.
-
If the peak is too broad, a faster ramp rate (e.g., 15-20°C/min) may improve it.
-
If the analyte needs to be separated from other components, a slower ramp rate (e.g., 5°C/min) will improve resolution.[15]
-
-
MS Parameter Verification:
-
Confirm that the scan range is appropriate to detect the molecular ion and key fragment ions of this compound (MW: 348.10). A range of m/z 40-400 is likely sufficient.[16]
-
Examine the mass spectrum obtained from the full scan analysis to identify characteristic fragment ions. Common fragments for perfluoroalkanes include ions like CF3+ (m/z 69) and C2F5+ (m/z 119).[5]
-
For quantitative analysis, develop a SIM method using 3-4 of the most abundant and specific ions to maximize sensitivity and selectivity.
-
Visualizations & Workflows
GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis of this compound.
Troubleshooting Logic: Poor Peak Shape
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
References
- 1. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. benchchem.com [benchchem.com]
- 12. organomation.com [organomation.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. perfluorohexylethane [webbook.nist.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS of PFAS
Welcome to the technical support center dedicated to navigating the complexities of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of per- and polyfluoroalkyl substances (PFAS). This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of accurate and reproducible PFAS quantification in complex sample matrices. Here, we will dissect the root causes of matrix effects and provide field-proven troubleshooting strategies and in-depth FAQs to enhance the integrity of your analytical results.
Understanding the Challenge: The Insidious Nature of Matrix Effects
In the realm of trace-level analysis, particularly for ubiquitous compounds like PFAS, the sample matrix—everything in the sample except for the analyte of interest—can significantly interfere with the analytical process.[1][2] Matrix effects manifest as either ion suppression or enhancement, leading to inaccurate quantification of target analytes.[3][4] This phenomenon occurs when co-eluting components from the matrix alter the ionization efficiency of the PFAS compounds in the mass spectrometer's ion source.[5][6] Given the diverse and complex matrices in which PFAS are analyzed (e.g., wastewater, soil, food, and biological tissues), a robust strategy to mitigate these effects is paramount for generating reliable data.[7]
Part 1: Troubleshooting Guide - A Systematic Approach to Mitigating Matrix Effects
This section provides a systematic approach to identifying and resolving common issues related to matrix effects in your LC-MS/MS workflow.
Issue 1: Poor Reproducibility and High Variability in Results
High variability in your analytical results is a frequent indicator of uncontrolled matrix effects and potential background contamination.[1]
Troubleshooting Steps:
-
Internal Standard (IS) Strategy Review: The cornerstone of correcting for matrix effects is the proper use of internal standards.
-
Are you using stable isotope-labeled (SIL) internal standards for each target analyte? SIL standards are the gold standard as they co-elute with the native analyte and experience similar ionization suppression or enhancement, thus providing the most accurate correction.[8][9] Isotope dilution, where a SIL-IS is added before sample preparation, accounts for variability throughout the entire analytical process.[8][10]
-
Verify IS Recovery: Consistent and reasonable recovery of your internal standards (typically within 70-130%) across a batch is a good indicator that the extraction process is under control. Poor IS recovery can point to issues with your sample preparation or significant, uncompensated matrix effects.
-
-
Sample Preparation Optimization: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the target PFAS.
-
Solid-Phase Extraction (SPE): For aqueous samples, SPE is a common and effective cleanup step.[11][12]
-
Sorbent Selection: Ensure you are using the appropriate sorbent chemistry. Weak anion exchange (WAX) cartridges are effective for retaining a broad range of PFAS, including both long- and short-chain compounds.[13]
-
Elution Solvent: The elution solvent must be strong enough to desorb all target PFAS from the SPE sorbent.
-
-
For Complex Matrices (e.g., soil, food, biosolids): More rigorous cleanup may be necessary. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or the use of graphitized carbon black (GCB) can be employed to remove pigments and other interferences.[13]
-
-
Chromatographic Separation Enhancement: Improving the separation between PFAS analytes and co-eluting matrix components can significantly reduce matrix effects.
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution of early-eluting PFAS from the solvent front and other polar interferences.[1]
-
Column Chemistry: Consider using a column specifically designed for PFAS analysis. Some modern column chemistries offer unique selectivities for these compounds.
-
Delay Column: To mitigate background contamination from the LC system itself (e.g., from PTFE tubing), a delay column installed between the pump and the injector can help separate system-related PFAS peaks from the analytical peaks of interest.[12]
-
Issue 2: Low Analyte Recovery or Signal Suppression
Consistently low recovery of your target analytes, even with acceptable internal standard recovery, often points directly to significant ion suppression.
Troubleshooting Steps:
-
Matrix Effect Evaluation: A post-extraction spike experiment is a definitive way to assess the extent of ion suppression or enhancement.
-
Protocol:
-
Extract a blank matrix sample.
-
Spike a known amount of PFAS standards into the blank matrix extract.
-
Analyze the spiked extract and a pure solvent standard at the same concentration.
-
Calculate the matrix effect using the following formula:
-
% Matrix Effect = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[3]
-
-
-
-
Dilution: If the matrix effect is severe, a simple and effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, thereby lessening their impact on the ionization of the target analytes.[4] However, ensure that the diluted sample concentration remains above the method's limit of quantification.
-
MS Source Optimization: Fine-tuning the ion source parameters can help minimize the impact of matrix components.
-
Source Temperature and Gas Flows: Optimizing these parameters can improve the desolvation of droplets in the electrospray ionization (ESI) source, which can be hindered by non-volatile matrix components.
-
Source Cleaning: Regular cleaning of the ion source is crucial, as matrix components can deposit on the source components, leading to a gradual decline in signal intensity and increased background noise.[2][14]
-
Experimental Workflow: A Step-by-Step Guide to Effective Sample Preparation for Aqueous Matrices (Adapted from EPA Method 537.1)
This protocol outlines a standard solid-phase extraction (SPE) procedure for drinking water samples, a common workflow where matrix effects can still be a concern.
-
Sample Preservation: Collect samples in polypropylene bottles.[15]
-
Fortification: Add a known amount of stable isotope-labeled surrogate and internal standards to the 250 mL water sample.[16]
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., polystyrene-divinylbenzene) with 15 mL of methanol followed by 18 mL of reagent water.[16] Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the 250 mL water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with reagent water to remove any remaining hydrophilic interferences.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for a set period.
-
Elution: Elute the trapped PFAS analytes from the cartridge with methanol.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Add the recovery (non-extracted) internal standards and bring the final extract to the desired volume with the appropriate solvent mixture for LC-MS/MS analysis.
Visualization of Troubleshooting Workflow
// Connections start -> check_is; check_is -> is_ok; is_ok -> optimize_prep [label="No"]; is_ok -> prep_effective [label="Yes"]; prep_effective -> optimize_chrom [label="No"]; prep_effective -> chrom_ok [label="Yes"]; optimize_prep -> prep_effective; chrom_ok -> optimize_ms [label="No"]; chrom_ok -> end_ok [label="Yes"]; optimize_chrom -> chrom_ok; optimize_ms -> end_ok; } .enddot Caption: Troubleshooting workflow for common issues in PFAS analysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are my results for short-chain PFAS, like PFBA, particularly problematic?
Short-chain PFAS are highly polar and often have poor retention on traditional C18 reversed-phase columns.[17] This causes them to elute very early in the chromatogram, often with unretained matrix components and salts, leading to significant ion suppression.[17] To address this, consider using a specialized column with different selectivity, or a hydrophilic interaction liquid chromatography (HILIC) column.[18] Additionally, optimizing the initial mobile phase composition and gradient can help retain these compounds for better separation from the solvent front.
Q2: Can I use a single internal standard for all my PFAS analytes?
While this might seem like a cost-effective approach, it is not recommended for accurate quantification. Matrix effects are analyte-dependent.[3] An internal standard should ideally be structurally and chemically similar to the analyte it is meant to correct for. The most accurate approach is to use a specific stable isotope-labeled internal standard for each target analyte.[8] If a specific SIL-IS is not available, a closely related one (e.g., differing by one or two carbons in chain length) may be used, but this is considered less effective than true isotope dilution.[8]
Q3: My lab runs a variety of sample types. How can I develop a universal sample preparation method?
Developing a "one-size-fits-all" method for diverse matrices is challenging due to the vast differences in their composition.[7] While a common analytical backend (LC-MS/MS method) can be used, the sample preparation will likely need to be matrix-specific. For example, a simple dilute-and-shoot or SPE method for drinking water will be insufficient for a complex matrix like biosolids, which may require more extensive cleanup steps to remove lipids and other interferences. It is crucial to validate the method for each matrix type to ensure data quality.
Q4: I suspect my LC system is contributing to PFAS background. How can I confirm and mitigate this?
PFAS contamination from LC system components, especially those made of PTFE, is a common problem.[12] To confirm this, inject a solvent blank and look for PFAS peaks. If present, an isolator or delay column can be installed between the solvent mixer and the injector. This will separate the background PFAS from the injected sample, allowing them to be baseline resolved.[12][13] Replacing PTFE tubing and components with PEEK or stainless steel alternatives is another effective solution.[12]
Q5: What is the difference between a surrogate, an internal standard, and a recovery standard?
These terms are often used in the context of isotope dilution methods and can be confusing. Here's a simple breakdown:
-
Surrogate (or Extracted Internal Standard): A stable isotope-labeled compound added to the sample before any preparation steps.[9] It is used to monitor the efficiency of the entire sample preparation and analysis process, including any losses during extraction and matrix effects.[8]
-
Internal Standard (or Non-extracted Internal Standard): A stable isotope-labeled compound added to the final sample extract just before injection into the LC-MS/MS system.[9] Its primary role is to correct for variations in instrument response and injection volume.[9]
-
Recovery Standard: This term is sometimes used interchangeably with "Internal Standard." In some methods, it specifically refers to the standard added just before analysis to calculate the recovery of the surrogates.
Visualization of the Analytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. nebiolab.com [nebiolab.com]
- 7. inside.battelle.org [inside.battelle.org]
- 8. alsglobal.com [alsglobal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [discover.restek.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. mass.gov [mass.gov]
- 16. sciex.com [sciex.com]
- 17. Strengthening Food Testing Workflows for PFAS and Mycotoxins | Separation Science [sepscience.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Degradation of (Perfluoro-N-hexyl)ethane under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of (Perfluoro-N-hexyl)ethane (CAS 80793-17-5). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address specific issues encountered during experimental work. As a polyfluoroalkyl substance (PFAS), this compound possesses a highly stable perfluorinated carbon chain, making its degradation challenging. However, its ethyl group (-CH2CH3) presents a potential site for chemical attack, distinguishing its behavior from perfluorinated compounds.
This document provides in-depth, field-proven insights and explains the causality behind experimental choices to ensure your protocols are self-validating and grounded in robust scientific principles.
Section 1: Experimental Design & Methodology Selection
This section addresses the initial and most critical phase of your research: selecting and optimizing a degradation strategy. The choice of methodology is paramount and depends heavily on your experimental goals, available equipment, and sample matrix.
Q1: What degradation techniques are most effective for a polyfluorinated compound like this compound, and how does its structure influence this choice?
Answer: this compound's structure, featuring a stable C6F13- chain and a more reactive -CH2CH3 group, makes it a candidate for several degradation technologies. Unlike perfluorinated compounds (PFCs) that lack C-H bonds, the ethyl group in your molecule is a likely point of initial attack for oxidative methods. The primary challenge remains the cleavage of the exceptionally strong C-F bonds (bond dissociation energy >500 kJ/mol).[1]
Here’s a comparative analysis of suitable techniques:
-
Advanced Oxidation Processes (AOPs): These methods rely on generating highly reactive radicals, particularly hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻).[2][3][4] For this compound, •OH can abstract a hydrogen atom from the ethyl group, initiating the degradation cascade. This is a significant advantage over PFCs, which are more resistant to •OH attack.
-
Pros: Effective for initiating degradation at the C-H bonds, can be conducted at ambient temperature and pressure.
-
Cons: May produce a series of shorter-chain fluorinated byproducts without achieving complete mineralization (conversion to F⁻, CO₂, and H₂O). The efficiency can be significantly reduced by co-contaminants in the sample matrix that scavenge radicals.
-
-
Sonochemical Degradation (Sonolysis): This technique uses high-frequency ultrasound (≥ 20 kHz) to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[5][6] The implosion of these bubbles creates localized hotspots with extreme temperatures (~5000 K) and pressures, leading to pyrolysis of the molecule at the bubble-water interface.[6] The hydrophobic perfluorohexyl tail of your molecule will preferentially accumulate at this interface, making it susceptible to thermal cleavage.
-
Thermal Decomposition: This involves applying high temperatures (typically >400°C) to break down the molecule.[8][9] The initial cleavage point for similar PFAS is often the C-C bond between the functional group and the fluorinated chain.[8][9]
Recommendation: For initial lab-scale feasibility studies, AOPs (e.g., UV/persulfate) or sonolysis are excellent starting points due to their operational simplicity. If complete destruction is the goal, thermal methods are more definitive but also more complex to implement.
Q2: My AOP experiment (e.g., UV/Persulfate) shows minimal degradation of this compound. What are the common failure points?
Answer: This is a frequent issue, often related to suboptimal radical generation or the presence of interfering substances. Follow this troubleshooting workflow to diagnose the problem.
Troubleshooting Workflow for AOP Experiments
Caption: Troubleshooting logic for ineffective AOP degradation.
Key Causality Checks:
-
Radical Generation: The entire process hinges on producing SO₄•⁻ or •OH. For UV/persulfate systems, the UV wavelength is critical. A 254 nm source is commonly used. The persulfate itself can degrade over time; always use a fresh, properly stored solution.
-
pH Influence: The pH of your aqueous solution dictates the dominant radical species and their redox potential. For persulfate activation, lower pH values can be more efficient.[4]
-
Radical Scavenging: This is the most common culprit in complex matrices. Bicarbonate (HCO₃⁻) is a known scavenger of hydroxyl radicals.[11] If your sample is buffered or prepared in tap water, this is a likely issue. Consider running a control experiment in ultrapure water to confirm.
Section 2: Analytical & Monitoring Challenges
Accurate monitoring is the cornerstone of any degradation study. Without reliable analytical data, it is impossible to assess efficiency, identify byproducts, or elucidate mechanisms.
Q3: What is the recommended analytical method for tracking this compound and its potential degradation products? I'm concerned about detecting unknown intermediates.
Answer: The gold standard for PFAS analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[12][13] Its high sensitivity and selectivity are essential for measuring trace concentrations in complex matrices.
-
Targeted Analysis: For quantifying the parent compound, this compound, you will need to develop a targeted LC-MS/MS method. This involves optimizing the instrument to detect the specific mass-to-charge ratio (m/z) of your molecule and a characteristic fragment ion. You will need a certified analytical standard for this compound to create a calibration curve for accurate quantification.
-
Non-Targeted Analysis: Identifying unknown degradation products is more complex. You are likely to form shorter-chain perfluorocarboxylic acids (PFCAs) as the perfluorohexyl chain breaks down.[6][14]
-
Suspect Screening: You can configure your LC-MS/MS to look for a list of suspected intermediates (e.g., C4 to C7 PFCAs).
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) MS allow for non-targeted analysis, identifying all compounds in a sample based on their accurate mass.[15] This is a powerful tool for discovering novel degradation byproducts.
-
Table 1: Recommended Analytical Approaches
| Analytical Goal | Recommended Technique | Key Considerations |
| Quantify Parent Compound | LC-MS/MS (Targeted) | Requires certified standard; Isotope dilution is best practice.[16] |
| Identify Known Byproducts | LC-MS/MS (Suspect Screening) | Requires a list of potential intermediates and their m/z values. |
| Discover Unknown Byproducts | LC-HRMS (e.g., Q-TOF) | Does not require prior knowledge of byproducts; powerful but data-intensive. |
| Confirm Mineralization | Ion Chromatography / Ion-Selective Electrode | Measures the concentration of fluoride ions (F⁻) released. |
Q4: My parent compound concentration is decreasing, but I'm not detecting a corresponding increase in fluoride ions (F⁻). What does this imply?
Answer: This is a classic and critical observation in PFAS degradation studies. It strongly indicates partial degradation rather than complete mineralization.
Here's the logical breakdown:
-
Disappearance of Parent Compound: The initial degradation step has occurred. For this compound, this could be the cleavage of the ethyl group or a break in the C-C backbone of the perfluorohexyl chain.
-
Formation of Fluorinated Intermediates: The degradation has stalled, resulting in the formation of smaller, still-fluorinated byproducts. Common examples from other PFAS include shorter-chain PFCAs (e.g., perfluoropentanoic acid, perfluorohexanoic acid).[4][12]
-
Lack of Defluorination: These shorter-chain intermediates are often highly persistent themselves and may require more energy or longer reaction times to break their C-F bonds and release fluoride ions.
Actionable Steps:
-
Employ Non-Targeted Analysis: Use LC-HRMS to screen your post-treatment samples for these shorter-chain PFAS.
-
Extend Reaction Time: Continue the experiment for a longer duration to see if defluorination begins after a lag phase.
-
Increase Energy Input: For sonolysis or thermal methods, a higher energy input may be required to break down the recalcitrant intermediates.
Potential Degradation Pathway of this compound
Caption: Plausible initial degradation steps for this compound.
Section 3: Protocols & Practical Guides
This section provides a concrete experimental protocol to serve as a starting point. It is designed to be a self-validating system with clear steps and checkpoints.
Protocol: Bench-Scale Sonochemical Degradation of this compound
Objective: To assess the degradation efficiency and defluorination of this compound using high-frequency ultrasound.
Materials:
-
This compound analytical standard
-
Ultrapure water (18.2 MΩ·cm), free of background PFAS
-
Ultrasonic bath or probe sonicator with controllable frequency and power (e.g., 200-600 kHz range)[5]
-
Jacketed glass reactor vessel to control temperature
-
High-density polyethylene (HDPE) or polypropylene sample vials (avoid glass for storage to prevent adsorption)
-
LC-MS/MS system for PFAS analysis
-
Ion chromatograph or ion-selective electrode for fluoride analysis
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 100 mg/L stock solution of this compound in methanol. Causality: Methanol is a suitable solvent, but its volume in the final reaction must be minimized (<0.1% v/v) to avoid acting as a radical scavenger.
-
-
Experimental Setup:
-
Add 500 mL of ultrapure water to the jacketed glass reactor.
-
Spike the water with the stock solution to achieve a final concentration of 1 mg/L (or desired concentration). Mix thoroughly.
-
Connect the reactor to a water bath to maintain a constant temperature (e.g., 25°C). Causality: Temperature can influence cavitation dynamics and reaction rates.[11]
-
Place the ultrasonic transducer in a fixed position relative to the reactor.
-
-
Time-Zero Sampling (t=0):
-
Before turning on the ultrasound, withdraw a 10 mL sample.
-
Split the sample: 5 mL for LC-MS/MS analysis and 5 mL for fluoride analysis. This is your baseline.
-
-
Initiation of Sonolysis:
-
Turn on the ultrasound to the desired frequency (e.g., 500 kHz) and power density.[17]
-
Start a timer.
-
-
Time-Course Sampling:
-
Withdraw 10 mL samples at predetermined intervals (e.g., 15, 30, 60, 90, 120, 180 minutes).
-
Process each sample identically to the t=0 sample.
-
-
Sample Analysis:
-
Analyze the designated aliquots for the parent compound concentration using a validated LC-MS/MS method.
-
Analyze the other aliquots for fluoride concentration.
-
-
Data Interpretation:
-
Plot the concentration of this compound vs. time to determine the degradation kinetics.
-
Plot the concentration of F⁻ vs. time to determine the defluorination efficiency. Calculate this as a percentage of the theoretical maximum fluoride that could be released from the initial amount of the parent compound.
-
Self-Validation Checks:
-
Control Experiment: Run a parallel experiment under identical conditions but without sonication to account for any potential hydrolysis or adsorption to the reactor walls.
-
Mass Balance: In an ideal scenario, the molar amount of fluorine released as F⁻ should eventually match the molar amount of fluorine in the degraded parent compound. A significant discrepancy points to the formation of stable fluorinated byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sonolysis of per- and poly fluoroalkyl substances (PFAS): A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of PFAS Destruction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. epa.gov [epa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of chemical structure on the sonochemical degradation of perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C6EW00150E [pubs.rsc.org]
Technical Support Center: Preventing Adsorption of Per- and Polyfluoroalkyl Substances (PFAS) to Laboratory Equipment
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for PFAS analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by Per- and Polyfluoroalkyl Substances (PFAS). Due to their ubiquitous nature and specific physicochemical properties, PFAS readily adsorb to various surfaces, leading to sample loss, cross-contamination, and inaccurate analytical results.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you ensure the integrity and accuracy of your data.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding PFAS handling in the laboratory.
Q1: Why is preventing PFAS adsorption and contamination so critical?
PFAS are often referred to as "forever chemicals" because they are environmentally persistent and do not easily degrade.[3][4] They are also found in countless consumer and industrial products, leading to a high risk of background contamination in the lab.[2][5][6][7] Analytical methods are now pushing detection limits to the parts-per-trillion (ppt) or even parts-per-quadrillion level, making the slightest contamination from or adsorption to labware a significant source of error.[1][8] Such errors can lead to false positives, inaccurate quantification, and compromised study outcomes.[3]
Q2: What are the best materials for collecting and storing PFAS samples?
High-density polyethylene (HDPE) and polypropylene are the most widely recommended materials for containers and sampling equipment.[9][10][11][12] These materials have been shown to have lower adsorption potential for many PFAS compounds compared to other options. Always ensure that any product used is certified as PFAS-free by the manufacturer, as the manufacturing process itself can sometimes introduce contamination.[5][13]
Q3: Can I use glass containers for PFAS analysis?
Caution is strongly advised. While glass is often considered inert, some studies have demonstrated substantial adsorption of certain PFAS, like perfluorooctanoic acid (PFOA), onto glass surfaces.[14][15] In some experiments, losses to polypropylene were even lower than to glass.[15] If glass must be used, rigorous cleaning and testing are necessary. However, for aqueous samples, polypropylene or HDPE containers are generally the safer choice to minimize adsorption losses.[16]
Q4: What are some common, but often overlooked, sources of PFAS contamination in the lab?
Beyond obvious items like PTFE-coated equipment, PFAS can be leached from a surprising number of sources:
-
Instrumentation: PTFE components within LC systems (tubing, pump parts, frits) are a major source of background contamination.[17][18]
-
Sample Prep: PTFE-lined septa in vials, filter membranes, and even some plastic pipette tips can introduce PFAS.[15][17]
-
Lab Environment: Waterproof or stain-resistant clothing (e.g., GORE-TEX®), waterproof notebooks, permanent markers, and certain personal care products used by lab personnel can lead to cross-contamination.[3]
-
Reagents: Ensure all solvents (especially methanol and acetonitrile) and reagent water are certified as high-purity and PFAS-free.[4][19][20]
Q5: Are all polypropylene or HDPE products equally safe for PFAS analysis?
No. While these polymers are recommended, not all products are created equal. Contamination can be introduced during manufacturing or from additives in the plastic. It has been found that even when a supply is assumed to be PFAS-free, it may not be, depending on the detection levels and specific PFAS analytes being studied.[5] It is a critical best practice to test a representative sample from each new lot of consumables (e.g., centrifuge tubes, bottles, pipette tips) by running a blank analysis before using them for sample analysis.[5][21]
Section 2: Troubleshooting Guide: Low Recovery & High Blanks
This section addresses specific experimental problems with a focus on causal analysis and actionable solutions.
Problem: My PFAS recovery is consistently low. What are the likely causes related to labware?
Low recovery is a classic symptom of analyte loss due to adsorption. Here’s how to troubleshoot it:
-
Cause 1: Inappropriate Material Choice. You may be using materials with a high affinity for PFAS. As discussed, glass and certain plastics can adsorb PFAS.[14][15] A study on PFOA sorption found losses of 32-45% on polypropylene tubes and 14-24% on glass tubes.[14]
-
Cause 2: Insufficient Pre-Cleaning. Residual contaminants or active sites on the surface of even brand-new labware can bind with PFAS.
-
Solution: Implement a rigorous, multi-step cleaning protocol for all reusable labware, even if it is new. (See SOP-01 below). This process uses a detergent wash followed by sequential rinses with different polarity solvents to remove a wide range of potential interferences.
-
-
Cause 3: Saturable Binding Sites. Adsorption is often concentration-dependent. At the low levels typical in environmental or biological samples, a higher percentage of the analyte can be lost to a fixed number of binding sites on a container wall.[14][15]
-
Solution: While you cannot change the sample concentration, this underscores the importance of minimizing surface area where possible and ensuring all surfaces are as inert as possible. For aqueous samples, the entire collected sample and the solvent rinsate of the sample container must be extracted to recover any PFAS that adhered to the walls.[10]
-
Problem: I'm seeing unexpected PFAS peaks in my laboratory blanks. Where is this background contamination coming from?
High blanks are a sign of contamination being introduced during your workflow.
-
Cause 1: System-Related Contamination. The most common culprit is the analytical instrument itself, particularly LC systems containing PTFE tubing, degassers, and pump seals.[17][18] These components can continuously leach PFAS into the mobile phase.
-
Solution: Install a "delay column" between the mobile phase mixer and the sample injector.[17][23] This does not remove the contamination but separates the background PFAS peaks from the analyte peaks of interest in the chromatogram. Additionally, replace as much PTFE tubing as possible with PEEK tubing.[17][21]
-
-
Cause 2: Contaminated Solvents or Reagents. Your methanol, acetonitrile, or water may not be as clean as you think. Lot-to-lot variability can be significant.[21]
-
Cause 3: Environmental and Handling Contamination. PFAS can be introduced from the air or through contact with contaminated items during sample preparation.[9]
Section 3: Standard Operating Procedures (SOPs)
These protocols provide detailed, field-proven methodologies for minimizing PFAS adsorption and contamination.
SOP-01: Rigorous Cleaning Protocol for Reusable Laboratory Equipment
This procedure should be used for all reusable HDPE, polypropylene, stainless steel, and glass equipment.
Objective: To remove organic and inorganic residues and passivate surfaces to minimize PFAS adsorption.
Materials:
-
Low-phosphate laboratory detergent (e.g., Liquinox® or Luminox®)[25]
-
Hot tap water
-
PFAS-free deionized (DI) water
Procedure:
-
Initial Rinse: Rinse the equipment thoroughly with warm tap water to remove loose solids.[25]
-
Detergent Wash: Using a brush that has been verified to not leach PFAS, scrub all surfaces of the equipment with a low-phosphate lab detergent solution.[25] Do not use abrasive brushes that can scratch surfaces, as this creates sites for analyte adsorption.[26]
-
Tap Water Rinse: Rinse the equipment three times with tap water to remove all detergent.[25]
-
DI Water Rinse: Follow the tap water rinse by rinsing three times with PFAS-free deionized water.[25]
-
Solvent Rinse: Finally, perform a triple rinse with high-purity, PFAS-free methanol. Collect all methanol rinsate for proper chemical waste disposal.[25]
-
Drying and Storage: Allow the equipment to air-dry in a clean environment, avoiding areas with high airflow that could deposit dust.[25] Store the clean equipment by covering it with new, PFAS-free sheeting (e.g., HDPE or polypropylene) or by inverting containers in a clean, dedicated cabinet.[25] Note: Avoid using aluminum foil for covering equipment, as this has been identified as a potential source of contamination.[3][25]
SOP-02: Mitigating System-Related Contamination in LC-MS/MS Analysis
Objective: To identify and chromatographically separate background PFAS contamination originating from the LC system.
Procedure:
-
Install a Delay Column:
-
Physically install a short analytical column (a C18 column is common) in the mobile phase flow path after the solvent mixer/pump but before the autosampler injector.[17]
-
Causality: The mobile phase, carrying leached PFAS from pump components, flows through this delay column. When a sample is injected, the analytes of interest from the sample enter the analytical column directly. The background PFAS, however, are retained on the delay column and elute later, effectively shifting them away from the analytical peaks in the chromatogram.[23]
-
-
System Flush: Before running a sequence, flush the entire LC system, including the new delay column, with a cleaning solution (e.g., 0.1% formic acid in a mix of water, acetonitrile, isopropanol, and methanol) followed by pure methanol to reduce baseline contamination.[21]
-
System Blank Analysis: After flushing, run several injections of PFAS-free water/methanol to ensure the system baseline is stable and to identify the retention times of any remaining background peaks. This is crucial for confident peak integration in your actual samples.
Section 4: Summary Tables & Visual Guides
Table 1: Material Compatibility and Selection for PFAS Analysis
| Material Category | Recommended Materials | Use with Caution (Must be Lot-Tested) | Materials to Avoid | Rationale and Citations |
| Sample Containers & Labware | High-Density Polyethylene (HDPE), Polypropylene (PP) | Glass, Stainless Steel | Polytetrafluoroethylene (PTFE), Low-Density Polyethylene (LDPE), Polystyrene (PS), Polycarbonate (PC), Aluminum Foil | HDPE and PP show the lowest binding affinity for most PFAS.[9][10][11][12] Glass and other plastics have demonstrated significant and variable adsorption.[14][15] PTFE and other fluoropolymers are known to leach PFAS.[3][11][17] |
| Tubing & Fittings | PEEK (Polyether Ether Ketone), Polyethylene | Silicone | PTFE and other fluoropolymers (FEP, ETFE, PVDF) | PEEK is a robust, non-fluorinated alternative for LC systems.[17][21] Silicone can be used for some applications like peristaltic pumps but must be tested.[10] Fluoropolymers are a primary source of instrument background contamination.[3][17] |
| Filtration | Nylon, Polyethersulfone (PES) | N/A | PTFE, Glass Fiber Filters (GFF) | Nylon and PES membranes are available in PFAS-free certified formats. All filter types must be pre-screened as they can be a major source of analyte loss.[14][22] |
| Vial Caps & Septa | Polypropylene Caps, Polyethylene Caps | Silicone/Polyimide Septa | PTFE-lined Septa | Use caps with thin penetration areas to maintain integrity.[8] Silicone septa are a better alternative to PTFE but should still be tested for multiple injections.[8][17] PTFE-lined septa are a direct source of contamination.[17] |
Visual Guides
Diagram 1: Decision Tree for Labware Selection This diagram helps researchers choose the appropriate labware to minimize PFAS adsorption and contamination.
Caption: Decision workflow for selecting appropriate labware.
Diagram 2: Labware Cleaning and Verification Workflow This diagram outlines the standard operating procedure for preparing and verifying labware for sensitive PFAS analysis.
Caption: Step-by-step workflow for labware cleaning and verification.
References
- 1. inside.battelle.org [inside.battelle.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Restricted Items You Should Not Use When Sampling for PFAS - Broadbent & Associates, Inc. [broadbentinc.com]
- 4. Chemicals and Consumables for PFAS Testing | Fisher Scientific [fishersci.com]
- 5. enthalpy.com [enthalpy.com]
- 6. epaz.memberclicks.net [epaz.memberclicks.net]
- 7. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. organomation.com [organomation.com]
- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 11. Best Practices For Collecting Water & Wastewater Samples To Test For PFAS - Manning Environmental [manningenvironmental.com]
- 12. ngwa.org [ngwa.org]
- 13. qecusa.com [qecusa.com]
- 14. Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. youtube.com [youtube.com]
- 18. haleyaldrich.com [haleyaldrich.com]
- 19. High-Purity Solvents for PFAS Analysis - Scharlab Internacional [scharlab.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. apps.nelac-institute.org [apps.nelac-institute.org]
- 22. static.gvs.com [static.gvs.com]
- 23. labcompare.com [labcompare.com]
- 24. Best practices for collecting water samples for PFAS analysis - PFAS Contamination in Agriculture [canr.msu.edu]
- 25. static1.squarespace.com [static1.squarespace.com]
- 26. savillex.com [savillex.com]
Technical Support Center: Navigating the Thermal Decomposition of Fluorinated Compounds
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the thermal decomposition of fluorinated compounds. The unique strength of the carbon-fluorine bond imparts desirable properties to molecules, including enhanced metabolic stability and thermal resilience.[1][2][3] However, when these compounds are subjected to thermal stress, they can undergo complex decomposition pathways, leading to experimental challenges, safety hazards, and compromised product purity.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale for each recommendation. It is designed to be a self-validating system, where understanding the "why" empowers you to make informed decisions in your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the thermal decomposition of fluorinated compounds.
Q1: What are the initial indicators of thermal decomposition in my experiment?
A1: The first signs can be subtle. Visually, you might observe a change in the color of your reaction mixture, unexpected pressure buildup in a sealed system, or the appearance of unforeseen precipitates. Analytically, initial signs include the emergence of small, unexpected peaks in your GC-MS or LC-MS chromatograms, or a drift in the baseline.[4] For reactions involving fluoropolymers, the generation of fumes is a clear indicator that decomposition temperatures are being reached or exceeded.[5][6]
Q2: What is "Polymer Fume Fever" and is it relevant to my work with non-polymeric fluorinated compounds?
A2: Polymer Fume Fever is a temporary, flu-like illness characterized by fever, chills, and sometimes coughing, which can occur after inhaling the thermal decomposition products of fluoropolymers like polytetrafluoroethylene (PTFE).[5][7] While the term is specific to fluoropolymers, the underlying hazard is not. Heating any fluorinated compound to its decomposition temperature can release hazardous and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride.[7][8] Therefore, the safety principle of ensuring adequate ventilation is critical for all experiments involving heating fluorinated materials.[5][6]
Q3: At what temperature should I start to worry about decomposition?
A3: There is no single answer, as thermal stability is highly structure-dependent. Perfluoroalkanes are exceptionally stable, with some having a half-life of over an hour at 1000°C.[2] However, the introduction of functional groups dramatically lowers the decomposition temperature.[2] For example, Perfluorooctanoic acid (PFOA) can start to decompose at temperatures as low as 200°C.[2] The presence of ether linkages can also make a compound more prone to degradation compared to its perfluoroalkyl counterpart.[9][10] It is crucial to consult literature for the specific class of compound you are working with or, in the absence of data, perform a preliminary thermal analysis (e.g., TGA).
Q4: Can the type of reactor vessel influence decomposition?
A4: Absolutely. Certain metals can catalyze or participate in decomposition pathways, especially at elevated temperatures. For instance, while stainless steel is often used, its stability can be compromised in the presence of fluorine and heat, forming a passivating fluoride layer that can degrade at higher temperatures.[11] Materials like Nickel and Monel are generally preferred for high-pressure, high-temperature fluorine environments.[11] Using a material that is not compatible can lead to both contamination of your product and failure of the reactor.
Part 2: Troubleshooting Guide: From Unexpected Results to Controlled Reactions
This section provides in-depth, scenario-based troubleshooting for issues you may encounter during your experiments.
Scenario 1: Unexpected Side Products and Low Yield
Q: My reaction is yielding a complex mixture of unidentified byproducts, and the yield of my desired product is significantly lower than expected. I suspect thermal decomposition. How can I diagnose and solve this?
A: This is a classic challenge stemming from the intricate nature of fluorinated compound decomposition. The high strength of the C-F bond means that when decomposition does occur, it is often initiated at weaker points in the molecule, such as C-C or C-O bonds.[9][10]
Causality Explained: The thermal decomposition of many fluorinated compounds, particularly under non-oxidative conditions, can be a radical-mediated process.[9][10] The initial cleavage of a weak bond (e.g., the C-C bond adjacent to a carboxyl group in PFCAs) generates perfluorinated radicals.[9][10] These highly reactive species can then recombine in various ways to form a cascade of products, including shorter-chain and branched fluorinated compounds.[9][10] For instance, the thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) can lead to the formation of trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA) through radical recombination.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and byproduct formation.
Actionable Steps:
-
Temperature Control: Ensure your temperature controllers are accurately calibrated. Even a small overshoot of +/- 5°C can significantly accelerate decomposition.[12] Consider running the reaction at a slightly lower temperature for a longer duration.
-
Atmosphere Control: Oxygen can drastically alter decomposition pathways, often leading to oxidation products.[7] Ensure a robust inert atmosphere (Nitrogen or Argon) is maintained throughout the experiment. See Protocol 1 for setting up an inert atmosphere.
-
Byproduct Analysis: Use analytical techniques like GC-MS and LC-MS/MS to identify the byproducts.[13] Fluorine-specific detection using ICP-MS can be invaluable for identifying unknown fluorinated degradation products in complex mixtures.[14] The identity of these byproducts provides crucial clues about the decomposition mechanism. For example, a series of products with successively shorter perfluoroalkyl chains suggests a mechanism involving repeated cleavage of a terminal group.[15]
-
Consider Catalytic Surfaces: If you are using a metal reactor, consider the possibility that the surface is catalyzing the decomposition. Test the reaction in a glass or quartz vessel at a smaller scale, if temperature limits permit, to see if the product profile changes.
Scenario 2: Runaway Reaction or Sudden Pressure Increase
Q: During a high-temperature reaction with a fluorinated compound, I observed a rapid, uncontrolled increase in temperature and pressure. What happened, and how can I prevent it?
A: You have likely experienced a runaway thermal decomposition, which can be extremely hazardous.
Causality Explained: The decomposition of some fluorinated compounds can be highly exothermic. If the rate of heat generation from the decomposition reaction exceeds the rate of heat removal from the system, the reaction temperature will increase. This, in turn, accelerates the decomposition rate further, leading to a dangerous feedback loop. This is particularly concerning in scaled-up reactions where the surface-area-to-volume ratio decreases, hindering efficient heat dissipation. The pressure increase is due to the rapid formation of gaseous byproducts like HF, CO, CO2, COF2, and various low-molecular-weight fluoroalkenes.[7][8][15]
Preventative Measures:
-
Perform Thermal Hazard Analysis: Before scaling up any reaction, it is critical to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[16] This will help you identify the onset temperature of decomposition and quantify the heat evolved.
-
Ensure Adequate Cooling and Venting: The reactor must have a cooling system capable of handling the maximum potential heat output of the reaction. A pressure relief valve or burst disc ducted to a safe location or a scrubbing system is mandatory for any reaction with the potential for gas generation.
-
Controlled Dosing: If reacting a fluorinated substrate at high temperatures, consider adding it slowly to the hot reactor rather than heating the entire batch at once. This allows you to control the rate of reaction and heat generation.
-
Dilution: Running the reaction in a high-boiling, inert solvent can help to moderate the temperature by increasing the thermal mass of the system.[12]
Part 3: Preventative Measures & Best Practices
Proactive measures are the cornerstone of safe and successful experimentation with thermally sensitive fluorinated compounds.
1. Atmosphere Control is Non-Negotiable:
-
Inert Gas: Always conduct high-temperature reactions under a dry, inert atmosphere (e.g., Nitrogen or Argon of >99.99% purity). Oxygen can initiate or accelerate decomposition.[7]
-
Scrubbing Off-Gases: The gaseous byproducts of decomposition are often acidic and toxic (e.g., HF, COF2).[7][8] Effluent gas from the reaction should be passed through a scrubber containing a base solution (e.g., aqueous sodium bicarbonate or potassium hydroxide) to neutralize these acidic gases. See Protocol 2 .
2. Material Selection is Critical:
-
Avoid materials that are readily attacked by fluorine or hydrogen fluoride at high temperatures.
-
For extreme conditions (high temperature and pressure), prefer materials like Monel, Nickel, or Hastelloy over stainless steels.[11]
-
For laboratory-scale glass reactors, be aware that HF will etch glass. While borosilicate glass may be suitable for some experiments, repeated exposure or high concentrations of HF will compromise its integrity.
3. Monitoring and Control:
-
Use calibrated temperature probes placed directly in the reaction medium. Relying on the oven's setpoint is not sufficient, as the actual polymer or compound temperature can be significantly different.[8][17]
-
For pressure-sensitive reactions, use a digital pressure transducer with logging capabilities.
-
Monitor reaction progress using in-situ probes (if available) or by taking aliquots for rapid analysis (e.g., TLC, GC) to avoid unnecessarily long reaction times at high temperatures.[18]
Part 4: Key Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere for High-Temperature Reactions
Objective: To create and maintain an oxygen-free environment to prevent oxidative decomposition of fluorinated compounds during heating.
Methodology:
-
System Assembly: Assemble your glassware or reactor system. Ensure all joints are properly sealed with appropriate sleeves or high-vacuum grease (use fluorinated grease for reactions involving highly reactive fluorinating agents).
-
Leak Check: Close all outlets and pull a vacuum on the system. A well-sealed glass system should be able to maintain a vacuum of <1 Torr.
-
Purge Cycle (x3): a. Evacuate the reactor to a low pressure (<1 Torr) for 5-10 minutes to remove air and volatile contaminants. b. Backfill the reactor with a high-purity inert gas (Nitrogen or Argon) to slightly above atmospheric pressure. c. Repeat this evacuate/backfill cycle at least two more times. This is more effective at removing atmospheric oxygen than simply flushing with an inert gas.
-
Maintain Positive Pressure: Once purged, maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the gas inlet to a bubbler system filled with mineral oil. The bubbler provides a visual indication of gas flow and prevents air from diffusing back into the system.
-
Gas Purification: For highly sensitive reactions, pass the inert gas through an oxygen and moisture trap before it enters the reactor.
Protocol 2: Quenching and Neutralization of Acidic Off-Gases
Objective: To safely neutralize hazardous and corrosive acidic gases (e.g., HF, COF2) produced during thermal decomposition.
Methodology:
-
Scrubber Setup: a. Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Caution: Neutralization is exothermic. b. Use a gas washing bottle (or two in series for larger scales) filled with the basic solution. c. Connect the outlet of the reaction vessel (e.g., the top of the condenser) to the inlet of the gas washing bottle using chemically resistant tubing (e.g., PFA or FEP). The inlet tube should extend below the surface of the scrubbing solution. d. The outlet of the gas washing bottle should be vented to a fume hood.
-
Execution: a. During the reaction, any evolved gases will be forced to bubble through the basic solution. b. The acidic gases will react with the base. For example: HF + NaHCO₃ → NaF + H₂O + CO₂. c. Monitor the scrubber for signs of saturation (e.g., using pH paper on the outlet gas stream or if the solution becomes visibly depleted). Replace the scrubbing solution if necessary.
-
Post-Reaction Quenching: After the reaction is complete and cooled, continue to pass inert gas through the system for 15-30 minutes to ensure all residual hazardous gases are purged into the scrubber.
-
Disposal: The resulting neutralized salt solution (e.g., NaF solution) must be disposed of as hazardous waste according to your institution's guidelines.[19]
Part 5: Materials Compatibility Guide
The choice of reactor material is paramount for safety and experimental success. The table below summarizes the compatibility of common materials with fluorine and hydrogen fluoride, which are often involved in the decomposition of fluorinated compounds.
| Material | Compatibility with Dry F₂ / HF | Temperature Limit Notes | Potential Issues |
| Nickel, Monel | Excellent | Preferred for high pressure and high temperatures (>300°C).[11] | High cost. |
| Stainless Steel (300 series) | Good | Forms a passivating fluoride film. This film can become less stable at elevated temperatures.[11] | Susceptible to corrosion at high temperatures, especially with moist HF. |
| Aluminum | Good | Forms a stable aluminum trifluoride (AlF₃) film. | Melting point is below its ignition point with fluorine gas. |
| Copper & Brass | Good | Forms a stable cupric fluoride film with dry F₂/HF.[11] | Film hydrolyzes readily in the presence of moisture to form hydrofluoric acid.[11] |
| Borosilicate Glass | Poor to Fair | Attacked by HF, especially at elevated temperatures. | Etching, loss of structural integrity, potential for failure. |
| Quartz | Fair | More resistant to HF than borosilicate glass, but will still be etched. | Suitable for some applications where metal contamination is a concern. |
| PTFE, PFA, FEP | Excellent | Generally excellent chemical resistance.[20] | Cannot be used above their own processing temperatures, as they will decompose.[8][17] |
graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Select Reactor Material", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Temperature > 300°C?", shape=diamond, fillcolor="#FBBC05"]; pressure [label="High Pressure?", shape=diamond, fillcolor="#FBBC05"]; metal_contam [label="Is Metal Contamination a Concern?", shape=diamond, fillcolor="#FBBC05"];
monel [label="Use Monel or Nickel", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ss316 [label="Use Stainless Steel (with caution)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quartz [label="Use Quartz", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; glass [label="Use Borosilicate Glass (low temp, short duration)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> temp; temp -> pressure [label="Yes"]; temp -> metal_contam [label="No"]; pressure -> monel [label="Yes"]; pressure -> ss316 [label="No"]; metal_contam -> quartz [label="Yes"]; metal_contam -> glass [label="No"]; }
Caption: Decision tree for selecting reactor materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. phenomenex.com [phenomenex.com]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. fluoropolymers.eu [fluoropolymers.eu]
- 7. turi.org [turi.org]
- 8. theic2.org [theic2.org]
- 9. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Llis [llis.nasa.gov]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. fluorogistx.com [fluorogistx.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
Safe disposal of (Perfluoro-N-hexyl)ethane waste
Answering the critical need for safe and compliant disposal of persistent chemical waste, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals handling (Perfluoro-N-hexyl)ethane. As a per- and polyfluoroalkyl substance (PFAS), this compound requires specialized disposal protocols to mitigate environmental contamination and ensure laboratory safety.
This document, structured in a user-friendly question-and-answer format, offers direct, actionable advice and troubleshooting for common issues encountered during experimental workflows.
Chemical Profile: this compound
Understanding the fundamental properties of this compound is the first step toward safe handling and disposal. This substance belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals" due to their extreme persistence in the environment.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly resistant to natural degradation.
| Property | Value | Source |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane | [3][4] |
| Synonyms | This compound, 1H,1H,1H,2H,2H-Perfluorooctane | [3][4] |
| CAS Number | 80793-17-5 | [3] |
| Molecular Formula | C₈H₅F₁₃ | [3][5] |
| Molecular Weight | 348.1 g/mol | [3][5] |
| Physical State | Liquid | [4] |
| Boiling Point | 121.2 °C (Predicted) | [4][5] |
| Density | 1.502 g/cm³ (Predicted) | [4][5] |
Frequently Asked Questions (FAQs) on Waste Disposal
This section addresses the most common questions regarding the safe disposal of this compound waste.
Q1: What is this compound, and why is its disposal a significant concern?
This compound is a synthetic organofluorine compound classified as a per- and polyfluoroalkyl substance (PFAS).[3][4][6] The primary concern with all PFAS, including this compound, is their extreme persistence.[1][2] They do not readily break down in the environment and can bioaccumulate in humans, animals, and ecosystems.[2][7][8] Exposure to certain PFAS has been linked to adverse health effects, prompting strict regulatory oversight.[2][9] Therefore, improper disposal can lead to long-term environmental contamination of soil and water resources.[9]
Q2: What are the primary hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
It is imperative to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[10][11]
Q3: Can I dispose of small quantities of this compound waste down the drain or in the regular trash?
Absolutely not. Disposal of any PFAS, regardless of quantity, into the sanitary sewer system or general solid waste is strictly prohibited. These compounds are not effectively removed by standard wastewater treatment processes and will pass directly into the environment.[12] Contaminated solid waste, such as paper towels or gloves, must also be treated as hazardous waste.
Q4: What are the current U.S. Environmental Protection Agency (EPA) guidelines for PFAS waste disposal?
The EPA has issued interim guidance on the destruction and disposal of PFAS and materials containing PFAS.[13][14] While no specific methods are federally mandated for all situations, the guidance evaluates three commercially available, large-scale technologies, ranking them by their potential for environmental release.[13][14][15] The primary goal is to select a method that permanently destroys the chemical or contains it securely.[16]
The main technologies discussed are:
-
Thermal Destruction (Incineration): High-temperature incineration is a promising method for the permanent elimination of PFAS.[1] Temperatures above 1,100°C are recommended to ensure complete breakdown of the C-F bonds.[14]
-
Permitted Hazardous Waste Landfills: Disposal in a Resource Conservation and Recovery Act (RCRA) Subtitle C hazardous waste landfill is an option.[15] These facilities have controls like liners and leachate collection systems to contain the waste.[15] However, this method only contains PFAS rather than destroying them.[1]
-
Underground Injection: Deep-well injection involves sending liquid waste into deep, geologically stable rock formations far below drinking water sources.[1][4] This is a containment method, not a destruction method.
Q5: Which disposal method is recommended for my laboratory's this compound waste?
The choice of disposal method depends on the waste's physical state, concentration, and the capabilities of your institution's environmental health and safety (EHS) office and its contracted waste vendors. High-temperature incineration is generally the preferred method as it leads to the destruction of the PFAS molecule.[1]
The following decision framework can help guide your choice in consultation with your EHS department.
Troubleshooting and Specific Scenarios
Q6: How should I collect and store this compound waste in the lab before disposal?
All this compound waste streams must be accumulated in designated, properly labeled hazardous waste containers.[10]
-
Waste Segregation is Key: Do not mix PFAS waste with other waste streams unless specifically instructed by your EHS department. Create a dedicated waste container for this compound and materials contaminated with it.
-
Container Choice: Use chemically compatible containers (e.g., high-density polyethylene or glass) with secure, tight-fitting lids. The container must be clean on the exterior.[17]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant").[18]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.[19]
Q7: What is the correct procedure for handling materials contaminated with this compound (e.g., gloves, pipette tips, glassware)?
Any item that comes into direct contact with this compound must be managed as hazardous waste.
-
Solid Waste: Disposable items like nitrile gloves, absorbent pads, and plastic consumables should be placed directly into the designated solid hazardous waste container for PFAS.
-
Reusable Glassware: Glassware should be decontaminated. A triple rinse with a suitable solvent (one in which this compound is soluble, followed by water) is a common practice. Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [20] Never pour the rinsate down the drain. After rinsing, the glassware can typically be washed using standard laboratory procedures.
Q8: I have a very small amount of waste from an experiment. Do the same rules apply?
Yes. There is no "de minimis" or minimal concentration exemption for the improper disposal of PFAS waste.[16] All quantities must be collected and disposed of through your institution's hazardous waste program. The principle of pollution prevention suggests designing experiments to use the smallest possible amount of the chemical to minimize waste generation from the start.[20]
Experimental Protocols
Protocol 1: Laboratory Waste Segregation and Containment
This protocol outlines the self-validating steps for safely accumulating waste containing this compound.
-
Preparation:
-
1.1. Before beginning any experiment, identify a designated satellite accumulation area in your lab.
-
1.2. Obtain separate, clean, and compatible waste containers for liquid and solid waste. A wide-mouth container is preferable for solid debris.
-
1.3. Pre-label the containers with "Hazardous Waste," "this compound," and associated hazard warnings.
-
-
Waste Accumulation:
-
2.1. Conduct all work with this compound inside a certified chemical fume hood.[10]
-
2.2. For liquid waste, use a designated funnel to transfer the waste into the liquid container to prevent spillage on the container's exterior.[17]
-
2.3. For solid waste (gloves, wipes, contaminated tips), place items directly into the solid waste container.
-
2.4. Keep containers closed at all times except when adding waste.[17] This prevents the release of vapors.
-
-
Validation and Storage:
-
3.1. Do not fill containers beyond 90% capacity to allow for expansion.[17]
-
3.2. After completing work, ensure the container lids are tightly sealed.
-
3.3. Wipe the exterior of the container with a clean towel to ensure it is free of contamination.
-
3.4. Place the sealed container in the designated satellite accumulation area with secondary containment.
-
3.5. Log the waste in your laboratory's chemical inventory or waste tracking system.
-
References
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. PFAS - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, (Perfluorohex-1-yl)ethane | 80793-17-5 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. PFAS Definition and Related Acronyms | Fisher Scientific [fishersci.com]
- 8. collinsdictionary.com [collinsdictionary.com]
- 9. epa.gov [epa.gov]
- 10. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. fishersci.fr [fishersci.fr]
- 12. mdpi.com [mdpi.com]
- 13. epa.gov [epa.gov]
- 14. montrose-env.com [montrose-env.com]
- 15. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 16. epa.gov [epa.gov]
- 17. ethz.ch [ethz.ch]
- 18. actenviro.com [actenviro.com]
- 19. danielshealth.com [danielshealth.com]
- 20. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving PFAS Recovery in Solid Phase Extraction
As a Senior Application Scientist, I've seen firsthand how solid phase extraction (SPE) can be both the most critical and the most frustrating step in the analytical workflow for per- and polyfluoroalkyl substances (PFAS). Achieving high, reproducible recovery is paramount for accurate quantification, especially at the ultra-trace levels mandated by regulatory bodies.[1] This guide is structured to address the specific, practical issues you might encounter in the lab. We'll move from high-level questions to deep troubleshooting, focusing on the causality behind each step to empower you to solve not just your current problem, but future ones as well.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing generally low recovery for all my target PFAS. What are the most common culprits?
Low recovery across the board often points to a fundamental issue in the SPE mechanics or chemistry rather than a problem with a specific analyte. The most common causes are improper cartridge conditioning, an unsuitable elution solvent, or excessive flow rates during sample loading or elution.[2][3] Each step of the SPE process is a potential point of analyte loss, so a systematic check is essential.
Q2: How do I choose the right SPE sorbent for my PFAS analysis?
Sorbent selection is dictated by your specific analyte list and sample matrix. For a broad range of PFAS, including the shorter-chain compounds that are often challenging to retain, a Weak Anion Exchange (WAX) sorbent is the gold standard.[4][5] WAX sorbents utilize a dual retention mechanism: a reversed-phase backbone for hydrophobic interactions and a positively charged functional group for anionic exchange with the acidic PFAS. For less complex matrices like drinking water, a polymeric reversed-phase sorbent like Polystyrene-divinylbenzene (PS-DVB) can be effective, particularly for medium- and long-chain PFAS as specified in methods like EPA 537.1.[6][7] For highly complex matrices, dual-phase cartridges combining WAX with graphitized carbon black (GCB) can provide superior cleanup by removing additional interferences.[8]
Table 1: Comparison of Common SPE Sorbents for PFAS Analysis
| Sorbent Type | Primary Retention Mechanism(s) | Ideal for | Potential Issues |
| Weak Anion Exchange (WAX) | Anion Exchange & Reversed-Phase | Broad range of PFAS, including short-chain (C4, C5) and emerging compounds in various water matrices.[9] | Requires careful pH control during wash/elution steps to manage retention and release.[10] |
| Polymeric Reversed-Phase (e.g., SDVB, PS-DVB) | Reversed-Phase (Hydrophobic) | Medium- to long-chain PFAS in relatively clean matrices like drinking water (e.g., EPA 537.1).[6][11] | Poor retention of hydrophilic short-chain PFAS (e.g., PFBA), which can break through during sample loading.[12] |
| Dual-Phase (e.g., WAX/GCB) | Anion Exchange, Reversed-Phase, Adsorption | Highly complex matrices (e.g., wastewater, soil extracts, biota) requiring extensive cleanup.[6][13] | Can be more complex to optimize elution protocols to ensure complete recovery from both sorbent phases. |
Q3: My method blanks are showing PFAS contamination. How can I identify and eliminate the source?
PFAS are ubiquitous, making background contamination a significant challenge.[14] Common sources in the lab include PTFE components in your LC system or SPE manifold, solvents, sample containers, pipette tips, and even airborne dust.[12][15] A systematic audit is crucial.
-
Actionable Steps:
-
Replace all PTFE tubing and frits in your LC-MS/MS system with PEEK or stainless steel alternatives. A delay column installed before the injector can help chromatographically separate system contamination from injected sample peaks.[16][17]
-
Use polypropylene or high-density polyethylene (HDPE) containers for sample collection and storage, as PFAS can adsorb to glass.[18][19]
-
Rigorously test all materials. Run solvent blanks by rinsing vials, pipette tips, and SPE cartridges to pinpoint the source of contamination.[20][21]
-
Ensure personnel avoid using personal care products, waterproof clothing, or items treated with stain repellents on sampling or analysis days.[18]
-
Q4: Why are my short-chain PFAS recoveries low while my long-chain recoveries are fine?
This is a classic problem often related to two things: sorbent choice and the wash step. Short-chain PFAS are more polar and less hydrophobic. If you are using a purely reversed-phase sorbent (like SDVB), they may not be retained strongly and can be lost during the sample loading phase (breakthrough).[12] Even with a WAX sorbent, an overly aggressive wash step (i.e., too high a percentage of organic solvent) can elute the weakly retained short-chain compounds along with the interferences.[6]
Troubleshooting Guide: Specific Scenarios
This section addresses specific recovery problems with a logical, cause-and-effect approach.
Problem: Consistently Low Recovery for ALL PFAS Analytes
Q: My recoveries are uniformly low (<50%) across all target PFAS. What's the first thing I should check?
This scenario typically points to a systemic failure in the SPE process.
-
1. Incomplete Elution: The most likely cause is an incorrect or degraded elution solvent. For WAX cartridges, elution requires a basic solvent to neutralize the sorbent's positive charge and release the anionic PFAS.
-
Causality: The primary retention mechanism for PFAS on a WAX sorbent is ionic. To elute them, you must disrupt this bond. A neutral or acidic solvent will not be effective.
-
Solution: Use an ammoniated elution solvent, typically 1-5% ammonium hydroxide in methanol. Crucially, due to the volatility of ammonia, this solution should be made fresh daily.[16] Also, ensure you are using a sufficient volume of elution solvent and consider adding a "soak" step where the solvent sits on the cartridge for 5-10 minutes to improve interaction.[22]
-
-
2. Improper Flow Rate:
-
Causality: SPE is an equilibrium-based process. If the sample is loaded too quickly, there isn't enough contact time between the analytes and the sorbent for efficient retention. If the elution solvent is passed through too quickly, there isn't enough time for the analytes to desorb into the solvent.
-
Solution: Optimize your flow rates. A good starting point for sample loading is 10-15 mL/min. For elution, slow the flow rate down to 3-5 mL/min to ensure complete desorption.[22]
-
-
3. Cartridge Drying Out:
-
Causality: After conditioning with an organic solvent (e.g., methanol) and equilibrating with water, the sorbent bed must not be allowed to go dry before the sample is loaded. A dry sorbent will not interact properly with the aqueous sample, leading to poor retention.[3]
-
Solution: After the equilibration step, leave a thin layer of water on top of the sorbent bed. Begin loading the sample immediately.
-
Problem: Selective Low Recovery of Specific PFAS Classes
Q: My long-chain PFAS recoveries are good, but my short-chain (C4-C6) recoveries are poor and variable. What's happening?
This is a common issue related to the higher polarity and volatility of short-chain PFAS.
-
1. Breakthrough During Loading:
-
Causality: As mentioned in the FAQ, short-chain PFAS are more hydrophilic. On a purely reversed-phase sorbent, their interaction is weak, and they can pass straight through the cartridge during sample loading.
-
Solution: Switch to a WAX-based SPE cartridge, which provides a stronger, secondary retention mechanism (anion exchange) for these acidic compounds.[4][9]
-
-
2. Loss During Wash Step:
-
Causality: The wash step is a delicate balance. It needs to be strong enough to remove matrix interferences but not so strong that it elutes the target analytes. A wash solvent with too much organic content can strip the more weakly-retained short-chain PFAS from the sorbent.[6]
-
Solution: Re-optimize your wash solvent. If you are using a methanol/water wash, try decreasing the percentage of methanol. For example, if a 50:50 methanol:water wash gives low short-chain recovery, try a 25:75 or 20:80 mixture.
-
-
3. Loss During Evaporation:
-
Causality: The final step after elution is often solvent evaporation and reconstitution. Shorter-chain PFAS are more volatile than their long-chain counterparts. Excessive heat or a very strong nitrogen stream during this step can cause them to evaporate along with the solvent.[12]
-
Solution: Control your evaporation temperature carefully; a water bath temperature of 40-50°C is generally safe.[22] Use a gentle stream of nitrogen and do not let the sample go to complete dryness if possible.
-
Q: My short-chain PFAS recoveries are acceptable, but I'm losing my long-chain (C10 and above) compounds. Where could they be going?
This points towards the "sticky" nature of long-chain PFAS.
-
1. Adsorption to Containers:
-
Causality: Long-chain PFAS are highly hydrophobic and will readily adsorb onto surfaces, particularly glass. Significant amounts of analyte can be lost in the original sample container before the SPE process even begins.
-
Solution: Use polypropylene or HDPE sample containers.[18] Critically, after loading the sample, you must rinse the sample container with your elution solvent (e.g., ammoniated methanol) and pass this rinse through the SPE cartridge. This step is vital for recovering any long-chain PFAS that have adsorbed to the container walls.[16][22]
-
-
2. Incomplete Elution from Sorbent:
-
Causality: The same hydrophobic properties that cause long-chain PFAS to stick to containers also mean they bind very strongly to the reversed-phase component of the SPE sorbent. A standard elution may not be sufficient to completely desorb them.
-
Solution: Increase the strength or volume of your elution solvent. If using ammoniated methanol, ensure it is fresh. Consider a second elution step and analyze it separately to see if more analyte is recovered. Adding a soak time, where the elution solvent sits on the cartridge for several minutes before being drawn through, can also significantly improve recovery.[22]
-
Visualized Workflows and Logic
A clear understanding of the process flow and troubleshooting logic is key to mastering SPE for PFAS.
Diagram 1: Standard SPE Workflow for PFAS Analysis
Caption: A typical solid phase extraction (SPE) workflow for PFAS analysis.
Diagram 2: Troubleshooting Logic for Low PFAS Recovery
Caption: A decision tree for troubleshooting common PFAS recovery issues in SPE.
Key Experimental Protocols
Protocol 1: General Purpose Weak Anion Exchange (WAX) SPE for Water Samples
This protocol is a starting point and should be optimized for your specific instrument, analytes, and matrix.
-
Cartridge Conditioning:
-
Pass 10 mL of methanol through the WAX cartridge at a flow rate of ~5 mL/min. Do not let the sorbent go dry.
-
-
Cartridge Equilibration:
-
Pass 10 mL of reagent water through the cartridge at ~5 mL/min. Leave a ~1 mL layer of water on top of the sorbent.
-
-
Sample Loading:
-
Load the water sample (e.g., 250 mL) through the cartridge at a flow rate of 10-15 mL/min.
-
-
Cartridge Washing (Optional Cleanup):
-
Pass 10 mL of a weak wash solvent (e.g., 25:75 methanol:water) through the cartridge to remove hydrophilic interferences.
-
-
Cartridge Drying:
-
Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water. Adequate drying is crucial for efficient elution with a non-aqueous solvent.
-
-
Elution:
-
Step 6a (Container Rinse): Add 5 mL of elution solvent (e.g., 2% NH4OH in Methanol, freshly prepared) to the original sample container. Cap and vortex/swirl to rinse the container walls thoroughly.
-
Step 6b (Elution): Pass the 5 mL of solvent from the container rinse through the SPE cartridge at a slow flow rate (3-5 mL/min) into a collection tube. Allow the solvent to soak the sorbent for 5 minutes before drawing it completely through.
-
Step 6c (Second Elution): Pass a second 5 mL aliquot of fresh elution solvent directly through the cartridge into the same collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to a final volume of ~0.5-1 mL under a gentle stream of nitrogen in a warm water bath (40-50°C).
-
Reconstitute to a final volume of 1 mL with your initial mobile phase (e.g., 95:5 water:methanol). Vortex to mix before analysis.
-
Protocol 2: Labware Cleaning for Minimized PFAS Background
-
Initial Wash: Manually scrub all polypropylene bottles, caps, and labware with laboratory-grade detergent and hot water.
-
Triple Rinse: Rinse thoroughly with hot tap water three times, followed by three rinses with reagent water.
-
Solvent Rinse: Rinse with HPLC-grade methanol. For critical applications, consider a final rinse with the elution solvent you will be using.
-
Drying: Allow items to air dry in a clean environment, covered with aluminum foil (dull side down). Avoid heat drying in ovens which may have contaminated surfaces.
-
Storage: Store cleaned items in a sealed, clean container or bag away from potential sources of contamination.
By approaching PFAS recovery with a methodical, cause-and-effect mindset, you can effectively troubleshoot issues, improve your data quality, and generate the reliable, accurate results required in this challenging field of analysis.
References
- 1. organomation.com [organomation.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [discover.restek.com]
- 8. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 9. agilent.com [agilent.com]
- 10. dspsystems.eu [dspsystems.eu]
- 11. agilent.com [agilent.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. selectscience.net [selectscience.net]
- 14. Optimizing Sample Extraction for PFAS analysis | Separation Science [sepscience.com]
- 15. palsystem.com [palsystem.com]
- 16. unitedchem.com [unitedchem.com]
- 17. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
- 20. enthalpy.com [enthalpy.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. promochrom.com [promochrom.com]
Validation & Comparative
A Comparative Guide to Perfluorocarbon Solvents: Positioning (Perfluoro-n-hexyl)ethane in Drug Development
In the landscape of advanced drug delivery and biomedical research, the choice of solvent can be as critical as the active pharmaceutical ingredient itself. Perfluorocarbons (PFCs), a unique class of fluorinated compounds, have garnered significant attention for their remarkable properties, including high gas solubility, chemical and biological inertness, and the ability to form stable nanoemulsions. These characteristics make them invaluable as oxygen carriers, contrast agents for medical imaging, and vehicles for targeted drug delivery.[1][2]
This guide provides a comprehensive comparison of (Perfluoro-n-hexyl)ethane against other commonly utilized perfluorocarbon solvents—perfluorohexane, perfluorooctane, and perfluorodecalin. We will delve into their physicochemical properties, evaluate their performance in the context of nanoemulsion-based drug delivery systems, and provide a detailed experimental protocol for their formulation and characterization. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their selection of PFCs for specific research and therapeutic applications.
The Perfluorocarbon Family: A Comparative Overview of Physicochemical Properties
The utility of a perfluorocarbon in a biomedical application is intrinsically linked to its physical and chemical characteristics. Properties such as boiling point, density, viscosity, and vapor pressure are critical determinants of emulsion stability, in vivo behavior, and manufacturability.[3] The defining feature of PFCs is the replacement of all hydrogen atoms with fluorine, resulting in strong carbon-fluorine bonds that confer exceptional stability.[4]
Below is a comparative table summarizing the key physicochemical properties of this compound and other benchmark perfluorocarbons.
| Property | This compound | Perfluorohexane | Perfluorooctane | Perfluorodecalin |
| Chemical Formula | C8H5F13 | C6F14 | C8F18 | C10F18 |
| Molecular Weight ( g/mol ) | 348.10 | 338.04 | 438.06 | 462.08 |
| Boiling Point (°C) | 121.2 (at 760 mmHg)[5] | 56[6] | 103-104[7] | 142[8] |
| Density (g/mL at 20-25°C) | 1.51[9] | ~1.68[6] | ~1.76[7] | ~1.92[10] |
| Viscosity (cP at 25°C) | Not readily available | 0.64[11] | ~1.8[2] | ~5.1[12] |
| Vapor Pressure | Moderate | High[6] | Low | Very Low |
The selection of a PFC for a specific application often involves a trade-off between emulsion stability and the rate of excretion from the body.[3] A critical factor influencing this balance is the molecular weight of the PFC. Generally, PFCs with higher molecular weights tend to form more stable emulsions due to lower vapor pressure and reduced Ostwald ripening, but they also exhibit longer retention times in the body, particularly within the reticuloendothelial system (liver and spleen). Conversely, lower molecular weight PFCs are excreted more rapidly via exhalation but may form less stable emulsions. The acceptable molecular weight range for second-generation blood substitutes has been suggested to be between 460-520 g/mol .[3]
This compound, with a molecular weight of 348.10 g/mol , is positioned at the lower end of the spectrum compared to perfluorooctane and perfluorodecalin. This suggests a potentially faster clearance from the body, which can be advantageous in applications where long-term retention is a concern. However, its higher boiling point and lower vapor pressure compared to perfluorohexane suggest it may offer a better balance of stability for certain applications.
Gas Solubility: The Cornerstone of Perfluorocarbon Applications
A hallmark of perfluorocarbons is their exceptional capacity to dissolve respiratory gases like oxygen and carbon dioxide. This property is attributed to the weak intermolecular forces between PFC molecules, which creates interstitial spaces that can accommodate gas molecules. PFCs can dissolve up to 20 times more oxygen than water.[8] This high gas solubility is the foundation for their use as artificial oxygen carriers, in liquid ventilation, and for alleviating hypoxia in solid tumors to enhance the efficacy of cancer therapies.[1][4]
Experimental Protocol: Preparation and Characterization of a Perfluorocarbon Nanoemulsion for Drug Delivery
The formulation of a stable and effective perfluorocarbon-based drug delivery system requires a meticulous and well-controlled process. Here, we provide a detailed, step-by-step methodology for the preparation and characterization of a PFC nanoemulsion.
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound and characterize its key physical properties.
Materials:
-
This compound (or other PFC for comparison)
-
Lecithin (e.g., from soy or egg yolk) as a biocompatible surfactant
-
Glycerol or other osmolarity-adjusting agent
-
High-purity water for injection
-
Model hydrophobic drug (e.g., Paclitaxel) for encapsulation studies (optional)
Equipment:
-
High-pressure homogenizer or microfluidizer
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Transmission Electron Microscope (TEM) for morphology analysis
-
High-performance liquid chromatography (HPLC) system for drug content analysis (if applicable)
Step-by-Step Methodology:
-
Preparation of the Aqueous Phase:
-
Dissolve lecithin (typically 2-4% w/v) and glycerol (as required for isotonicity, e.g., 2.25% w/v) in high-purity water.
-
Gently heat the mixture (e.g., to 60-70°C) under constant stirring until a clear solution is obtained. This ensures the complete dissolution and hydration of the surfactant.
-
-
Formation of the Pre-emulsion:
-
While stirring the aqueous phase, slowly add the perfluorocarbon (e.g., 10-20% w/v).
-
If encapsulating a hydrophobic drug, it should first be dissolved in the PFC phase.
-
Homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse pre-emulsion. This step reduces the initial droplet size and improves the efficiency of the subsequent high-pressure homogenization.
-
-
High-Pressure Homogenization/Microfluidization:
-
Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer. The pressure and number of passes are critical parameters that determine the final droplet size and polydispersity.
-
Typical parameters: 15,000-30,000 PSI for 5-10 passes.
-
Maintain the temperature of the system (e.g., using a cooling coil) to prevent excessive heating, which can degrade the surfactant or other components.
-
-
Sterilization and Final Formulation:
-
The resulting nanoemulsion can be sterilized by filtration through a 0.22 µm filter.
-
The final product should be a stable, milky-white liquid.
-
Characterization of the Nanoemulsion:
-
Droplet Size and Polydispersity Index (PDI): Measure using DLS. A narrow size distribution (PDI < 0.2) is desirable for uniform in vivo behavior.
-
Zeta Potential: Also measured by DLS, this indicates the surface charge of the droplets and is a key predictor of colloidal stability. A zeta potential of ±30 mV or greater is generally considered stable.
-
Morphology: Visualize the droplets using TEM to confirm their spherical shape and size distribution.
-
Drug Encapsulation Efficiency and Loading Capacity (if applicable): Quantify using HPLC after separating the encapsulated drug from the free drug.
-
Stability Studies: Assess the physical stability of the nanoemulsion over time by monitoring changes in droplet size, PDI, and zeta potential at different storage conditions (e.g., 4°C and 25°C).
Diagram of the Experimental Workflow:
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Mechanism of Action: Oxygen Delivery by Perfluorocarbon Emulsions
The primary therapeutic mechanism for many PFC emulsions is their ability to enhance oxygen delivery to tissues. This is particularly relevant in conditions of ischemia or hypoxia. The diagram below illustrates this process.
Caption: Mechanism of oxygen delivery by PFC emulsions.
In the lungs, both red blood cells (RBCs) and PFC droplets become oxygenated. As they circulate to hypoxic tissues, the partial pressure of oxygen decreases, creating a gradient that drives the release of oxygen from both the hemoglobin in RBCs and the dissolved oxygen in the PFC droplets. The small size of the PFC nanoemulsion droplets (typically < 200 nm) allows them to penetrate capillaries that may be constricted or partially obstructed, delivering oxygen to areas that may be inaccessible to larger RBCs.
Concluding Remarks
This compound presents itself as a compelling candidate in the arsenal of perfluorocarbon solvents for biomedical applications. Its physicochemical properties suggest a favorable balance between the rapid clearance of lower molecular weight PFCs like perfluorohexane and the enhanced emulsion stability of higher molecular weight compounds such as perfluorooctane and perfluorodecalin. This positions it as a potentially versatile excipient for drug delivery systems where both stability and a manageable in vivo residence time are crucial.
The provided experimental protocol offers a robust framework for the formulation and characterization of this compound-based nanoemulsions, enabling researchers to systematically evaluate its performance against other PFCs. Further comparative studies are warranted to fully elucidate the in vivo performance of this compound, particularly in terms of its pharmacokinetics, biodistribution, and efficacy in specific therapeutic models. As the field of nanomedicine continues to evolve, the rational selection of components like perfluorocarbons, based on a thorough understanding of their structure-property relationships, will be paramount in the development of safe and effective advanced therapies.
References
- 1. Perfluorocarbons in Research and Clinical Practice: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reassessment of criteria for the selection of perfluorochemicals for second-generation blood substitutes: analysis of structure/property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Perfluorocarbon-Based Delivery Systems for Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 11. Room temperature stable perfluorocarbon emulsions with acceptable half-lives in the reticuloendothelial system. | Semantic Scholar [semanticscholar.org]
- 12. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to (Perfluoro-N-hexyl)ethane in research applications
A Comparative Guide to Alternatives for (Perfluoro-n-hexyl)ethane in Research Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of this compound, also known as Dodecafluoropentane (DDFP), and its alternatives in key research applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of compounds to explain the causal relationships behind experimental choices and performance outcomes. We will delve into the physicochemical properties, mechanisms of action, and empirical data that underpin the selection of these materials for advanced scientific investigation.
Introduction to this compound (Dodecafluoropentane): A Unique Oxygen Therapeutic
This compound, or Dodecafluoropentane (DDFP), is a perfluorocarbon (PFC) that has garnered significant interest in the research community, primarily for its application as an oxygen therapeutic when formulated as an emulsion (DDFPe).[1] PFCs are synthetic molecules where hydrogen atoms on a carbon backbone have been replaced by fluorine atoms. This substitution imparts unique properties, including high chemical and biological inertness, hydrophobicity, and a remarkable capacity to dissolve respiratory gases like oxygen.[2][3][4]
DDFP distinguishes itself from earlier generations of PFCs due to its unique combination of a low boiling point (29°C), which is close to physiological temperature, and high oxygen solubility.[4][5] This allows DDFPe to undergo a phase shift from liquid nanodroplets to gas microbubbles in warmer, hypoxic tissues, a mechanism that facilitates highly efficient oxygen offloading.[1][4] This property has made it a promising candidate for treating conditions such as hemorrhagic shock, ischemic stroke, and for enhancing the efficacy of cancer therapies by reoxygenating hypoxic tumors.[1][6][7] Beyond its primary role as an oxygen carrier, this compound also finds applications as a pharmaceutical intermediate, an agricultural surfactant, and in 19F magnetic resonance imaging (MRI) due to its fluorine content.[8]
The search for alternatives is driven by the desire to enhance performance for specific applications, mitigate potential long-term retention issues seen with higher-boiling-point PFCs, and address the broader environmental and regulatory concerns surrounding per- and polyfluoroalkyl substances (PFAS), the chemical class to which PFCs belong.[9][10]
Comparative Analysis of Alternatives
The selection of an alternative to DDFP is highly dependent on the specific application. For its primary use as an oxygen therapeutic, alternatives can be broadly categorized into other perfluorocarbons and hemoglobin-based oxygen carriers (HBOCs).
Perfluorocarbon (PFC) Alternatives
Other PFCs have been extensively studied as oxygen carriers. The most common comparators are Perfluorodecalin (PFDe) and Perfluorooctylbromide (PFOB).[11] Unlike DDFP, these are liquids at physiological temperatures.[11] Their mechanism of oxygen delivery relies solely on passive diffusion down a concentration gradient, which is less efficient than the phase-shift mechanism of DDFP.[4]
Table 1: Physicochemical Property Comparison of Select Perfluorocarbons
| Property | This compound / DDFP | Perfluorodecalin (PFDe) | Perfluorooctylbromide (PFOB) |
| Chemical Formula | C₅F₁₂ | C₁₀F₁₈ | C₈F₁₇Br |
| Molecular Weight ( g/mol ) | 288 | 462 | 499 |
| Boiling Point (°C) | 29[4] | 142 | 144 |
| State at 37°C | Gas | Liquid | Liquid |
| Oxygen Solubility (mL O₂/100 mL PFC at 25°C) | ~50 (as a liquid) | 40.3[2] | 52.7[2] |
| In Vivo Clearance Mechanism | Rapid exhalation[4] | Long-term tissue retention | Long-term tissue retention |
Performance Insights:
DDFPe has demonstrated a superior oxygen delivery capacity compared to PFDe and PFOBe emulsions.[6][11] Experimental data indicates that DDFPe can deliver approximately 5 times more oxygen to hypoxic tissues than PFDe or PFOBe.[11] This enhanced efficacy is attributed to its phase-shifting property at body temperature, which actively drives oxygen out of the carrier.[4] The rapid clearance of DDFP via exhalation is a significant advantage over PFDe and PFOB, which are retained in the reticuloendothelial system for extended periods, raising concerns about long-term side effects.[2][4]
Hemoglobin-Based Oxygen Carriers (HBOCs)
HBOCs represent a fundamentally different approach to oxygen transport. Instead of physically dissolving oxygen, they utilize hemoglobin, the natural oxygen-carrying protein, to chemically bind and transport oxygen.[12] To mitigate the toxic effects of acellular hemoglobin, such as vasoconstriction from nitric oxide scavenging, modern HBOCs often encapsulate the hemoglobin within liposomes, creating hemoglobin vesicles or liposome-encapsulated hemoglobin (LEH).[2][12]
Table 2: Mechanistic and Performance Comparison of DDFPe and LEH
| Feature | Dodecafluoropentane Emulsion (DDFPe) | Liposome-Encapsulated Hemoglobin (LEH) |
| Oxygen Transport Mechanism | Physical Dissolution & Phase-Shift Delivery | Chemical Binding to Heme Iron |
| Oxygen Carrying Capacity | High, dependent on partial pressure | High, sigmoidal binding curve similar to RBCs |
| Particle Size | Typically < 400 nm[11] | Variable, often in a similar submicron range |
| Key Advantage | High efficiency in hypoxic tissues, inert nature[4][6] | Mimics natural oxygen transport, avoids PFC retention[12] |
| Key Disadvantage | Potential for emulsion instability (Ostwald ripening)[11] | Complexity of manufacturing, potential for batch variability |
Causality in Experimental Choice:
The choice between DDFPe and an LEH depends on the research question. DDFPe is often preferred for studies focused on maximizing oxygen delivery to severely ischemic tissues, as its release is not dependent on a specific binding curve and its small particle size may allow it to bypass partial vascular occlusions.[6] LEH is often investigated in contexts where mimicking the physiological oxygen-carrying profile of red blood cells is paramount and long-term biocompatibility is a primary concern.[12]
Emerging Alternatives and Environmental Considerations
The classification of PFCs as PFAS has spurred research into more environmentally benign alternatives.[9][13] Hydrofluoroolefins (HFOs) are a class of unsaturated fluorocarbons with much lower global warming potential and shorter atmospheric lifetimes than saturated PFCs and hydrofluorocarbons (HFCs).[14][15]
Currently, HFOs are primarily developed as refrigerants and blowing agents.[14][15] Their application as direct functional replacements for this compound in biomedical research is not yet established. The presence of a double bond makes them more chemically reactive than PFCs, which could compromise the inertness required for in vivo applications.[14] Furthermore, a known degradation product of HFOs is trifluoroacetic acid, a persistent environmental contaminant.[14][16]
For other applications of this compound, such as a surfactant or chemical intermediate, researchers are exploring fluorine-free alternatives, including silicone-based and hydrocarbon-based surfactants, to move away from persistent chemicals.[17] However, replicating the unique combination of hydrophobicity and lipophobicity of fluorinated surfactants remains a significant challenge.[18]
Experimental Methodologies and Protocols
To ensure trustworthiness and reproducibility, the protocols for evaluating and comparing these compounds must be robust.
Protocol for Preparation of a Perfluorocarbon Emulsion
This protocol provides a generalized method for creating a PFC nanoemulsion for preclinical research.
Objective: To prepare a stable, sterile nanoemulsion of a perfluorocarbon (e.g., DDFP, PFOB) for intravenous administration.
Materials:
-
Perfluorocarbon (e.g., Dodecafluoropentane)
-
Surfactant/emulsifier (e.g., egg yolk phospholipid, poloxamer)
-
Glycerol or other tonicity-adjusting agent
-
Water for Injection (WFI)
-
High-pressure homogenizer
-
0.22 µm sterile filter
Procedure:
-
Aqueous Phase Preparation: In a sterile beaker, dissolve the surfactant and glycerol in WFI with gentle heating and stirring until a clear solution is formed.
-
Oil Phase Addition: While stirring the aqueous phase, slowly add the perfluorocarbon to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The number of passes and pressure settings must be optimized for each specific formulation to achieve the desired particle size (typically 200-400 nm). This step is critical for creating a stable nanoemulsion by reducing droplet size.
-
Sterilization: Sterilize the final emulsion by filtration through a 0.22 µm sterile filter into a sterile container.
-
Quality Control: Characterize the final product for particle size and distribution using dynamic light scattering. Stability can be assessed by monitoring particle size over time at different storage temperatures (e.g., 4°C and 25°C).[11]
Protocol for In Vivo Evaluation in a Hemorrhagic Shock Model
This workflow outlines a comparative study to assess the efficacy of different oxygen therapeutics.
Objective: To compare the ability of DDFPe and an alternative (e.g., PFOB emulsion, LEH) to restore hemodynamic stability and improve survival after severe blood loss.
Model: Anesthetized rodent (e.g., rat) model of controlled hemorrhagic shock.
Procedure:
-
Instrumentation: Anesthetize the animal and surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and jugular vein (for fluid administration).
-
Induction of Shock: Induce hemorrhagic shock by withdrawing a predetermined volume of blood (e.g., 40-50% of total blood volume) over a set period to achieve a target mean arterial pressure (e.g., 30-40 mmHg).
-
Treatment Administration: After a shock period, randomize animals to receive an intravenous infusion of the test article (e.g., DDFPe), the comparator (e.g., PFOB emulsion), or a control (e.g., saline). The volume and rate of infusion should be standardized.
-
Monitoring: Continuously monitor key physiological parameters, including mean arterial pressure, heart rate, and tissue oxygenation (e.g., using a non-invasive probe).[19] Collect blood samples at baseline and post-resuscitation to analyze blood gases and lactate levels, which are key indicators of tissue perfusion and oxygen debt.[19]
-
Outcome Assessment: The primary outcome is typically survival over a defined period (e.g., 3 hours).[19] Secondary outcomes include the restoration of hemodynamic parameters and normalization of metabolic markers like lactate.
Visualizations: Workflows and Mechanisms
To clarify complex processes, the following diagrams illustrate key concepts discussed in this guide.
Caption: Mechanism of DDFPe's enhanced oxygen delivery.
Caption: Workflow for preparing a PFC nanoemulsion.
Caption: Experimental workflow for in vivo evaluation.
Conclusion and Future Directions
This compound, or Dodecafluoropentane, stands out as a potent oxygen therapeutic due to its unique phase-shift delivery mechanism.[1][4] When compared to other PFCs like PFDe and PFOB, it offers superior oxygen delivery and a more favorable safety profile due to its rapid clearance from the body.[4][11] Hemoglobin-based oxygen carriers, such as LEH, provide an alternative that more closely mimics natural physiology but come with their own set of manufacturing and stability challenges.[12]
The future of this field will likely focus on two key areas: refining existing technologies and developing novel, environmentally sustainable alternatives. For oxygen therapeutics, this may involve creating more stable PFC emulsions or improving the safety profile of HBOCs. For broader applications, the push to replace persistent PFAS will drive innovation in fluorine-free materials that can replicate the unique performance characteristics of fluorochemicals. Continued rigorous preclinical and clinical evaluation is essential to translate these promising research compounds into effective tools for science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. tandfonline.com [tandfonline.com]
- 5. Dodecafluoropentane emulsion as an oxygen therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dodecafluoropentane Emulsion Elicits Cardiac Protection Against Myocardial Infarction Through an ATP-Sensitive K+ Channel Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Buy this compound | 80793-17-5 [smolecule.com]
- 9. acs.org [acs.org]
- 10. Canada Gazette, Part 1, Volume 156, Number 20: Prohibition of Certain Toxic Substances Regulations, 2022 [gazette.gc.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Research Reveals Potential Alternatives to ‘Forever Chemicals’ [chemeurope.com]
- 14. Hydrofluoroolefin - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 17. Potential safer substitutes for PFAS (Forever Chemicals) - Beroe [beroeinc.com]
- 18. greenpeace.to [greenpeace.to]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Physical Properties of (Perfluoro-N-hexyl)ethane and Perfluorooctane for Researchers and Drug Development Professionals
In the landscape of scientific research and pharmaceutical development, the selection of appropriate chemical tools is paramount to experimental success. Perfluorocarbons (PFCs), a class of organofluorine compounds, have garnered significant attention due to their unique and valuable physicochemical properties, including high density, low surface tension, and chemical inertness. This guide provides an in-depth comparison of two such PFCs: (Perfluoro-N-hexyl)ethane and perfluorooctane. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions for their specific applications.
Unveiling the Contenders: Molecular Structures and Key Attributes
This compound (also known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane) and perfluorooctane (octadecafluorooctane) are both eight-carbon perfluorinated alkanes. However, a subtle yet significant structural difference dictates their distinct physical behaviors. This compound possesses a partially hydrogenated ethyl end-group, rendering it a semifluorinated alkane, whereas perfluorooctane is fully fluorinated. This structural nuance has profound implications for their physical properties and, consequently, their utility in various scientific domains.
Comparative Analysis of Physical Properties
The selection of a perfluorocarbon for a specific application is often dictated by a careful consideration of its physical properties. The following table summarizes the key physical data for this compound and perfluorooctane, compiled from various sources.
| Physical Property | This compound | Perfluorooctane | Significance in Research & Drug Development |
| Molecular Formula | C8H5F13 | C8F18 | Defines the fundamental composition and influences all other properties. |
| Molecular Weight | 348.1 g/mol | 438.06 g/mol | Affects volatility, boiling point, and density. |
| Boiling Point | 121.2 °C[1] | 103-106 °C[2][3] | Crucial for applications requiring specific temperature ranges, such as in heated reactions or as a stable liquid medium. |
| Density | 1.502 g/cm³ (predicted)[1] | 1.766 g/mL at 25 °C[2][3] | High density is advantageous in applications requiring separation from aqueous phases, such as in vitreoretinal surgery. |
| Vapor Pressure | 38.5-38.53 hPa at 20°C[1] | 30 hPa at 25°C[2] | Influences the volatility and handling requirements of the compound. |
| Viscosity | Data not readily available | Low viscosity[4] | Low viscosity is critical for ease of injection and manipulation, particularly in delicate procedures like eye surgery.[4] |
| Surface Tension | Low surface tension (inferred)[5] | Low surface tension[4] | Low surface tension allows for effective spreading and interaction at interfaces, important in surfactant applications and drug delivery.[6][7] |
| Water Solubility | Insoluble (inferred) | Not miscible or difficult to mix in water[2][3] | Hydrophobicity is a key feature for creating stable emulsions and for separation from biological fluids. |
| Solubility in Organic Solvents | Soluble in some organic solvents | Soluble in some organic solvents | Important for formulation and processing in various chemical and pharmaceutical applications. |
The "Why" Behind the Choice: Applications in Focus
The distinct physical properties of these two perfluorocarbons make them suitable for different, highly specialized applications.
Perfluorooctane: A Clear Choice in Vitreoretinal Surgery
Perfluorooctane has established itself as an invaluable tool in vitreoretinal surgery, particularly in complex cases of retinal detachment.[8][9] Its utility stems directly from its unique combination of physical properties:
-
High Specific Gravity: Being significantly denser than water (1.766 g/mL), perfluorooctane can be injected into the vitreous cavity to gently flatten a detached retina and displace subretinal fluid.[4][10]
-
Low Viscosity: Its low viscosity allows for easy injection and removal through small-gauge surgical instruments, minimizing trauma to delicate ocular tissues.[4]
-
Optical Clarity: Perfluorooctane is transparent, providing the surgeon with a clear view of the retina during the procedure.
-
Chemical Inertness: As a fully fluorinated compound, it is chemically and biologically inert, reducing the risk of inflammation or toxic reactions within the eye.[4]
The causality is clear: the high density provides the necessary mechanical force to reposition the retina, while the low viscosity ensures the fluid can be manipulated with precision and safety.
This compound: Enhancing Magnetic Resonance Imaging
This compound has found a niche in the field of advanced medical imaging, specifically in ¹⁹F Magnetic Resonance Imaging (MRI). Its application is often coupled with a technique called parahydrogen-induced polarization (PHIP).[11][12]
The mechanism relies on the following:
-
Hydrogenation: The ethyl group of this compound's precursor, (perfluoro-n-hexyl)ethene, can be hydrogenated using parahydrogen.
-
Polarization Transfer: This process transfers the high spin order of parahydrogen to the fluorine nuclei of the molecule, dramatically enhancing the ¹⁹F MR signal.[11][12]
-
Imaging: The hyperpolarized this compound can then be used as a contrast agent for highly sensitive ¹⁹F MRI, allowing for the visualization of biological processes at the molecular level.[5][11]
The presence of the hydrogenated ethyl group is the key structural feature that enables the application of PHIP, a technique not readily applicable to the fully fluorinated perfluorooctane.
Caption: Workflow of Parahydrogen-Induced Polarization (PHIP) with this compound for enhanced ¹⁹F MRI.
Experimental Protocols for Physical Property Determination
Accurate and reproducible data are the bedrock of scientific integrity. The following are standardized, step-by-step methodologies for determining the key physical properties discussed in this guide.
Boiling Point Determination (Capillary Method)
This method is a common and reliable way to determine the boiling point of a liquid.
Caption: Experimental workflow for boiling point determination using the capillary method.
Viscosity Measurement (Rotational Viscometer - ASTM D2196)
This method is suitable for determining the viscosity of Newtonian and non-Newtonian fluids.
Caption: Protocol for viscosity measurement using a rotational viscometer.
Surface Tension Determination (Wilhelmy Plate Method - ASTM D1331)
The Wilhelmy plate method is a precise technique for measuring the surface tension of liquids.[8][13][14]
Caption: Workflow for surface tension measurement using the Wilhelmy plate method.
Conclusion
The choice between this compound and perfluorooctane is a clear example of how subtle molecular modifications can lead to vastly different applications. For procedures demanding a dense, low-viscosity, and inert fluid for mechanical manipulation, such as in vitreoretinal surgery, the fully fluorinated perfluorooctane is the superior choice. Conversely, for advanced imaging techniques like ¹⁹F MRI that can leverage hyperpolarization methods, the semifluorinated this compound, with its hydrogenated functional group, opens up unique possibilities.
As a senior application scientist, I encourage researchers and developers to look beyond the chemical name and delve into the specific physical properties that will ultimately govern the performance of these materials in their experimental systems. This guide serves as a foundational resource to aid in that critical decision-making process.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Boiling Points - Procedure [jove.com]
- 4. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolinscientific.com [biolinscientific.com]
- 6. store.astm.org [store.astm.org]
- 7. phillysim.org [phillysim.org]
- 8. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 9. Perfluorocarbon liquid: its application in vitreoretinal surgery and related ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perfluorocarbon Liquids in Vitreoretinal Surgery | Retinal Physician [pv-rp-staging.hbrsd.com]
- 11. Parahydrogen-induced polarization transfer to 19F in perfluorocarbons for 19F NMR spectroscopy and MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 14. Wilhelmy plate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for (Perfluoro-n-hexyl)ethane Detection
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals that are of increasing environmental and public health concern due to their persistence, bioaccumulative potential, and potential health effects.[1] While much of the regulatory and research focus has been on legacy compounds like PFOA and PFOS, the vast number of other PFAS, such as (Perfluoro-n-hexyl)ethane, present significant analytical challenges.[2][3] The development and validation of robust analytical methods are paramount for the accurate quantification of these "forever chemicals" in various matrices.[4][5]
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of this compound. As a compound with limited specific literature, this guide will draw upon established principles of PFAS analysis and method validation to provide a scientifically grounded framework for researchers, scientists, and drug development professionals. We will explore the rationale behind selecting an appropriate analytical technique and provide detailed, step-by-step protocols for method validation, ensuring data integrity and comparability.
Understanding this compound
This compound (C8F18) is a fully fluorinated alkane. Based on its structure, it is expected to be a volatile or semi-volatile and non-polar compound. These characteristics are crucial in determining the most suitable analytical approach. While liquid chromatography-mass spectrometry (LC-MS) is the workhorse for the analysis of polar, ionizable PFAS, gas chromatography-mass spectrometry (GC-MS) is often better suited for volatile and non-polar compounds.[6][7][8]
Selecting the Right Analytical Tool: GC-MS vs. LC-MS/MS
The choice of analytical instrumentation is a critical first step. Here, we compare the two most powerful techniques for PFAS analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds.[6][7] Given the predicted properties of this compound, GC-MS is a strong primary candidate for its analysis.
-
Principle: In GC-MS, the sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a heated capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.
-
Advantages for this compound:
-
Excellent for volatile and non-polar compounds.
-
High-resolution GC can separate isomers.
-
Established and robust technology.[9]
-
-
Challenges:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for some PFAS, though likely not for this compound.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the analysis of a broad range of PFAS, particularly the ionic species.[10][11][12]
-
Principle: In LC-MS/MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid stationary phase. Separation is based on the compound's partitioning between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of selectivity by isolating a specific precursor ion, fragmenting it, and then detecting a specific product ion.[10]
-
Advantages for PFAS Analysis:
-
Challenges for this compound:
-
May have poor retention of highly non-polar and volatile compounds on standard reversed-phase columns.[19][20]
-
Ionization efficiency in electrospray ionization (ESI), the most common LC-MS interface, can be low for non-polar compounds. Atmospheric pressure chemical ionization (APCI) could be an alternative.
-
Head-to-Head Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Ideal for volatile/semi-volatile compounds | Suitable for non-volatile and semi-volatile compounds |
| Analyte Polarity | Ideal for non-polar compounds | Ideal for polar and ionizable compounds |
| Sensitivity | Good to excellent, especially with high-resolution MS.[9] | Excellent , often in the low ng/L range.[11][13] |
| Selectivity | Good, based on retention time and mass spectrum. | Excellent , especially with Multiple Reaction Monitoring (MRM).[17] |
| Sample Preparation | Often involves liquid-liquid or solid-phase extraction. | Commonly uses solid-phase extraction (SPE).[10][17] |
| Matrix Effects | Generally less susceptible to ionization suppression. | Can be prone to matrix effects (ion suppression or enhancement).[4] |
| Established Methods | Fewer standardized methods for PFAS. | Numerous EPA and other standard methods. [2][15] |
A Guide to Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[21][22] The principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and organizations like Eurachem provide a robust framework for this process.[21][23][24][25]
The Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Key Validation Parameters and Experimental Protocols
Below are the core validation parameters and detailed protocols for their assessment, tailored for a GC-MS method for this compound.
1. Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Analyte Identification: Analyze a standard solution of this compound to determine its retention time and mass spectrum.
-
Matrix Blank Analysis: Analyze a representative matrix blank (e.g., reagent water, soil extract) to ensure no interfering peaks are present at the retention time of the analyte.
-
Spiked Matrix Analysis: Spike the matrix blank with a known concentration of this compound and analyze. The peak response should correspond to the analyte, and the mass spectrum should match the standard.
-
Interference Study: Analyze solutions of potentially interfering compounds, particularly other PFAS that might be amenable to GC-MS analysis.
2. Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards of this compound in a suitable solvent, bracketing the expected concentration range of the samples.
-
Analyze Standards: Analyze each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the peak area response versus the concentration.
-
Statistical Analysis: Perform a linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.
3. Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.
Experimental Protocol:
-
Spiked Matrix Samples: Prepare and analyze a minimum of three replicate samples of a representative matrix spiked at three different concentration levels (e.g., low, medium, and high).
-
Calculate Percent Recovery: Recovery (%) = [(Concentration_found - Concentration_unspiked) / Concentration_spiked] x 100
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120%.
4. Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare and analyze a minimum of six replicate samples of a homogeneous matrix spiked at 100% of the target concentration.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
Acceptance Criteria: RSD should typically be ≤ 15%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions.
-
Acceptance Criteria: RSD over the different conditions should be within an acceptable range, typically ≤ 20%.
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Experimental Protocol:
-
Signal-to-Noise Ratio:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Experimental Verification: Prepare and analyze spiked samples at the estimated LOD and LOQ to confirm that the analyte can be reliably detected and quantified.
6. Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Critical Parameters: For a GC-MS method, these may include:
-
GC oven temperature ramp rate (e.g., ± 2°C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
Injection volume (e.g., ± 0.2 µL)
-
Ion source temperature (e.g., ± 10°C)
-
-
Vary Parameters: Analyze a standard solution while systematically varying each parameter.
-
Assess Impact: Evaluate the effect of these changes on the results (e.g., peak area, retention time, peak shape).
-
Acceptance Criteria: The results should not be significantly impacted by these small variations.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | GC-MS | LC-MS/MS | Typical Acceptance Criteria |
| Specificity | Retention Time & Mass Spectrum | Retention Time & MRM Transitions | No interferences at the analyte's retention time. |
| Linearity (R²) | ✓ | ✓ | ≥ 0.995 |
| Range | ✓ | ✓ | Defined by linearity and accuracy. |
| Accuracy (% Recovery) | ✓ | ✓ | 80 - 120% |
| Precision (RSD) | ✓ | ✓ | Repeatability: ≤ 15%, Intermediate: ≤ 20% |
| LOD | ✓ | ✓ | Signal-to-Noise ≥ 3 |
| LOQ | ✓ | ✓ | Signal-to-Noise ≥ 10 |
| Robustness | ✓ | ✓ | Results unaffected by small variations. |
Final Considerations
References
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ida.org [ida.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Forever Chemicals: Liquid Chromatography for PFAS Detection | Lab Manager [labmanager.com]
- 12. lcms.cz [lcms.cz]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. halocolumns.com [halocolumns.com]
- 15. epa.gov [epa.gov]
- 16. agilent.com [agilent.com]
- 17. labdepotinc.com [labdepotinc.com]
- 18. h2oglobalnews.com [h2oglobalnews.com]
- 19. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 23. starodub.nl [starodub.nl]
- 24. euroreference.anses.fr [euroreference.anses.fr]
- 25. eurachem.org [eurachem.org]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of PFAS Analysis
Introduction: The Imperative for Comparability in PFAS Analysis
Per- and polyfluoroalkyl substances (PFAS) represent a class of thousands of synthetic chemicals, often dubbed "forever chemicals" due to their extreme persistence in the environment and the human body.[1][2] The growing concern over their potential health effects has led to increasing regulatory scrutiny worldwide.[1] Consequently, the demand for accurate and reliable PFAS analysis has surged.[1][3] However, the inherent complexity of PFAS analysis presents significant challenges, leading to potential variability in results between laboratories.[2][4] This guide provides a comprehensive framework for understanding and conducting inter-laboratory comparisons of PFAS analysis, a critical tool for ensuring data quality and harmonization across the scientific community.
Inter-laboratory comparisons, including proficiency testing (PT) schemes, are essential for evaluating the performance of analytical laboratories and ensuring the validity of their results.[5][6][7] By analyzing the same or similar samples, participating laboratories can assess their accuracy, identify potential biases, and take corrective actions to improve their methodologies.[8] Successful participation in such programs provides confidence to clients, regulatory bodies, and the public in the quality of the generated data.[5] This guide will delve into the critical aspects of designing and executing an inter-laboratory comparison for PFAS analysis, from sample preparation to data interpretation, providing researchers, scientists, and drug development professionals with the insights needed to navigate this complex analytical landscape.
The Analytical Gauntlet: Key Challenges in Inter-laboratory PFAS Analysis
Achieving consistent and comparable results for PFAS analysis across different laboratories is a formidable task due to a confluence of factors. A thorough understanding of these challenges is the first step toward designing a robust inter-laboratory study.
1. The Sheer Number of PFAS Compounds: With thousands of known PFAS compounds, and more being identified, it is impossible for any single analytical method to cover them all.[1][4] Inter-laboratory studies must therefore carefully select a target list of analytes relevant to the study's objectives.
2. Complex and Diverse Matrices: PFAS can be found in a wide range of environmental and biological matrices, including drinking water, wastewater, soil, sediment, biosolids, and human serum.[9][10][11] Each matrix presents unique challenges for sample extraction and cleanup, which can be a significant source of variability between laboratories.[1]
3. Extremely Low Detection Limits: Regulatory bodies are increasingly setting action levels for PFAS in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range.[1][2] Achieving and consistently demonstrating such low detection limits requires highly sensitive instrumentation and meticulous laboratory practices to avoid background contamination.[3][4]
4. Pervasive Background Contamination: PFAS are ubiquitous in many laboratory materials, from PTFE-containing components in analytical instruments to sample containers and even personal protective equipment.[3][12] Rigorous screening of all materials and implementation of strict contamination control measures are paramount to prevent false positives and biased results.
5. Lack of Certified Reference Materials (CRMs): While the availability of analytical standards is improving, there is still a scarcity of certified reference materials for many PFAS compounds in various matrices.[4] This makes it challenging to assess the absolute accuracy of analytical measurements.
6. Methodological Variations: While standardized methods from organizations like the U.S. Environmental Protection Agency (EPA), ASTM International, and the International Organization for Standardization (ISO) exist, laboratories may introduce modifications.[10][13] These variations, while often necessary to address specific matrix challenges, can introduce discrepancies in results if not properly validated and documented.
Designing a Robust Inter-laboratory Comparison Study
A well-designed inter-laboratory study is crucial for generating meaningful and actionable data. The following workflow outlines the key stages involved in planning and executing such a study.
Caption: Workflow of an Inter-laboratory Comparison Study for PFAS Analysis.
Standardized Protocol for PFAS Analysis in Drinking Water (Based on EPA Method 537.1)
To ensure a baseline of comparability, all participating laboratories should adhere to a standardized analytical method. The following is a detailed, step-by-step protocol for the analysis of PFAS in drinking water, adapted from U.S. EPA Method 537.1.
1. Sample Collection and Preservation:
-
Collect water samples in polypropylene bottles.
-
Preserve samples with Trizma® at a concentration of 0.5 g/L.
-
Store samples at ≤ 6 °C until extraction.
2. Solid-Phase Extraction (SPE):
-
Add isotopically labeled internal standards to a 250 mL water sample.
-
Pass the sample through a polystyrene-divinylbenzene (SDVB) SPE cartridge to extract the PFAS.
-
Wash the cartridge with a reagent water/methanol solution to remove interferences.
-
Elute the PFAS from the cartridge with methanol.
-
Concentrate the eluate to a final volume of 1 mL.
-
Add recovery standards to the final extract.
3. Instrumental Analysis (LC-MS/MS):
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Separation: Separate the PFAS analytes using a C18 reversed-phase column with a gradient elution program using methanol and water with an ammonium acetate buffer.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify the target PFAS.
Caption: General Workflow for PFAS Analysis in Water by LC-MS/MS.
Data Analysis and Performance Evaluation
A key component of any inter-laboratory comparison is the statistical analysis of the submitted data to evaluate laboratory performance. A common and effective method is the use of z-scores.
The z-score for a laboratory's result is calculated as:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (often the mean or median of all reported results after outlier removal).
-
σ is the standard deviation of the reported results.
A common interpretation of z-scores is as follows:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Hypothetical Inter-laboratory Comparison Data
The following table presents a hypothetical dataset from an inter-laboratory comparison for the analysis of two PFAS compounds in a spiked water sample.
| Laboratory | PFOA (ng/L) | PFOS (ng/L) | PFOA z-score | PFOS z-score | Performance |
| Lab A | 4.8 | 9.5 | -0.45 | -0.63 | Satisfactory |
| Lab B | 5.2 | 10.3 | 0.45 | 0.38 | Satisfactory |
| Lab C | 4.5 | 8.9 | -1.12 | -1.38 | Satisfactory |
| Lab D | 6.1 | 11.5 | 2.47 | 1.88 | Questionable |
| Lab E | 3.2 | 7.1 | -3.82 | -3.50 | Unsatisfactory |
| Assigned Value | 5.0 | 10.0 | |||
| Std. Deviation | 0.45 | 0.80 |
This table clearly illustrates how z-scores can be used to objectively assess the performance of each participating laboratory.
Factors Influencing Analytical Comparability
Achieving high analytical comparability in PFAS analysis is a multi-faceted challenge. The following diagram illustrates the key factors that can influence the variability of results between laboratories.
References
- 1. inside.battelle.org [inside.battelle.org]
- 2. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. researchgate.net [researchgate.net]
- 6. eas-eth.org [eas-eth.org]
- 7. nac-us.org [nac-us.org]
- 8. feedhaccp.org [feedhaccp.org]
- 9. Interlaboratory Comparison Investigations (ICIs) and External Quality Assurance Schemes (EQUASs) for human biomonitoring of perfluoroalkyl substances (PFASs) in serum as part of the quality assurance programme under HBM4EU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. barr.com [barr.com]
- 11. researchgate.net [researchgate.net]
- 12. Addressing Urgent Questions for PFAS in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Performance of different SPE cartridges for PFAS extraction
As a Senior Application Scientist, I've witnessed firsthand the critical role that sample preparation plays in the reliable quantification of per- and polyfluoroalkyl substances (PFAS). These "forever chemicals" present unique analytical challenges due to their diverse structures, widespread environmental presence, and the ultra-trace detection levels required by regulators. Solid Phase Extraction (SPE) has become the gold standard for extracting and concentrating PFAS from various matrices, but the market is flooded with options. Choosing the right SPE cartridge is not merely a matter of preference; it's a decision that directly impacts data quality, reproducibility, and laboratory efficiency.
This guide is designed to move beyond marketing claims and provide a clear, objective comparison of the primary SPE cartridge technologies used for PFAS analysis. We will delve into the mechanisms, performance characteristics, and ideal applications for each type, supported by experimental data and established regulatory methods. The goal is to empower you, my fellow scientists, to make informed decisions based on the specific demands of your samples and analytical objectives.
The Core Challenge: Why PFAS Extraction is Not Trivial
PFAS are a diverse group of compounds, ranging from short-chain perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs) to longer-chain analogues, fluorotelomers, and other precursors.[1] This diversity in chain length, functional group, and polarity means that no single extraction mechanism is universally perfect. Furthermore, PFAS are often found in complex matrices such as wastewater, soil, and biological tissues, which are laden with interferences that can suppress instrument response and lead to inaccurate results.[2][3] Effective SPE must therefore accomplish two goals: quantitatively recover the target PFAS analytes and efficiently remove matrix components.
A critical, self-validating system in any robust PFAS method is the use of isotope dilution.[4] By spiking the sample with stable isotope-labeled analogues of the target compounds prior to extraction, we can accurately correct for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.[5][6] This is a non-negotiable aspect of a trustworthy protocol.
A Comparative Analysis of SPE Sorbent Chemistries
The performance of an SPE cartridge is defined by its sorbent. For PFAS analysis, the field has largely consolidated around three primary technologies: Weak Anion Exchange (WAX), Graphitized Carbon Black (GCB), and modern dual-phase or "stacked" cartridges that combine the two.
Weak Anion Exchange (WAX) Cartridges
WAX sorbents are the cornerstone of many regulatory methods, including U.S. EPA Method 533 for drinking water.[6][7][8]
-
Mechanism of Action: WAX cartridges typically feature a polymer base (like polystyrene-divinylbenzene) modified with a weak anion exchange functional group (e.g., a secondary or tertiary amine).[9] This creates a mixed-mode sorbent.[10] At a neutral or slightly acidic pH, the acidic PFAS (PFCAs and PFSAs) are ionized and retained primarily by the positively charged WAX ligand through ion exchange. The polymer backbone also provides reversed-phase retention for longer-chain, more hydrophobic PFAS and neutral species like sulfonamides.[3][10] This dual mechanism is why WAX is highly effective for a broad range of PFAS.[11][12]
-
Performance & Applications: WAX cartridges provide excellent recoveries for both short- and long-chain PFAS in relatively clean matrices like drinking water and groundwater.[12][13] They are the technology of choice for methods focused on legacy and emerging PFAS, including the more water-soluble short-chain compounds that are poorly retained by purely reversed-phase sorbents.[4]
-
Limitations: In complex matrices like wastewater or soil extracts, WAX sorbents can be overwhelmed by co-extracted organic acids (e.g., humic and fulvic acids), which compete for the anion exchange sites and can cause significant ion suppression in the mass spectrometer.[14]
Graphitized Carbon Black (GCB)
GCB is not typically used as a primary extraction sorbent for PFAS but rather as a secondary cleanup step, especially for complex samples.[15]
-
Mechanism of Action: GCB is a non-porous sorbent with a planar, graphitic surface that interacts strongly with other planar molecules, such as the organic acids and pigments that interfere with PFAS analysis.[16] It is exceptionally effective at removing these matrix interferences.[14][15]
-
Performance & Applications: The use of GCB is mandated by some guidelines, such as those from the Department of Defense (DOD QSM 5.1/5.3), for non-potable water and soil analysis to mitigate matrix interferences.[15][17] The cleanup is often performed "dispersively" (dSPE), where loose GCB is added to the extract, or by passing the extract through a separate GCB cartridge.[14][18]
-
Limitations: The major drawback of GCB is its strong, non-selective affinity for long-chain PFAS (typically C8 and longer).[14] This can lead to poor recovery of these important compounds if the contact time or sorbent amount is not carefully controlled. This limitation was a key driver for the development of stacked cartridges.
Stacked/Dual-Phase (WAX/GCB) Cartridges
To streamline workflows and mitigate the drawbacks of using separate WAX and GCB steps, manufacturers have developed single cartridges containing layers of both sorbents.[17][19][20]
-
Mechanism of Action: These cartridges, such as the Phenomenex Strata® PFAS and Agilent Bond Elut PFAS WAX/Carbon S, combine a primary WAX extraction sorbent with a bottom layer of GCB.[20][21] The sample is loaded, and PFAS are retained by the WAX layer. During the elution step, the PFAS pass through the GCB layer, which simultaneously removes matrix interferences that were co-extracted on the WAX sorbent.[1] This combines extraction and cleanup into a single, efficient step.
-
Performance & Applications: Stacked cartridges are designed for complex matrices and are central to modern methods like U.S. EPA Method 1633.[21][22][23] They offer a significant improvement in laboratory efficiency by reducing sample handling, solvent usage, and processing time compared to the two-step WAX + dSPE approach.[1][19][24] Performance is comparable to, and in some cases better than, the traditional two-cartridge method, especially for automated systems.[14][17][21]
-
Causality in Design: The amount of GCB in these cartridges is critical. Early versions contained 50 mg of GCB, but it was recognized that this could still lead to lower recoveries for long-chain PFAS in cleaner samples.[17] Consequently, formats with smaller amounts of GCB (e.g., 10 mg) have been commercialized to balance powerful cleanup with high analyte recovery.[17][25]
Performance Data Summary
The following tables provide a qualitative and quantitative overview of the different SPE cartridge types.
Table 1: Qualitative Comparison of SPE Sorbent Technologies for PFAS Extraction
| Sorbent Type | Primary Mechanism(s) | Ideal Matrices | Key Advantages | Key Limitations |
| Weak Anion Exchange (WAX) | Ion Exchange & Reversed-Phase | Drinking Water, Groundwater | Excellent recovery for broad range of PFAS, including short chains.[12][13] Established in EPA Method 533.[7] | Susceptible to matrix suppression from co-extracted organic acids.[14] |
| Graphitized Carbon Black (GCB) | Adsorption (Planar Interactions) | Complex/Dirty Samples (Wastewater, Soil) | Superior removal of matrix interferences like humic acids and pigments.[15][16] | Can cause low recovery of long-chain PFAS if not optimized.[14] Adds labor-intensive steps to workflow. |
| Stacked/Dual-Phase (WAX/GCB) | Ion Exchange, Reversed-Phase, Adsorption | Non-Potable Water, Wastewater, Soil, Biosolids | Streamlines workflow by combining extraction and cleanup.[19][24] Reduces solvent and time.[1] Amenable to automation.[21][22] | Sorbent mass/ratio must be matched to sample complexity to avoid long-chain PFAS loss.[17] |
Table 2: Representative Performance Data of Commercial SPE Cartridges
| Cartridge | Sorbent Type | Matrix | Target Analytes | Avg. Recovery (%) | Avg. RSD (%) | Source |
| Agilent Bond Elut PFAS WAX | WAX | Drinking Water | 25 PFAS (EPA 533) | 98.1 | 4.6 | [10] |
| Waters Oasis WAX | WAX | Human Serum | 30 PFAS | 85 - 120 | Not Specified | |
| Phenomenex Strata™ PFAS | Stacked WAX/GCB | Non-potable Water | 32 PFAS | 98.8 | Not Specified | [26] |
| Agilent Bond Elut PFAS WAX/Carbon S | Stacked WAX/GCB | Reagent Water | 40 PFAS (EPA 1633) | Meets EPA 1633 criteria | Meets EPA 1633 criteria | [21][22] |
Disclaimer: The performance data presented is sourced from manufacturer application notes and published studies. Experimental conditions may vary. Direct comparison requires identical experimental designs.
Experimental Protocols & Workflows
To provide practical context, here are detailed methodologies for two common scenarios: PFAS in drinking water using a WAX cartridge and PFAS in non-potable water using a stacked cartridge.
Protocol 1: PFAS Extraction from Drinking Water (based on EPA Method 533)
This protocol is optimized for recovering a broad range of PFAS, including short-chain compounds, from clean aqueous samples using a WAX cartridge.
Workflow Diagram: EPA Method 533 using WAX SPE
Caption: Workflow for PFAS extraction from drinking water using a WAX cartridge.
Step-by-Step Methodology:
-
Sample Collection: Collect a 250 mL water sample in a polypropylene bottle. Preserve with ammonium acetate as specified in EPA Method 533.
-
Fortification: Spike the sample with a known concentration of isotope dilution analogues (IDAs). This is the crucial self-validating step.
-
Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol, followed by 10 mL of reagent water.[10] Do not let the cartridge go dry.
-
Sample Loading: Load the entire 250 mL sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of 1 g/L ammonium acetate in water to remove polar interferences.[10]
-
Drying: Dry the cartridge under high vacuum for 5 minutes to remove residual water.
-
Elution: Elute the retained PFAS from the cartridge by passing two 5 mL aliquots of 2% ammonium hydroxide in methanol.[6][10]
-
Concentration: Concentrate the 10 mL eluate to dryness under a gentle stream of nitrogen at 55-60°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 80/20 methanol/water.[10] The higher aqueous content helps improve the peak shape of early-eluting short-chain PFAS during LC analysis.
-
Final Spike: Add the isotope performance standards (IPS) just prior to analysis to monitor instrument performance.
-
Analysis: Analyze the final extract using LC-MS/MS.
Protocol 2: PFAS Extraction from Non-Potable Water (based on EPA Method 1633)
This protocol uses a stacked WAX/GCB cartridge to handle the more complex matrix of non-potable water, streamlining the workflow by combining extraction and cleanup.
Workflow Diagram: EPA Method 1633 using Stacked WAX/GCB SPE
Caption: Streamlined workflow for complex water matrices using a stacked WAX/GCB cartridge.
Step-by-Step Methodology:
-
Sample Collection: Collect a 250 mL water sample. EPA 1633 allows for a smaller sample volume, which reduces shipping and handling costs.[23]
-
Fortification: Spike the sample with the appropriate isotope dilution analogues as specified in the method.
-
Cartridge Conditioning: Condition a stacked WAX/GCB cartridge (e.g., 200 mg WAX / 50 mg GCB) with 4 mL of 0.3% ammonium hydroxide in methanol, 4 mL of methanol, and 5 mL of reagent water.[1]
-
Sample Loading: Load the entire sample onto the cartridge at approximately 4 mL/min.
-
Cartridge Washing: Wash the cartridge with two 4 mL aliquots of reagent water.
-
Elution: Elute the PFAS with two 4 mL aliquots of 0.3% ammonium hydroxide in methanol. As the analytes are eluted from the WAX layer, they pass through the GCB layer for simultaneous cleanup.
-
Concentration: Evaporate the combined eluate to dryness.
-
Reconstitution: Reconstitute the extract in 1 mL of 96:4 methanol/water. The higher methanol concentration is often used for non-potable water extracts to ensure the solubility of potential non-PFAS interferences that may remain.
-
Final Spike: Add isotope performance standards.
-
Analysis: Analyze the final extract using LC-MS/MS.
Conclusion and Recommendations
The choice of an SPE cartridge for PFAS analysis is a critical decision that depends heavily on the sample matrix and the specific list of target analytes.
-
For clean matrices like drinking water, where a broad range of legacy and emerging PFAS (especially short chains) are targeted, a high-quality Weak Anion Exchange (WAX) cartridge is the proven and reliable choice, forming the basis of regulatory methods like EPA 533.[4]
-
For complex matrices such as wastewater, surface water, soils, and biosolids, the need for robust matrix cleanup is paramount. Modern stacked WAX/GCB cartridges offer a superior solution by integrating extraction and cleanup into a single, efficient step.[19][20] This approach, validated in methods like EPA 1633, significantly enhances laboratory throughput, reduces the potential for human error, and delivers high-quality data while mitigating the historical issue of long-chain PFAS loss associated with GCB.[14][21]
Ultimately, the most trustworthy data comes from a well-characterized method that incorporates the principles of isotope dilution, is validated for the specific matrix of interest, and uses high-quality, certified-clean consumables. By understanding the underlying chemistry of the available SPE technologies, researchers can confidently select the optimal cartridge to meet their analytical challenges and contribute to the growing body of knowledge on these ubiquitous and persistent compounds.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 3. lcms.cz [lcms.cz]
- 4. alphalab.com [alphalab.com]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. PFAS Analysis by U.S. EPA Method 533 for Drinking Water [discover.restek.com]
- 8. epa.gov [epa.gov]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. phenomenex.com [phenomenex.com]
- 15. hvcse.vn [hvcse.vn]
- 16. phenomenex.com [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. PFAS Extraction Using Strata PFAS | Phenomenex [phenomenex.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. agilent.com [agilent.com]
- 23. waters.com [waters.com]
- 24. PFAS Extraction via Stacked SPE Solution | Phenomenex [phenomenex.com]
- 25. agilent.com [agilent.com]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to (Perfluoro-n-hexyl)ethane: Unveiling its Properties for Advanced Drug Development
For researchers, scientists, and drug development professionals navigating the complex landscape of advanced pharmaceutical formulations, the selection of excipients with precisely defined properties is paramount. (Perfluoro-n-hexyl)ethane (CAS 80793-17-5), a semifluorinated alkane (SFA), has emerged as a compound of significant interest, particularly for its potential in sophisticated drug delivery systems. This guide provides an in-depth technical comparison of the experimentally determined and computationally predicted properties of this compound, offering insights into its behavior and utility in research and pharmaceutical applications.
Introduction to this compound: A Molecule of Dichotomous Nature
This compound, with the IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane and the molecular formula C8H5F13, is a partially fluorinated alkane.[1][2] Its structure is unique, featuring a perfluorinated hexyl segment and a hydrocarbon ethyl group.[3] This dichotomous nature, combining the properties of both fluorocarbons and hydrocarbons, results in a unique set of physicochemical characteristics, including high gas solubility, low surface tension, and a distinct balance of hydrophobicity and lipophobicity.[4][5] These attributes make it a compelling candidate for various applications, from an intermediate in the synthesis of active pharmaceutical ingredients to a component in advanced drug delivery systems, particularly in ophthalmology.[3][6][7]
Experimental vs. Computational Properties: Bridging the Gap
A critical aspect of evaluating any compound for scientific and pharmaceutical use is the synergy between experimental data and computational modeling. Experimental measurements provide real-world, tangible values, while computational approaches offer a predictive and mechanistic understanding of a molecule's behavior.[8]
A Note on Experimental Data Discrepancies
It is important for researchers to be aware that experimental values for the physical properties of this compound can show some variation across different suppliers and literature sources. This can be attributed to factors such as the purity of the sample and the specific experimental conditions under which the measurements were taken. For the purpose of this guide, we will present the available data and highlight these variations.
Table 1: Comparison of Experimental and Predicted Physical Properties of this compound
| Property | Experimental Value | Computational Prediction |
| Melting Point | -81 °C[9][10] | Data not available in searched literature |
| Boiling Point | 112 °C[9][10] / 121.2 °C[11] | Data not available in searched literature |
| Density | 1.55 g/mL at 25 °C[9][10] / 1.502 g/cm³[11] | Data not available in searched literature |
| Refractive Index | < 1.3 at 20 °C[9][10] | Data not available in searched literature |
| Flash Point | > 100 °C[9][10] / 34.4 °C[11] | Data not available in searched literature |
A significant challenge in compiling this guide was the limited availability of publicly accessible computational studies that have specifically calculated the thermophysical properties of this compound. While computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for predicting such properties for a wide range of molecules, including fluorinated compounds, specific data for this particular SFA proved elusive in the conducted search.[12][13][14][15] This highlights a potential area for future research to provide a more complete in-silico profile of this promising molecule.
Computational studies on similar perfluoroalkanes and semifluorinated alkanes have demonstrated the utility of these methods.[16][17] For instance, simulations can elucidate the conformational behavior and intermolecular forces that govern the macroscopic properties of these fluids.[16] The lack of readily available computational data for this compound underscores the importance of robust experimental characterization.
Experimental Methodologies: The "How" and "Why"
The reliability of experimental data is intrinsically linked to the methods used for its measurement. Understanding these techniques is crucial for interpreting the data and appreciating the causality behind experimental choices.
Boiling Point Determination
The boiling point of a liquid is a fundamental physical property, indicating its volatility. For fluorinated compounds, which can have unique intermolecular interactions, precise measurement is key.
Experimental Protocol: Thiele Tube Method
A common and efficient method for determining the boiling point of a small sample of liquid is the Thiele tube method.
-
Principle: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Procedure:
-
A small amount of the this compound sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, air trapped in the capillary tube expands and escapes.
-
When the sample reaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
-
Causality: The Thiele tube's design ensures uniform heating of the oil bath, leading to a more accurate determination of the temperature at which the vapor pressure equilibrium is reached.
Density Measurement
Density is a critical parameter for formulation development, influencing factors like phase separation and droplet size in emulsions.
Experimental Protocol: Pycnometer Method
The pycnometer method is a highly accurate technique for determining the density of liquids.
-
Principle: This method involves accurately measuring the mass of a known volume of the liquid.
-
Procedure:
-
A pycnometer, a glass flask with a precisely known volume, is cleaned, dried, and weighed.
-
The pycnometer is then filled with the this compound sample, ensuring no air bubbles are present.
-
The filled pycnometer is brought to a constant temperature in a water bath.
-
The pycnometer is then carefully dried on the outside and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
-
Causality: The use of a precisely calibrated volume and careful temperature control minimizes errors, providing a highly reliable density value.
Visualizing the Comparison Workflow
To conceptualize the ideal workflow for comparing experimental and computational properties, the following diagram illustrates the key stages.
Caption: Workflow for comparing experimental and computational properties.
Applications in Drug Development: A Focus on Ophthalmic Delivery
The unique properties of semifluorinated alkanes like this compound make them particularly attractive for drug delivery applications, especially in ophthalmology.[5][18] Their ability to dissolve lipophilic drugs, combined with their inertness and low surface tension, offers several advantages over traditional formulations.[6][7]
A closely related and more extensively studied SFA, perfluorohexyloctane (F6H8), provides a strong case for the potential of this compound. F6H8 has been shown to be an effective vehicle for delivering drugs like cyclosporine A to the eye for the treatment of dry eye disease.[6][7] It forms a stable, thin layer on the tear film, reducing evaporation and enhancing the residence time of the active pharmaceutical ingredient on the ocular surface.[3]
Table 2: Comparison of Ophthalmic Drug Delivery Systems
| Feature | Semifluorinated Alkanes (e.g., this compound) | Traditional Emulsions | Liposomal Formulations |
| Drug Solubility | Excellent for lipophilic drugs | Variable, often requires co-solvents | Good for both lipophilic and hydrophilic drugs |
| Ocular Residence Time | Prolonged due to film formation | Shorter | Can be prolonged |
| Biocompatibility | Generally high, inert | Can cause irritation | Generally good, but can have stability issues |
| Patient Comfort | Generally good | Can cause blurring of vision | Generally good |
| Sterility | Can be sterile-filtered | Requires preservatives or sterile manufacturing | Requires sterile manufacturing |
Alternatives to this compound
While this compound shows great promise, researchers have a range of other options for drug delivery. The choice of vehicle depends on the specific drug candidate and the desired therapeutic outcome.
-
Other Semifluorinated Alkanes: Perfluorohexyloctane (F6H8) and perfluorobutylpentane (F4H5) are other SFAs that have been extensively studied for ophthalmic applications.[6][7]
-
Silicone Oils: These have been used as vitreous substitutes and for drug delivery, but can have complications such as emulsification and long-term toxicity.[19]
-
Liposomes and Nanoparticles: These carrier systems can encapsulate a wide range of drugs and offer controlled release profiles. However, they can be more complex to manufacture and may have stability challenges.
-
Hydrogels: These can provide sustained drug release and are often used in ophthalmic inserts and as post-surgical aids.
Conclusion
This compound stands out as a molecule with significant potential in the field of drug development, particularly for challenging applications like ophthalmic drug delivery. Its unique semifluorinated structure endows it with a desirable combination of properties. While experimental data provides a solid foundation for its evaluation, the current lack of specific computational studies for this molecule represents a knowledge gap. Further in-silico investigations would be invaluable for a more complete understanding of its behavior and for accelerating its application in innovative pharmaceutical products. As research continues, a synergistic approach combining robust experimental work with predictive computational modeling will be essential to fully unlock the potential of this compound and other novel excipients.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Perfluorohexyloctane? [synapse.patsnap.com]
- 4. Buy this compound | 80793-17-5 [smolecule.com]
- 5. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OPG [opg.optica.org]
- 9. fluoryx.com [fluoryx.com]
- 10. FCKeditor - Resources Browser [nstu.ru]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. notes.fluorine1.ru [notes.fluorine1.ru]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Semifluorinated Alkanes as New Drug Carriers-An Overview of Potential Medical and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Semifluorinated alkanes A new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of (Perfluoro-N-hexyl)ethane and Common Industrial Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent selection is a critical, yet often overlooked, aspect of sustainable laboratory and manufacturing practices. While performance and purity are paramount, the environmental fate of these essential chemicals demands rigorous evaluation. This guide provides an in-depth comparison of the environmental impact of (Perfluoro-N-hexyl)ethane, a representative perfluorinated compound (PFC), against four widely used conventional solvents: acetone, isopropanol, ethyl acetate, and n-hexane.
Per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, are under increasing scrutiny due to their extreme persistence in the environment, leading to their designation as "forever chemicals"[1]. Conversely, many conventional solvents, while presenting their own set of environmental challenges such as volatility and contributions to ground-level ozone, are often more readily biodegradable[2]. This guide aims to provide the necessary data and context for informed, environmentally conscious solvent selection in a professional research and development setting.
For the purposes of this guide, "this compound" is interpreted as perfluorohexane (C₆F₁₄), a fully fluorinated alkane with the CAS number 355-42-0[2][3][4]. The alternative IUPAC name for a related compound, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, also corresponds to a C₈ structure but with some remaining hydrogen atoms and has a different CAS number (80793-17-5)[5][6][7]. Given the common use of "perfluoro-" to denote full fluorination, perfluorohexane is the most chemically accurate and relevant compound for this comparison.
Core Environmental Impact Indicators: A Comparative Analysis
The environmental impact of a solvent can be assessed through several key metrics. This section provides a comparative analysis of this compound and the selected conventional solvents based on these indicators.
Atmospheric Impacts: Global Warming and Ozone Depletion
The atmospheric impact of a solvent is primarily determined by its Global Warming Potential (GWP) and Ozone Depletion Potential (ODP). GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO₂)[8]. ODP is a relative measure of a substance's ability to destroy stratospheric ozone[9].
| Solvent | Chemical Formula | Atmospheric Lifetime | GWP (100-year) | ODP |
| This compound (Perfluorohexane) | C₆F₁₄ | 3,200 years | 9,300 | 0 |
| Acetone | C₃H₆O | ~22 days | <1 | 0 |
| Isopropanol | C₃H₈O | ~2 days | <1 | 0 |
| Ethyl Acetate | C₄H₈O₂ | ~10 days | ~2 | 0 |
| n-Hexane | C₆H₁₄ | ~2 days | ~3 | 0 |
(Data sourced from IPCC reports, ECHA, and other scientific literature)
As the data clearly indicates, perfluorohexane has an exceptionally long atmospheric lifetime and a very high GWP, making it a potent greenhouse gas[2]. In contrast, the conventional solvents have significantly shorter atmospheric lifetimes and negligible GWPs. None of the listed solvents are ozone-depleting substances.
Aquatic Fate and Ecotoxicity
The fate of a solvent in aquatic environments is determined by its biodegradability, potential for bioaccumulation, and aquatic toxicity.
Biodegradability: This refers to the ability of a substance to be broken down by microorganisms. "Readily biodegradable" substances are expected to degrade quickly and completely in the environment[10][11].
Bioaccumulation: This is the process by which a substance builds up in an organism at a rate faster than it can be removed. It is often estimated by the bioconcentration factor (BCF) or the octanol-water partition coefficient (log Kow).
Aquatic Toxicity: This is the harmful effect of a substance on aquatic organisms. It is typically measured as the median lethal concentration (LC50), the concentration that kills 50% of a test population over a specific time.
| Solvent | Ready Biodegradability (OECD 301) | Bioaccumulation Potential | Acute Aquatic Toxicity (Fish LC50, 96h) |
| This compound (Perfluorohexane) | No (Persistent) | Log Kow ~ 4.5 (Potential to bioaccumulate) | Data not available; other PFAS show increasing toxicity with chain length |
| Acetone | Yes | BCF < 1 (Low) | > 5,000 mg/L (Practically non-toxic) |
| Isopropanol | Yes | BCF < 1 (Low) | > 1,400 mg/L (Slightly toxic)[4][5][12] |
| Ethyl Acetate | Yes | BCF = 30 (Low) | ~230 mg/L (Slightly to moderately toxic)[6][7] |
| n-Hexane | Yes | Log Kow = 4.11 (Potential to bioaccumulate) | ~2.1 - 2.5 mg/L (Highly toxic) |
(Data sourced from ECHA, PubChem, and other toxicological databases)
Perfluorohexane is persistent and has the potential to bioaccumulate. While specific aquatic toxicity data for perfluorohexane is limited, studies on other PFAS show that toxicity to aquatic organisms can increase with the length of the fluorinated carbon chain[10][13][14]. Conventional solvents, while varying in their aquatic toxicity, are all readily biodegradable and generally have a low potential for bioaccumulation, with the exception of n-hexane which shows some potential.
Experimental Protocols for Environmental Impact Assessment
The data presented in this guide is derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methods is crucial for interpreting the data and for conducting in-house assessments of other chemical substances.
Biodegradability Testing (OECD 301 Series)
The OECD 301 guidelines encompass a series of six methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium[3][9][15][16][17]. The fundamental principle involves incubating the test substance with microorganisms from a source like activated sludge and measuring the extent of its degradation over 28 days[10][11].
A substance is generally considered "readily biodegradable" if it meets a pass level of >60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂) within a 10-day window during the 28-day test period[10][14].
Caption: Workflow for OECD 301 Ready Biodegradability Testing.
Acute Aquatic Toxicity Testing (OECD 203: Fish, Acute Toxicity Test)
This guideline determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period[8][18][19][20]. This test is a standard measure of a substance's acute toxicity to aquatic vertebrates.
The test involves exposing fish to a series of concentrations of the test substance under controlled conditions. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 value is calculated from this data.
Caption: Workflow for OECD 203 Fish Acute Toxicity Testing.
Bioaccumulation Testing (OECD 305: Bioaccumulation in Fish)
This guideline assesses the potential for a chemical to accumulate in fish from the surrounding water. The key metric derived from this test is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state[18][20][21].
The test consists of two phases: an uptake phase, where fish are exposed to the test substance, and a depuration phase, where they are transferred to clean water. The concentration of the substance in the fish is measured throughout both phases to determine the rates of uptake and elimination.
Caption: Workflow for OECD 305 Bioaccumulation Testing in Fish.
Discussion and Recommendations
The data presented in this guide highlights a significant trade-off in the environmental profiles of perfluorinated solvents versus common conventional solvents.
This compound (Perfluorohexane) exhibits a concerning environmental profile primarily due to its extreme persistence and very high global warming potential. While it is chemically inert and has an ODP of zero, its long atmospheric lifetime means that any emissions will contribute to climate change for millennia. Its resistance to biodegradation and potential for bioaccumulation also raise concerns about its long-term impact on ecosystems.
Conventional Solvents (Acetone, Isopropanol, Ethyl Acetate, n-Hexane) , in contrast, have much shorter atmospheric lifetimes and are readily biodegradable, significantly reducing their long-term environmental burden. However, they are not without their own environmental and safety concerns. As volatile organic compounds (VOCs), they can contribute to the formation of ground-level ozone (smog). Their aquatic toxicity varies, with n-hexane being particularly toxic to aquatic life.
Recommendations for Solvent Selection:
-
Prioritize Elimination and Substitution: The most effective way to reduce the environmental impact of solvents is to, where possible, eliminate their use or substitute them with more benign alternatives. This could include process modifications to avoid the need for a solvent or switching to water-based systems.
-
Avoid Persistent and Bioaccumulative Substances: Given the "forever chemical" nature of PFAS like perfluorohexane, their use should be strictly limited to applications where no viable alternatives exist and where emissions can be completely contained and destroyed.
-
Consider the Full Life Cycle: When selecting a conventional solvent, consider its entire life cycle. Solvents derived from renewable feedstocks (bio-solvents), such as bio-isopropanol or bio-ethyl acetate, can offer a lower carbon footprint compared to their petrochemical counterparts.
-
Balance Performance with Environmental Impact: The choice of solvent will always be a balance between performance requirements and environmental impact. This guide provides the data to make that a more informed decision. For applications where a less toxic and biodegradable solvent can perform adequately, it should be the preferred choice over a more hazardous or persistent alternative.
Conclusion
The selection of a solvent in a scientific setting has far-reaching environmental consequences. This compound, as a representative perfluorinated compound, presents a significant and long-term environmental risk due to its persistence and high global warming potential. While conventional solvents like acetone, isopropanol, and ethyl acetate have their own environmental considerations, their ready biodegradability and low persistence make them, in many cases, a more environmentally responsible choice. N-hexane, due to its higher aquatic toxicity and potential for bioaccumulation, should be used with caution.
As scientists and researchers, it is our responsibility to consider the environmental fate of the chemicals we use. By prioritizing solvents with lower environmental persistence, toxicity, and global warming potential, we can contribute to a more sustainable scientific enterprise.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Perfluorohexane - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Perfluorohexane [chemeurope.com]
- 5. scbt.com [scbt.com]
- 6. Buy this compound | 80793-17-5 [smolecule.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. oecd.org [oecd.org]
- 9. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. An (Eco)Toxicity Life Cycle Impact Assessment Framework for Per- And Polyfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative review of the toxicity mechanisms of perfluorohexanoic acid (PFHxA) and perfluorohexanesulphonic acid (PFHxS) in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity of Per- and Polyfluoroalkyl Substances and Their Substitutes to Terrestrial and Aquatic Invertebrates—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masscta.org [masscta.org]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. oecd.org [oecd.org]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. eurofins.com.au [eurofins.com.au]
- 21. Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to the Cost-Benefit Analysis of Fluorinated Solvents
For the discerning researcher, scientist, or drug development professional, solvent selection is a critical decision that profoundly impacts experimental outcomes, safety, and environmental footprint. This guide provides an in-depth, objective comparison of fluorinated solvents against their alternatives, grounded in experimental data and field-proven insights. We will explore the nuanced cost-benefit analysis, moving beyond mere cataloging of properties to a deeper understanding of the causality behind experimental choices.
The Allure of Fluorine: Unique Properties Driving Innovation
Fluorinated solvents, organic solvents containing fluorine atoms, possess a unique combination of properties that make them invaluable in a variety of research applications.[1] Their high chemical and thermal stability, low surface tension, and excellent solvency for a wide range of compounds set them apart from conventional solvents.[1][2]
Newer generation fluorinated solvents, such as hydrofluoroethers (HFEs) and hydrofluoroolefins (HFOs), have been developed to be more environmentally friendly, with low or zero ozone depletion potential (ODP) and low global warming potential (GWP).[3][4] These characteristics make them attractive alternatives to older, more hazardous solvents like chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[5]
Key Advantages of Modern Fluorinated Solvents:
-
Enhanced Safety: Many are non-flammable, non-explosive, and have low toxicity, contributing to a safer laboratory environment.[3][5][6]
-
Environmental Profile: Newer formulations boast zero ODP and low GWP.[5][6]
-
High Performance: They offer high solvency, low surface tension for superior wetting, and evaporate quickly with minimal residue.[2][5]
-
Stability and Reusability: Their exceptional stability allows for repeated use without degradation, often eliminating the need for stabilizers.[5][6]
-
Material Compatibility: Fluorinated solvents are compatible with a wide array of materials, including most plastics, elastomers, and metals.[5][6]
These properties make them highly effective in applications such as precision cleaning, vapor degreasing, defluxing of electronics, and as carrier fluids.[5] In organic synthesis, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have proven to be exceptionally effective, often enabling reactions that are sluggish or do not proceed in conventional media.[7]
The Other Side of the Coin: Costs and Considerations
Despite their numerous advantages, the adoption of fluorinated solvents is not without its challenges. A primary consideration is their cost, which can be significantly higher than that of traditional solvents.[8] However, a simple comparison of per-unit cost can be misleading. The stability and recyclability of many fluorinated solvents can lead to a lower cost-per-use over time.[6]
Potential Drawbacks:
-
Financial Cost: The initial purchase price of fluorinated solvents is often higher than that of their non-fluorinated counterparts.[8]
-
Environmental Concerns: While newer fluorinated solvents are more environmentally benign, some older classes, like HFCs and PFCs, are potent greenhouse gases.[9][10] Furthermore, the broader class of per- and polyfluoroalkyl substances (PFAS), which includes some fluorinated solvents, is under scrutiny for potential environmental and health risks.[4]
-
Toxicity: Although many newer fluorinated solvents have low toxicity, some, like HFIP, are still considered toxic and require careful handling.[8]
A Comparative Analysis: Fluorinated Solvents vs. Alternatives
The decision to use a fluorinated solvent should be based on a thorough evaluation of its performance against viable alternatives for a specific application.
Chlorinated and Brominated Solvents
Historically, chlorinated solvents like trichloroethylene and methylene chloride, and brominated solvents like n-propyl bromide, were widely used.[3] However, their use has declined due to significant health and environmental concerns.[3] They are often toxic, suspected carcinogens, and can have a high ozone depletion potential.[3][11] In many cases, modern fluorinated solvents offer a safer and more environmentally responsible alternative without compromising performance.[5]
Aqueous Cleaning
Aqueous cleaners, which use water as the primary solvent with additives, are another alternative.[6] While water is inexpensive and environmentally friendly, aqueous cleaning systems can be energy-intensive due to the high heat of vaporization of water.[6] They may also require additional steps to prevent water spotting and can be less effective for cleaning complex parts with tight crevices.[6] Fluorinated solvents, with their low boiling points and low surface tension, often provide more efficient and effective cleaning in these situations.[6]
Hydrocarbon Solvents
Hydrocarbon solvents are effective for cleaning oils and greases but are often flammable, posing a significant fire risk in a laboratory setting.[12] Many also contain volatile organic compounds (VOCs) that contribute to air pollution.[11] Non-flammable fluorinated solvents offer a safer alternative for these applications.
"Green" Solvents
The development of "green" solvents, such as ionic liquids and deep eutectic solvents, is a growing area of research.[13] While promising, their widespread adoption can be limited by factors such as high production costs and the need for further research to fully understand their toxicological profiles.[13]
Performance Data: A Side-by-Side Look
| Solvent Class | Key Advantages | Key Disadvantages | Primary Research Applications |
| Fluorinated Solvents (Modern) | High performance, non-flammable, low toxicity, low ODP & GWP, material compatibility, reusable.[3][5][6] | Higher initial cost, potential environmental concerns with some compounds.[1][8] | Precision cleaning, organic synthesis, electronics, medical devices.[1][5][11] |
| Chlorinated/Brominated Solvents | Effective solvency for some applications. | High toxicity, carcinogenicity, high ODP for some compounds.[3][11] | Historically used for degreasing; now largely phased out.[5] |
| Aqueous Cleaners | Low cost, environmentally friendly primary solvent.[6] | High energy consumption, potential for water spotting, may require additives.[6] | Cleaning of simple parts.[6] |
| Hydrocarbon Solvents | Good for cleaning non-polar contaminants. | Flammable, often contain VOCs.[11][12] | General degreasing. |
| "Green" Solvents (e.g., Ionic Liquids) | Low volatility, potential for high efficiency.[13][14] | High cost, potential for unknown toxicity, scalability challenges.[13] | Niche applications in synthesis and extraction.[15][16] |
Experimental Protocols and Methodologies
To ensure the integrity and reproducibility of research, it is crucial to follow detailed experimental protocols. The following represents a generalized workflow for solvent selection and use in a research setting.
Experimental Workflow: Solvent Selection for a Chemical Reaction
References
- 1. market.us [market.us]
- 2. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 3. lsschemicals.com [lsschemicals.com]
- 4. SAFECHEM – FLUORINATED SOLVENTS [safechem.com]
- 5. envirotechint.com [envirotechint.com]
- 6. agcchem.com [agcchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Fluorinated Greenhouse Gases (F-gases) | Environmental Protection Agency [epa.ie]
- 11. seacole.com [seacole.com]
- 12. quora.com [quora.com]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Fortitude of Fluorination: A Comparative Guide to the Stability of Perfluorinated Compounds
For researchers and professionals in drug development and the broader scientific community, understanding the stability of chemical compounds is paramount. Perfluorinated compounds (PFCs), characterized by the formidable carbon-fluorine (C-F) bond, exhibit exceptional stability, a trait that is both a cornerstone of their utility and a cause for environmental concern. This guide provides an in-depth, objective comparison of the stability of various PFCs, supported by experimental data and standardized protocols, to inform their application and handling.
The Foundation of Stability: The Carbon-Fluorine Bond
The remarkable stability of PFCs is rooted in the unique properties of the carbon-fluorine bond. As the most electronegative element, fluorine forms a highly polarized and exceptionally strong covalent bond with carbon, with a bond dissociation energy that can exceed 130 kcal/mol.[1] This bond is significantly stronger than a typical carbon-hydrogen bond, rendering perfluorinated moieties resistant to chemical and enzymatic attack.[1][2] This inherent stability is a key driver for the use of fluorination in pharmaceuticals to enhance metabolic resistance and in a vast array of industrial applications for chemical and thermal resilience.[3][4]
Comparative Thermal Stability
The ability of a compound to withstand heat is a critical parameter for its safe handling, storage, and application in various thermal processes. The thermal stability of PFCs is largely dictated by their molecular structure, particularly the nature of the functional group and the length of the perfluoroalkyl chain.
Generally, perfluoroalkyl sulfonic acids (PFSAs) are more thermally stable than perfluoroalkyl carboxylic acids (PFCAs). For instance, perfluorooctanesulfonic acid (PFOS) requires significantly higher temperatures (≥450 °C) to decompose compared to perfluorooctanoic acid (PFOA), which can begin to decompose at temperatures as low as 200 °C, especially in the presence of materials like granular activated carbon (GAC).[1][5] The thermal stability of PFCAs tends to increase with the number of perfluorinated carbons in the chain.[5]
The thermal decomposition of PFCAs often initiates with the homolysis of the C-C bond adjacent to the carboxyl group, forming unstable perfluoroalkyl radicals.[5] For PFOA, three distinct temperature zones have been identified: a stable and nonvolatile zone (≤90 °C), a phase-transfer and thermal decomposition zone (90–400 °C), and a rapid decomposition zone (≥400 °C).[1]
| Compound | Class | Decomposition Onset Temperature (°C) | Notes |
| Perfluorooctanoic Acid (PFOA) | PFCA | ~200 (on GAC) | Decomposition can be significantly influenced by the presence of other materials.[5] |
| Perfluorooctanesulfonic Acid (PFOS) | PFSA | ≥450 | Generally more thermally stable than PFCAs.[5] |
| Perfluorohexane Sulfonic Acid (PFHxS) | PFSA | ~360 | Representative decomposition temperature.[6] |
| Hexafluoropropylene oxide dimer acid (GenX) | PFECA | ~150-200 | Perfluoroalkyl ether carboxylic acids (PFECAs) can be less stable than traditional PFCAs.[1][7] |
Comparative Chemical Stability
The chemical inertness of PFCs is a defining characteristic, making them resistant to degradation by many conventional chemical treatments. However, their stability is not absolute and can be overcome by advanced oxidative and reductive processes.
Resistance to Acids and Bases
Due to the strength of the C-F bonds, PFCs are generally resistant to hydrolysis and attack by strong acids and bases under typical environmental conditions.[8] The pKa values of PFCAs (e.g., PFOA pKa ≈ -0.2 to 3.8) and PFSAs (e.g., PFOS pKa ≈ -3.27) indicate that they exist predominantly in their anionic forms in most aqueous environments, which can influence their interactions and reactivity.[9]
Oxidative and Reductive Degradation
Advanced Oxidation Processes (AOPs) employing powerful radicals can induce the degradation of some PFCs. The reactivity, however, is highly dependent on both the type of PFC and the radical species.
-
Hydroxyl Radicals (•OH): Perfluorinated carboxylic and sulfonic acids, such as PFOA and PFOS, are notably resistant to oxidation by hydroxyl radicals.[8] In contrast, some polyfluorinated substances, like 6:2 fluorotelomer sulfonate (6:2 FTS), react more readily with •OH.[10][11]
-
Sulfate Radicals (SO₄•⁻): Sulfate radicals are more effective in degrading certain PFCs. They tend to react with the carboxylic acid headgroup of PFCAs.[10][11] Polyfluoroalkyl ether acids with a -O-CFH- moiety are more susceptible to attack by sulfate radicals.[10][11]
Electrochemical oxidation is a promising method for PFC degradation. Using specialized anodes like boron-doped diamond (BDD), it's possible to break down these persistent compounds.[12] The degradation rate constants often depend on the chain length, with longer-chain PFSAs generally degrading faster than their shorter-chain counterparts.[12]
| Compound | Degradation Method | Rate Constant / Efficiency | Key Findings |
| PFOA | Electrochemical Oxidation | 0.019 min⁻¹ | Degradation rate is influenced by current density and pH.[13] |
| PFOS | Electrochemical Oxidation | - | PFSAs generally show pseudo first-order kinetics with rates increasing with chain length.[12] |
| 6:2 FTS | Reaction with •OH | (1.1–1.2) × 10⁷ M⁻¹ s⁻¹ | Significantly more reactive with hydroxyl radicals compared to perfluorinated acids.[10][11] |
| GenX | Electrochemical Oxidation | 0.013 min⁻¹ | Shows susceptibility to electrochemical degradation.[13] |
Comparative Metabolic Stability
In the context of drug development, enhancing metabolic stability is a primary reason for incorporating fluorine into molecular scaffolds. By replacing metabolically labile C-H bonds with robust C-F bonds, the rate of enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes, can be significantly reduced.[3] This leads to a longer in vivo half-life and improved pharmacokinetic profiles.
The metabolic stability of a compound is typically assessed using in vitro assays with liver microsomes or hepatocytes.[5] The key parameters measured are the in vitro half-life (t½) and intrinsic clearance (CLint).
| Compound Class | Fluorination Effect | Example | In Vivo Half-Life |
| Quinolones | Enhanced Stability | Ofloxacin (fluorinated) | ~420 hours (human) |
| Norfloxacin (fluorinated) | ~225 hours (human) | ||
| Indoles | Increased Half-life | CF₃-substituted indole analog | 53.71 min (mouse liver microsomes) |
| Non-fluorinated indole | 12.35 min (mouse liver microsomes) | ||
| Various PFAS | Varies by structure | PFOA | ~3 years (human)[14] |
| PFOS | ~5.4 years (human)[14] | ||
| PFHxA | ~32 days (human)[15] | ||
| Nafion byproduct 2 | ~296 days (human)[15] |
Experimental Protocols
To ensure the generation of reliable and comparable stability data, the use of standardized experimental protocols is essential. Below are outlines for key stability-indicating assays.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
This protocol is based on the principles outlined in ASTM E2550.
Objective: To determine the thermal stability and decomposition profile of a perfluorinated compound.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or air for purge gas
-
Analytical balance
-
Sample pans (e.g., platinum, ceramic)
-
Perfluorinated test compound
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas flow rate (e.g., 20-50 mL/min).
-
Define the temperature program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 800 °C).
-
-
-
Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant weight loss begins.
-
Identify the temperatures at which the rate of weight loss is maximal (from the derivative of the TGA curve).
-
Diagram: Thermal Stability Analysis Workflow
Caption: A generalized workflow for determining thermal stability using TGA.
Chemical Stability: Photochemical Degradation Assay
This protocol is a generalized procedure for assessing the susceptibility of a compound to direct photolysis.
Objective: To determine the photochemical degradation rate of a perfluorinated compound under controlled UV irradiation.
Materials:
-
Photochemical reactor with a specific wavelength UV lamp (e.g., 254 nm)
-
Quartz reaction vessels
-
Magnetic stirrer and stir bars
-
Test compound solution in a non-UV-absorbing solvent (e.g., water, acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis
-
Actinometer solution for quantifying light intensity (optional but recommended)
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound at a known concentration.
-
Irradiation:
-
Transfer a known volume of the test solution to the quartz reaction vessels.
-
Place the vessels in the photochemical reactor.
-
Include a dark control (a vessel wrapped in aluminum foil) to assess non-photolytic degradation.
-
Irradiate the samples for a defined period, with continuous stirring.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each vessel.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of the parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the compound concentration versus time.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the photochemical half-life (t½) using the equation: t½ = 0.693 / k.
-
Diagram: Photochemical Degradation Experimental Setup
Caption: A schematic of a typical photochemical degradation experiment.
Metabolic Stability: In Vitro Liver Microsomal Stability Assay
This protocol is a standard method for assessing the susceptibility of a compound to metabolism by CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound and positive control compounds
-
Organic solvent (e.g., acetonitrile) for reaction termination
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and control compounds. Thaw the liver microsomes on ice.
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the test compound and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. Include a negative control without NADPH.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope.
-
Calculate the in vitro half-life (t½): t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint): CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Diagram: Metabolic Stability Assay Workflow
Caption: The workflow for an in vitro liver microsomal stability assay.
Conclusion
The exceptional stability of perfluorinated compounds, conferred by the strength of the C-F bond, is a double-edged sword. For drug development, it offers a powerful tool to enhance the metabolic resilience and pharmacokinetic properties of therapeutic agents. In industrial applications, it provides unparalleled thermal and chemical resistance. However, this same stability leads to their persistence in the environment, necessitating a thorough understanding of their degradation pathways and the development of effective remediation strategies.
By employing standardized testing protocols and conducting comparative analyses, researchers can make informed decisions regarding the selection, application, and risk management of this important class of compounds. The data and methodologies presented in this guide serve as a foundational resource for navigating the complexities of PFC stability, ultimately fostering both innovation and responsible stewardship.
References
- 1. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. deanzawater.com [deanzawater.com]
- 5. benchchem.com [benchchem.com]
- 6. Small-scale Thermal Treatment of Investigation-derived Wastes Containing PFAS [serdp-estcp.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrochemical degradation of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fosan.org [fosan.org]
- 14. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Disposal of (Perfluoro-N-hexyl)ethane
Introduction: The Imperative for Responsible Disposal
(Perfluoro-N-hexyl)ethane (CAS No. 80793-17-5) is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] These synthetic compounds are characterized by a backbone of carbon atoms and fluorine atoms, which form one of the strongest chemical bonds in organic chemistry. This carbon-fluorine bond imparts exceptional thermal and chemical stability, making PFAS compounds like this compound valuable in various industrial and research applications.
However, this same stability is the reason they are often called "forever chemicals." Their profound resistance to natural degradation means they persist in the environment, bioaccumulate, and are linked to a range of adverse health effects.[2][3] For the conscientious researcher, scientist, or drug development professional, understanding the nuances of proper disposal is not merely a matter of regulatory compliance but a fundamental aspect of environmental stewardship and laboratory safety.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in the latest scientific understanding and regulatory guidance. It is designed to empower you to manage this chemical waste stream with the highest degree of safety and environmental integrity.
Section 1: Core Principles of this compound Waste Management
Before delving into specific procedures, it is critical to establish the foundational principles that govern the handling of this compound. The primary objective is to prevent its release into the environment through a combination of containment, proper handling, and validated destruction or permanent sequestration.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for every PFAS compound is not always available, established protocols for handling similar perfluorinated chemicals provide a robust safety framework.
Personal Protective Equipment (PPE): The first line of defense is always appropriate PPE. The following should be considered mandatory when handling this compound or its waste products.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent dermal absorption and direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from accidental splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Ventilation | Chemical fume hood or well-ventilated area | To minimize the risk of inhalation exposure. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Consult a physician.[4]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Consult a physician.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Waste Segregation and Containment
Proper segregation is a cornerstone of effective chemical waste management. It prevents unintended chemical reactions and ensures the waste is directed to the appropriate disposal facility.
-
Dedicated Waste Containers: Use clearly labeled, sealed containers specifically for this compound waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The label should clearly state "this compound Waste," associated hazards (e.g., "Irritant," if applicable from analogous compounds), and the accumulation start date.[5]
-
Container Integrity: Use containers made of compatible materials (e.g., high-density polyethylene - HDPE) that are in good condition and can be securely sealed to prevent leaks or volatilization.
Section 2: Approved Disposal Pathways for PFAS Chemicals
Currently, federal regulations for the disposal of PFAS-containing materials are still evolving.[6][7] However, the U.S. Environmental Protection Agency (EPA) has provided interim guidance that outlines the most viable, large-scale technologies for the destruction or disposal of PFAS.[8] The choice of method is contingent on the waste's physical state (solid, liquid), concentration, and local infrastructure.
The three primary disposal options endorsed by the EPA are high-temperature thermal destruction, secure landfilling, and deep well injection.[8][9]
High-Temperature Thermal Destruction (Incineration)
Causality: The extreme stability of the C-F bond requires a significant energy input to break it. High-temperature incineration (typically >1000°C) provides the necessary thermal energy to mineralize the compound, breaking it down into less harmful constituents like carbon dioxide, water, and hydrogen fluoride (HF).[7][10] The resulting HF must be neutralized in a process known as "scrubbing" within the incinerator's emission control system.
Protocol Requirements:
-
Facility Type: Must be a licensed hazardous waste incinerator, often regulated under the Resource Conservation and Recovery Act (RCRA).
-
Temperature: The facility must demonstrate the ability to maintain sufficiently high temperatures and residence times to ensure complete destruction.[7]
-
Emission Control: Advanced air pollution control systems, including acid gas scrubbers, are essential to capture harmful byproducts.
-
Critical Concern: Incomplete combustion can lead to the formation of other, potentially harmful organofluorine compounds. Therefore, selecting a facility with proven efficacy in destroying PFAS is paramount.[9][11]
Secure Hazardous Waste Landfill
Causality: This method does not destroy the PFAS but aims to permanently contain it, preventing its release into the environment.[12] RCRA Subtitle C hazardous waste landfills are engineered with robust containment systems.
Protocol Requirements:
-
Facility Type: A permitted RCRA Subtitle C hazardous waste landfill is recommended, especially for waste with high PFAS concentrations.[6][13]
-
Containment Systems: These landfills feature double liners, leachate collection and removal systems, and extensive groundwater monitoring to detect and capture any potential releases.[13]
-
Waste Form: This method is primarily suitable for solid or containerized waste.
Underground Deep Well Injection
Causality: This disposal method involves injecting liquid waste into deep, porous rock formations that are confined by impermeable layers of rock above and below. This geology permanently isolates the waste from groundwater and the biosphere.
Protocol Requirements:
-
Facility Type: Only Class I hazardous waste injection wells, regulated under the Safe Drinking Water Act, are suitable for this purpose.[3][14]
-
Waste Form: This method is exclusively for liquid wastes. The waste must meet specific chemical and physical criteria to ensure it is compatible with the well's construction and the receiving geological formation.[9]
-
Geological Suitability: The availability of this option is limited to regions with the appropriate geological formations.
Table 2: Comparison of EPA-Endorsed Disposal Technologies
| Technology | Waste Form | Mechanism | Key Advantage | Key Disadvantage |
| High-Temperature Incineration | Liquid, Solid | Destruction (Mineralization) | Permanently destroys the PFAS molecule. | Risk of incomplete combustion; requires specialized facilities.[11] |
| Hazardous Waste Landfill | Solid | Containment (Sequestration) | Established infrastructure for hazardous waste. | Does not destroy PFAS; relies on long-term containment.[12] |
| Deep Well Injection | Liquid | Isolation (Sequestration) | Considered highly effective for isolating liquid waste.[14] | Limited geographic availability; only for liquids.[11] |
Section 3: Standard Operating Procedure for Disposal
This section provides a step-by-step workflow for managing this compound from generation to final disposal.
Step 1: Waste Collection and Characterization
-
Collect all waste (pure compound, contaminated labware, solutions) in a designated, properly labeled, and sealed hazardous waste container.
-
Characterize the waste. Is it a pure liquid? A solid? A dilute aqueous solution? Mixed with other solvents? This information is critical for the disposal facility.
Step 2: Consult Your EHS Office
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the authoritative source for your specific location's disposal protocols and have established relationships with certified hazardous waste disposal vendors.
-
Provide them with all characterization data for the waste stream.
Step 3: Select the Disposal Pathway
-
In collaboration with your EHS office and the waste vendor, determine the most appropriate disposal pathway based on the waste's characteristics and available facilities. The decision workflow is visualized below.
Step 4: Prepare for Transport
-
Ensure the waste container is securely sealed and correctly labeled for transport according to Department of Transportation (DOT) regulations. This step is typically handled by the EHS office or the licensed waste hauler.
Step 5: Documentation and Record Keeping
-
Obtain and retain all documentation, including the waste manifest and the certificate of disposal from the final treatment facility. This paperwork is your legal proof of proper disposal.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Section 4: The Horizon of PFAS Destruction
While the methods described above represent the current best practices, significant research is underway to develop more efficient and accessible destruction technologies. These emerging methods, primarily in advanced oxidation and reduction processes, aim to break the C-F bond under less energy-intensive conditions.[15][16][17] Techniques such as sonochemical degradation, electrochemical oxidation, and mechanochemical destruction show promise but are not yet available for large-scale waste management.[10][16] Staying informed about these advancements will be crucial as the regulatory and technological landscape continues to evolve.
Conclusion
The disposal of this compound requires a meticulous and informed approach. As a persistent "forever chemical," its management cannot be an afterthought. By adhering to strict safety protocols, segregating waste diligently, and utilizing EPA-endorsed disposal technologies like high-temperature incineration, secure landfilling, or deep well injection, the scientific community can effectively minimize the environmental impact of these essential research compounds. Always operate in close partnership with your institution's EHS department to ensure compliance and safety. Through these responsible practices, we can continue our vital work while protecting our communities and the environment.
References
- 1. scbt.com [scbt.com]
- 2. info.awa.asn.au [info.awa.asn.au]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. angenechemical.com [angenechemical.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 7. montrose-env.com [montrose-env.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. blog.wastebits.com [blog.wastebits.com]
- 12. researchgate.net [researchgate.net]
- 13. lawbc.com [lawbc.com]
- 14. advantekwms.com [advantekwms.com]
- 15. Recent advances on PFAS degradation via thermal and nonthermal methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D5VA00262A [pubs.rsc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Perfluoro-N-hexyl)ethane
As a dedicated researcher, your focus is on innovation and discovery. Ensuring a safe laboratory environment is the bedrock upon which that discovery is built. This guide provides an in-depth, experience-driven framework for the safe handling of (Perfluoro-N-hexyl)ethane (CAS 80793-17-5), a perfluorinated compound. The protocols herein are designed not just as rules to follow, but as a system of self-validating safety logic, empowering you to work with confidence and security.
Foundational Risk Assessment: Understanding the Compound
This compound, like many per- and polyfluoroalkyl substances (PFAS), is characterized by its high thermal stability and chemical resistance due to the strength of the carbon-fluorine bond. However, this stability does not equate to an absence of risk. A thorough hazard assessment is the critical first step in designing a robust safety protocol.
The primary hazards, as identified in material safety data sheets, involve direct contact and inhalation. One Safety Data Sheet (SDS) for this compound classifies the substance as a skin irritant, a serious eye irritant, and a potential respiratory irritant[1]. While other SDSs for closely related isomers like perfluoro-n-hexane may not carry these specific classifications, the principle of assuming the highest potential risk is a cornerstone of rigorous laboratory safety. Therefore, all handling procedures must be designed to mitigate these potential routes of exposure.
Key Hazards:
-
Eye Contact: Risk of serious irritation.
-
Skin Contact: Risk of irritation.
-
Inhalation: Potential for respiratory tract irritation.
-
Thermal Decomposition: While highly stable, heating to decomposition can release hazardous substances such as hydrogen fluoride.
All work involving this compound must be conducted within a certified chemical fume hood to control vapor inhalation, which is the primary engineering control.[2] Personal Protective Equipment (PPE) serves as the essential final barrier between you and the chemical.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental procedure. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the task-specific risk.
Eye and Face Protection
Causality: Given its classification as a serious eye irritant, protecting the eyes from splashes is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory whenever handling this compound in any quantity.[3] Safety glasses with side shields are insufficient as they do not provide an adequate seal against splashes and vapors.
-
Escalated Protection: When handling larger volumes (>100 mL) or performing operations with a high potential for splashing (e.g., vigorous mixing, pressure transfers), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[3]
Hand Protection: Selecting the Right Glove
Causality: To prevent skin irritation, selecting gloves with low permeability and high resistance to the chemical is critical. While specific permeation data for this compound is not widely available, we can make an informed decision based on its chemical class (perfluorinated alkane).
Nitrile gloves are a common choice for general laboratory use, but for halogenated compounds, a more robust barrier is recommended for extended work. Butyl rubber offers excellent resistance to many chemicals but can perform poorly with some halogenated solvents.[4] Therefore, a multi-layered approach is advised.
-
Primary Recommendation: Double-gloving with two pairs of nitrile gloves is a practical and effective strategy for minimizing exposure during incidental contact. Should the outer glove become contaminated, it can be removed and replaced without exposing the skin.
-
For Extended Use or Immersion: For tasks involving prolonged contact or potential immersion, a heavier-duty glove is required. A Silver Shield®/4H® (laminate) glove worn under an outer nitrile glove provides superior protection against a broad spectrum of chemicals.
Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid contaminating your hands. Wash hands thoroughly after removing gloves.
| Glove Material | Suitability for this compound | Rationale |
| Latex | Poor (Not Recommended) | Offers poor resistance to many organic solvents and can cause allergic reactions. |
| Nitrile | Good (for double-gloving) | Good general-purpose chemical resistance, suitable for splash protection. |
| Neoprene | Fair to Good | Provides moderate chemical resistance; a viable alternative to nitrile. |
| Butyl Rubber | Fair (Use with Caution) | While resistant to many chemicals, performance with halogenated solvents can be variable.[4] |
| Silver Shield®/4H® | Excellent | Highly resistant to a wide range of aggressive chemicals, including halogenated compounds. Ideal as an inner glove. |
Body Protection
A flame-resistant lab coat is the minimum standard for any chemical laboratory.[5] For procedures involving this compound, a lab coat made of chemically resistant material should be worn, fully buttoned, with the sleeves rolled down. For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Ensure long pants and closed-toe shoes are always worn in the laboratory.[2][3]
Respiratory Protection
Causality: To prevent respiratory irritation, all work should be performed in a chemical fume hood.[2] If engineering controls are insufficient or in the event of a large spill where vapor concentrations may exceed acceptable limits, respiratory protection is necessary. As there is no established OSHA Permissible Exposure Limit (PEL) or NIOSH Recommended Exposure Limit (REL) for this compound, exposure should be minimized to the lowest practical level.[6][7][8]
-
Standard Operations: No respiratory protection is required if work is conducted within a properly functioning chemical fume hood.
-
Emergency/Spill Response: In the event of a large spill or failure of the fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required. For high concentrations or unknown exposure levels, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[1] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[9]
Operational Plans: From Preparation to Disposal
A successful safety plan extends beyond PPE selection. It encompasses the entire lifecycle of the chemical in your laboratory.
PPE Selection and Donning/Doffing Protocol
The following workflow illustrates the logic for selecting appropriate PPE.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pressherald.com [pressherald.com]
- 3. rjleegroup.com [rjleegroup.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
